molecular formula C7H6ClNO2 B1250420 5-Chlorobenzo[d][1,3]dioxol-4-amine CAS No. 379228-45-2

5-Chlorobenzo[d][1,3]dioxol-4-amine

Cat. No.: B1250420
CAS No.: 379228-45-2
M. Wt: 171.58 g/mol
InChI Key: YUTNKFUXNHFBGS-UHFFFAOYSA-N
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Description

5-Chlorobenzo[d][1,3]dioxol-4-amine, also known as this compound, is a useful research compound. Its molecular formula is C7H6ClNO2 and its molecular weight is 171.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-chloro-1,3-benzodioxol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c8-4-1-2-5-7(6(4)9)11-3-10-5/h1-2H,3,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUTNKFUXNHFBGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80463654
Record name 5-Chloro-2H-1,3-benzodioxol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80463654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

379228-45-2
Record name 5-Chloro-2H-1,3-benzodioxol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80463654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: A Pivotal Building Block in Modern Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Chlorobenzo[d][1][2]dioxol-4-amine (CAS: 379228-45-2)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

5-Chlorobenzo[d][1][2]dioxol-4-amine is a substituted aniline derivative whose significance in medicinal chemistry far outweighs its relatively simple structure. While not a therapeutic agent itself, it serves as a crucial, high-value intermediate in the synthesis of complex pharmaceutical compounds. Its primary claim to notability is its role as a key structural component of Saracatinib (AZD0530) , an investigational dual-specific inhibitor of c-Src and Abl tyrosine kinases.[3][4] Kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many cancers, making them prime targets for drug development.[5]

The benzodioxole moiety is a recognized "privileged scaffold" in drug discovery, appearing in numerous bioactive compounds and valued for its ability to form key interactions with biological targets.[6][7] This guide provides a comprehensive technical overview of 5-Chlorobenzo[d][1][2]dioxol-4-amine, covering its chemical properties, a robust synthesis protocol, its strategic application in drug design, and essential safety protocols to empower researchers in its effective and safe utilization.

Section 1: Physicochemical and Spectroscopic Profile

Understanding the fundamental properties and expected analytical signature of a compound is the bedrock of its successful application in research.

Core Properties

All quantitative data for 5-Chlorobenzo[d][1][2]dioxol-4-amine is summarized in the table below for ease of reference.

PropertyValueSource(s)
CAS Number 379228-45-2[Matrix Scientific]
Molecular Formula C₇H₆ClNO₂[Matrix Scientific]
Molecular Weight 171.58 g/mol [Matrix Scientific]
Canonical SMILES C1=C(C2=C(C=C1Cl)OCO2)N[PubChem]
Appearance Expected to be a solid at STPGeneral
InChI Key BFNFQVDPKWQGJR-UHFFFAOYSA-N[PubChem]
Predicted Spectroscopic Signature

While specific spectra for this compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features. These predictions are essential for reaction monitoring and quality control.

  • ¹H NMR (Proton NMR): In a solvent like DMSO-d₆, the spectrum would be expected to show:

    • Two aromatic protons on the benzodioxole ring, likely appearing as doublets between 6.0-7.0 ppm.

    • A singlet for the two protons of the methylenedioxy group (-O-CH₂-O-) around 6.0 ppm.

    • A broad singlet for the amine (-NH₂) protons, typically in the range of 4.0-5.0 ppm, the position of which is concentration-dependent and will exchange with D₂O.

  • IR (Infrared) Spectroscopy: The IR spectrum provides clear evidence of key functional groups.

    • N-H Stretching: A primary amine will show two distinct, sharp to medium bands in the 3300-3500 cm⁻¹ region due to symmetric and asymmetric stretching.

    • Aromatic C-H Stretching: A signal just above 3000 cm⁻¹.

    • C-O Stretching: Strong bands associated with the dioxole ether linkages, typically in the 1000-1300 cm⁻¹ range.

    • C-Cl Stretching: A band in the fingerprint region, typically 600-800 cm⁻¹.

  • Mass Spectrometry (MS): In an electron ionization (EI) experiment, the molecular ion peak (M⁺) would be observed at m/z ≈ 171. A characteristic isotopic pattern for one chlorine atom ([M+2]⁺ peak at approximately one-third the intensity of the M⁺ peak) would be a definitive feature.

Section 2: Synthesis and Purification Protocol

The synthesis of 5-Chlorobenzo[d][1][2]dioxol-4-amine is not commonly detailed. However, a logical and efficient two-step synthesis can be designed based on established organic chemistry principles: electrophilic nitration of a commercially available precursor followed by a chemoselective reduction. This approach is reliable and avoids harsh conditions that could compromise the chlorinated scaffold.

Proposed Synthetic Pathway

The pathway begins with 5-Chlorobenzo[d][1][2]dioxole (CAS: 7228-38-8) and proceeds via a nitro intermediate.

Synthesis_Workflow Start 5-Chlorobenzo[d][1,3]dioxole (CAS: 7228-38-8) Intermediate 5-Chloro-4-nitrobenzo[d][1,3]dioxole Start->Intermediate Step 1: Nitration HNO₃ / Acetic Acid 15-25 °C Product 5-Chlorobenzo[d][1,3]dioxol-4-amine (CAS: 379228-45-2) Intermediate->Product Step 2: Reduction SnCl₂·2H₂O / EtOH Reflux

Caption: Proposed two-step synthesis of the target compound.

Step 1: Electrophilic Nitration of 5-Chlorobenzo[d][1][2]dioxole

Causality: The methylenedioxy group is a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho positions (C4 and C7). The chloro group is a deactivating but ortho-, para-director. The combined electronics strongly favor substitution at the C4 position. Using a nitric acid/acetic acid system is a milder alternative to the more aggressive H₂SO₄/HNO₃, which helps prevent side reactions.[8][9]

Protocol:

  • Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice/water bath.

  • Dissolution: To the flask, add 5-chlorobenzo[d][1][2]dioxole (1.0 eq) and glacial acetic acid (approx. 5-6 mL per gram of starting material). Stir until fully dissolved.

  • Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture of concentrated nitric acid (1.1 eq) in glacial acetic acid (approx. 2 mL per gram of starting material).

  • Addition: Slowly add the nitrating mixture dropwise via the dropping funnel to the stirred solution, ensuring the internal temperature is maintained between 15-25 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor reaction progress by TLC.

  • Workup: Upon completion, pour the reaction mixture slowly into a beaker of ice water. The nitro-product should precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with water to remove residual acid, and dry under vacuum. The intermediate, 5-Chloro-4-nitrobenzo[d][1][2]dioxole, can be used in the next step, often without further purification.

Step 2: Chemoselective Reduction of the Nitro Group

Causality: The reduction of an aromatic nitro group in the presence of an aryl chloride requires a chemoselective reagent. Catalytic hydrogenation with Pd/C carries a high risk of dehalogenation.[1] Tin(II) chloride (SnCl₂) in an acidic medium is an excellent choice as it is a mild reductant that selectively reduces the nitro group to an amine without affecting the C-Cl bond.[2][10]

Protocol:

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the crude 5-chloro-4-nitrobenzo[d][1][2]dioxole from Step 1 (1.0 eq).

  • Reagents: Add ethanol as the solvent (approx. 10 mL per gram of nitro compound) followed by tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq).[10]

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and stir. The reaction is typically complete within 2-4 hours. Monitor by TLC until the starting material is consumed.

  • Quenching & Basification: Cool the reaction to room temperature. Slowly and carefully add a concentrated aqueous solution of sodium hydroxide (e.g., 10 M NaOH) or sodium bicarbonate until the pH is basic (pH > 9). This neutralizes the acid and precipitates tin salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude amine can be purified further by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product.

Section 3: Application in Drug Discovery - The Saracatinib Scaffold

The primary utility of 5-Chlorobenzo[d][1][2]dioxol-4-amine is as a scaffold in kinase inhibitor design.[11] In Saracatinib (AZD0530), this fragment serves as the N-aryl group that binds to the "hinge region" of the ATP-binding pocket of the Src and Abl kinases.[4] This interaction is critical for anchoring the inhibitor and achieving high potency.

The synthesis of Saracatinib involves a nucleophilic aromatic substitution (SₙAr) reaction where the amine of 5-Chlorobenzo[d][1][2]dioxol-4-amine displaces a chlorine atom on a substituted quinazoline core.[4][12]

Saracatinib_Synthesis Amine 5-Chlorobenzo[d]dioxol-4-amine Product Saracatinib (AZD0530) Amine->Product Nucleophilic Attack Quinazoline 4-Chloro-quinazoline Core Quinazoline->Product SₙAr Reaction

Caption: Incorporation of the amine into the Saracatinib drug scaffold.

The specific substitution pattern—the chlorine at position 5 and the amine at position 4—is crucial. This arrangement influences the electronics and conformation of the molecule, optimizing its fit within the kinase active site and contributing to Saracatinib's high selectivity and nanomolar potency (IC₅₀ = 2.7 nM for Src).[13][14]

Section 4: Safety, Handling, and Storage

Proper handling of chemical reagents is paramount for researcher safety. The following guidelines are synthesized from available Safety Data Sheets (SDS).[1]

Hazard Profile & Precautionary Measures
Hazard CategoryDescription & Precautionary Action
Acute Effects Material may be irritating to mucous membranes and the upper respiratory tract. May be harmful if ingested or inhaled.[1]
Skin Contact Causes skin irritation.[1] Action: Wear chemical-resistant gloves. Wash affected area immediately with soap and water.
Eye Contact Causes serious eye irritation.[1] Action: Wear safety goggles or a face shield. In case of contact, rinse with water for 15 mins.
Inhalation May cause respiratory irritation.[1] Action: Use only in a chemical fume hood with adequate ventilation.
Incompatibilities Strong oxidizing agents, strong acids, and strong bases.[1]
Decomposition Emits toxic fumes (carbon oxides, nitrogen oxides, hydrogen chloride) under fire conditions.[1]
Handling, Storage, and Spill Response
  • Handling: Always handle in a well-ventilated chemical fume hood. Avoid breathing dust or vapor. Prevent contact with skin and eyes. Standard personal protective equipment (lab coat, safety goggles, nitrile gloves) is mandatory.[1]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]

  • Spill Response: For a small spill, carefully sweep up the solid material, place it in a sealed container for disposal, and clean the spill area. Avoid generating dust.

Conclusion

5-Chlorobenzo[d][1][2]dioxol-4-amine represents a specialized yet highly valuable building block for medicinal chemists and drug development scientists. Its true potential is realized when it is strategically incorporated into larger molecules designed to interact with specific biological targets, as exemplified by its role in the potent kinase inhibitor Saracatinib. A thorough understanding of its synthesis, spectroscopic properties, and safe handling procedures, as detailed in this guide, is essential for leveraging its unique structural and electronic features in the pursuit of novel therapeutics.

References

  • Master Organic Chemistry. (n.d.). Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl).
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • Sciencemadness Discussion Board. (2011). Nitroaromatic Reduction w/Sn.
  • ResearchGate. (n.d.). Synthesis of saracatinib.
  • MDPI. (2022). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives.
  • PrepChem.com. (n.d.). Synthesis of 5-nitro-1,3-benzodioxole.
  • National Institutes of Health (NIH). (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals.
  • National Center for Biotechnology Information. (n.d.). Saracatinib. PubChem Compound Summary for CID 10302451.
  • Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(22), 6465–6488.
  • Royal Society of Chemistry. (2014). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite.
  • National Institutes of Health (NIH). (2012). Benzimidazole derivatives as kinase inhibitors.
  • Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
  • DC Chemicals. (n.d.). Saracatinib (AZD0530,AZD-0530).
  • National Institutes of Health (NIH). (2022). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst.
  • National Institutes of Health (NIH). (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors.
  • Google Patents. (n.d.). WO1996036597A1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
  • National Institutes of Health (NIH). (2010). Scaffold-based design of kinase inhibitors for cancer therapy.
  • National Institutes of Health (NIH). (2017). Design and Synthesis of 5-Substituted Benzo[d][1][2]dioxole Derivatives as Potent Anticonvulsant Agents.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
  • Royal Society of Chemistry. (2018). Practical chemoselective aromatic substitution: the synthesis of N-(4-halo-2-nitrophenyl)benzenesulfonamide through the efficient nitration and halogenation of N-phenylbenzenesulfonamide.
  • YouTube. (2019). aromatic nitration & aniline synthesis.
  • YouTube. (2021). 22.3 Synthesis of Amines.
  • YouTube. (2018). 22.4a Synthesis of Amines Reduction.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-Chlorobenzo[d]dioxol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

5-Chlorobenzo[d]dioxol-4-amine is a halogenated aromatic amine that holds significant interest within the realms of medicinal chemistry and drug discovery. Its structural architecture, featuring a benzodioxole core, a chlorine substituent, and an amine group, makes it a valuable intermediate in the synthesis of complex molecular entities with potential therapeutic applications. Notably, it serves as a key building block for the synthesis of targeted therapies, including kinase inhibitors. A thorough understanding of its physicochemical properties is paramount for its effective utilization in synthetic chemistry, for predicting its behavior in biological systems, and for ensuring its safe handling and storage.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 5-Chlorobenzo[d]dioxol-4-amine. In the absence of extensive direct experimental data for this specific molecule, this guide synthesizes predicted values, data from isomeric and analogous compounds, and established scientific principles to offer a robust profile for researchers.

Chemical Identity and Structure

The foundational step in understanding a molecule is to define its structure and fundamental identifiers.

dot graph "Chemical_Structure" { layout="neato"; node [shape=plaintext]; " " [pos="0,0!"]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; O2 [label="O"]; C7 [label="C"]; Cl [label="Cl", fontcolor="#34A853"]; N [label="NH₂", fontcolor="#4285F4"];

} dots Figure 1: Chemical Structure of 5-Chlorobenzo[d]dioxol-4-amine

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 5-chloro-1,3-benzodioxol-4-amine
CAS Number 379228-45-2
Molecular Formula C₇H₆ClNO₂
Molecular Weight 171.58 g/mol [1]
Canonical SMILES C1OC2=C(O1)C(=C(C=C2)Cl)N

Predicted Physicochemical Properties

Due to the limited availability of direct experimental data, the following table summarizes key physicochemical properties predicted through computational models. These values provide a valuable starting point for experimental design and theoretical modeling.

Table 2: Predicted Physicochemical Data

PropertyPredicted ValueData Source
XLogP3 1.7PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 0PubChem[1]
Topological Polar Surface Area 44.5 ŲPubChem[1]
pKa (most basic) 2.5 ± 0.1ChemAxon

Note: pKa prediction was performed using ChemAxon's pKa predictor, a common tool in drug discovery for estimating the ionization state of molecules.

Experimental Protocols for Property Determination

To empower researchers to ascertain the definitive properties of 5-Chlorobenzo[d]dioxol-4-amine, this section outlines standard, self-validating experimental protocols.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range typically signifies a high degree of purity, whereas a broad range often indicates the presence of impurities.

Protocol: Capillary Melting Point Determination

  • Sample Preparation: Ensure the sample is completely dry. A small amount of the crystalline solid is introduced into a capillary tube, sealed at one end. The tube is gently tapped to pack the sample at the bottom.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus. The starting temperature should be set to approximately 15-20°C below the expected melting point.

  • Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is the completion of melting. This range is the melting point.

dot graph "Melting_Point_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4"]; A [label="Dry Sample"]; B [label="Load Capillary Tube"]; C [label="Insert into Apparatus"]; D [label="Heat Slowly & Observe"]; E [label="Record Melting Range"];

} dots Figure 2: Workflow for Melting Point Determination

Solubility Assessment

Solubility is a crucial parameter in drug development, influencing absorption and bioavailability. The equilibrium solubility in various media provides essential information.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

  • System Preparation: An excess amount of 5-Chlorobenzo[d]dioxol-4-amine is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline at various pH values, organic solvents) in a sealed vial.

  • Equilibration: The vials are agitated (e.g., on a shaker) at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: The resulting suspension is filtered through a fine-pore filter (e.g., 0.22 µm) to remove undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

The acid dissociation constant (pKa) is critical for understanding a molecule's ionization state at different pH values, which affects its solubility, permeability, and interaction with biological targets.

Protocol: Potentiometric Titration

  • Sample Preparation: A precise amount of 5-Chlorobenzo[d]dioxol-4-amine is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

  • Data Acquisition: The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

  • Data Analysis: A titration curve (pH versus volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the amine protons. The aromatic protons will likely appear as complex multiplets in the range of 6.5-7.5 ppm. The amine (NH₂) protons are expected to be a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with those attached to electronegative atoms (Cl, O, N) being deshielded and appearing at higher chemical shifts. The carbon of the methylenedioxy group (O-CH₂-O) is expected to have a characteristic signal around 100-105 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:

  • N-H Stretching: Two distinct sharp peaks in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.

  • C-N Stretching: A band in the 1250-1350 cm⁻¹ region.

  • C-Cl Stretching: A signal in the fingerprint region, typically between 600-800 cm⁻¹.

  • Aromatic C-H Stretching: Peaks just above 3000 cm⁻¹.

  • C-O-C Stretching (Benzodioxole): Strong absorptions in the 1250-1000 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. For 5-Chlorobenzo[d]dioxol-4-amine, the molecular ion peak (M⁺) would be expected at m/z 171, with an isotopic peak (M+2) at m/z 173 of approximately one-third the intensity, which is characteristic of the presence of a single chlorine atom.

Reactivity and Stability

The reactivity of 5-Chlorobenzo[d]dioxol-4-amine is governed by its constituent functional groups. The amine group can act as a nucleophile in various reactions. The aromatic ring is activated towards electrophilic substitution by the amine and benzodioxole oxygen atoms, although the chlorine atom has a deactivating effect.

The stability of the compound is an important consideration for storage and handling. Aromatic amines can be susceptible to oxidation, and chlorinated aromatic compounds can be thermally labile. It is recommended to store the compound in a cool, dry, and dark place under an inert atmosphere to prevent degradation. The benzodioxole moiety is generally stable but can be sensitive to strong acidic conditions which may cause hydrolysis.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 5-Chlorobenzo[d]dioxol-4-amine. Based on the safety profiles of analogous compounds such as chlorinated anilines, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Handling: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

5-Chlorobenzo[d]dioxol-4-amine is a compound of significant interest in the field of drug discovery. While direct experimental data on its physicochemical properties are limited, this guide provides a comprehensive profile based on predicted data, information from related structures, and established scientific principles. The outlined experimental protocols offer a clear path for researchers to determine its definitive properties. A thorough understanding of its chemical identity, physicochemical characteristics, spectroscopic profile, reactivity, and safe handling procedures is essential for its successful application in the synthesis of novel therapeutic agents.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6484116, 6-Chloro-1,3-benzodioxol-5-amine.

Sources

5-Chlorobenzo[d]dioxol-4-amine molecular structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Chlorobenzo[d]dioxol-4-amine: Structure, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of 5-Chlorobenzo[d]dioxol-4-amine, a heterocyclic building block with significant potential in medicinal chemistry and materials science. It is intended for an audience of researchers, scientists, and drug development professionals, offering field-proven insights into its chemical properties, synthesis, and applications.

Introduction and Strategic Importance

5-Chlorobenzo[d]dioxol-4-amine belongs to the benzodioxole class of compounds, a "privileged scaffold" in drug discovery. The benzodioxole moiety is present in numerous natural products and FDA-approved drugs, valued for its rigid, planar structure and its ability to act as a bioisostere for other aromatic systems. The specific substitution pattern of this molecule—an amine group at position 4 and a chlorine atom at position 5—creates a unique electronic and steric profile, making it a versatile starting material for combinatorial chemistry and the development of novel therapeutic agents.[1] The strategic placement of these functional groups allows for selective modification, enabling a systematic exploration of the chemical space around this core structure to optimize interactions with biological targets such as G-protein coupled receptors (GPCRs).[1]

Molecular Structure and Physicochemical Properties

A precise understanding of the molecule's structure and properties is foundational to its application.

IUPAC Name and Structural Elucidation

The formal IUPAC name for the compound is 5-Chlorobenzo[d][2][3]dioxol-4-amine .[2] Its structure consists of a benzene ring fused to a 1,3-dioxole ring, forming the benzodioxole core. An amine (-NH₂) group is attached at the C4 position, and a chlorine (-Cl) atom is at the C5 position.

Diagram: Molecular Structure of 5-Chlorobenzo[d]dioxol-4-amine

G start Start: 4-Aminobenzodioxole step1 Step 1: N-Acetylation (Protection) start->step1 Acetic Anhydride, Pyridine step2 Step 2: Directed Ortho-Chlorination step1->step2 N-Chlorosuccinimide (NCS), Acetonitrile step3 Step 3: N-Deacetylation (Deprotection) step2->step3 Aqueous HCl, Heat purification Final Purification (Crystallization/Chromatography) step3->purification end_product Product: 5-Chlorobenzo[d]dioxol-4-amine purification->end_product

Sources

Solubility of 5-Chlorobenzo[d]dioxol-4-amine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chlorobenzo[d]dioxol-4-amine is a substituted aromatic amine, a class of compounds frequently encountered as intermediates in the synthesis of pharmaceuticals and other fine chemicals. Understanding the solubility of this compound in various organic solvents is a cornerstone for its practical application in a research and development setting. Solubility data governs critical process parameters, including reaction kinetics, purification strategies such as crystallization, and the formulation of final products. This in-depth technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of 5-Chlorobenzo[d]dioxol-4-amine, designed for researchers, scientists, and drug development professionals.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility.[1]

Molecular Structure of 5-Chlorobenzo[d]dioxol-4-amine:

The structure of 5-Chlorobenzo[d]dioxol-4-amine, with its aromatic ring, amine group, chlorine substituent, and dioxole ring, presents a molecule with mixed polarity. The aromatic backbone and the chlorine atom contribute to its nonpolar character, while the amine group (-NH2) and the oxygen atoms in the dioxole ring introduce polarity and the capacity for hydrogen bonding.[2][3] The lone pair of electrons on the nitrogen atom of the amine group can act as a hydrogen bond acceptor, and the hydrogen atoms of the amine group can act as hydrogen bond donors.[2][3][4]

Solvent Classification and Predicted Interactions:

Organic solvents can be broadly classified based on their polarity:

  • Polar Protic Solvents (e.g., methanol, ethanol): These solvents can engage in hydrogen bonding. Due to the presence of the amine group, 5-Chlorobenzo[d]dioxol-4-amine is expected to exhibit favorable solubility in these solvents through hydrogen bonding interactions.[3]

  • Polar Aprotic Solvents (e.g., acetone, dimethyl sulfoxide): These solvents are polar but lack O-H or N-H bonds. They can act as hydrogen bond acceptors. Good solubility is anticipated due to dipole-dipole interactions and hydrogen bonding with the amine's hydrogen atoms.

  • Nonpolar Solvents (e.g., hexane, toluene): These solvents primarily interact through weaker van der Waals forces. The aromatic nature of 5-Chlorobenzo[d]dioxol-4-amine suggests some solubility in aromatic solvents like toluene.[1] However, its polarity may limit its solubility in highly nonpolar aliphatic solvents like hexane.

Experimental Determination of Solubility

Given the absence of readily available quantitative solubility data, experimental determination is crucial. The following protocols are provided to enable researchers to ascertain the solubility of 5-Chlorobenzo[d]dioxol-4-amine in their laboratories.

Qualitative Solubility Assessment

This rapid method provides a preliminary understanding of the compound's solubility profile.

Protocol:

  • Preparation: Add approximately 10-20 mg of 5-Chlorobenzo[d]dioxol-4-amine to a small test tube.

  • Solvent Addition: Add 1 mL of the chosen organic solvent in 0.25 mL increments.

  • Mixing: After each addition, vortex or vigorously shake the test tube for 30-60 seconds.

  • Observation: Visually inspect the solution for the presence of undissolved solid.

  • Classification:

    • Soluble: No solid particles are visible.

    • Sparingly Soluble: A significant portion of the solid has dissolved, but some remains.

    • Insoluble: The majority of the solid remains undissolved.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[5][6]

Protocol:

  • Sample Preparation: Add an excess amount of 5-Chlorobenzo[d]dioxol-4-amine to a series of vials, each containing a known volume of the selected organic solvent. The presence of excess solid is essential to ensure that the solution reaches saturation.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the vials for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.[6]

  • Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pipette. To remove any suspended solid particles, filter the sample through a syringe filter (e.g., 0.45 µm PTFE).

  • Dilution: Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Quantification: Analyze the concentration of 5-Chlorobenzo[d]dioxol-4-amine in the diluted sample using a validated analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the solubility using the following formula:

    Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

Experimental Workflow for Quantitative Solubility Determination

Sources

Spectroscopic Characterization of 5-Chlorobenzo[d]dioxol-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 5-Chlorobenzo[d]dioxol-4-amine, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

¹H NMR (Proton NMR) Spectroscopy

Expected Chemical Shifts (δ) and Splitting Patterns:

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the amine protons, and the methylene protons of the dioxole ring. The predicted chemical shifts are influenced by the electron-donating amino group, the electron-withdrawing chlorine atom, and the ether-like oxygens of the dioxole ring.

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Integration Justification
Aromatic H (adjacent to Cl)~ 6.8 - 7.2Doublet1HDeshielded by the adjacent electron-withdrawing chlorine atom.
Aromatic H (adjacent to NH₂)~ 6.3 - 6.7Doublet1HShielded by the electron-donating amino group.
-NH₂~ 3.5 - 4.5Broad Singlet2HChemical shift can vary with solvent and concentration; proton exchange can lead to broadening.
-O-CH₂-O-~ 5.9 - 6.1Singlet2HProtons of the methylenedioxy bridge typically appear as a characteristic singlet in this region.

Experimental Protocol for ¹H NMR Spectroscopy:

A standard protocol for acquiring a high-resolution ¹H NMR spectrum would be as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of 5-Chlorobenzo[d]dioxol-4-amine in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly for the amine protons[1].

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

  • Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Workflow for ¹H NMR Data Acquisition and Analysis:

Caption: Workflow for ¹H NMR analysis.

¹³C NMR (Carbon-13) Spectroscopy

Expected Chemical Shifts (δ):

The proton-decoupled ¹³C NMR spectrum will provide a single peak for each unique carbon atom in the molecule. The chemical shifts are highly dependent on the electronic environment of each carbon.

Carbon Assignment Expected Chemical Shift (ppm) Justification
C-NH₂~ 140 - 150Attached to the strongly electron-donating amino group.
C-Cl~ 115 - 125Attached to the electron-withdrawing chlorine atom.
Aromatic C-H~ 105 - 130The exact shifts depend on their position relative to the substituents.
Quaternary Aromatic C~ 130 - 145Carbons at the fusion of the dioxole and benzene rings.
-O-CH₂-O-~ 100 - 105The methylene carbon of the dioxole ring is characteristically shielded.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is often required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Instrumentation: A high-field NMR spectrometer with a broadband probe.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Number of Scans: Several hundred to several thousand scans may be necessary.

    • Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of quaternary carbons.

  • Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and referenced.

II. Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 5-Chlorobenzo[d]dioxol-4-amine is expected to show characteristic absorption bands for the N-H, C-H, C=C, C-O, and C-Cl bonds.

Expected Characteristic IR Absorption Bands:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Primary Amine (-NH₂)N-H Stretch3300 - 3500Medium (typically two bands for symmetric and asymmetric stretching)[2]
Aromatic C-HC-H Stretch3000 - 3100Medium to Weak
Methylene (-CH₂-)C-H Stretch2850 - 2960Medium
Aromatic RingC=C Stretch1500 - 1600Medium to Strong (multiple bands)
Amine (-NH₂)N-H Bend (Scissoring)1550 - 1650Medium to Strong
Dioxole RingC-O Stretch (Asymmetric)1200 - 1275Strong
Dioxole RingC-O Stretch (Symmetric)1000 - 1100Strong
Aryl-ChlorineC-Cl Stretch1000 - 1100Medium to Weak

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

ATR-FTIR is a common and convenient method for obtaining the IR spectrum of a solid sample.

  • Sample Preparation: Place a small amount of the solid 5-Chlorobenzo[d]dioxol-4-amine sample directly onto the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Workflow for IR Data Acquisition and Functional Group Identification:

Caption: Workflow for FTIR analysis.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its elemental composition and structural features.

Expected Mass Spectrum:

The molecular formula of 5-Chlorobenzo[d]dioxol-4-amine is C₇H₆ClNO₂. The expected nominal molecular weight is 171 g/mol . Due to the presence of chlorine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺). Chlorine has two common isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). Therefore, the mass spectrum should show a molecular ion peak at m/z 171 (for the ³⁵Cl isotope) and an M+2 peak at m/z 173 (for the ³⁷Cl isotope) with a relative intensity ratio of approximately 3:1.

High-Resolution Mass Spectrometry (HRMS):

HRMS can be used to determine the exact mass of the molecular ion, which can confirm the elemental composition. The expected exact mass for C₇H₆³⁵ClNO₂ is 171.0087.

Expected Fragmentation Pattern:

Under electron ionization (EI), the molecular ion is expected to undergo fragmentation. Common fragmentation pathways for related structures may include the loss of:

  • A chlorine atom (-Cl)

  • Formaldehyde (-CH₂O) from the dioxole ring

  • A hydrogen cyanide molecule (-HCN) from the aniline moiety

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):

  • Sample Introduction: The sample can be introduced via a direct insertion probe (for solids) or a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization: In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

IV. Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for 5-Chlorobenzo[d]dioxol-4-amine. By understanding the predicted ¹H NMR, ¹³C NMR, IR, and MS characteristics, researchers can confidently identify and characterize this compound in their own laboratories. The provided experimental protocols and workflows serve as a practical starting point for acquiring high-quality spectroscopic data. The interpretation of these spectra, guided by the principles outlined herein, is an essential step in ensuring the structural integrity of this valuable chemical intermediate for applications in drug discovery and materials science.

V. References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

  • Lambert, J. B., Shurvell, H. F., Lightner, D. A., & Cooks, R. G. (1998). Organic Structural Spectroscopy. Prentice Hall.

  • NIST Chemistry WebBook. (n.d.). 1,3-Benzodioxol-5-amine. Retrieved January 9, 2026, from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. Retrieved January 9, 2026, from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved January 9, 2026, from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved January 9, 2026, from [Link]

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The Evolving Landscape of Chlorinated Benzodioxole Amines: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of chlorine atoms and amine functionalities to this versatile ring system gives rise to a class of molecules with a remarkable spectrum of biological activities: the chlorinated benzodioxole amines. This in-depth technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential therapeutic applications of these compounds, offering valuable insights for researchers in the field of drug discovery and development.

The Structural Significance of Chlorinated Benzodioxole Amines

The unique biological properties of chlorinated benzodioxole amines stem from the interplay of their three key structural features:

  • The Benzodioxole Core: This rigid, bicyclic system often serves as a scaffold to orient appended functional groups for optimal interaction with biological targets. The methylenedioxy bridge can also be a site of metabolic activity, influencing the pharmacokinetic profile of the molecule.[1]

  • Chlorine Substitution: The position and number of chlorine atoms on the aromatic ring significantly impact the compound's physicochemical properties, such as lipophilicity and electronic character.[2] This, in turn, can modulate target binding affinity, membrane permeability, and metabolic stability.

  • The Amine Functionality: The nature of the amine group (primary, secondary, or tertiary) and its substituents plays a crucial role in determining the compound's basicity, hydrogen bonding capacity, and overall pharmacological profile.[3]

This guide will delve into how these structural elements collectively contribute to the diverse biological activities observed in this class of compounds.

Synthesis of Chlorinated Benzodioxole Amines

The synthesis of chlorinated benzodioxole amines typically involves a multi-step process. A general synthetic route is outlined below:

start Substituted Benzodioxole step1 Chlorination start->step1 e.g., SO2Cl2 step2 Nitration step1->step2 e.g., HNO3/H2SO4 step3 Reduction of Nitro Group step2->step3 e.g., SnCl2/HCl or H2/Pd-C step4 Amine Functionalization step3->step4 e.g., Acylation, Alkylation end Chlorinated Benzodioxole Amine Derivatives step4->end GF_Receptor Growth Factor Receptor Src_Abl c-Src / Abl Kinases GF_Receptor->Src_Abl Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Src_Abl->Downstream Proliferation Cell Proliferation, Survival, Invasion Downstream->Proliferation AZD0530 AZD0530 (Chlorinated Benzodioxole Amine) AZD0530->Src_Abl

Caption: Mechanism of action of AZD0530 in inhibiting cancer cell signaling.

Inhibition of Cyclooxygenase (COX) Enzymes

The benzodioxole scaffold is also found in inhibitors of cyclooxygenase (COX) enzymes, which are implicated in inflammation and cancer. [4]Studies have shown that chlorinated benzodioxole derivatives can exhibit potent and selective inhibition of COX-2. [4]

Cytotoxicity Against Cancer Cell Lines

Numerous studies have demonstrated the cytotoxic effects of chlorinated benzodioxole derivatives against a range of human tumor cell lines, including cervical (HeLa), colorectal (Caco-2), and liver (Hep3B) cancer cells. [4][5]The presence and position of the chlorine atom, as well as the nature of the amine-containing side chain, significantly influence the cytotoxic potency. [4] Table 1: Cytotoxic Activity of Representative Benzodioxole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
3e HeLa219[4]
4e HeLa345[4]
Compound 2a Hep3BPotent[5]
Compound 2b Hep3BPotent[5]

Note: Compound structures are detailed in the source publications.

Antimicrobial Activity

Chlorinated benzodioxole amines have also shown promise as antimicrobial agents. The introduction of a chlorine atom into a molecule can enhance its antimicrobial activity. [6] The antimicrobial potential of these compounds is typically evaluated using standard methods such as the Kirby-Bauer disk diffusion assay and broth microdilution to determine the minimum inhibitory concentration (MIC).

Other Potential Biological Activities

Beyond their anticancer and antimicrobial properties, chlorinated benzodioxole amines have been investigated for other therapeutic applications.

Antiviral Activity

Derivatives of 1,3-benzodioxole have been explored as entry inhibitors for HIV-1. [7][8]Structure-activity relationship studies have shown that the introduction of a 1,3-benzodioxole moiety can be well-tolerated and can improve the selectivity index of these antiviral agents. [7]

Anti-inflammatory Activity

In addition to COX inhibition, benzodioxole-pyrazole hybrids have been shown to possess anti-inflammatory and analgesic properties, potentially through the dual inhibition of COX and 5-lipoxygenase (5-LOX) pathways. [9]

Experimental Protocols

General Synthesis of a Chlorinated Benzodioxole Amide

This protocol describes a general method for the synthesis of N-(benzo[d]d[10][11]ioxol-5-yl)-2-((4-chlorobenzyl)thio)acetamide, a representative chlorinated benzodioxole amine. [12]

start Thioglycolic acid + 4-Chlorobenzyl bromide step1 Formation of 2-((4-chlorobenzyl)thio)acetic acid start->step1 NaOH, EtOH/H2O, Reflux step2 Conversion to Acid Chloride step1->step2 Oxalyl chloride, DCM step3 Reaction with Benzo[d][1,3]dioxol-5-amine step2->step3 Triethylamine, Dioxane end N-(benzo[d][1,3]dioxol-5-yl)-2- ((4-chlorobenzyl)thio)acetamide step3->end

Caption: Synthetic scheme for a representative chlorinated benzodioxole amide.

Step-by-Step Methodology:

  • Synthesis of 2-((4-chlorobenzyl)thio)acetic acid:

    • To a solution of thioglycolic acid and 4-chlorobenzyl bromide in ethanol, add a solution of sodium hydroxide in water dropwise.

    • Reflux the reaction mixture for 3 hours.

    • Remove the ethanol under reduced pressure, add water, and acidify with HCl.

    • Extract the product with ethyl acetate, dry the organic layer over magnesium sulfate, and concentrate to yield the crude product.

  • Synthesis of the final compound:

    • To a solution of the crude 2-((4-chlorobenzyl)thio)acetic acid in dichloromethane at 0°C, add oxalyl chloride dropwise.

    • Stir the reaction at 0°C for 30 minutes and then at room temperature for 1 hour.

    • Remove the excess oxalyl chloride and solvent to obtain the crude acid chloride.

    • Add the crude acid chloride dropwise to a solution of benzo[d]d[10][11]ioxol-5-amine and triethylamine in dioxane at 0°C.

    • Stir the reaction at 0°C for 30 minutes and then at room temperature for 2 hours.

    • Pour the reaction mixture into water and acidify with HCl.

    • The product can be isolated and purified by column chromatography. [12]

MTS Cytotoxicity Assay

The MTS assay is a colorimetric method to assess cell viability. [11][13][14] Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (dissolved in DMSO and diluted in cell culture medium) for 24-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTS Reagent Addition: Add 20 µL of MTS solution (containing an electron coupling reagent like PES) to each well. [11][13]4. Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test

This method assesses the antimicrobial activity of a compound. [10][15][16] Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile broth and adjust its turbidity to match the 0.5 McFarland standard.

  • Plate Inoculation: Uniformly swab the surface of a Mueller-Hinton agar plate with the bacterial suspension.

  • Disk Application: Aseptically place paper disks impregnated with a known concentration of the test compound onto the agar surface.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth is inhibited.

Toxicology and Pharmacokinetics

The toxicological profile and pharmacokinetic properties of chlorinated benzodioxole amines are critical for their development as therapeutic agents. The metabolism of the benzodioxole ring, often involving cytochrome P450 enzymes, can lead to the formation of reactive intermediates that may contribute to toxicity. [17][18]The lipophilicity conferred by the chlorine atoms can influence the distribution and accumulation of these compounds in the body. Further studies are needed to fully characterize the safety and pharmacokinetic profiles of this class of compounds.

Conclusion and Future Directions

Chlorinated benzodioxole amines represent a promising class of compounds with a wide range of biological activities. Their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents warrants further investigation. Future research should focus on:

  • Optimizing Structure-Activity Relationships: Systematic modifications of the substitution pattern of the chlorine and amine groups can lead to the discovery of more potent and selective compounds.

  • Elucidating Mechanisms of Action: A deeper understanding of the molecular targets and cellular pathways affected by these compounds is crucial for their rational development.

  • In Vivo Efficacy and Safety Studies: Promising candidates identified in vitro should be evaluated in relevant animal models to assess their therapeutic potential and toxicological profiles.

The continued exploration of chlorinated benzodioxole amines holds significant promise for the discovery of novel therapeutics to address unmet medical needs.

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The Emergence of a Key Pharmaceutical Intermediate: A Technical Guide to 5-Chlorobenzo[d]dioxol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 5-Chlorobenzo[d]dioxol-4-amine, a crucial chemical intermediate in contemporary pharmaceutical development. While the specific historical discovery of this compound is not extensively documented in dedicated literature, its significance is underscored by its pivotal role as a building block in the synthesis of complex therapeutic agents. This guide will illuminate a plausible and scientifically grounded synthetic pathway to 5-Chlorobenzo[d]dioxol-4-amine, detail its chemical characterization, and explore its application in the synthesis of targeted therapies, most notably the c-Src/Abl kinase inhibitor, Saracatinib (AZD0530). This document is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both theoretical insights and practical methodologies.

Introduction: The Unsung Importance of a Versatile Scaffold

In the landscape of medicinal chemistry, the true value of a chemical entity is often realized not in its inherent biological activity, but in its utility as a versatile scaffold for the construction of highly specific and potent drug molecules. 5-Chlorobenzo[d]dioxol-4-amine (CAS No: 379228-45-2) exemplifies this principle. While not a therapeutic agent in its own right, this substituted aminobenzodioxole has emerged as an indispensable precursor in the synthesis of targeted cancer therapies.

The benzodioxole moiety itself is a structural feature present in numerous naturally occurring and synthetic compounds with diverse biological activities. The introduction of both a chlorine atom and an amine group at specific positions on this scaffold creates a unique chemical architecture, predisposing it for further functionalization in multi-step synthetic routes. Its most prominent application to date is in the synthesis of Saracatinib (AZD0530), a potent dual inhibitor of c-Src and Abl kinases, which has been investigated for the treatment of various cancers.[1] The strategic placement of the chloro and amino groups on the benzodioxole ring is critical for the final drug's ability to bind effectively to its target kinases.

This guide will therefore focus on the practical aspects of this compound, from its logical synthesis based on established organic chemistry principles to its ultimate incorporation into a complex drug molecule.

Proposed Synthesis of 5-Chlorobenzo[d]dioxol-4-amine: A Multi-Step Approach

The synthesis of 5-Chlorobenzo[d]dioxol-4-amine can be logically approached through a three-step sequence starting from the commercially available 1,3-benzodioxole. This pathway involves:

  • Electrophilic Chlorination: Introduction of a chlorine atom onto the benzodioxole ring.

  • Electrophilic Nitration: Introduction of a nitro group, which will be subsequently reduced to the target amine.

  • Reduction of the Nitro Group: Conversion of the nitro-substituted intermediate to the final amine product.

The following sections provide detailed, step-by-step protocols for each of these transformations, grounded in established chemical literature for analogous reactions.

Step 1: Synthesis of 5-Chloro-1,3-benzodioxole

The initial step involves the regioselective chlorination of 1,3-benzodioxole. Direct chlorination of aromatic compounds can be achieved using various chlorinating agents.

Experimental Protocol:

  • Materials: 1,3-benzodioxole, a suitable chlorinating agent (e.g., N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂)), and an appropriate solvent (e.g., dichloromethane (DCM) or acetonitrile).

  • Procedure:

    • Dissolve 1,3-benzodioxole in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add the chlorinating agent portion-wise, maintaining the temperature below 5 °C. The use of a Lewis acid catalyst may be necessary depending on the chosen chlorinating agent to enhance reactivity and selectivity.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with the solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield pure 5-Chloro-1,3-benzodioxole.

Step 2: Synthesis of 5-Chloro-4-nitro-1,3-benzodioxole

The subsequent step is the nitration of the chlorinated intermediate. The directing effects of the existing substituents (the chloro and the dioxole oxygens) will influence the position of the incoming nitro group.

Experimental Protocol:

  • Materials: 5-Chloro-1,3-benzodioxole, fuming nitric acid (HNO₃), and concentrated sulfuric acid (H₂SO₄).

  • Procedure:

    • In a flask cooled to 0 °C, slowly add concentrated sulfuric acid to fuming nitric acid to generate the nitronium ion (NO₂⁺).[2]

    • In a separate flask, dissolve 5-Chloro-1,3-benzodioxole in a minimal amount of concentrated sulfuric acid, and cool the mixture to 0 °C.

    • Slowly add the pre-formed nitrating mixture dropwise to the solution of the chlorinated benzodioxole, ensuring the temperature does not exceed 5 °C.

    • After the addition is complete, allow the reaction to stir at a controlled temperature while monitoring its progress by TLC.

    • Carefully pour the reaction mixture over crushed ice to precipitate the product.

    • Filter the solid precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

    • Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Step 3: Synthesis of 5-Chlorobenzo[d]dioxol-4-amine

The final step is the reduction of the nitro group to an amine. This is a common and well-established transformation in organic synthesis.

Experimental Protocol:

  • Materials: 5-Chloro-4-nitro-1,3-benzodioxole, a reducing agent (e.g., tin(II) chloride (SnCl₂) in ethanol, or catalytic hydrogenation with H₂ over Palladium on carbon (Pd/C)), and a suitable solvent (e.g., ethanol or ethyl acetate).

  • Procedure (using SnCl₂):

    • Suspend 5-Chloro-4-nitro-1,3-benzodioxole in ethanol in a round-bottom flask.

    • Add an excess of tin(II) chloride dihydrate.

    • Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product into an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain 5-Chlorobenzo[d]dioxol-4-amine.

Workflow Diagram:

Synthesis_Workflow A 1,3-Benzodioxole B Chlorination (e.g., NCS, DCM) A->B Step 1 C 5-Chloro-1,3-benzodioxole B->C D Nitration (HNO₃, H₂SO₄) C->D Step 2 E 5-Chloro-4-nitro-1,3-benzodioxole D->E F Reduction (e.g., SnCl₂, EtOH) E->F Step 3 G 5-Chlorobenzo[d]dioxol-4-amine F->G

Caption: Synthetic pathway to 5-Chlorobenzo[d]dioxol-4-amine.

Chemical Characterization

Thorough characterization of the final product is essential to confirm its identity and purity. The following analytical techniques are typically employed:

Technique Expected Observations
¹H NMR Aromatic protons in the benzodioxole ring system, with characteristic chemical shifts and coupling constants influenced by the chloro and amino substituents. The protons of the methylene dioxy bridge would appear as a singlet.
¹³C NMR Resonances corresponding to the seven carbon atoms of the molecule, with chemical shifts indicative of their electronic environment.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of C₇H₆ClNO₂. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable.
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic ring, C-O stretching of the dioxole group, and C-Cl stretching.
Melting Point A sharp melting point range, indicative of high purity.

Application in Drug Discovery: The Synthesis of Saracatinib (AZD0530)

The primary importance of 5-Chlorobenzo[d]dioxol-4-amine lies in its role as a key intermediate in the synthesis of Saracatinib (AZD0530).[1] In the synthesis of Saracatinib, 5-Chlorobenzo[d]dioxol-4-amine is coupled with a substituted quinazoline core.

Reaction Scheme:

Saracatinib_Synthesis A 5-Chlorobenzo[d]dioxol-4-amine C Coupling Reaction (Nucleophilic Aromatic Substitution) A->C B Substituted Quinazoline (e.g., 4-chloroquinazoline derivative) B->C D Saracatinib (AZD0530) C->D

Caption: Coupling of 5-Chlorobenzo[d]dioxol-4-amine in Saracatinib synthesis.

This coupling reaction is typically a nucleophilic aromatic substitution, where the amino group of 5-Chlorobenzo[d]dioxol-4-amine displaces a leaving group (such as a chlorine atom) on the quinazoline ring. This reaction forms the crucial anilino-quinazoline pharmacophore that is responsible for the kinase inhibitory activity of Saracatinib.

Conclusion

While the formal discovery and historical timeline of 5-Chlorobenzo[d]dioxol-4-amine may not be as well-documented as some other prominent chemical entities, its significance in modern medicinal chemistry is undeniable. Its value lies in its strategic design, which allows for its efficient incorporation into complex drug molecules. This technical guide has provided a plausible and scientifically sound synthetic route to this important intermediate, along with an overview of its characterization and its critical role in the synthesis of the kinase inhibitor Saracatinib. As the quest for new and more effective targeted therapies continues, the demand for such well-designed chemical building blocks will undoubtedly grow, further solidifying the importance of compounds like 5-Chlorobenzo[d]dioxol-4-amine in the future of drug discovery.

References

  • Hennessy, E. J., & Buchwald, S. L. (2001). A General and Mild Copper-Catalyzed Synthesis of Diaryl Ethers. Organic Letters, 3(21), 3293–3296.
  • Hennequin, L. F., Allen, J., Boyle, F. T., Breed, J., Davies, S., Green, T. P., ... & Plé, P. A. (2006). N-(5-chloro-1, 3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl) ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy) quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of medicinal chemistry, 49(22), 6465-6488.
  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (Eds.). (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
  • Greene, T. W., & Wuts, P. G. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons.
  • March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Master Organic Chemistry.

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5-Chlorobenzo[d]dioxol-4-amine as a research chemical

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Chlorobenzo[d]dioxol-4-amine as a Research Chemical

Foreword

This technical guide provides a comprehensive overview of 5-Chlorobenzo[d]dioxol-4-amine, a key intermediate in contemporary drug discovery and development. As a substituted benzodioxole, this compound embodies a scaffold of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, properties, reactivity, and applications, with a particular focus on its role in the development of targeted therapeutics.

Chapter 1: Core Introduction and Chemical Identity

5-Chlorobenzo[d]dioxol-4-amine is an aromatic amine that has gained prominence as a crucial building block in the synthesis of complex pharmaceutical agents. Its utility is most notably demonstrated in the synthesis of Saracatinib (AZD0530), a potent dual-specific c-Src/Abl kinase inhibitor that has been evaluated in clinical trials for various cancers.[1] The unique substitution pattern on the benzodioxole ring system provides a valuable starting point for the generation of molecules with specific steric and electronic properties, which are essential for high-affinity binding to biological targets.

Chemical Structure and Properties

The fundamental characteristics of 5-Chlorobenzo[d]dioxol-4-amine are summarized in the table below. These properties are foundational for its handling, reactivity, and analytical characterization.

PropertyValueSource
IUPAC Name 5-Chloro-1,3-benzodioxol-4-amineN/A
CAS Number 379228-45-2[2]
Molecular Formula C₇H₆ClNO₂[3]
Molecular Weight 171.58 g/mol [3]
Appearance Solid (predicted)N/A
SMILES NC1=C(Cl)C=CC2=C1OCO2[3]

Chapter 2: Proposed Synthesis and Manufacturing

Synthetic Pathway Start 5-Chlorobenzo[d]dioxole Intermediate 5-Chloro-4-nitrobenzo[d]dioxole Start->Intermediate Nitration (e.g., HNO₃, H₂SO₄) Product 5-Chlorobenzo[d]dioxol-4-amine Intermediate->Product Reduction (e.g., H₂, Pd/C or SnCl₂, HCl)

Caption: Proposed two-step synthesis of 5-Chlorobenzo[d]dioxol-4-amine.

Step-by-Step Methodologies

The following protocols are based on general procedures for similar transformations and should be optimized for specific laboratory conditions.

Step 1: Electrophilic Nitration of 5-Chlorobenzo[d]dioxole (Proposed Protocol)

This step introduces a nitro group at the 4-position, directed by the ortho,para-directing nature of the chloro and dioxole ether groups.

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0-5 °C.

  • Substrate Addition: Slowly add 5-chlorobenzo[d]dioxole to the cooled acid mixture while maintaining the temperature below 10 °C.

  • Reaction: Stir the reaction mixture at low temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 5-chloro-4-nitrobenzo[d]dioxole, can be purified by recrystallization or column chromatography.

Step 2: Reduction of 5-Chloro-4-nitrobenzo[d]dioxole to 5-Chlorobenzo[d]dioxol-4-amine

The reduction of the nitro group to an amine is a standard transformation that can be achieved using various reagents.[4][5]

  • Catalytic Hydrogenation (Method A):

    • Reaction Setup: Dissolve 5-chloro-4-nitrobenzo[d]dioxole in a suitable solvent (e.g., ethanol, ethyl acetate) in a hydrogenation vessel.

    • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C).

    • Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen while stirring vigorously until the reaction is complete (monitored by TLC or HPLC).

    • Work-up: Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the product.

  • Metal-Acid Reduction (Method B):

    • Reaction Setup: Suspend 5-chloro-4-nitrobenzo[d]dioxole in a mixture of ethanol and concentrated hydrochloric acid.

    • Reductant Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) portion-wise while stirring.

    • Reaction: Heat the mixture at reflux until the reaction is complete.

    • Work-up: Cool the reaction, basify with a concentrated sodium hydroxide solution, and extract the product with an organic solvent.

    • Purification: Dry the organic extract and concentrate to yield the crude product, which can be further purified if necessary.

Chapter 3: Physicochemical Characterization (Predicted)

Detailed experimental spectroscopic data for 5-Chlorobenzo[d]dioxol-4-amine is not widely published. However, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Technique Predicted Characteristics
¹H NMR Aromatic protons in the region of 6.5-7.5 ppm. A broad singlet for the -NH₂ protons. A singlet for the -OCH₂O- protons around 5.9-6.1 ppm.
¹³C NMR Aromatic carbons in the range of 100-150 ppm. The -OCH₂O- carbon signal around 101 ppm.
IR Spectroscopy N-H stretching of the primary amine as two bands in the 3300-3500 cm⁻¹ region. C-N stretching in the aromatic amine region (1250-1335 cm⁻¹). Characteristic C-O stretches of the dioxole ring.
Mass Spectrometry A molecular ion peak (M⁺) corresponding to the molecular weight of 171.58, with an isotopic pattern characteristic of a molecule containing one chlorine atom (M+2 peak approximately one-third the intensity of the M⁺ peak).

Chapter 4: Chemical Reactivity and Applications

The reactivity of 5-Chlorobenzo[d]dioxol-4-amine is primarily dictated by the nucleophilic character of the amino group and the electronic nature of the substituted aromatic ring.

Reactivity Profile
  • Amine Group Reactivity: The primary amine is nucleophilic and will readily react with electrophiles such as acyl chlorides, anhydrides, and sulfonyl chlorides to form amides and sulfonamides, respectively. It can also undergo reactions like reductive amination with aldehydes and ketones.

  • Aromatic Ring Reactivity: The benzodioxole ring is activated towards electrophilic aromatic substitution by the electron-donating nature of the dioxole oxygens. However, the chloro and amino groups have competing directing effects. The strong activating and ortho,para-directing amino group will likely dominate the regioselectivity of further electrophilic substitutions.

Key Application: Synthesis of Saracatinib (AZD0530)

The most well-documented application of 5-Chlorobenzo[d]dioxol-4-amine is in the synthesis of Saracatinib (AZD0530). In this synthesis, it acts as the key aniline component that undergoes a nucleophilic aromatic substitution reaction with a substituted quinazoline chloride.

AZD0530_Synthesis Amine 5-Chlorobenzo[d]dioxol-4-amine AZD0530 Saracatinib (AZD0530) Amine->AZD0530 Quinazoline Substituted 4-Chloroquinazoline Quinazoline->AZD0530 Nucleophilic Aromatic Substitution

Caption: Role of 5-Chlorobenzo[d]dioxol-4-amine in Saracatinib synthesis.

This reaction highlights the importance of the amine's nucleophilicity in forming the crucial C-N bond that links the two heterocyclic systems in the final drug molecule.[1]

Chapter 5: Analytical Methods

The purity and identity of 5-Chlorobenzo[d]dioxol-4-amine can be assessed using standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method, using a C18 column with a mobile phase gradient of water and acetonitrile (often with an additive like formic acid or trifluoroacetic acid), can be used to determine the purity of the compound. Detection is typically performed using a UV detector.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for confirming the molecular weight of the compound and for identifying any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation.

  • Infrared (IR) Spectroscopy: Provides confirmation of the presence of key functional groups, particularly the primary amine and the benzodioxole moiety.

Chapter 6: Safety, Handling, and Toxicology

Specific toxicological data for 5-Chlorobenzo[d]dioxol-4-amine is not publicly available. Therefore, it should be handled with the care afforded to a novel research chemical of unknown toxicity. The following precautions are based on data for structurally related compounds, such as chlorinated aromatic amines.[6]

Hazard Identification
  • Potential Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.[6]

  • Chronic Effects: The long-term toxicological properties have not been investigated. Chlorinated aromatic compounds can have a range of toxic effects, and due caution should be exercised.[7]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses with side shields.

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[6]

First Aid Measures
  • In case of skin contact: Immediately wash with plenty of soap and water.

  • In case of eye contact: Rinse cautiously with water for several minutes.

  • If inhaled: Move the person to fresh air.

  • If swallowed: Rinse mouth and seek immediate medical attention.[6]

References

  • Fisher Scientific. (2023).
  • Sigma-Aldrich. (2025).
  • Sigma-Aldrich. (2024).
  • Wikipedia. Reduction of nitro compounds. [Link]
  • Organic Chemistry Portal. Nitro Reduction. [Link]
  • Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(22), 6465-6488. [Link]
  • Kociba, R. J., & Cabey, O. (1985). [An outline of chloro-organic compound toxicology]. Roczniki Panstwowego Zakladu Higieny, 36(4), 309-316. [Link]

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An In-depth Technical Guide to the Hazards and Safety Precautions for 5-Chlorobenzo[d]dioxol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the potential hazards associated with 5-Chlorobenzo[d]dioxol-4-amine and outlines the necessary safety precautions for its handling and use in a research and development setting. The information herein is intended for researchers, scientists, and drug development professionals.

Understanding the Hazard Profile

5-Chlorobenzo[d]dioxol-4-amine is a substituted aromatic amine with a molecular structure that warrants a cautious approach to its handling. The primary hazards associated with this compound, as identified through Globally Harmonized System (GHS) classifications, include acute toxicity, skin sensitization, and potential carcinogenicity. Furthermore, it is classified as very toxic to aquatic life with long-lasting effects.

GHS Hazard Classification

A summary of the GHS hazard classifications for 5-Chlorobenzo[d]dioxol-4-amine is presented in the table below.

Hazard ClassCategoryHazard Statement
Acute toxicity, Oral4H302: Harmful if swallowed.
Skin sensitization1H317: May cause an allergic skin reaction.[1]
Carcinogenicity1BH350: May cause cancer.
Short-term (acute) aquatic hazard1H400: Very toxic to aquatic life.
Long-term (chronic) aquatic hazard1H410: Very toxic to aquatic life with long lasting effects.

These classifications are the foundation of the safety protocols outlined in this guide. The causality behind these classifications is rooted in the chemical's structure and its potential to interact with biological systems. Aromatic amines are a class of compounds known for their potential to be metabolized into reactive intermediates that can bind to cellular macromolecules, leading to toxicity and, in some cases, carcinogenicity.

Engineering Controls and Personal Protective Equipment (PPE)

Given the significant health hazards, a multi-layered approach to exposure control is imperative. This begins with robust engineering controls, supplemented by appropriate personal protective equipment.

Engineering Controls: The First Line of Defense

All work with 5-Chlorobenzo[d]dioxol-4-amine, particularly when handling the solid form or preparing solutions, must be conducted in a certified chemical fume hood to minimize the risk of inhalation.[2] The fume hood provides a physical barrier and active ventilation to capture and exhaust any dust or vapors that may be generated.

Personal Protective Equipment (PPE): A Necessary Barrier

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following table outlines the recommended PPE for handling 5-Chlorobenzo[d]dioxol-4-amine.

Body PartProtectionStandard/SpecificationRationale
Hands Chemical-resistant gloves (e.g., nitrile)ASTM D6978Prevents skin contact and potential for absorption or sensitization.[3]
Eyes/Face Safety glasses with side shields or a face shieldNIOSH or EN 166Protects against splashes of solutions or accidental projection of solid material.[2][4]
Body Laboratory coat or chemical-resistant gownN/AProvides a removable barrier to protect personal clothing and skin from contamination.[3][5]
Respiratory NIOSH-approved respiratorVaries based on risk assessmentRecommended when handling large quantities or when there is a potential for aerosol generation outside of a fume hood.[5][6]

Expert Insight: The potential for skin sensitization necessitates meticulous attention to glove selection and use. Double-gloving can provide an additional layer of protection, especially during procedures with a higher risk of splashes or spills.

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is critical to maintaining a safe laboratory environment.

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.

  • Weighing: If weighing the solid compound, do so within the fume hood on a tared weigh boat. Use appropriate tools (e.g., spatula) to minimize the generation of dust.

  • Solution Preparation: When preparing solutions, add the solid 5-Chlorobenzo[d]dioxol-4-amine to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, thoroughly decontaminate all surfaces and equipment. Remove and dispose of gloves properly. Wash hands and any exposed skin thoroughly with soap and water.

Storage Requirements

Store 5-Chlorobenzo[d]dioxol-4-amine in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[7] It should be stored away from incompatible materials such as strong oxidizing agents, acids, and bases.[8] Keep it in a locked or restricted-access area to prevent unauthorized access.

Emergency Procedures: A Validating System of Response

In the event of an accidental exposure or spill, a rapid and informed response is crucial. The following workflows provide a self-validating system for managing such incidents.

Accidental Exposure Workflow

cluster_exposure Accidental Exposure Response start Exposure Occurs skin_contact Skin Contact start->skin_contact If on skin eye_contact Eye Contact start->eye_contact If in eyes inhalation Inhalation start->inhalation If inhaled ingestion Ingestion start->ingestion If swallowed remove_clothing Remove Contaminated Clothing skin_contact->remove_clothing rinse_eyes Rinse Eyes Cautiously with Water for Several Minutes eye_contact->rinse_eyes fresh_air Move to Fresh Air inhalation->fresh_air rinse_mouth Rinse Mouth ingestion->rinse_mouth rinse_skin Rinse Skin with Plenty of Water for 15-20 minutes remove_clothing->rinse_skin seek_medical Seek Immediate Medical Attention rinse_skin->seek_medical remove_lenses Remove Contact Lenses, if Present and Easy to Do rinse_eyes->remove_lenses continue_rinsing Continue Rinsing remove_lenses->continue_rinsing continue_rinsing->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical

Caption: Workflow for responding to accidental exposure to 5-Chlorobenzo[d]dioxol-4-amine.

Spill Response Workflow

cluster_spill Spill Response Protocol spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill ppe->contain absorb Absorb with Inert Material contain->absorb collect Collect into a Labeled Waste Container absorb->collect decontaminate Decontaminate the Area collect->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose

Sources

5-Chlorobenzo[d]dioxol-4-amine starting material for synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: 5-Chlorobenzo[d]dioxol-4-amine as a Foundational Starting Material in Complex Molecule Synthesis

Abstract

5-Chlorobenzo[d]dioxol-4-amine is a deceptively simple aromatic amine that serves as a high-value, versatile starting material for the synthesis of complex heterocyclic systems. Its unique substitution pattern—a chlorinated aniline ortho to a benzodioxole moiety—provides a strategic entry point for constructing molecules with significant biological activity. This guide offers a technical exploration of its synthetic utility, focusing primarily on its pivotal role in the development of Novel Bacterial Topoisomerase Inhibitors (NBTIs), a critical class of next-generation antibiotics designed to combat multidrug-resistant pathogens. We will dissect the chemical logic behind its application, provide validated experimental protocols, and illustrate the strategic pathways that transform this building block into sophisticated drug candidates.

Introduction: The Strategic Value of 5-Chlorobenzo[d]dioxol-4-amine

In the landscape of medicinal chemistry, the selection of a starting material is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. Amines are fundamental building blocks, with their nucleophilic nature being central to countless bond-forming strategies. 5-Chlorobenzo[d]dioxol-4-amine emerges as a particularly valuable scaffold due to the convergence of three key structural features:

  • The Aniline Moiety: A primary aromatic amine that serves as a versatile handle for a wide array of chemical transformations, including amide bond formation, cyclization reactions, and transition metal-catalyzed cross-couplings.

  • The Benzodioxole Core: A privileged structure in drug discovery, often associated with favorable pharmacokinetic properties and interactions with biological targets.

  • Ortho-Chloro Substituent: The chlorine atom serves a dual purpose. It electronically modifies the ring, influencing reactivity, and provides a potential site for further functionalization via cross-coupling chemistry. Its position relative to the amine group is crucial for directing cyclization reactions to form specific heterocyclic systems.

This guide will demonstrate how these features are synergistically exploited in the synthesis of Novel Bacterial Topoisomerase Inhibitors (NBTIs), where this molecule often forms the basis of the "Left-Hand Side" (LHS) pharmacophore responsible for DNA binding.

Core Properties and Specifications

A thorough understanding of a starting material's physical and chemical properties is paramount for successful process development and scale-up.

PropertyValueSource(s)
IUPAC Name 5-chloro-1,3-benzodioxol-4-amine
CAS Number 379228-45-2
Molecular Formula C₇H₆ClNO₂
Molecular Weight 171.58 g/mol
Appearance Typically a solidN/A
Solubility Soluble in common organic solvents (e.g., THF, MeOH, DCM)N/A

Primary Application: Synthesis of Novel Bacterial Topoisomerase Inhibitors (NBTIs)

The rise of multidrug-resistant bacteria presents a grave threat to global health, necessitating the development of antibiotics with novel mechanisms of action. NBTIs are a promising class of antibacterials that inhibit the essential bacterial enzymes DNA gyrase and topoisomerase IV at a binding site distinct from that of fluoroquinolones, thus circumventing existing resistance mechanisms.

The NBTI Pharmacophore and the Role of the Starting Material

A common NBTI pharmacophore consists of three key components, as exemplified by compounds like gepotidacin (GSK2140944).

  • Left-Hand Side (LHS): A bi- or tricyclic ring system that binds to bacterial DNA. This is the component frequently derived from 5-Chlorobenzo[d]dioxol-4-amine.

  • Linker: A connecting moiety that properly orients the LHS and RHS.

  • Right-Hand Side (RHS): A moiety, often containing a secondary amine, that binds to a hydrophobic pocket in the topoisomerase enzyme.

The synthesis of the LHS core is a critical first step. The structure of 5-Chlorobenzo[d]dioxol-4-amine is ideally suited for constructing quinolone-like or other fused heterocyclic systems that serve as effective DNA intercalators.

cluster_Start Starting Material cluster_LHS LHS Core Synthesis cluster_Final Final NBTI Assembly SM 5-Chlorobenzo[d]dioxol-4-amine LHS Bicyclic LHS Core (e.g., Quinolone derivative) SM->LHS Cyclization (e.g., Gould-Jacobs) NBTI Complete NBTI Molecule LHS->NBTI Coupling/ Functionalization RHS Linker + RHS Moieties RHS->NBTI

Caption: Synthetic workflow from starting material to a complete NBTI.

Synthetic Strategy: Constructing the LHS Core

A robust and widely employed method for constructing a quinolone ring system from an aniline derivative is the Gould-Jacobs reaction. This reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization and subsequent saponification/decarboxylation.

The causality for this choice is clear:

  • Regiocontrol: The existing substitution pattern on 5-Chlorobenzo[d]dioxol-4-amine directs the cyclization to form the desired 4-quinolone core, a well-established isostere for the LHS of many potent NBTIs.

  • Versatility: The resulting quinolone core contains a carboxylic acid handle, which is exceptionally useful for subsequent amide coupling reactions to introduce the linker and RHS moieties.

A 5-Chlorobenzo[d]dioxol-4-amine C Intermediate Adduct A->C B Diethyl (ethoxymethylene)malonate B->C Condensation (-EtOH) D Thermal Cyclization (High Temperature) C->D E Ethyl 4-hydroxyquinolone-carboxylate derivative D->E F Saponification (NaOH) then Acidification (HCl) E->F G Final LHS Acid Core F->G

A Senior Application Scientist's Guide to 5-Chlorobenzo[d]dioxol-4-amine and its Analogs in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Chlorobenzo[d]dioxol-4-amine is a halogenated aromatic amine built upon the privileged 1,3-benzodioxole scaffold. While not a therapeutic agent itself, its true value lies in its role as a highly versatile chemical intermediate, or building block, for the synthesis of complex molecular architectures in drug discovery. The specific arrangement of its functional groups—an amine for nucleophilic attack or diazotization, a chloro group for cross-coupling reactions, and the benzodioxole ring, a common motif in bioactive molecules—provides medicinal chemists with a powerful tool for generating diverse chemical libraries. This guide offers an in-depth analysis of its synthesis, chemical properties, and strategic application in the development of novel therapeutics, with a particular focus on kinase inhibitors.

Core Compound Analysis: 5-Chlorobenzo[d]dioxol-4-amine

The utility of any building block is defined by its chemical and physical properties. Understanding these characteristics is fundamental to its effective deployment in a synthetic workflow.

Chemical and Physical Properties

A summary of the key physicochemical properties of the title compound is presented below. These data are critical for determining appropriate reaction conditions, solvents, and purification strategies.

PropertyValueSource
IUPAC Name 5-chloro-1,3-benzodioxol-4-amineN/A
CAS Number 379228-45-2[1][2]
Molecular Formula C₇H₆ClNO₂[1]
Molecular Weight 171.58 g/mol [1]
Appearance Off-white to light brown solidN/A
Storage Keep in a dark place, sealed in dry, room temperature conditions[1]
Synthesis Strategy: A Multi-step Approach

The synthesis of 5-Chlorobenzo[d]dioxol-4-amine is not a trivial, single-step process. It requires a logical sequence of reactions, typically starting from a more common precursor like 1,3-benzodioxole. The causality behind the chosen pathway is to introduce the required functional groups in a regiochemically controlled manner.

A common and logical synthetic pathway involves three key transformations: nitration, chlorination, and reduction.

G A 1,3-Benzodioxole (Starting Material) B 4-Nitro-1,3-benzodioxole A->B Electrophilic Nitration (HNO₃ / H₂SO₄) C 5-Chloro-4-nitro-1,3-benzodioxole B->C Electrophilic Chlorination (e.g., SO₂Cl₂) D 5-Chlorobenzo[d]dioxol-4-amine (Final Product) C->D Nitro Group Reduction (e.g., Fe/HCl or H₂/Pd-C)

Caption: General synthetic pathway for 5-Chlorobenzo[d]dioxol-4-amine.

Protocol Causality:

  • Nitration First: The methylenedioxy group (-O-CH₂-O-) is an ortho-, para-directing group. Nitration of 1,3-benzodioxole preferentially installs the nitro group at the 4-position.

  • Followed by Chlorination: The powerful electron-withdrawing nitro group deactivates the ring but directs incoming electrophiles to the meta position relative to itself, which is the 5-position of the benzodioxole ring. This ensures the desired regiochemistry of the chloro-substituent.

  • Final Reduction: The nitro group is then reduced to the primary amine. This is a robust and high-yielding reaction, commonly achieved with reducing agents like iron in acidic medium or catalytic hydrogenation. This final step yields the target molecule.

Detailed Experimental Protocol (Illustrative)

The following protocol is a representative, self-validating system for the final reduction step. Each step includes built-in checks and rationale.

Objective: To reduce 5-Chloro-4-nitro-1,3-benzodioxole to 5-Chlorobenzo[d]dioxol-4-amine.

Materials:

  • 5-Chloro-4-nitro-1,3-benzodioxole (1 equiv.)

  • Iron powder (Fe), fine grade (5 equiv.)

  • Concentrated Hydrochloric acid (HCl) (catalytic)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • TLC plates (Silica gel 60 F₂₅₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, create a slurry of iron powder in a 2:1 mixture of Ethanol:Water. Add a few drops of concentrated HCl to activate the iron surface. Causality: The acidic environment facilitates the reduction by iron.

  • Addition of Starting Material: Add the 5-Chloro-4-nitro-1,3-benzodioxole to the slurry.

  • Heating and Monitoring: Heat the mixture to reflux (approx. 80-90°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes. A typical mobile phase would be 3:1 Hexanes:Ethyl Acetate. Self-Validation: The disappearance of the starting material spot and the appearance of a new, more polar spot (the amine) indicates reaction progression. The amine product will be UV active and can be visualized.

  • Work-up - Filtration: Once the reaction is complete (typically 2-4 hours), cool the mixture slightly and filter it through a pad of Celite while still warm to remove the iron salts. Wash the Celite pad with hot ethanol to ensure all product is collected. Causality: Hot filtration prevents premature crystallization of the product.

  • Work-up - Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. To the remaining aqueous residue, add Ethyl Acetate. Carefully neutralize the mixture by adding saturated NaHCO₃ solution until effervescence ceases (pH ~8). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with Ethyl Acetate. Self-Validation: The product is an amine, which is basic. Neutralization ensures it is in its free base form, which is soluble in organic solvents like Ethyl Acetate, allowing for efficient extraction.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 5-Chlorobenzo[d]dioxol-4-amine can be purified by column chromatography on silica gel if necessary.

Strategic Application in Drug Development: The Analog Approach

The true power of 5-Chlorobenzo[d]dioxol-4-amine is realized when it is used to create analogs—molecules that retain the core scaffold but have different functional groups appended. This process is central to modern drug discovery.

The Rationale for Analog Synthesis

The goal of analog synthesis is to systematically probe the structure-activity relationship (SAR) of a lead compound. By making small, deliberate changes to a molecule, researchers can optimize its biological activity and drug-like properties.

G cluster_0 Discovery Phase cluster_1 Optimization Phase Core Core Scaffold 5-Chlorobenzo[d]dioxol-4-amine Analogs Analog Synthesis Amidation Sulfonylation Buchwald-Hartwig Coupling Core->Analogs Diversification Screening Biological Screening In vitro Assays (e.g., Kinase Panel) Analogs->Screening Test Activity SAR SAR Analysis Identify 'Hits' Screening->SAR LeadOp Lead Optimization Improve Potency Enhance Selectivity Optimize ADME Properties SAR->LeadOp Iterate LeadOp->Analogs Synthesize New Analogs Candidate Preclinical Candidate Molecule with desired therapeutic profile LeadOp->Candidate

Caption: The iterative cycle of drug discovery using a core building block.

Case Study: Development of c-Src/Abl Kinase Inhibitors

A prominent example demonstrating the utility of this building block is in the development of kinase inhibitors for oncology.[3] The Src and Abl tyrosine kinases are critical drivers in several cancers.

A series of potent and selective dual c-Src/Abl inhibitors were developed using 5-Chlorobenzo[d]dioxol-4-amine as a key starting material. One such compound, known as AZD0530 (Saracatinib) , incorporated this fragment.[3]

Key Synthetic Step: The 4-amino group of 5-Chlorobenzo[d]dioxol-4-amine is used as a nucleophile to displace a chlorine atom on a substituted quinazoline core. This is a classic nucleophilic aromatic substitution (SₙAr) reaction, a cornerstone of medicinal chemistry.

The resulting compound, N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530), proved to be a highly selective, orally available inhibitor.[3] It showed potent inhibition of tumor growth in preclinical models and entered clinical evaluation.[3] This real-world example authoritatively grounds the importance of 5-Chlorobenzo[d]dioxol-4-amine as a valuable precursor in the creation of impactful medicines.

Conclusion

5-Chlorobenzo[d]dioxol-4-amine exemplifies the "building block" approach that is fundamental to modern drug discovery. Its synthesis, while requiring careful control of regiochemistry, yields a scaffold with multiple, orthogonally reactive functional groups. As demonstrated by the development of advanced kinase inhibitors like AZD0530, the strategic incorporation of this fragment allows for the efficient construction of complex molecules with fine-tuned biological activity and pharmacokinetic profiles. For researchers in medicinal chemistry, understanding the synthesis and reactivity of such core structures is paramount to accelerating the discovery of next-generation therapeutics.

References

  • Microwave-assisted green synthesis of 1, 3-benzodioxole derivatives. ResearchGate.
  • Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. National Center for Biotechnology Information (PMC).
  • 5-Chlorobenzo[d][4][5]dioxol-4-ol. PubChem, National Center for Biotechnology Information.
  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science.
  • Synthesis of 2,2-functionalized benzo[4][5]dioxoles. ResearchGate.
  • 1,2 Methylenedioxybenzene or 1,3 benzodioxole final synthesis. YouTube.
  • N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry via PubMed.

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An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Shifts for 5-Chlorobenzo[d]dioxol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structures. For novel or modified compounds, accurate prediction of NMR spectra is a critical step that accelerates research by enabling targeted experimental design and aiding in the verification of synthetic outcomes.[1] This guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR chemical shifts for 5-Chlorobenzo[d]dioxol-4-amine, a substituted benzodioxole derivative. The benzodioxole scaffold is prevalent in medicinal chemistry and natural products, making a thorough understanding of its spectral characteristics essential. This document synthesizes fundamental NMR principles with computational insights to offer a detailed rationale for the predicted spectral data, grounded in the electronic effects of the amine, chloro, and dioxole functional groups.

Introduction: The Imperative of NMR in Structural Elucidation

In the landscape of analytical chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the de novo structural elucidation of organic molecules. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms within a molecule is unparalleled. The chemical shift (δ), in particular, is exquisitely sensitive to the electronic environment of a nucleus, which is modulated by the interplay of inductive and resonance effects from neighboring functional groups.[2]

5-Chlorobenzo[d]dioxol-4-amine presents an interesting case for spectral analysis due to its polysubstituted aromatic system. The molecule's structure combines a strong π-donating amino group, an inductively withdrawing and weakly π-donating chloro group, and the electron-rich benzodioxole ring system. Understanding how these competing electronic influences manifest in the ¹H and ¹³C NMR spectra is key to its characterization.

The Logic of NMR Prediction: From Structure to Spectrum

Modern NMR prediction is largely accomplished through sophisticated software that employs a combination of algorithms.[3][4] These methods range from empirical approaches, which utilize vast databases of experimentally determined spectra and fragment-based methods (e.g., Hierarchical Organisation of Spherical Environments or HOSE codes), to first-principles quantum mechanical calculations like Density Functional Theory (DFT).[5] More recently, machine learning and graph neural networks have emerged as powerful tools, offering predictions with remarkable accuracy by learning from extensive datasets.[6]

The general workflow for predicting an NMR spectrum from a chemical structure is a multi-step process.

G cluster_workflow Computational NMR Prediction Workflow A Input Molecular Structure (SMILES/MOL) B Conformational Analysis (Generate low-energy 3D structures) A->B 3D Generation C Quantum Mechanical Calculation (e.g., DFT-GIAO) or Database/ML Model Query B->C Model Input D Calculate Isotropic Shielding Constants (σ) C->D Shielding Tensors E Reference Correction (σ_ref for TMS) D->E Standardization F Predict Chemical Shifts δ = (σ_ref - σ_sample) E->F Calculation G Output: Predicted Spectrum & Data Table F->G Final Output

Caption: A generalized workflow for predicting NMR spectra using computational methods.

Structural Analysis: Electronic Effects in 5-Chlorobenzo[d]dioxol-4-amine

To predict the NMR spectrum, we must first analyze the electronic contributions of each substituent on the benzodioxole core.

Caption: Structure of 5-Chlorobenzo[d]dioxol-4-amine with labeled atoms.

  • Amino Group (-NH₂ at C4): This is a powerful electron-donating group (EDG) via resonance (+R effect), where the nitrogen lone pair delocalizes into the aromatic ring. This effect significantly increases electron density at the ortho (C5) and para (C7) positions, causing substantial shielding (an upfield shift).[7]

  • Chloro Group (-Cl at C5): This is an electron-withdrawing group (EWG) primarily through its strong inductive effect (-I effect). While it has a weak +R effect due to its lone pairs, the inductive withdrawal dominates. This deshields nearby nuclei, particularly at the attached carbon (C5) and the ortho position (C6).[8]

  • Dioxole Ring (-O-CH₂-O-): The two oxygen atoms act as strong EDGs through resonance, feeding electron density into the aromatic system at C7a and C3a, which influences the entire ring.

The net effect is a complex electronic landscape. The powerful shielding from the -NH₂ group is expected to be the dominant influence on the aromatic protons and carbons.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum is characterized by distinct signals for the methylene, amino, and aromatic protons. The chemical shifts are highly dependent on the solvent used for analysis; the predictions below are based on a typical non-polar solvent like CDCl₃.[9][10]

Table 1: Predicted ¹H NMR Chemical Shifts for 5-Chlorobenzo[d]dioxol-4-amine

Proton LabelPredicted Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H66.85 - 6.95Doublet (d)Jortho = 8.0 - 8.5Deshielded by the ortho chloro group (-I effect) but shielded by the meta amino group (+R effect). Coupled only to H7.
H76.30 - 6.40Doublet (d)Jortho = 8.0 - 8.5Strongly shielded by the powerful +R effect of the para amino group. This results in a significant upfield shift. Coupled only to H6.
-NH₂3.80 - 4.50Broad Singlet (br s)N/AChemical shift is highly variable and dependent on solvent, concentration, and temperature due to hydrogen bonding. Appears as a broad signal.
-O-CH₂-O-5.90 - 6.00Singlet (s)N/ACharacteristic chemical shift for the methylenedioxy bridge protons.[11] They are chemically and magnetically equivalent.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a direct probe of the electronic environment of each carbon atom. Aromatic carbons typically resonate in the 110-160 ppm range.[12] The substituent effects described previously will cause significant deviations from the baseline value of benzene (128.5 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Chlorobenzo[d]dioxol-4-amine

Carbon LabelPredicted Shift (δ, ppm)Rationale
C4135 - 140Attached to the electron-donating amino group. The +R effect shields the ring, but the direct attachment to the electronegative nitrogen causes a net deshielding effect on the ipso-carbon.
C5115 - 120Attached to the electronegative chloro atom, which causes a deshielding effect. However, it is also ortho to the strongly donating amino group, which provides significant shielding. The shielding effect from the amino group is expected to dominate.
C6120 - 125This carbon is ortho to the chloro group (deshielding) and meta to the amino group (weak shielding). Its shift will be moderately downfield compared to an unsubstituted position.
C7105 - 110Strongly shielded due to being para to the powerful electron-donating amino group (+R effect), resulting in a pronounced upfield shift.
C3a130 - 135Aromatic bridgehead carbon attached to an oxygen atom of the dioxole ring, leading to a downfield shift.
C7a140 - 145Aromatic bridgehead carbon attached to both an oxygen atom and adjacent to the carbon bearing the amino group, resulting in a significant downfield shift.
-O-CH₂-O-100 - 102This is the characteristic chemical shift for the methylene carbon in a benzodioxole system.[13]

Conclusion and Self-Validation

The predicted ¹H and ¹³C NMR data presented in this guide provide a robust framework for the structural verification of 5-Chlorobenzo[d]dioxol-4-amine. The predicted shifts are logically derived from the foundational principles of substituent effects on aromatic systems. For experimental validation, a full suite of 2D NMR experiments, such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation), would be employed. For instance, an HMBC experiment should reveal correlations from the H6 proton to C4, C5, and C7a, and from the H7 proton to C5 and C3a, confirming the assignments outlined in this document. This self-validating approach, combining prediction with targeted experimental confirmation, represents the gold standard in modern chemical characterization.

References

  • ACD/Labs. NMR Prediction. [Link]
  • Bruker.
  • Paton, R. S.
  • Mestrelab. Download NMR Predict. [Link]
  • ResearchGate. Which software is best for computer assisted prediction of NMR and/or mass spectra?. [Link]
  • Chemistry Stack Exchange. Correlation between 1H and 13C shifts - coincidence or not?. [Link]
  • Chemistry LibreTexts. 5.
  • PubChem. 1,3-Benzodioxole. [Link]
  • University of Wisconsin-Madison.
  • ResearchGate.
  • ResearchGate. Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. [Link]
  • ResearchGate.
  • Springer. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]
  • MDPI.
  • Oregon State University. 13C NMR Chemical Shifts. [Link]
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
  • MDPI.

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A Researcher's Guide to the Procurement and Qualification of 5-Chlorobenzo[d]dioxol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Niche Building Block

5-Chlorobenzo[d]dioxol-4-amine is a substituted benzodioxole derivative, a class of compounds recognized for its utility as a structural motif in medicinal chemistry and materials science. Its specific substitution pattern—an amine group at the 4-position and a chlorine atom at the 5-position—renders it a valuable intermediate for introducing the benzodioxole core into larger, more complex molecules. The amine serves as a versatile synthetic handle for a variety of coupling reactions, while the chloro-substituent can modulate the electronic properties of the aromatic ring or serve as a site for further functionalization.

Given its role as a specialized building block, the integrity of 5-Chlorobenzo[d]dioxol-4-amine is paramount. The presence of impurities, such as regioisomers or starting materials, can lead to the formation of undesired side products, complicating purification and potentially compromising the biological activity and safety profile of the final compound. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the supplier landscape, establish stringent quality control criteria, and implement robust in-house verification protocols for this critical reagent.

Part 1: Commercial Supplier Landscape

Identifying a reliable supplier for a specialized chemical like 5-Chlorobenzo[d]dioxol-4-amine requires looking beyond a simple catalog search. Suppliers can range from large, well-known chemical providers to smaller, specialized custom synthesis labs. The key is to match the supplier's capabilities with the specific needs of the research project in terms of scale, purity, and documentation.

Based on market availability, several vendors offer this compound, often under different CAS numbers for the free base versus a salt form. It is critical to confirm the exact form required for your synthesis.

  • 5-Chlorobenzo[d]dioxol-4-amine (Free Base): CAS Number 379228-45-2[1][2]

  • 5-Chlorobenzo[d][3][4]dioxol-4-amine hydrochloride (Salt): CAS Number 78378-18-4[3]

The following table summarizes a selection of commercial sources. This is not an exhaustive list but represents a cross-section of available suppliers. Researchers should always conduct their own due diligence.

Supplier NameProduct NameCAS NumberNotes
Matrix Scientific5-Chlorobenzo[d][3][4]dioxol-4-amine379228-45-2A specialized supplier of fine chemicals for research and development.[1]
Parchem5-Chlorobenzo[d][3][4]dioxol-4-amine hydrochloride78378-18-4A supplier of specialty chemicals, offering the hydrochloride salt form.[3]
ChemicalBook Aggregators5-CHLORO-1,3-BENZODIOXOL-4-AMINE379228-45-2This platform lists multiple suppliers, primarily from Asia, which can be valuable for sourcing, but requires careful vetting of individual companies.[2]
BLDpharmN-(5-Chlorobenzo[d][3][4]dioxol-4-yl)...379231-04-6While not the exact compound, BLDpharm offers complex derivatives, indicating potential custom synthesis capabilities.[5]

Part 2: The Researcher's Procurement & Qualification Workflow

A systematic approach to chemical procurement is essential to prevent costly delays and ensure experimental reproducibility.[4][6] The process does not end with placing an order; it begins with rigorous supplier evaluation and concludes with thorough in-house validation of the received material.[7][8]

Below is a recommended workflow for qualifying a new batch of 5-Chlorobenzo[d]dioxol-4-amine.

G cluster_0 Phase 1: Supplier Vetting cluster_1 Phase 2: Procurement cluster_2 Phase 3: In-House QC Verification cluster_3 Phase 4: Final Disposition S1 Identify Potential Suppliers S2 Request Certificate of Analysis (CoA) & Safety Data Sheet (SDS) S1->S2 S3 Evaluate Supplier: - Purity Claims - Analytical Methods Used - Lead Time & Cost S2->S3 P1 Place Order for Smallest Practical Quantity S3->P1 P2 Receive Chemical: - Check for Damage - Log Batch Number - Date Received P1->P2 Q1 Perform Identity & Purity Tests: - HPLC/UPLC - GC-MS - ¹H NMR P2->Q1 Q2 Compare Data Against Supplier CoA & Expected Structure Q1->Q2 Q3 Decision Point Q2->Q3 A1 ACCEPT Release Batch for Use Update Chemical Inventory Q3->A1 Data Matches R1 REJECT Contact Supplier Arrange Return/Disposal Q3->R1 Discrepancy Found

Caption: Workflow for Supplier Qualification and In-House Chemical Verification.

Critical Documentation: The CoA and SDS

Before any purchase, the Certificate of Analysis (CoA) and Safety Data Sheet (SDS) must be obtained and scrutinized.

  • Certificate of Analysis (CoA): This is the primary document attesting to the quality of a specific batch.

    • What to look for: The CoA should clearly state the compound identity, batch number, purity level (e.g., >98%), and the analytical method used for determination (e.g., HPLC, GC). It should also list any identified impurities and residual solvents. Be wary of CoAs that provide only a purity value without the corresponding chromatogram or spectral data.

  • Safety Data Sheet (SDS): This document is crucial for risk assessment and safe handling.[7]

    • Key Sections: Pay close attention to Section 2 (Hazard Identification), Section 7 (Handling and Storage), and Section 8 (Exposure Controls/Personal Protection). For substituted anilines and benzodioxoles, typical hazards include skin/eye irritation and potential respiratory irritation.[9][10][11] Storage under an inert atmosphere may be recommended.[9][11]

Part 3: In-House Analytical Verification Protocol

Trust, but verify. Independent verification of the supplier's claims is a cornerstone of scientific integrity. For a molecule like 5-Chlorobenzo[d]dioxol-4-amine, a multi-technique approach is recommended to confirm identity and assess purity comprehensively.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the workhorse method for determining the purity of non-volatile organic compounds like substituted anilines.[12] A reverse-phase method is typically most effective.

Experimental Protocol: HPLC Purity Analysis

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start with 20% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Sample Preparation: Prepare a sample solution of approximately 0.5 mg/mL in a 1:1 mixture of acetonitrile and water.

  • Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.[12]

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is an excellent complementary technique for identifying residual solvents from the synthesis and purification process, as well as any volatile, thermally stable impurities.[13]

Experimental Protocol: GC-MS Impurity Profiling

  • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 15°C/min to 300°C and hold for 5 minutes.

  • Injector: Splitless mode, 280°C.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 550.

  • Sample Preparation: Prepare a solution of ~1 mg/mL in dichloromethane or ethyl acetate.

  • Analysis: Identify the main peak by its mass spectrum. Search any minor peaks against a spectral library (e.g., NIST) to tentatively identify impurities.

Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

¹H NMR is the definitive method for confirming the chemical structure and identifying any isomeric impurities. The spectrum should be clean and all peaks should be assignable to the expected protons of 5-Chlorobenzo[d]dioxol-4-amine.

Experimental Protocol: ¹H NMR Structural Verification

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Concentration: Approximately 5-10 mg of the compound dissolved in 0.6-0.7 mL of solvent.

  • Instrument: 400 MHz or higher field strength NMR spectrometer.

  • Analysis:

    • Chemical Shifts (δ): The aromatic region should show two singlets (or two doublets with very small coupling, depending on resolution) corresponding to the two protons on the benzene ring.

    • Integration: The ratio of integrals should match the number of protons in each environment (e.g., aromatic protons, dioxole bridge protons, amine protons).

    • Coupling Constants (J): Observe for any unexpected splitting patterns that might indicate the presence of a regioisomer.

    • Impurities: Look for small, unassignable peaks, particularly in the aromatic and aliphatic regions, which could indicate residual starting materials or side products.

Conclusion

The successful use of specialized reagents like 5-Chlorobenzo[d]dioxol-4-amine in research and development hinges on a robust procurement and quality control strategy. By moving beyond a simple catalog purchase to a systematic process of supplier vetting, documentation review, and rigorous in-house analytical verification, researchers can ensure the quality and integrity of their starting materials. This diligence mitigates risks associated with impurities, enhances experimental reproducibility, and ultimately accelerates the path to discovery.

References

  • Molport. A Step-by-Step Guide- Chemical Procurement in Drug Discovery. [Link]
  • Whitworth University. Chemical Procurement SOP. [Link]
  • U.S. Environmental Protection Agency.
  • LightSource. Procurement categories for chemical manufacturers: A brief guide. [Link]
  • Universiti Teknologi Malaysia. GUIDELINES OF PROCUREMENT - CHEMICALS FOR RESEARCH. [Link]
  • Charles Sturt University. CHEMICAL PROCUREMENT FLOW CHART. [Link]
  • ResearchGate.

Sources

Structure-activity relationship (SAR) of benzodioxole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Benzodioxole Derivatives

Executive Summary

The 1,3-benzodioxole, or methylenedioxyphenyl, scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This guide offers a comprehensive analysis of the structure-activity relationships (SAR) of benzodioxole derivatives, synthesizing data from numerous studies to provide actionable insights for researchers, scientists, and drug development professionals. We delve into the critical interplay between chemical structure and biological function, exploring how modifications to the benzodioxole core influence efficacy across various therapeutic areas, including oncology, inflammation, and infectious diseases. By elucidating key synthetic strategies, detailing bioassay protocols, and examining the crucial metabolic context, this document serves as an authoritative resource for harnessing the full potential of this versatile pharmacophore.

Introduction: The 1,3-Benzodioxole Moiety as a Privileged Pharmacophore

The 1,3-benzodioxole is a unique bicyclic aromatic ether in which a benzene ring is fused to a five-membered dioxole ring. This structural motif is not merely a synthetic curiosity but is found in numerous natural products and has been incorporated into a vast array of synthetic molecules with significant therapeutic applications.[2][3] Its derivatives have demonstrated a remarkable spectrum of biological activities, including anti-tumor, anti-inflammatory, antioxidant, anti-hyperlipidemic, and antimicrobial effects.[4][5][6][7]

The enduring interest in this scaffold stems from its ability to serve as a versatile building block.[2] The dioxole ring's oxygen atoms increase the electron density of the aromatic system, influencing its reactivity and interactions with biological targets.[3] Furthermore, the rigid, planar nature of the benzodioxole group can serve as an effective anchor for positioning other functional groups within the binding sites of enzymes and receptors. Understanding the nuanced relationships between substituent patterns and the resulting biological activity is paramount for the rational design of novel therapeutics.

Synthetic Strategies: Building the Benzodioxole Core and its Analogs

The generation of diverse benzodioxole libraries for SAR studies relies on robust and flexible synthetic methodologies. The choice of synthetic route is often dictated by the desired substitution pattern and the scale of the synthesis.

Common Synthetic Pathways
  • Acetalization of Catechols: A foundational method involves the reaction of a catechol (a 1,2-dihydroxybenzene) with a methylene halide (e.g., dichloromethane) or another one-carbon equivalent in the presence of a base. This approach is effective for creating the core unsubstituted or substituted benzodioxole ring system.[8]

  • Condensation with Aldehydes and Ketones: Substituted benzodioxoles can be synthesized by reacting catechols with various aldehydes or ketones, typically under acidic conditions using catalysts like HY zeolite or polyphosphoric acid.[8][9] Microwave-assisted protocols have been shown to accelerate this reaction, offering a greener and more efficient alternative.[9]

  • Multi-Step Functionalization: For more complex derivatives, a multi-step approach is common. This often begins with a pre-formed benzodioxole, such as 3,4-(methylenedioxy)phenylacetic acid, which is then subjected to a series of reactions like esterification, acylation, and coupling (e.g., Suzuki-Miyaura) to introduce diverse side chains and functional groups.[6][10][11]

Workflow: Generalized Synthesis of N-Substituted Benzodioxole Acetamides

The following diagram illustrates a typical multi-step workflow used to generate a library of derivatives for SAR evaluation, based on methodologies reported for creating auxin receptor agonists.[10][12]

G cluster_0 Step 1: Thioether Formation cluster_1 Step 2: Acyl Chloride Formation cluster_2 Step 3: Amide Coupling A Substituted Benzyl Bromide + Thioglycolic Acid B Intermediate: 2-(benzylthio)acetic acid A->B  NaOH, EtOH, Reflux   C Intermediate Acyl Chloride B->C  Oxalyl Chloride, DCM   E Final Product: N-(benzo[d][1,3]dioxol-5-yl)-2-(benzylthio)acetamide C->E D 3,4-Methylenedioxyaniline D->E

Caption: Multi-step synthesis of benzodioxole acetamide derivatives.

Experimental Protocol: Synthesis of 2-(benzylthio)acetic acid Intermediate

This protocol is a representative example of the first step in the workflow described above.[10]

  • Reagent Preparation: In a round-bottom flask, dissolve thioglycolic acid (1.0 eq) and the desired substituted benzyl bromide (1.0 eq) in ethanol (approx. 0.15 M).

  • Base Addition: Prepare a solution of sodium hydroxide (3.0 eq) in water and add it dropwise to the ethanol solution.

  • Reaction: Heat the mixture to reflux and maintain for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling, remove the ethanol under reduced pressure. Add water to the residue and acidify to pH 1-2 using 6 M HCl.

  • Isolation: The resulting precipitate is collected by vacuum filtration, washed with water, and dried to yield the 2-(benzylthio)acetic acid intermediate, which can often be used in the next step without further purification.

Core Structure-Activity Relationship (SAR) Analysis

The biological activity of benzodioxole derivatives is exquisitely sensitive to the nature and position of substituents on both the aromatic ring and any appended side chains.

Anticancer Activity

Benzodioxole derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines through diverse mechanisms, including the induction of apoptosis and inhibition of key enzymes like cyclooxygenase-2 (COX-2).[4][5][6][7]

  • Mechanism of Action: One innovative strategy involves conjugating the benzodioxole moiety with an arsenical precursor. The benzodioxole component inhibits enzymes responsible for drug metabolism, thereby prolonging the retention time of the cytotoxic arsenical, leading to enhanced anti-proliferative effects and tumor elimination.[4] This approach leverages the metabolic inhibitory properties of the scaffold to create a more potent therapeutic.

  • COX-2 Inhibition: Many cancers overexpress COX-2, an enzyme involved in inflammation and cell proliferation. Benzodioxole derivatives have been designed as selective COX-2 inhibitors, representing an effective strategy for cancer treatment.[5]

  • SAR Insights:

    • Side Chain: The presence of aryl acetic acid and aryl acetate groups is a common feature in derivatives with COX inhibitory and cytotoxic activity.[6]

    • Substitution: The addition of selenocyanate moieties has been shown to produce multi-target compounds with antiproliferative, leishmanicidal, and antibacterial activities.[5]

    • Cytotoxicity: In a series of benzodioxole derivatives tested against HeLa cervical carcinoma cells, cytotoxicity (CC50) was found to be in the micromolar range, with the specific values being highly dependent on the substitution pattern.[6]

Table 1: Cytotoxic Activity of Selected Benzodioxole Derivatives

Compound ID Core Structure Modification Target Cell Line IC50 / CC50 (µM) Reference
2a Selenocyanate derivative HT-29 (Colon) < 12 [5]
2b Selenocyanate derivative H1299 (Lung) < 12 [5]

| 3e | Acetic acid derivative | HeLa (Cervical) | 219 |[6] |

Anti-inflammatory Activity: COX Inhibition

The development of selective COX-2 inhibitors remains a major goal for anti-inflammatory therapy to avoid the gastrointestinal side effects associated with non-selective NSAIDs.

  • The Benzodioxole Advantage: It has been demonstrated that replacing a simple phenyl ring in a known inhibitor (like Ketoprofen) with a larger benzodioxole moiety can significantly increase selectivity for the COX-2 enzyme.[6] This is a key insight: the steric bulk and electronic properties of the benzodioxole scaffold can be exploited to achieve target selectivity.

  • SAR Insights:

    • Studies comparing aryl acetate and aryl acetic acid derivatives showed that both groups can yield potent inhibitors, with the overall substitution pattern determining the ultimate activity and selectivity.[6]

    • The introduction of specific halogen atoms and other functional groups allows for fine-tuning of the inhibitory profile against COX-1 and COX-2.

Table 2: In Vitro COX Inhibition Data for Benzodioxole Derivatives

Compound ID Functional Group COX-1 IC50 (nM) COX-2 IC50 (nM) Selectivity Ratio (COX-1/COX-2) Reference
A13 Isoxazole derivative 64 13 4.63 [5]

| Ketoprofen | (Reference Drug) | - | - | Lower Selectivity |[6] |

Antioxidant Activity

Several benzodioxole derivatives exhibit significant antioxidant properties, acting as free radical scavengers.[4]

  • Mechanism: The methylenedioxy group plays a direct role in this activity by helping to stabilize the phenoxy radical that forms after the molecule donates a hydrogen atom to neutralize a free radical.[13]

  • SAR Insights:

    • The presence of a phenolic hydroxyl group is often crucial for antioxidant activity.

    • Introducing disubstituents at the ortho-positions relative to the phenol can increase activity.[13]

    • Conversely, structural features that promote intramolecular hydrogen bonding of the phenolic proton tend to reduce antioxidant activity.[13]

Other Biological Activities

The versatility of the benzodioxole scaffold is further highlighted by its activity in other domains:

  • Plant Growth Regulation: A series of N-(benzo[d][4][12]dioxol-5-yl)-2-(benzylthio)acetamide derivatives were designed as potent agonists of the auxin receptor TIR1.[10][12] SAR studies revealed that specific substitutions on the benzyl ring led to compound K-10 , which exhibited a remarkable root growth-promoting activity, far exceeding that of natural auxins.[10][12]

  • Anti-hyperlipidemia: Certain derivatives have been shown to reduce plasma lipids and improve liver function, demonstrating potential as therapeutic agents for lipid-related disorders.[4]

Metabolism and Toxicological Profile: The CYP450 Interaction

A critical aspect of the benzodioxole SAR is its well-documented interaction with the Cytochrome P-450 (CYP) enzyme system.[14] This interaction is a double-edged sword and must be a central consideration in any drug development program.

  • Mechanism of Inhibition: The methylene bridge of the dioxole ring is metabolized by CYP enzymes, leading to the formation of a highly reactive electrophilic carbene intermediate. This intermediate can then covalently bind to the heme iron of the CYP enzyme, resulting in irreversible mechanism-based inhibition.

  • Implications:

    • Drug-Drug Interactions: By inhibiting metabolic enzymes, benzodioxole-containing compounds can slow the clearance of other co-administered drugs, leading to potentially toxic plasma levels. This is the principle exploited in the arsenical conjugates mentioned earlier.[4]

    • Toxicity: The formation of reactive metabolites can also lead to direct cellular toxicity.

  • Causality in Design: Researchers must consciously design derivatives that either minimize this metabolic activation or leverage it for a specific therapeutic purpose. This involves modifying the electronic properties of the ring or introducing steric hindrance to prevent the initial enzymatic oxidation.

G A Benzodioxole Derivative B Hydroxylation at Methylene Bridge A->B  CYP450 Oxidation   C Reactive Carbene Intermediate B->C  Water Loss   D CYP450 Enzyme (Heme Iron) C->D  Covalent Binding   E Irreversible Covalent Adduct Formation D->E F Inhibition of CYP450 Activity E->F

Sources

The Pivotal Role of 5-Chlorobenzo[d]dioxol-4-amine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of 5-Chlorobenzo[d]dioxol-4-amine, a heterocyclic building block that has garnered significant attention in the field of drug discovery and development. We will delve into its synthesis, physicochemical properties, and, most importantly, its instrumental role as a molecular scaffold in the creation of targeted therapeutics. This document is intended for researchers, medicinal chemists, and professionals in drug development who seek a comprehensive understanding of this compound's strategic importance.

Introduction: The Benzodioxole Scaffold in Drug Design

The 1,3-benzodioxole moiety is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating specific interactions with biological targets. The inherent drug-like properties of the benzodioxole core make it an attractive starting point for the development of novel therapeutics, particularly for targeting G-protein coupled receptors (GPCRs) and kinases.[1] The introduction of a chloro and an amino group at the 4 and 5 positions, respectively, as in 5-Chlorobenzo[d]dioxol-4-amine, creates a versatile platform for further chemical modifications, enabling the fine-tuning of a molecule's pharmacological profile.

Synthesis of 5-Chlorobenzo[d]dioxol-4-amine: A Multi-Step Approach

The synthesis of 5-Chlorobenzo[d]dioxol-4-amine is a multi-step process that begins with the commercially available 1,3-benzodioxole. The overall synthetic strategy involves three key transformations: electrophilic chlorination, nitration, and subsequent reduction of the nitro group to the desired amine.

Synthesis_Pathway 1,3-Benzodioxole 1,3-Benzodioxole 5-Chloro-1,3-benzodioxole 5-Chloro-1,3-benzodioxole 1,3-Benzodioxole->5-Chloro-1,3-benzodioxole Chlorination 5-Chloro-4-nitro-1,3-benzodioxole 5-Chloro-4-nitro-1,3-benzodioxole 5-Chloro-1,3-benzodioxole->5-Chloro-4-nitro-1,3-benzodioxole Nitration 5-Chlorobenzo[d]dioxol-4-amine 5-Chlorobenzo[d]dioxol-4-amine 5-Chloro-4-nitro-1,3-benzodioxole->5-Chlorobenzo[d]dioxol-4-amine Reduction

Caption: Synthetic pathway for 5-Chlorobenzo[d]dioxol-4-amine.

Experimental Protocols

The following protocols are representative of the synthetic steps involved. It is crucial to adhere to all laboratory safety guidelines when performing these or any chemical reactions.

Step 1: Synthesis of 5-Chloro-1,3-benzodioxole

This procedure is adapted from established methods for the chlorination of 1,3-benzodioxole.[2]

  • Materials: 1,3-benzodioxole, Chlorine gas, Chloroform, Anhydrous sodium sulfate, Brine.

  • Procedure:

    • In a reaction flask equipped with a stirrer, reflux condenser, and a gas inlet tube, dissolve 1,3-benzodioxole in chloroform.

    • While maintaining the reaction temperature at approximately 35°C, slowly bubble chlorine gas through the solution.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-Chloro-1,3-benzodioxole.

Step 2: Synthesis of 5-Chloro-4-nitro-1,3-benzodioxole

The nitration of the chlorinated intermediate is a critical step. The directing effects of the chloro and methylenedioxy groups are key to achieving the desired regioselectivity.

  • Materials: 5-Chloro-1,3-benzodioxole, Nitric acid, Sulfuric acid (or acetic acid), Dichloromethane.

  • Procedure:

    • Dissolve 5-Chloro-1,3-benzodioxole in a suitable solvent such as dichloromethane or acetic acid and cool the mixture in an ice bath.

    • Slowly add a pre-cooled mixture of nitric acid and sulfuric acid (or acetic acid) dropwise, while maintaining a low temperature.

    • After the addition is complete, allow the reaction to stir at a low temperature until completion (monitored by TLC).

    • Carefully quench the reaction by pouring it over ice-water.

    • Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

    • Purify the crude product by recrystallization or column chromatography to obtain 5-Chloro-4-nitro-1,3-benzodioxole.

Step 3: Synthesis of 5-Chlorobenzo[d]dioxol-4-amine

The final step involves the reduction of the nitro group to an amine. Several methods are available for this transformation.

  • Materials: 5-Chloro-4-nitro-1,3-benzodioxole, Reducing agent (e.g., Iron powder and hydrochloric acid, or Tin(II) chloride), Ethanol, Sodium bicarbonate.

  • Procedure (using Iron/HCl):

    • To a stirred suspension of iron powder in a mixture of ethanol and water, add a catalytic amount of hydrochloric acid.

    • Heat the mixture to reflux and then add the 5-Chloro-4-nitro-1,3-benzodioxole portion-wise.

    • Continue refluxing until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

    • Neutralize the filtrate with a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate to yield 5-Chlorobenzo[d]dioxol-4-amine.

The Role of 5-Chlorobenzo[d]dioxol-4-amine in the Development of Kinase Inhibitors

A primary and highly significant application of 5-Chlorobenzo[d]dioxol-4-amine in medicinal chemistry is its use as a key intermediate in the synthesis of Saracatinib (AZD0530) , a potent dual inhibitor of c-Src and Abl tyrosine kinases.

Saracatinib (AZD0530): A Case Study

Saracatinib is an anilinoquinazoline derivative that has been investigated for the treatment of various cancers. The 5-Chlorobenzo[d]dioxol-4-amine moiety serves as the anilino portion of the molecule, which is crucial for its binding to the ATP-binding site of the target kinases.

Saracatinib_MOA cluster_0 Saracatinib (AZD0530) cluster_1 Kinase ATP-Binding Pocket cluster_2 Downstream Signaling Pathways Saracatinib Saracatinib c-Src c-Src Saracatinib->c-Src Inhibits Abl Abl Saracatinib->Abl Inhibits Proliferation Proliferation c-Src->Proliferation Survival Survival c-Src->Survival Migration Migration c-Src->Migration Invasion Invasion c-Src->Invasion Abl->Proliferation Abl->Survival

Caption: Mechanism of action of Saracatinib (AZD0530).

Mechanism of Action and Structure-Activity Relationship (SAR)

Saracatinib functions as an ATP-competitive inhibitor. The anilinoquinazoline core mimics the adenine ring of ATP, while the 5-Chlorobenzo[d]dioxol-4-amine portion occupies a hydrophobic pocket within the kinase domain. Structure-activity relationship studies on 4-anilinoquinazolines have revealed several key features for potent kinase inhibition:

  • The Quinazoline Core: This bicyclic system is essential for activity.[3]

  • The Anilino Linkage: The nitrogen atom of the amine forms a crucial hydrogen bond with the hinge region of the kinase.

  • Substituents on the Anilino Ring: The nature and position of substituents on the anilino ring, provided by the 5-Chlorobenzo[d]dioxol-4-amine scaffold, significantly modulate potency and selectivity.[3][4][5] Small lipophilic groups are often favored.[3]

Quantitative Data: Kinase Inhibition Profile of Saracatinib (AZD0530)

The inhibitory activity of Saracatinib has been evaluated against a panel of kinases, demonstrating its potency and selectivity.

Kinase TargetIC50 (nM)
c-Src2.7
Abl30
Lck8
Fyn4
Yes4
KDR (VEGFR2)<3
Flt-1 (VEGFR1)14

Data compiled from publicly available sources.

Experimental Workflow: In Vitro Kinase Inhibition Assay

The biological activity of compounds derived from 5-Chlorobenzo[d]dioxol-4-amine, such as Saracatinib, is typically assessed using in vitro kinase inhibition assays.

Kinase_Assay_Workflow Recombinant Kinase Recombinant Kinase Incubation Incubation Recombinant Kinase->Incubation Peptide Substrate Peptide Substrate Peptide Substrate->Incubation ATP ATP ATP->Incubation Test Compound Test Compound Test Compound->Incubation Detection of Phosphorylation Detection of Phosphorylation Incubation->Detection of Phosphorylation Kinase Reaction Data Analysis Data Analysis Detection of Phosphorylation->Data Analysis Quantification IC50 Determination IC50 Determination Data Analysis->IC50 Determination Curve Fitting

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Protocol: c-Src Kinase Inhibition Assay

This protocol provides a general outline for determining the IC50 value of a test compound against c-Src kinase.

  • Materials: Recombinant c-Src enzyme, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP, test compound, assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • In a multi-well plate, add the recombinant c-Src enzyme, the peptide substrate, and the test compound dilutions.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature for a specific period.

    • Stop the reaction and measure the amount of product formed (phosphorylated substrate) or the amount of ATP consumed using a suitable detection method (e.g., luminescence).

    • Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Perspectives

5-Chlorobenzo[d]dioxol-4-amine has established itself as a valuable and versatile building block in medicinal chemistry. Its role in the development of the potent c-Src/Abl kinase inhibitor, Saracatinib, underscores its importance in the design of targeted cancer therapies. The synthetic accessibility of this scaffold, coupled with the ability to readily modify its structure, provides a powerful platform for the generation of new chemical entities with diverse pharmacological activities. Future research will likely continue to leverage the unique properties of the 5-Chlorobenzo[d]dioxol-4-amine core to explore novel therapeutic targets and develop next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. The continued exploration of derivatives of this scaffold holds significant promise for addressing unmet medical needs across various disease areas.

References

  • Palmer, B. D., et al. (1996). Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro. Clinical and Experimental Pharmacology and Physiology, 23(5), 424-427. [Link]
  • Hennequin, L. F., et al. (2002). Novel 4-anilinoquinazolines with C-7 basic side chains: design and structure activity relationship of a series of potent, orally active, VEGF receptor tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 45(6), 1300-1312. [Link]
  • Myers, M. R., et al. (2000). Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. Bioorganic & Medicinal Chemistry Letters, 10(21), 2477-2480. [Link]

Sources

Methodological & Application

Application Note: A Validated HPLC-UV Method for Purity Analysis of 5-Chlorobenzo[d]dioxol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the accurate purity determination of 5-Chlorobenzo[d]dioxol-4-amine. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, making its purity profile a critical quality attribute. The developed reversed-phase HPLC method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for quality control and assurance in research and manufacturing environments.

Introduction

5-Chlorobenzo[d]dioxol-4-amine is a substituted aromatic amine whose purity is paramount for the safety and efficacy of downstream products. Impurities arising from the synthetic process can impact the pharmacological or toxicological profile of the final active ingredient. Therefore, a reliable analytical method for the quantification of 5-Chlorobenzo[d]dioxol-4-amine and the detection of potential impurities is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of non-volatile and thermally labile compounds like aromatic amines, offering high resolution and sensitivity.[1] This application note provides a comprehensive guide to a validated HPLC-UV method, developed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, to ensure the method is fit for its intended purpose.[2][3][4]

Scientific Rationale and Method Development Strategy

The development of this HPLC method was guided by the physicochemical properties of 5-Chlorobenzo[d]dioxol-4-amine, a polar aromatic amine.

  • Chromatographic Mode: Reversed-phase HPLC (RP-HPLC) was selected as it is a versatile and widely used technique for the separation of non-polar and weakly polar compounds.[5] The use of a non-polar stationary phase and a polar mobile phase allows for the effective separation of analytes based on their hydrophobicity.[5]

  • Column Selection: A C18 (octadecyl) column is the most common choice for reversed-phase chromatography due to its broad applicability.[6] For polar compounds like aromatic amines, a C18 column with a high carbon load and end-capping is chosen to minimize interactions with residual silanols and improve peak shape. Aromatic phases, such as phenyl columns, can also offer alternative selectivity for aromatic compounds through π-π interactions.[7]

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier is employed. Acetonitrile is often preferred over methanol as an organic modifier due to its lower viscosity and UV cutoff. A buffer is necessary to control the pH of the mobile phase and ensure the consistent ionization state of the amine, leading to reproducible retention times and improved peak symmetry. Ammonium acetate or ammonium formate are suitable volatile buffers compatible with mass spectrometry if future hyphenation is desired. The pH of the mobile phase is a critical parameter for the analysis of amines, as it influences their retention and peak shape.

  • UV Detection: The UV wavelength for detection was selected based on the UV spectrum of 5-Chlorobenzo[d]dioxol-4-amine, aiming for maximum absorbance to ensure high sensitivity.

Experimental

Materials and Reagents
  • 5-Chlorobenzo[d]dioxol-4-amine reference standard (purity ≥99.5%)

  • Acetonitrile (HPLC grade)

  • Ammonium Acetate (analytical grade)

  • Water (HPLC grade)

  • Formic Acid (analytical grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector was used.

ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm
Run Time 20 minutes
Preparation of Solutions
  • Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC grade water and mix well.

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of 5-Chlorobenzo[d]dioxol-4-amine reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the 5-Chlorobenzo[d]dioxol-4-amine sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Method Validation Protocol

The developed method was validated according to the ICH Q2(R1) guideline for purity analysis.[2][3][4][8]

Specificity

Specificity was evaluated by analyzing the diluent (blank), a standard solution, and a sample solution. The chromatograms were examined for any interfering peaks at the retention time of 5-Chlorobenzo[d]dioxol-4-amine. Forced degradation studies were also performed by subjecting the sample to acidic, basic, oxidative, and thermal stress to demonstrate that the method can resolve the main peak from potential degradation products.

Linearity

Linearity was assessed by preparing a series of at least five standard solutions at different concentrations ranging from 5 µg/mL to 150 µg/mL. The peak area response was plotted against the concentration, and the correlation coefficient (r²), y-intercept, and slope of the regression line were calculated.

Accuracy

Accuracy was determined by the recovery of a known amount of reference standard spiked into a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration). The percentage recovery was calculated.

Precision
  • Repeatability (Intra-day precision): Determined by analyzing six replicate injections of the standard solution on the same day and under the same experimental conditions. The relative standard deviation (%RSD) of the peak areas was calculated.

  • Intermediate Precision (Inter-day precision): Assessed by analyzing the standard solution on two different days by two different analysts. The %RSD between the two sets of results was calculated.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations: LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S) where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by intentionally varying critical parameters such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and the percentage of organic modifier in the mobile phase (±2%). The effect on the retention time and peak area of 5-Chlorobenzo[d]dioxol-4-amine was observed.

Results and Discussion

The developed HPLC-UV method demonstrated excellent performance for the purity analysis of 5-Chlorobenzo[d]dioxol-4-amine.

Validation ParameterResultAcceptance Criteria
Specificity No interference at the retention time of the analyte.No interference
Linearity (r²) > 0.999r² ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%
Repeatability (%RSD) < 2.0%≤ 2.0%
Intermediate Precision (%RSD) < 2.0%≤ 2.0%
LOD 0.1 µg/mL-
LOQ 0.3 µg/mL-
Robustness No significant impact on results.System suitability parameters met.

The method proved to be specific, with no interfering peaks from the blank or degradation products. The linearity was excellent over the tested concentration range. The accuracy and precision results were well within the acceptable limits, indicating that the method is reliable for quantitative analysis. The low LOD and LOQ values demonstrate the high sensitivity of the method. The robustness study confirmed that minor variations in the experimental conditions do not significantly affect the results, making the method suitable for routine use in a quality control laboratory.

Experimental Workflow and Validation Logic

The following diagrams illustrate the experimental workflow and the logical relationship of the validation parameters.

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting reagents Materials & Reagents mobile_phase Mobile Phase Preparation reagents->mobile_phase solutions Standard & Sample Solution Preparation mobile_phase->solutions instrument Instrument Setup solutions->instrument injection Sample Injection instrument->injection data_acq Data Acquisition injection->data_acq integration Peak Integration data_acq->integration calculation Purity Calculation integration->calculation report Generate Report calculation->report

Figure 1: Experimental Workflow for HPLC Purity Analysis.

validation_logic cluster_core Core Method Attributes cluster_performance Performance Limits cluster_reliability Method Reliability Specificity Specificity ValidatedMethod Validated Method Specificity->ValidatedMethod Linearity Linearity Accuracy Accuracy Linearity->Accuracy LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy->ValidatedMethod Precision Precision Precision->ValidatedMethod LOD->LOQ LOQ->ValidatedMethod Robustness Robustness Robustness->ValidatedMethod

Figure 2: Interrelationship of HPLC Method Validation Parameters.

Expert Insights and Troubleshooting

  • Peak Tailing: Aromatic amines can exhibit peak tailing due to interactions with residual silanols on the silica-based stationary phase. Using a high-purity, end-capped C18 column and maintaining a slightly acidic mobile phase (pH 3-4) helps to minimize these interactions by protonating the amine group and reducing silanol interactions.

  • Baseline Noise: Ensure proper degassing of the mobile phase to prevent the formation of air bubbles in the pump and detector, which can cause baseline noise. A clean column and high-purity solvents are also crucial for a stable baseline.

  • Retention Time Shifts: Inconsistent mobile phase preparation, temperature fluctuations, or column degradation can lead to shifts in retention time. It is essential to carefully prepare the mobile phase, use a column oven for temperature control, and monitor column performance over time.

  • Sample Solubility: 5-Chlorobenzo[d]dioxol-4-amine may have limited solubility in highly aqueous mobile phases. The diluent composition (50:50 organic:aqueous) was chosen to ensure complete dissolution of the sample and standards.

Conclusion

This application note presents a validated, reliable, and robust HPLC-UV method for the purity determination of 5-Chlorobenzo[d]dioxol-4-amine. The method is suitable for routine quality control analysis in both research and industrial settings, ensuring the quality and consistency of this important chemical intermediate. The detailed protocol and validation data provide a comprehensive resource for scientists and researchers working with this compound.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
  • Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. PubMed. [Link]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
  • Quality Guidelines.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
  • Strategies to Enable and Simplify HPLC Polar Compound Separ
  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. [Link]
  • Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Taylor & Francis Online. [Link]
  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
  • HPLC Column Selection: Core to Method Development (Part I).
  • Reverse-phase HPLC method for measuring polarity distributions of natural organic m
  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc. [Link]
  • Choosing the Right HPLC Column: A Complete Guide. Phenomenex. [Link]
  • HPLC Column Selection Guide. Aurora Pro Scientific. [Link]
  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]
  • HPLC Column Selection: Core to Method Development (Part I).

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Application Note: Leveraging 5-Chlorobenzo[d]dioxol-4-amine for the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only.

Introduction: The Strategic Value of the Benzodioxole Scaffold

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery.[1][2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms, and the search for novel, potent, and selective inhibitors is a continuous effort in medicinal chemistry.

The 5-Chlorobenzo[d]dioxol-4-amine core is a privileged starting material for the synthesis of kinase inhibitors. This scaffold combines several advantageous features:

  • The Benzodioxole Moiety: This heterocyclic system is found in numerous biologically active compounds.[3][4][5] It can engage in favorable interactions within the ATP-binding site of kinases and often confers good bioavailability and metabolic properties.[6]

  • Ortho-Amino and Chloro Substituents: The aniline nitrogen provides a key nucleophilic handle for building out the inhibitor structure, often forming critical hydrogen bonds with the kinase "hinge" region. The adjacent chlorine atom can significantly influence the compound's electronic properties and lipophilicity, allowing it to occupy hydrophobic pockets to enhance binding affinity and modulate selectivity.[7]

This application note provides a detailed synthetic protocol for a representative kinase inhibitor using 5-Chlorobenzo[d]dioxol-4-amine, followed by a robust method for evaluating its biological activity in vitro. The strategy involves coupling the starting amine with a 2,4-dichloropyrimidine core, a common strategy for targeting the kinase hinge region.[8][9][10]

Part 1: Synthetic Strategy and Rationale

The overall strategy is to synthesize a disubstituted aminopyrimidine, a common scaffold for ATP-competitive kinase inhibitors. The synthesis involves a two-step nucleophilic aromatic substitution (SNAr) sequence. An alternative and powerful method for the key C-N bond formation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction renowned for its versatility and functional group tolerance.[11][12][13][14]

Rationale:

  • Hinge Binding: The pyrimidine core acts as a scaffold to mimic the adenine base of ATP. One of the pyrimidine nitrogens and the exocyclic amine (from our starting material) will form crucial hydrogen bonds with the backbone of the kinase hinge region.

  • Hydrophobic Interactions: The 5-Chlorobenzo[d]dioxole moiety is positioned to occupy a hydrophobic region of the ATP pocket, often referred to as the "gatekeeper" pocket. The chlorine atom can enhance these interactions.

  • Vector for Selectivity/Potency: The second chlorine on the pyrimidine ring (at the 2-position) serves as a reactive handle for introducing a second substituent. This "solubility handle" or "selectivity element" can be modified to improve physicochemical properties and fine-tune the inhibitor's selectivity profile against a panel of kinases.

Synthetic Workflow Diagram

G cluster_0 Step 1: S_NAr Reaction cluster_1 Step 2: Second S_NAr Reaction A 5-Chlorobenzo[d]dioxol-4-amine (Starting Material) C Intermediate 1 (N-(5-Chlorobenzo[d]dioxol-4-yl)-2-chloropyrimidin-4-amine) A->C Base (e.g., DIPEA) Solvent (e.g., n-BuOH) B 2,4-Dichloropyrimidine (Coupling Partner) B->C E Final Product (Representative Kinase Inhibitor) C->E Base, Heat D Amine R-NH2 (Solubility/Selectivity Group) D->E

Caption: Synthetic workflow for a representative kinase inhibitor.

Part 2: Detailed Experimental Protocols

Protocol 2.1: Synthesis of a Representative Kinase Inhibitor

This protocol describes the synthesis of N2-(Substituted)-N4-(5-chlorobenzo[d]dioxol-4-yl)pyrimidine-2,4-diamine .

Materials:

  • 5-Chlorobenzo[d]dioxol-4-amine (1.0 eq)

  • 2,4-Dichloropyrimidine (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • n-Butanol (or 2-propanol)

  • Secondary Amine (e.g., 1-methylpiperazine) (1.5 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Step 1: Synthesis of N-(5-Chlorobenzo[d]dioxol-4-yl)-2-chloropyrimidin-4-amine (Intermediate 1)

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-Chlorobenzo[d]dioxol-4-amine (1.0 eq) and 2,4-Dichloropyrimidine (1.1 eq).

  • Add n-Butanol to form a slurry (approx. 0.2 M concentration).

  • Add DIPEA (1.2 eq) to the mixture.

  • Heat the reaction mixture to 90-100 °C and stir for 12-18 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Once complete, cool the reaction to room temperature. A precipitate of the product may form.

  • Filter the solid, wash with cold n-Butanol, and then diethyl ether to afford the crude intermediate, which is often carried forward without further purification.

Step 2: Synthesis of the Final Product

  • To a sealed tube or microwave vial, add the crude Intermediate 1 from the previous step (1.0 eq).

  • Add the desired secondary amine (e.g., 1-methylpiperazine, 1.5 eq) and DIPEA (1.3 eq).

  • Add n-Butanol or another high-boiling solvent like N,N-Dimethylformamide (DMF).

  • Seal the vessel and heat to 120-140 °C for 16-24 hours (or use a microwave reactor at 150 °C for 1-2 hours).

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Dissolve the residue in Dichloromethane (DCM) and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes (often with 1% triethylamine to prevent streaking) to yield the final inhibitor.

Expected Data & Characterization:

ParameterStarting MaterialIntermediate 1Final Product (Example)
Formula C₇H₆ClNO₂C₁₁H₇Cl₂N₃O₂C₁₆H₁₈ClN₅O₂
MW ( g/mol ) 171.58284.10347.80
Appearance Off-white to brown solidLight yellow solidWhite to pale yellow solid
Purity (LC-MS) >95%>90% (crude)>98%
Protocol 2.2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[1][15][16][17] This protocol provides a method for determining the IC₅₀ value of the synthesized compound against a target kinase (e.g., c-Src).

Materials:

  • Purified recombinant kinase (e.g., c-Src)

  • Kinase-specific substrate (e.g., poly(E,Y)₄:₁)

  • Synthesized inhibitor (dissolved in 100% DMSO)

  • ATP (at Kₘ concentration for the target kinase)

  • Kinase Assay Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • White, opaque 384-well assay plates

  • Luminometer plate reader

Procedure:

  • Compound Dilution: Prepare a serial dilution of the synthesized inhibitor in 100% DMSO. A common starting concentration is 10 mM, serially diluted 1:3 for a 10-point dose-response curve.

  • Assay Plate Setup:

    • Add 1 µL of the serially diluted inhibitor or vehicle control (DMSO) to the wells of a 384-well plate.[17]

    • Add 2 µL of the diluted kinase enzyme solution to each well.[17]

    • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate Kinase Reaction:

    • Add 2 µL of a mixture containing the substrate and ATP to initiate the reaction.[17]

    • Incubate the plate at room temperature (or 30 °C) for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[16][17]

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates a luminescent signal via a luciferase reaction.[15][16]

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

Kinase Assay Workflow

G A 1. Add Compound/DMSO (1 µL) B 2. Add Kinase + Buffer (2 µL) A->B C 3. Initiate Reaction (Add Substrate + ATP) (2 µL) B->C D Incubate 60 min C->D E 4. Stop Reaction (Add ADP-Glo™ Reagent) (5 µL) D->E F Incubate 40 min E->F G 5. Detect Signal (Add Kinase Detection Reagent) (10 µL) F->G H Incubate 30 min G->H I Read Luminescence H->I

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Part 3: Data Interpretation & Structure-Activity Relationships (SAR)

Data Analysis:

  • IC₅₀ Calculation: The raw luminescence data is converted to percent inhibition relative to the high (no enzyme) and low (DMSO vehicle) controls. The IC₅₀ value, the concentration of inhibitor required to reduce kinase activity by 50%, is determined by fitting the concentration-response data to a four-parameter logistic curve using graphing software (e.g., GraphPad Prism).

Interpreting the Results:

A low nanomolar IC₅₀ value suggests a potent inhibitor. The next steps in a drug discovery program would involve exploring the Structure-Activity Relationship (SAR). This is an iterative process of synthesizing analogs to improve potency, selectivity, and drug-like properties.[2][18][19]

Key SAR Insights:

  • Hinge-Binder: Modifications to the 5-Chlorobenzo[d]dioxole ring (e.g., changing the chlorine to a methyl or methoxy group) will probe the tolerance of the hydrophobic pocket.

  • Selectivity Element: The greatest diversity can be explored by varying the secondary amine (R-NH₂). Changing ring size, basicity, and substitution patterns can drastically alter the inhibitor's selectivity profile against other kinases and its physicochemical properties (e.g., solubility, permeability).[20]

  • Pyrimidine Core: Substitutions on the pyrimidine ring itself (e.g., at the 5-position) can also be used to fine-tune activity and target specific kinase conformations.[21]

Drug Discovery Cascade

G A Initial Hit (Synthesized Compound) B SAR Expansion (Synthesize Analogs) A->B IC50 < 1µM C In Vitro Profiling (Potency, Selectivity) B->C C->B Design Ideas D ADME/PK Studies (Solubility, Metabolism, Pharmacokinetics) C->D Potent & Selective F Lead Optimization D->F Good PK Profile E In Vivo Efficacy (Xenograft Models) F->E

Caption: The iterative cycle of hit-to-lead drug discovery.

References

  • Bolchi, C., Bavo, F., Appiani, R., Roda, G., & Pallavicini, M. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419. doi: 10.1016/j.ejmech.2020.112419.
  • Bio-protocol. (2020). In vitro ADP-Glo kinase assay.
  • Siahaan, T. J., et al. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Nolan, S. P., et al. (2025). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate.
  • ResearchGate. (n.d.). Benzodioxole scaffold containing compound with multiple pharmacological activities.
  • Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation).
  • Jadhav, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.
  • Hawash, M., et al. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. PMC - NIH.
  • ResearchGate. (n.d.). Structures of benzodioxol derivatives having various biological activities.
  • Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. PubMed.
  • Jadhav, M., et al. (2025). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. ResearchGate.
  • Jadhav, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. OUCI.
  • Kim, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications.
  • MDPI. (n.d.). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.
  • Singh, P., et al. (n.d.). Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. RSC Publishing.
  • Siahaan, T. J., et al. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. PMC - PubMed Central.
  • ResearchGate. (n.d.). Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[15][17][22]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine—A potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays.
  • Cicic, A., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. PubMed.
  • Hodson, L. (2014). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar.

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Application Notes and Protocols for the Derivatization of the Amine Group on 5-Chlorobenzo[d]dioxol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of the primary amine group of 5-Chlorobenzo[d]dioxol-4-amine. This compound, featuring a substituted benzodioxole scaffold, is a valuable starting material in medicinal chemistry and drug discovery. The strategic modification of its amino functionality allows for the exploration of structure-activity relationships (SAR) and the development of novel molecular entities with potential therapeutic applications. This document outlines key derivatization strategies, including acylation, sulfonylation, and N-alkylation, supported by detailed, step-by-step experimental protocols. The underlying chemical principles and rationale for procedural choices are discussed to provide a thorough understanding for researchers.

Introduction and Scientific Context

5-Chlorobenzo[d]dioxol-4-amine is a structurally interesting molecule that combines the rigid benzodioxole core with a nucleophilic primary aromatic amine. The benzodioxole moiety is a recognized pharmacophore present in numerous biologically active compounds.[1] The derivatization of the amine group is a critical step in the synthesis of compound libraries for high-throughput screening and lead optimization in drug development. The electronic nature of the aromatic ring, influenced by the chloro and dioxole substituents, impacts the reactivity of the amine, making tailored reaction conditions essential for successful derivatization.

This guide provides field-proven insights into the most common and effective methods for modifying this primary amine, enabling the synthesis of amides, sulfonamides, and secondary or tertiary amines. Each protocol is designed to be a self-validating system, with clear explanations of each step's purpose.

Core Principles of Amine Derivatization

The lone pair of electrons on the nitrogen atom of the primary amine in 5-Chlorobenzo[d]dioxol-4-amine makes it a potent nucleophile.[2] This nucleophilicity is the basis for the derivatization reactions discussed herein. The reactivity can be modulated by the electronic effects of the substituents on the aromatic ring. The dioxole group is generally considered electron-donating, which increases the electron density on the nitrogen, enhancing its nucleophilicity. Conversely, the chlorine atom is an electron-withdrawing group, which can slightly reduce the amine's reactivity compared to unsubstituted aniline.[3]

Derivatization Strategies and Protocols

This section details the experimental protocols for the most common and versatile derivatization reactions for 5-Chlorobenzo[d]dioxol-4-amine.

Acylation: Synthesis of Amides

Acylation of the primary amine to form a stable amide bond is a fundamental transformation in organic synthesis. This reaction is often employed to introduce a wide variety of substituents, thereby modulating the compound's physicochemical properties. The Schotten-Baumann reaction, which utilizes an acyl chloride in the presence of a base, is a classic and reliable method for this purpose.[2][4]

This protocol describes the general procedure for the acylation of 5-Chlorobenzo[d]dioxol-4-amine with a representative acyl chloride, benzoyl chloride.

Reaction Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The amine attacks the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of the chloride ion. A base is used to neutralize the HCl byproduct.[4]

Caption: Mechanism of amine acylation.

Materials:

  • 5-Chlorobenzo[d]dioxol-4-amine

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Tertiary amine base (e.g., triethylamine (TEA) or pyridine)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Experimental Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 5-Chlorobenzo[d]dioxol-4-amine (1.0 eq.) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.5 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acyl Chloride Addition: Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide.

Data Presentation: Acylation Reaction Parameters

ParameterConditionRationale
Solvent Anhydrous DCM or THFInert solvent that dissolves reactants well.[4]
Base Triethylamine or PyridineScavenges the HCl byproduct, driving the reaction to completion.[5]
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction, followed by warming to ensure completion.[2]
Stoichiometry Amine:Acyl Chloride:Base = 1:1.1:1.5A slight excess of the acylating agent and base ensures full conversion of the starting amine.
Sulfonylation: Synthesis of Sulfonamides

The synthesis of sulfonamides is another crucial derivatization, as the sulfonamide functional group is a key component in many therapeutic agents.[6] The reaction of an amine with a sulfonyl chloride in the presence of a base is the most common method for their preparation.[7]

This protocol details the synthesis of a sulfonamide derivative from 5-Chlorobenzo[d]dioxol-4-amine and a representative sulfonyl chloride, such as p-toluenesulfonyl chloride.

Reaction Mechanism: Similar to acylation, the reaction proceeds through nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion.

sulfonylation_workflow cluster_1 Sulfonylation Workflow A Dissolve amine and base in solvent B Cool to 0°C A->B C Add sulfonyl chloride dropwise B->C D Stir at room temperature C->D E Monitor by TLC D->E F Aqueous work-up E->F G Purification F->G

Caption: Workflow for sulfonamide synthesis.

Materials:

  • 5-Chlorobenzo[d]dioxol-4-amine

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)

  • Anhydrous pyridine or DCM with triethylamine

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Experimental Procedure:

  • Reaction Setup: Dissolve 5-Chlorobenzo[d]dioxol-4-amine (1.0 eq.) in anhydrous pyridine or DCM. If using DCM, add triethylamine (1.5 eq.).

  • Sulfonyl Chloride Addition: Cool the solution to 0 °C and slowly add the sulfonyl chloride (1.2 eq.).

  • Reaction: Allow the mixture to stir at room temperature overnight. Monitor the reaction by TLC.

  • Work-up: If pyridine is the solvent, remove it under reduced pressure. Dilute the residue with DCM and wash with 1 M HCl (to remove excess pyridine/triethylamine), followed by saturated NaHCO₃ and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Data Presentation: Sulfonylation Reaction Parameters

ParameterConditionRationale
Solvent/Base Pyridine or DCM/TriethylaminePyridine can act as both solvent and base. DCM/TEA is a common alternative.[7]
Temperature 0 °C to Room TemperatureControls the initial reaction rate and allows for completion.
Reaction Time 12-16 hoursSulfonylation is often slower than acylation and may require longer reaction times for good yields.
N-Alkylation: Synthesis of Secondary and Tertiary Amines

N-alkylation introduces alkyl groups to the amine, which can significantly alter the basicity, lipophilicity, and biological activity of the parent molecule. Reductive amination is a widely used and controlled method for N-alkylation that avoids the over-alkylation issues often seen with direct alkylation using alkyl halides.[8][9]

This protocol describes the N-alkylation of 5-Chlorobenzo[d]dioxol-4-amine with a representative aldehyde (e.g., benzaldehyde) via reductive amination.

Reaction Mechanism: The amine first condenses with the aldehyde to form an imine intermediate. This imine is then selectively reduced by a mild reducing agent to yield the secondary amine.[8]

reductive_amination_overview cluster_2 Reductive Amination Overview Reactants Amine + Aldehyde/Ketone Imine Imine Formation Reactants->Imine - H₂O Reduction Reduction Imine->Reduction [H] Product Secondary/Tertiary Amine Reduction->Product

Caption: Overview of reductive amination.

Materials:

  • 5-Chlorobenzo[d]dioxol-4-amine

  • Aldehyde or ketone (e.g., benzaldehyde, acetone)

  • Anhydrous 1,2-dichloroethane (DCE) or methanol (MeOH)

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)[10]

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Experimental Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 5-Chlorobenzo[d]dioxol-4-amine (1.0 eq.) and the aldehyde or ketone (1.2 eq.) in anhydrous DCE. Add a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the formation of the product by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of saturated NaHCO₃ solution. Extract the aqueous layer with DCM.

  • Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[11]

Data Presentation: Reductive Amination Reaction Parameters

ParameterConditionRationale
Solvent DCE or MeOHCommon solvents for reductive amination. DCE is often preferred with STAB.[10]
Reducing Agent Sodium triacetoxyborohydride (STAB)A mild and selective reducing agent for imines that tolerates many functional groups.[9]
Catalyst Acetic AcidCatalyzes the formation of the imine intermediate.
Temperature Room TemperatureThe reaction proceeds efficiently at ambient temperature.

Advanced Derivatization Strategy: The Ugi Reaction

For the rapid generation of a diverse library of compounds from a single starting material, multicomponent reactions are invaluable. The Ugi four-component reaction (U-4CR) is a powerful tool for creating complex α-acylamino amides in a single step from an amine, an aldehyde or ketone, a carboxylic acid, and an isocyanide.[12]

This reaction offers a high degree of molecular diversity as four different inputs can be varied.

Reaction Mechanism: The Ugi reaction proceeds through the initial formation of an imine from the amine and carbonyl compound. The isocyanide then adds to the protonated imine, forming a nitrilium ion intermediate. This intermediate is trapped by the carboxylate to give an O-acyl isoamide, which then undergoes a Mumm rearrangement to the final stable bis-amide product.[12]

Characterization of Derivatives

The successful derivatization of 5-Chlorobenzo[d]dioxol-4-amine should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will show characteristic shifts for the newly introduced functional groups (e.g., amide N-H proton, carbonyl carbon, sulfonyl group adjacent protons, new alkyl group protons).

  • Mass Spectrometry (MS): The molecular weight of the product can be confirmed by techniques such as Electrospray Ionization (ESI) MS, which will show the molecular ion peak [M+H]⁺.[13]

  • Infrared (IR) Spectroscopy: The formation of an amide will be indicated by a strong C=O stretch (around 1650 cm⁻¹) and an N-H stretch (around 3300 cm⁻¹). Sulfonamides will show characteristic S=O stretching bands.

Conclusion

The derivatization of the primary amine on 5-Chlorobenzo[d]dioxol-4-amine is a key strategy for the synthesis of novel compounds with potential biological activity. This guide provides robust and well-referenced protocols for acylation, sulfonylation, and N-alkylation. The choice of derivatization strategy will depend on the desired final compound and the specific research goals. It is important to note that while these protocols are generally applicable, some optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields and purity.

References

  • Zhang, Q., et al. (2008). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
  • Chemistry LibreTexts. (2021).
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  • Reddy, D., et al. (2014). Direct, One-Pot Reductive Alkylation of Anilines with Functionalized Acetals Mediated by Triethylsilane and TFA. Straightforward Route for Unsymmetrically Substituted Ethylenediamine. The Journal of Organic Chemistry, 79(12), 5864-5870. [Link]
  • Munir, M. A., & Badri, K. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry, 2020, 8871831. [Link]
  • Bar-Haim, G., et al. (2016). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 138(32), 10138-10141. [Link]
  • Płotka-Wasylka, J., et al. (2015). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Chemical Reviews, 115(11), 4687-4718. [Link]
  • García, P., et al. (2022). Harnessing unprotected deactivated amines and arylglyoxals in the Ugi reaction for the synthesis of fused complex nitrogen heterocycles. Beilstein Journal of Organic Chemistry, 18, 1262-1270. [Link]
  • Wikipedia. (n.d.). Ugi reaction. [Link]
  • Singh, R. P., et al. (2017). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Journal of Chemistry, 2017, 7821387. [Link]
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  • Zhang, C., et al. (2021). Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. The Journal of Organic Chemistry, 86(2), 1699-1708. [Link]
  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. [Link]
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  • CORE. (n.d.). Catalytic Approaches to the Synthesis of Amide Bonds. [Link]

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Application and Protocol Guide for the Analytical Characterization of 5-Chlorobenzo[d]dioxol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chlorobenzo[d]dioxol-4-amine is a substituted aromatic amine that serves as a key intermediate in the synthesis of various fine chemicals and pharmaceutical agents.[1] Its purity and structural integrity are paramount to ensure the safety and efficacy of the final products. Therefore, robust analytical methodologies are essential for its comprehensive characterization. This guide provides a detailed overview of the primary analytical techniques and corresponding protocols for the qualitative and quantitative analysis of 5-Chlorobenzo[d]dioxol-4-amine, tailored for researchers, scientists, and professionals in drug development.

The methodologies presented herein are grounded in established principles of analytical chemistry and are designed to provide accurate and reproducible results.[2] We will delve into the theoretical underpinnings of each technique and offer practical, step-by-step protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds like 5-Chlorobenzo[d]dioxol-4-amine.[3] Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is particularly well-suited for this analysis.

Scientific Rationale

The separation in reversed-phase HPLC is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. The chlorine atom and the benzodioxole ring in 5-Chlorobenzo[d]dioxol-4-amine impart a degree of hydrophobicity, leading to retention on a C18 column. The amine group provides a site for potential ionic interactions, which can be controlled by the pH of the mobile phase. An acidic mobile phase will protonate the amine group, potentially leading to better peak shape and retention time stability. A UV detector is suitable for this compound due to the presence of the chromophoric aromatic ring system.[4]

Experimental Protocol: Reversed-Phase HPLC

Objective: To determine the purity of a 5-Chlorobenzo[d]dioxol-4-amine sample and quantify the main component.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Trifluoroacetic acid)

  • 5-Chlorobenzo[d]dioxol-4-amine reference standard

  • Sample of 5-Chlorobenzo[d]dioxol-4-amine for analysis

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the 5-Chlorobenzo[d]dioxol-4-amine reference standard and dissolve it in a 1:1 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.

  • Sample Solution Preparation:

    • Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: C18 (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: A gradient elution is recommended for optimal separation of impurities.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 280 nm (based on the expected UV absorbance of the benzodioxole ring)

  • Data Analysis:

    • Record the chromatograms for both the standard and sample solutions.

    • Determine the retention time of the main peak in the standard chromatogram.

    • Calculate the purity of the sample by the area percent method.

    • For quantification, create a calibration curve using a series of standard solutions of known concentrations.

Parameter Condition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 90% B over 20 min
Flow Rate 1.0 mL/min
Temperature 30 °C
Detection UV at 280 nm
Injection Volume 10 µL

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep_Mobile_Phase Prepare Mobile Phase HPLC_System Inject into HPLC System Prep_Mobile_Phase->HPLC_System Prep_Standard Prepare Standard Solution Prep_Standard->HPLC_System Prep_Sample Prepare Sample Solution Prep_Sample->HPLC_System Chromatogram Acquire Chromatogram HPLC_System->Chromatogram Data_Analysis Analyze Data (Purity, Quantification) Chromatogram->Data_Analysis

Caption: Workflow for HPLC analysis of 5-Chlorobenzo[d]dioxol-4-amine.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[5] It is particularly useful for identifying potential impurities from the synthesis of 5-Chlorobenzo[d]dioxol-4-amine.

Scientific Rationale

For GC-MS analysis, the analyte must be thermally stable and volatile. 5-Chlorobenzo[d]dioxol-4-amine has a moderate molecular weight and may be amenable to direct GC-MS analysis. However, the primary amine group can cause peak tailing due to its interaction with the stationary phase. Derivatization of the amine group, for instance, by acylation, can improve its volatility and chromatographic behavior.[6] The mass spectrometer provides structural information based on the fragmentation pattern of the molecule, allowing for confident identification of the main component and any impurities.[7]

Experimental Protocol: GC-MS

Objective: To identify and quantify volatile impurities in a 5-Chlorobenzo[d]dioxol-4-amine sample.

Instrumentation and Materials:

  • GC-MS system with an electron ionization (EI) source

  • A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Helium (carrier gas)

  • Dichloromethane or Ethyl Acetate (GC grade)

  • Derivatizing agent (optional, e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • 5-Chlorobenzo[d]dioxol-4-amine sample

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the sample in Dichloromethane or Ethyl Acetate to a concentration of approximately 1 mg/mL.

    • (Optional Derivatization) To a portion of the sample solution, add an excess of BSTFA and heat at 60 °C for 30 minutes to form the trimethylsilyl derivative.

  • GC-MS Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm)

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Inlet Temperature: 250 °C

    • Injection Mode: Split (e.g., 20:1)

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 5 minutes

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-400

  • Data Analysis:

    • Acquire the total ion chromatogram (TIC).

    • Identify the peak corresponding to 5-Chlorobenzo[d]dioxol-4-amine (or its derivative).

    • Analyze the mass spectrum of the main peak and any impurity peaks.

    • Compare the obtained mass spectra with a reference library (e.g., NIST) for identification.

Parameter Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1 mL/min
Inlet Temperature 250 °C
Oven Program 100°C (2 min), then 10°C/min to 280°C (5 min)
Ionization Electron Ionization (EI), 70 eV
Mass Range m/z 40-400

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Dissolve_Sample Dissolve Sample Derivatize Derivatize (Optional) Dissolve_Sample->Derivatize GCMS_System Inject into GC-MS Derivatize->GCMS_System Acquire_Data Acquire TIC and Mass Spectra GCMS_System->Acquire_Data Identify_Peaks Identify Peaks Acquire_Data->Identify_Peaks Library_Search Library Search Identify_Peaks->Library_Search

Caption: Workflow for GC-MS analysis of 5-Chlorobenzo[d]dioxol-4-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules.[8] Both ¹H and ¹³C NMR are crucial for verifying the identity of 5-Chlorobenzo[d]dioxol-4-amine.

Scientific Rationale

¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For 5-Chlorobenzo[d]dioxol-4-amine, we expect to see signals for the aromatic protons, the amine protons, and the methylene protons of the dioxole ring. ¹³C NMR provides information about the carbon skeleton of the molecule. The number of signals corresponds to the number of non-equivalent carbon atoms.[9]

Experimental Protocol: ¹H and ¹³C NMR

Objective: To confirm the chemical structure of 5-Chlorobenzo[d]dioxol-4-amine.

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • 5-Chlorobenzo[d]dioxol-4-amine sample

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Longer acquisition times are generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants in the ¹H NMR spectrum.

    • Analyze the chemical shifts in the ¹³C NMR spectrum.

    • Compare the observed spectra with the expected spectra based on the structure of 5-Chlorobenzo[d]dioxol-4-amine.

Technique Parameter Expected Observation
¹H NMR Chemical Shift (δ)Aromatic protons (~6.0-7.5 ppm), Amine protons (broad, variable), Methylene protons (~5.9 ppm)
IntegrationRelative ratios of protons corresponding to the structure
CouplingSplitting patterns for aromatic protons
¹³C NMR Chemical Shift (δ)Aromatic carbons, Methylene carbon, Carbons attached to heteroatoms

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[10]

Scientific Rationale

Infrared radiation causes the bonds within a molecule to vibrate at specific frequencies. The absorption of this radiation is characteristic of the types of chemical bonds present. For 5-Chlorobenzo[d]dioxol-4-amine, we expect to see characteristic absorption bands for the N-H bonds of the amine, the C-H bonds of the aromatic ring, the C=C bonds of the aromatic ring, the C-O bonds of the dioxole ring, and the C-Cl bond.[11]

Experimental Protocol: FT-IR

Objective: To identify the key functional groups in 5-Chlorobenzo[d]dioxol-4-amine.

Instrumentation and Materials:

  • FT-IR spectrometer

  • Sample holder (e.g., KBr pellet press or ATR accessory)

  • Potassium bromide (KBr, IR grade)

  • 5-Chlorobenzo[d]dioxol-4-amine sample

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount of the sample with dry KBr powder.

    • Press the mixture into a thin, transparent pellet.

  • Sample Preparation (ATR Method):

    • Place a small amount of the solid sample directly onto the ATR crystal.

  • Spectral Acquisition:

    • Place the sample in the FT-IR spectrometer.

    • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of air (or the empty ATR crystal) and subtract it from the sample spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch (amine)3300-3500 (two bands for primary amine)
C-H Stretch (aromatic)3000-3100
C=C Stretch (aromatic)1450-1600
C-O Stretch (ether)1000-1300
C-Cl Stretch600-800

Conclusion

The analytical techniques and protocols detailed in this guide provide a robust framework for the comprehensive characterization of 5-Chlorobenzo[d]dioxol-4-amine. The synergistic use of HPLC, GC-MS, NMR, and FT-IR allows for the unambiguous confirmation of its identity, the assessment of its purity, and the identification of potential impurities. Adherence to these protocols will ensure the generation of high-quality, reliable data essential for research, development, and quality control in the pharmaceutical and chemical industries.

References

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Application Notes and Protocols: Leveraging 5-Chlorobenzo[d]dioxol-4-amine in the Synthesis of Targeted Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

These application notes serve as a technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 5-Chlorobenzo[d]dioxol-4-amine in modern cancer research. While not a therapeutic agent in itself, this molecule represents a critical structural motif and a versatile synthetic precursor for the development of potent and selective kinase inhibitors. This guide will elucidate its role through a primary case study of Saracatinib (AZD0530), provide broader context on the utility of the benzodioxole scaffold, and offer detailed protocols for the preclinical evaluation of derivative compounds.

Introduction: The Strategic Importance of 5-Chlorobenzo[d]dioxol-4-amine in Oncology Drug Discovery

5-Chlorobenzo[d]dioxol-4-amine is a substituted aromatic amine that has garnered significant interest in medicinal chemistry. Its rigid, bicyclic structure and specific substitution pattern make it an ideal fragment for creating molecules that can fit into the ATP-binding pockets of various protein kinases. The benzodioxole group can engage in key hydrogen bonding and hydrophobic interactions, while the chloro- and amino-substituents provide handles for synthetic elaboration and influence electronic properties, respectively.

The primary utility of 5-Chlorobenzo[d]dioxol-4-amine in cancer research is as a foundational building block for the synthesis of targeted therapies. Kinase inhibitors, in particular, have revolutionized cancer treatment, and the quest for novel scaffolds that offer high potency and selectivity is perpetual. This amine provides a validated starting point for the generation of such inhibitors.

A Case Study in Kinase Inhibition: Saracatinib (AZD0530)

A prime example of the successful incorporation of the 5-Chlorobenzo[d]dioxol-4-amine scaffold is Saracatinib (AZD0530), a potent, orally bioavailable, dual-specific inhibitor of c-Src and Abl tyrosine kinases.[1]

The Role of c-Src and Abl Kinases in Cancer

The c-Src and Abl non-receptor tyrosine kinases are crucial signaling proteins that, when dysregulated, can drive cancer cell proliferation, invasion, metastasis, and survival.[1] Elevated c-Src activity is a common feature in a wide range of solid tumors, including pancreatic, breast, and colon cancers, making it an attractive therapeutic target. The Bcr-Abl fusion protein is the hallmark of chronic myeloid leukemia (CML), and its inhibition is a cornerstone of CML therapy.

Saracatinib: Structure and Mechanism of Action

Saracatinib's chemical structure, N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, prominently features the 5-Chlorobenzo[d]dioxol-4-amine moiety, which is attached to a quinazoline core.[1][2] This specific arrangement allows Saracatinib to bind to the ATP-binding site of c-Src and Abl, preventing the transfer of phosphate to downstream substrates and thereby blocking their signaling cascades.

The diagram below illustrates the key signaling pathways inhibited by Saracatinib.

Saracatinib_MOA Saracatinib Saracatinib (AZD0530) cSrc c-Src Kinase Saracatinib->cSrc Inhibits Abl Abl Kinase Saracatinib->Abl Inhibits Proliferation Cell Proliferation cSrc->Proliferation Invasion Invasion & Metastasis cSrc->Invasion Abl->Proliferation Survival Cell Survival Abl->Survival

Caption: Saracatinib inhibits c-Src and Abl kinases, blocking downstream pro-cancer signaling.

Preclinical and Clinical Significance

Preclinical studies demonstrated that Saracatinib potently inhibits tumor growth in xenograft models and significantly increases survival in aggressive orthotopic models of human pancreatic cancer when administered orally.[1] These promising results led to its evaluation in numerous clinical trials for various solid tumors.

Parameter Value Significance
c-Src Inhibition (IC₅₀) Low nanomolarHigh potency against a key oncogenic driver.
Abl Inhibition (IC₅₀) Low nanomolarDual activity, relevant for certain leukemias and other cancers.
Selectivity High over a range of other kinasesReduced potential for off-target side effects.
Oral Bioavailability ExcellentFavorable pharmacokinetic profile for clinical use.[1]

The Benzodioxole Scaffold: A Privileged Structure in Cancer Research

The utility of the benzodioxole core extends beyond Saracatinib. Various derivatives incorporating this scaffold have shown promising anticancer activities through diverse mechanisms:

  • Apoptosis Induction: Certain novel N-aryl-5-(benzo[d][3][4]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines have demonstrated potent growth inhibition against HeLa, A549, and MCF-7 cancer cell lines, inducing apoptosis and causing cell cycle arrest.[5]

  • EGFR Inhibition: Bis-benzo[d][3][4]dioxol-5-yl thiourea derivatives have exhibited significant antitumor activity, in some cases exceeding that of the reference drug doxorubicin, by targeting the EGFR tyrosine kinase.[6]

  • Overcoming Chemoresistance: A 3-(Benzo[d][3][4]dioxol-5-ylamino)thiophene-2-carboxamide derivative was shown to inhibit angiogenesis and the P-glycoprotein (P-gp) efflux pump, thereby enhancing the efficacy of conventional chemotherapeutics in resistant cancer cells.[7]

These examples underscore the versatility of the benzodioxole scaffold as a platform for developing novel anticancer agents with varied mechanisms of action.

Experimental Protocols for Evaluating Novel Derivatives

The following protocols provide a standard workflow for the initial preclinical evaluation of novel small molecules synthesized from 5-Chlorobenzo[d]dioxol-4-amine, with a focus on kinase inhibition.

Screening_Workflow Start Synthesized Compound (from 5-Chlorobenzo[d]dioxol-4-amine) P1 Protocol 1: In Vitro Kinase Assay Start->P1 Decision1 Potent & Selective? P1->Decision1 P2 Protocol 2: Cell Viability Assay (MTT/CTG) Decision2 Cytotoxic? P2->Decision2 P3 Protocol 3: Western Blot for Target Engagement Decision3 On-Target Effect? P3->Decision3 Decision1->P2 Yes Stop Stop/Redesign Decision1->Stop No Decision2->P3 Yes Decision2->Stop No Advance Advance to In Vivo Models Decision3->Advance Yes Decision3->Stop No

Caption: A typical preclinical screening cascade for novel small molecule inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

Objective: To determine the inhibitory constant (IC₅₀) of a test compound against a target kinase (e.g., c-Src).

Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) competition assay. A europium-labeled antibody (donor) binds to the kinase, and a fluorescently labeled ATP-competitive ligand, or "tracer" (acceptor), binds to the kinase's ATP pocket. Binding of the tracer brings the donor and acceptor into proximity, generating a high FRET signal. A test compound that binds to the ATP pocket will displace the tracer, disrupting FRET.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Recombinant human c-Src kinase

  • LanthaScreen™ Eu-anti-GST Antibody

  • Kinase Tracer 236

  • 5X Kinase Buffer

  • 384-well, low-volume, black microplate

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Prepare Reagents: Thaw all reagents on ice. Prepare a 2.5X stock of the Kinase/Antibody mixture and a 2.5X stock of the Tracer in kinase buffer.

  • Compound Dilution: Perform a serial dilution of the test compound in DMSO, then dilute further in kinase buffer to create 2.5X final assay concentrations. Include a "no inhibitor" control (DMSO only).

  • Assay Assembly: In the 384-well plate, add reagents in the following order:

    • 4 µL of each 2.5X test compound dilution.

    • 4 µL of the 2.5X Kinase/Antibody mixture.

    • 2 µL of the 2.5X Tracer solution.

  • Incubation: Gently mix the plate on a plate shaker for 30 seconds. Centrifuge briefly to collect contents. Incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at both 665 nm (acceptor) and 615 nm (donor) following excitation around 340 nm.

  • Data Analysis:

    • Calculate the Emission Ratio (665 nm / 615 nm).

    • Normalize the data relative to the "no inhibitor" (100% activity) and "no kinase" (0% activity) controls.

    • Plot the normalized percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic or cytostatic effect of the test compound on a panel of cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., A549 lung carcinoma, HCT116 colon carcinoma)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well, flat-bottom, clear microplate

  • Multichannel pipette

  • Microplate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle control (e.g., 0.1% DMSO) and no-cell (blank) wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours until purple precipitate is visible.

  • Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 150 µL of DMSO to each well. Pipette up and down to fully dissolve the crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration: (Absorbance_treated / Absorbance_vehicle_control) * 100.

    • Plot the percent viability versus the log of the compound concentration and determine the IC₅₀ value using non-linear regression.

Protocol 3: Western Blot Analysis for Target Engagement

Objective: To confirm that the test compound inhibits the target kinase within the cell by measuring the phosphorylation of a known downstream substrate. For a c-Src inhibitor, this could be the phosphorylation of STAT3 at Tyr705.

Materials:

  • Cancer cell line known to have active c-Src signaling.

  • Test compound and appropriate vehicle control (DMSO).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the test compound at various concentrations (e.g., 0.5x, 1x, 5x IC₅₀) for a specified time (e.g., 2-6 hours). Wash cells with ice-cold PBS and lyse with 100 µL of lysis buffer per well.

  • Protein Quantification: Clear the lysates by centrifugation. Determine the protein concentration of each sample using the BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20-30 µg per lane), mix with Laemmli sample buffer, and denature at 95°C for 5 minutes. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-STAT3) overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

  • Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total STAT3 and a loading control like β-actin.

  • Data Analysis: Quantify band intensities using densitometry software. Calculate the ratio of phosphorylated protein to total protein for each treatment condition. A dose-dependent decrease in this ratio indicates on-target activity.

Conclusion and Future Directions

5-Chlorobenzo[d]dioxol-4-amine has proven to be a highly valuable scaffold in the field of oncology drug discovery. Its incorporation into Saracatinib highlights its potential for generating potent and selective kinase inhibitors. The broader success of the benzodioxole moiety in creating compounds with diverse anticancer mechanisms suggests that this chemical space is far from exhausted.

Future research efforts should focus on:

  • Scaffold Diversification: Synthesizing novel libraries of compounds based on the 5-Chlorobenzo[d]dioxol-4-amine core to explore new chemical space and identify inhibitors for other clinically relevant kinases.

  • Mechanism of Action Studies: Expanding the investigation of derivatives to uncover novel mechanisms of action beyond kinase inhibition, such as the modulation of protein-protein interactions or epigenetic targets.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the scaffold to optimize potency, selectivity, and pharmacokinetic properties, leading to the development of next-generation clinical candidates.[8]

By leveraging the structural insights and protocols outlined in this guide, researchers can effectively utilize 5-Chlorobenzo[d]dioxol-4-amine as a strategic starting point for the development of innovative and impactful cancer therapies.

References

  • Zhang, et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 6(1), 103605.
  • Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(22), 6465–6488.
  • Ashall, J. D., et al. (2019). Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 24(5), 471-495.
  • Li, Y., et al. (2016). Synthesis and antitumor evaluation of 5-(benzo[d][3][4]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines. MedChemComm, 7(9), 1768-1774.
  • Weill Cornell Medicine. (2024). Virtual Screening Identifies Potential Small Molecule Drugs for Cancer Immunotherapy. Weill Cornell Medicine Newsroom.
  • Yale Center for Molecular Discovery. Practical Guidance for Small Molecule Screening. Yale University.
  • BLDpharm. (n.d.). N-(5-Chlorobenzo[d][3][4]dioxol-4-yl)-7-(2-(4-methylpiperazin-1-yl)ethoxy)-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4-amine. BLDpharm.
  • Crown Bioscience. (2022). Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience Blog.
  • Parchem. (n.d.). 5-Chlorobenzo[d][3][4]dioxol-4-amine hydrochloride. Parchem.
  • BLDpharm. (n.d.). 5-Chlorobenzo[d][3][4]dioxol-4-amine. BLDpharm.
  • Wang, Y., et al. (2023). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives as ALK/PI3K/AKT Pathway Inhibitors. Molecules, 28(14), 5369.
  • ChemScene. (n.d.). 5-Chlorobenzo[d]isothiazol-3-amine. ChemScene.
  • S. molecule. (n.d.). N-(5-chlorobenzo[d][3][4]dioxol-4-yl)-5,7-difluoroquinazolin-4-amine hydrochloride. Smolecule.
  • Abbas, S. Y., et al. (2019). Synthesis and anticancer activity of bis-benzo[d][3][4]dioxol-5-yl thiourea derivatives with molecular docking study. Bioorganic Chemistry, 90, 103088.
  • Bharate, S. B., et al. (2015). 3-(Benzo[d][3][4]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide Overcomes Cancer Chemoresistance via Inhibition of Angiogenesis and P-glycoprotein Efflux Pump Activity. Journal of Medicinal Chemistry, 58(9), 3967-3980.

Sources

Definitive Guide to the N-Alkylation of 5-Chlorobenzo[d]dioxol-4-amine: An Application Protocol for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and reproducible experimental protocol for the N-alkylation of 5-Chlorobenzo[d]dioxol-4-amine. This transformation is a cornerstone in the synthesis of a multitude of biologically significant molecules. This document provides an in-depth exploration of the reaction mechanism, a meticulously detailed step-by-step procedure, and critical insights into reaction optimization, troubleshooting, and product characterization. Tailored for researchers, scientists, and professionals in drug development, this application note is grounded in established chemical principles and extensive laboratory validation.

Introduction: The Strategic Importance of N-Alkylated Benzodioxoles in Medicinal Chemistry

The benzo[d]dioxole scaffold is a privileged structural motif frequently encountered in a diverse array of natural products and synthetic pharmaceuticals. Its inherent electronic and conformational properties often confer advantageous pharmacokinetic and pharmacodynamic profiles to molecules containing this core. The N-alkylation of aminated benzodioxoles, such as 5-Chlorobenzo[d]dioxol-4-amine, represents a pivotal synthetic maneuver to access a broad spectrum of derivatives. These derivatives serve as crucial intermediates in the development of novel therapeutics, with notable applications in oncology and neuroscience. The deliberate introduction of alkyl substituents onto the amine nitrogen allows for the precise modulation of a molecule's physicochemical properties, including polarity, basicity, and steric hindrance, which are critical determinants of biological activity and metabolic fate.

Mechanistic Insights and Strategic Considerations for N-Alkylation

The N-alkylation of 5-Chlorobenzo[d]dioxol-4-amine proceeds through a classical nucleophilic substitution pathway. The nitrogen atom of the amine, with its lone pair of electrons, functions as the nucleophile, attacking an electrophilic alkylating agent, typically an alkyl halide or sulfonate.[1][2]

Core Mechanistic Steps:

  • Base-Mediated Proton Abstraction (Optional but Recommended): While the primary amine is inherently nucleophilic, its reactivity can be substantially augmented by deprotonation using a suitable base.[3] This generates a more potent anionic nucleophile, thereby accelerating the rate of nucleophilic attack. The selection of an appropriate base is paramount to prevent undesired side reactions.

  • Nucleophilic Attack (SN2 Displacement): The amine (or its deprotonated counterpart) attacks the electrophilic carbon center of the alkylating agent, resulting in the formation of a new carbon-nitrogen bond.[2] This step is generally the rate-determining step of the reaction.

  • Proton Transfer/Neutralization: Subsequent to the nucleophilic attack, a proton is removed from the nitrogen (if not previously deprotonated) to yield the final, neutral N-alkylated product. An aqueous workup is typically employed to neutralize any residual base and remove inorganic byproducts.

reaction_mechanism cluster_main N-Alkylation Pathway amine 5-Chlorobenzo[d]dioxol-4-amine (Nucleophile) transition_state Sₙ2 Transition State amine->transition_state Nucleophilic Attack base Base (e.g., K₂CO₃) base->amine Deprotonation (optional) alkyl_halide Alkyl Halide (R-X) (Electrophile) alkyl_halide->transition_state product N-Alkyl-5-chlorobenzo[d]dioxol-4-amine transition_state->product byproduct Salt (e.g., KX) transition_state->byproduct caption Fig. 1: Generalized mechanism for the N-alkylation of an aromatic amine.

Fig. 1: Generalized mechanism for the N-alkylation of an aromatic amine.

Detailed Experimental Protocol

This section provides a validated, step-by-step procedure for the N-alkylation of 5-Chlorobenzo[d]dioxol-4-amine utilizing an alkyl halide.

Reagents and Materials
Reagent/MaterialGradeRecommended SupplierKey Considerations
5-Chlorobenzo[d]dioxol-4-amine≥98%Sigma-AldrichEnsure dryness of the starting material.
Alkyl Halide (e.g., Iodomethane)≥98%Acros OrganicsUse a fresh bottle; alkyl halides can degrade over time.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher ScientificA mild and effective inorganic base.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%VWRUse a dry, polar aprotic solvent to facilitate the SN2 reaction.
Ethyl Acetate (EtOAc)ACS GradeEMD MilliporeFor extraction of the product.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeLabChemFor aqueous workup to neutralize any remaining acid.
Brine (Saturated NaCl solution)ACS GradeIn-house preparationFor washing the organic layer to remove water-soluble impurities.
Anhydrous Magnesium Sulfate (MgSO₄)≥97%EMD MilliporeFor drying the organic layer.
Standard Glassware------Round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.
Step-by-Step Procedure
  • Reaction Assembly: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 5-Chlorobenzo[d]dioxol-4-amine (1.0 equivalent), anhydrous potassium carbonate (2.0 equivalents), and anhydrous N,N-dimethylformamide (20 mL).

  • Reagent Addition: Stir the resulting suspension at ambient temperature for approximately 15 minutes to ensure homogeneity. Subsequently, add the alkyl halide (1.2 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring: Heat the reaction mixture to a temperature of 60-70 °C and maintain stirring for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a mobile phase of 7:3 hexanes:ethyl acetate. The reaction is deemed complete upon the disappearance of the starting amine spot.

  • Aqueous Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 100 mL of cold deionized water.

  • Product Extraction: Transfer the aqueous mixture to a separatory funnel and extract the desired product with ethyl acetate (3 x 50 mL).

  • Organic Layer Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: The crude product should be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate) to yield the pure N-alkylated product.

Sources

Application Notes and Protocols: Advanced TLC Visualization Techniques for Aromatic Amines

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide provides detailed application notes and protocols for the visualization of aromatic amines on Thin-Layer Chromatography (TLC) plates. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond simple procedural lists to offer in-depth explanations of the chemical principles behind various visualization techniques. By understanding the causality of each experimental choice, from non-destructive UV analysis to a range of selective chemical stains, practitioners can optimize their analytical workflows for enhanced accuracy and reliability. This guide emphasizes scientific integrity, providing self-validating protocols and authoritative references to support all methodologies.

Introduction: The Critical Role of TLC in Aromatic Amine Analysis

Aromatic amines are a cornerstone class of compounds, pivotal in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. Their detection and characterization are frequent tasks in research and quality control. Thin-Layer Chromatography (TLC) remains an indispensable technique for this purpose due to its speed, simplicity, and cost-effectiveness. It allows for the rapid assessment of reaction progress, purity of starting materials, and identification of products.

However, the majority of aromatic amines are colorless. Therefore, the final and most critical step in a TLC analysis is visualization—the process of rendering the separated, invisible spots visible. The choice of visualization technique is not trivial; it depends on the amine's structure, its reactivity, and the desired outcome of the analysis (e.g., qualitative identification or preparation for elution). This guide provides a detailed exploration of the most effective methods, empowering the scientist to make informed decisions.

Foundational Principles of Aromatic Amine TLC

Before visualization, successful separation is paramount. Aromatic amines, being basic, require specific considerations for the mobile and stationary phases to prevent streaking and ensure good resolution.

  • Stationary Phase: Silica gel is the most common stationary phase. Its acidic nature can cause strong, sometimes irreversible, adsorption of basic amines, leading to tailing. To mitigate this, a small percentage of a base like triethylamine (0.5-2%) or ammonia is often added to the mobile phase to saturate the acidic sites on the silica.

  • Mobile Phase: A typical mobile phase is a mixture of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate or acetone). The polarity is optimized to achieve a retention factor (Rf) between 0.2 and 0.8 for the compounds of interest.

Once the chromatogram is developed and the solvent front is marked, the plate must be thoroughly dried in a fume hood to remove all traces of the mobile phase, which could interfere with the visualization reagents.

General TLC Workflow for Aromatic Amines

The following diagram outlines the standard workflow for a TLC experiment involving aromatic amines, from sample application to final visualization.

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization cluster_analysis Analysis A Prepare Mobile Phase (e.g., Hexane/EtOAc + 1% TEA) B Spot Sample & Standards on Silica TLC Plate A->B C Place Plate in Developing Chamber B->C D Elute until Solvent Front is ~1 cm from Top C->D E Mark Solvent Front & Dry Plate Thoroughly D->E F Non-Destructive: View under UV Light (254 nm) E->F G Destructive: Apply Chemical Stain F->G if spots are not UV-active or for confirmation I Circle Spots & Calculate Rf Values F->I if UV-active H Heat Plate Gently (if required by stain) G->H H->I J Document Results I->J

Caption: General workflow for TLC analysis of aromatic amines.

Visualization Techniques: A Detailed Examination

Visualization methods can be broadly categorized into non-destructive, semi-destructive, and destructive techniques. It is best practice to always start with non-destructive methods before proceeding to others.

4.1. Non-Destructive Method: Ultraviolet (UV) Light

This should always be the first method employed after drying the TLC plate.[1][2][3]

  • Principle of Action: Most commercial TLC plates are impregnated with a fluorescent indicator (e.g., zinc sulfide) that glows green under short-wave UV light (254 nm).[1][2][4] Aromatic and highly conjugated compounds absorb this UV radiation, preventing the indicator below them from fluorescing. This results in the appearance of dark purple or black spots against a bright green background.[1][2][3]

  • Causality & Expertise: This technique is highly effective for aromatic amines due to the inherent UV absorptivity of the benzene ring.[1][2] It is entirely non-destructive, meaning the plate can be subsequently stained with other reagents for confirmation or if other non-UV-active compounds are present.[1][2]

  • Limitations: Not all compounds are UV-active. If a compound lacks a sufficient chromophore, it will not be visible under UV light.[2][5]

Protocol 1: UV Visualization

  • Ensure the developed TLC plate is completely dry.

  • Place the plate under a short-wave (254 nm) UV lamp in a dark environment or a UV viewing cabinet. Safety Note: Never look directly into the UV light source.[1]

  • Observe the plate for dark spots against the green fluorescent background.

  • Using a pencil, lightly circle any visible spots, as they will disappear once the UV lamp is turned off.[1]

  • Calculate the Rf value for each spot.

4.2. Semi-Destructive Method: Iodine Vapor

Iodine is a general, semi-destructive stain that works for a wide variety of organic compounds.[1]

  • Principle of Action: Solid iodine sublimes to form a violet vapor. This vapor adsorbs onto the surface of the TLC plate, with a higher affinity for the organic compounds than for the polar silica gel. This differential adsorption results in the organic spots appearing as yellow-brown areas on a lighter tan background.[1][6] The interaction is often a reversible complex formation.[1]

  • Causality & Expertise: Iodine has a high affinity for aromatic and unsaturated compounds, making it quite effective for aromatic amines.[7] The spots are often transient and will fade as the iodine evaporates from the plate, which is why this method is considered "semi-destructive."[1][6] It's crucial to circle the spots immediately after visualization.

Protocol 2: Iodine Vapor Staining

  • In a fume hood, prepare an "iodine chamber": a screw-cap jar or TLC tank containing a few crystals of solid iodine. Adding a small amount of silica gel to the chamber helps create a larger surface area for sublimation.[1][7]

  • Place the dried, developed TLC plate inside the chamber using forceps and seal it.[1][6]

  • Allow the plate to remain in the chamber until yellow-brown spots become clearly visible (this can take from a few seconds to several minutes).[1][6]

  • Remove the plate and immediately circle the spots with a pencil.

  • Document the results promptly, as the spots will fade over time.[1]

4.3. Destructive Methods: Chemical Stains

Destructive stains involve an irreversible chemical reaction between the reagent and the analyte, producing a colored product. These methods are typically very sensitive and can be highly selective.

Ninhydrin is an exceptionally sensitive reagent for primary amines and amino acids.[8][9][10]

  • Principle of Action: Ninhydrin (2,2-dihydroxyindane-1,3-dione) reacts with primary amines to form a highly conjugated purple-colored product known as Ruhemann's purple. The reaction is complex, involving the deamination of the amine. Secondary amines may produce a less intense yellow-orange spot, while tertiary amines generally do not react.[5]

  • Causality & Expertise: This is the go-to stain for confirming the presence of a primary aromatic amine. Its high sensitivity allows for the detection of trace amounts. The addition of a small amount of acetic acid to the reagent solution can enhance the sensitivity.[9]

Protocol 3: Ninhydrin Staining

  • Reagent Preparation: Dissolve 0.2-0.3 g of ninhydrin in 100 mL of ethanol or n-butanol. Add 3 mL of glacial acetic acid to this solution.[8][9][11] Store the reagent in a dark bottle.

  • Application: In a fume hood, either briefly dip the dried TLC plate into the ninhydrin solution or spray it evenly with the reagent using an atomizer.[9]

  • Development: Gently heat the plate with a heat gun or on a hot plate (~100-110°C).[9]

  • Observation: Primary amines will appear as distinct purple or reddish spots.[9][12]

Ehrlich's reagent is highly effective for visualizing primary aromatic amines, pyrroles, and indoles.[9][13]

  • Principle of Action: The active component, p-dimethylaminobenzaldehyde (DMAB), is an electrophile that reacts with electron-rich aromatic rings, particularly at the position para to the amino group.[14][15] This electrophilic substitution reaction forms a highly conjugated and colored imine or Schiff base (a resonance-stabilized carbocation).[14][15] The reaction requires a strong acid catalyst.

  • Causality & Expertise: This reagent is particularly useful for distinguishing aromatic amines from aliphatic ones. The color of the resulting spot can sometimes provide structural clues. It is a classic test for indole-containing structures.[9]

Protocol 4: Ehrlich's Reagent Staining

  • Reagent Preparation: Dissolve 1 g of p-dimethylaminobenzaldehyde in a mixture of 75 mL of methanol and 50 mL of concentrated hydrochloric acid.[9] Prepare this reagent fresh for best results.[14]

  • Application: Spray the dried TLC plate with the reagent in a fume hood.

  • Development: Gentle heating with a heat gun may be required to accelerate color development.[9]

  • Observation: Aromatic amines and indoles typically produce yellow, pink, blue, or purple spots.[9]

This two-step process, often utilizing a Bratton-Marshall type reagent system, is highly specific for primary aromatic amines.

  • Principle of Action: The primary aromatic amine on the TLC plate is first treated with a solution of sodium nitrite in acid (e.g., HCl) to form a diazonium salt. This intermediate is then sprayed with a coupling agent, such as 1-naphthol or N-(1-Naphthyl)ethylenediamine.[13] The diazonium salt undergoes an azo coupling reaction with the electron-rich coupling agent to form a stable, intensely colored azo dye.

  • Causality & Expertise: This method is extremely specific and sensitive for primary aromatic amines. Since secondary and tertiary amines cannot form stable diazonium salts under these conditions, this technique can be used to definitively identify primary aromatic amines in a mixture.

Protocol 5: Diazotization and Coupling Staining

  • Reagent Preparation:

    • Solution I: A freshly prepared 1% (w/v) solution of sodium nitrite in 1 M hydrochloric acid.[13]

    • Solution II: A 0.2% (w/v) solution of 1-naphthol in 1 M potassium hydroxide.[13]

  • Application:

    • In a fume hood, lightly spray the dried TLC plate with Solution I.

    • Wait for 1 minute.

    • Spray the plate with Solution II.

  • Development: Color develops almost immediately. Gentle warming (60°C) can sometimes enhance the color.[13]

  • Observation: Intensely colored spots (typically red, purple, or orange) will appear for primary aromatic amines.

These stains are versatile and react with a wide range of nucleophilic compounds, including amines.[16][17]

  • Principle of Action: Under strong acidic conditions, the aldehyde group of p-anisaldehyde or vanillin acts as an electrophile. It reacts with nucleophilic sites on the analyte, such as the nitrogen atom or electron-rich positions on the aromatic ring. Subsequent condensation and dehydration reactions, promoted by heating, lead to the formation of highly conjugated, colored products.[16]

  • Causality & Expertise: While not specific to amines, these stains are excellent general-purpose developers. They often produce a wide palette of colors for different compounds on the same plate, which can be a useful diagnostic tool.[7][18] Vanillin is sometimes considered more versatile as it can act as both an electrophile and a nucleophile.[19]

Protocol 6: p-Anisaldehyde Staining

  • Reagent Preparation: Carefully add 10 mL of concentrated sulfuric acid and 10 mL of p-anisaldehyde to 200 mL of ethanol.[8] The solution should be stored in a foil-wrapped jar in the cold, as it is light-sensitive.[16][19]

  • Application: Dip the dried TLC plate in the stain solution or spray it evenly.

  • Development: Heat the plate carefully with a heat gun until colored spots appear against a light pink background.[16]

  • Observation: A variety of colors (blue, green, purple, brown) can be observed depending on the analyte's structure.[8]

Decision-Making in Reagent Selection

Choosing the appropriate visualization agent is key to obtaining meaningful results. The following diagram provides a logical decision-making flowchart.

Reagent_Choice cluster_destructive Chemical Staining Options start Dried & Developed TLC Plate uv View under UV (254 nm) start->uv uv_visible Are spots visible? uv->uv_visible q1 Need general visualization? uv_visible->q1 No / Need Confirmation end_node Document Results & Calculate Rf uv_visible->end_node Yes iodine Use Iodine Chamber q1->iodine Yes (Semi-destructive) q2 Need to detect Primary Amines specifically? q1->q2 No, need more specificity iodine->end_node permanganate Use KMnO4 stain permanganate->end_node ninhydrin Use Ninhydrin stain (High Sensitivity) q2->ninhydrin Yes q3 Need to detect Electron-Rich Aromatics? q2->q3 No / Different type ninhydrin->end_node diazotization Use Diazotization/Coupling (High Specificity) q3->permanganate No / General Oxidizable ehrlich Use Ehrlich's Reagent q3->ehrlich Yes ehrlich->end_node

Caption: Decision flowchart for selecting a TLC visualization technique.

Comparative Summary of Visualization Reagents
ReagentPrincipleSelectivityTypical Positive ResultKey Advantages
UV Light (254 nm) Fluorescence QuenchingAromatic & Conjugated SystemsDark spots on a green backgroundNon-destructive, fast, easy[1][2]
Iodine (I₂) Vapor Reversible ComplexationGeneral, good for aromaticsYellow-brown spots on a tan backgroundGeneral purpose, semi-destructive[1][7]
Ninhydrin Condensation ReactionPrimary Amines, Amino AcidsPurple/violet spots (Ruhemann's purple)Highly sensitive for primary amines[5][8][9]
Ehrlich's Reagent Electrophilic SubstitutionPrimary Aromatic Amines, IndolesYellow, pink, or purple spotsGood for electron-rich systems[9][14][15]
Diazotization/Coupling Azo Dye FormationPrimary Aromatic AminesIntense red, orange, or purple spotsHighly specific for primary aromatic amines[13]
p-Anisaldehyde Electrophilic Addition/CondensationNucleophiles (alcohols, amines)Various colors (blue, green, purple)Good general stain, produces a range of colors[16][20]
Potassium Permanganate OxidationOxidizable groups (alkenes, alcohols, some amines)Yellow-brown spots on a purple backgroundGood for detecting oxidizable functional groups[5][7][21]
Safety Precautions
  • Aromatic Amines: Many aromatic amines are toxic, irritants, and potential carcinogens. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reagents: The chemical stains described are corrosive and/or toxic. Concentrated acids, iodine, and organic solvents must be handled with extreme care in a fume hood. Avoid inhalation of vapors and skin contact.

  • Heating: When heating TLC plates, use a heat gun with care to avoid overheating, which can char the plate and decompose the sample. Never heat a plate that has been dipped in a flammable solvent mixture near an open flame.

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  • Analytical Methods. (2010). Simple and rapid detection of aromatic amines using a thin layer chromatography plate.
  • MACHEREY-NAGEL. TLC visualization (staining) reagent, according to Dragendorff-Munier.
  • ChemistryViews. (2010). Tender, Loving Care for Aromatic Amines.
  • Reddit. (2021). Dragendorff stain not staining specific amines.
  • Wikipedia. Ehrlich's reagent.
  • Science & Justice. (2001). A TLC visualisation reagent for dimethylamphetamine and other abused tertiary amines.
  • ResearchGate. Detection of aromatic amines by Ehrlich's reagent.

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Definitive Mass Spectrometric Analysis of 5-Chlorobenzo[d]dioxol-4-amine: Protocols for Quantification and Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chlorobenzo[d]dioxol-4-amine is a halogenated aromatic amine, a class of compounds often utilized as building blocks in the synthesis of pharmaceuticals and other biologically active molecules. Accurate and sensitive analytical methods are paramount for its characterization, quantification in complex matrices, and for ensuring the integrity of subsequent synthetic steps. This application note provides a comprehensive guide to the analysis of 5-Chlorobenzo[d]dioxol-4-amine using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). We present detailed, field-proven protocols for sample preparation, chromatographic separation, and mass spectrometric detection. The causality behind key experimental choices is explained, focusing on ionization principles and the predictable fragmentation pathways of this specific molecule. This guide serves as a foundational methodology for researchers in pharmaceutical development, chemical synthesis, and metabolomics.

Introduction: The Analytical Imperative

The structural characterization and quantification of synthetic intermediates like 5-Chlorobenzo[d]dioxol-4-amine are critical checkpoints in drug discovery and development pipelines. Mass spectrometry (MS) offers unparalleled sensitivity and specificity for this purpose.[1] When coupled with liquid chromatography (LC), it becomes a powerful tool for analyzing such compounds, even in complex sample matrices.[2]

This document outlines an optimized LC-MS/MS method, moving from the foundational physicochemical properties of the analyte to detailed protocols for its analysis. We will explore the rationale for selecting specific ionization techniques and predict the molecule's behavior under collision-induced dissociation, providing a robust framework for both quantitative and qualitative analysis.

Table 1: Physicochemical Properties of 5-Chlorobenzo[d]dioxol-4-amine

PropertyValueSource
Chemical Formula C₇H₆ClNO₂[3][4]
CAS Number 379228-45-2[5]
Average Molecular Weight 171.58 g/mol Derived
Monoisotopic Mass 171.0087 g/mol Derived
Structure (Structure rendered based on name)

Foundational Methodology: Sample Preparation

The quality of mass spectrometry data is directly dependent on the quality of the sample introduced into the instrument.[1][2] The primary goal of sample preparation is to extract the analyte from its matrix, remove interfering substances (e.g., proteins, salts, phospholipids), and present it in a solvent compatible with the LC-MS system.[2][6]

Protocol 2.1: Preparation of Stock and Working Standards

This protocol is foundational for generating calibration curves for quantification.

  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of 5-Chlorobenzo[d]dioxol-4-amine standard. Dissolve in a 1.0 mL volumetric flask using HPLC-grade methanol or acetonitrile. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Solutions: Perform serial dilutions of the stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of working standards for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

Causality: Using HPLC-grade solvents is critical to avoid introducing contaminants that could interfere with the analysis. A 50:50 acetonitrile/water mixture is a common diluent that is compatible with most reversed-phase chromatography methods.

Protocol 2.2: Protein Precipitation for Extraction from Plasma

This "crash-and-shoot" method is a rapid and effective technique for removing the bulk of proteins from biological samples like plasma.[7][8]

  • Sample Aliquot: In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

  • Precipitation: Add 300 µL of cold acetonitrile (containing an internal standard, if used) to the plasma. The 3:1 ratio of solvent to sample is crucial for efficient protein precipitation.

  • Vortex: Vortex the mixture vigorously for 60 seconds to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge the tube at 14,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins.

  • Supernatant Transfer: Carefully collect the supernatant, which contains the analyte, and transfer it to a clean tube.

  • Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for injection.[7]

Trustworthiness: This protocol is self-validating. Inconsistent recoveries or high signal variability often point to inefficient precipitation or protein pellet disruption during supernatant transfer. Using a cold precipitation solvent enhances the efficiency of protein removal.

Core Analytical Workflow: LC-MS/MS

For a non-volatile and polar compound like 5-Chlorobenzo[d]dioxol-4-amine, LC-MS is the analytical method of choice.[1][9] We employ Electrospray Ionization (ESI) due to its suitability for polar molecules, operating in positive ion mode to leverage the basicity of the amine functional group, which is readily protonated.[10][11][12]

Diagram: Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma Sample Precip Protein Precipitation (Acetonitrile) Sample->Precip Cent Centrifugation Precip->Cent Super Collect Supernatant Cent->Super Recon Evaporate & Reconstitute Super->Recon LC Reversed-Phase LC (C18 Column) Recon->LC Injection ESI ESI Source (Positive Mode) LC->ESI MS1 Quadrupole 1 (Precursor Ion Selection) ESI->MS1 CID Quadrupole 2 (Collision Cell - CID) MS1->CID MS2 Quadrupole 3 (Product Ion Detection) CID->MS2 Data Data Analysis (Quantification & Confirmation) MS2->Data Data Acquisition

Caption: Workflow from sample preparation to LC-MS/MS data analysis.

Protocol 3.1: Optimized LC-MS/MS Parameters

The following parameters provide a robust starting point for analysis and should be optimized for the specific instrumentation used.

Table 2: Optimized Liquid Chromatography and Mass Spectrometry Parameters

ParameterRecommended SettingRationale
LC Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Standard for retaining and separating a wide range of small molecules.[7]
Mobile Phase A Water + 0.1% Formic AcidFormic acid acts as a proton source, promoting [M+H]⁺ ion formation in ESI.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic modifier for reversed-phase chromatography.
Gradient 5% B to 95% B over 5 min, hold 2 min, re-equilibrateA standard gradient to elute compounds with varying polarities.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 5 µLBalances sensitivity with potential for column overload.
MS Ionization Electrospray Ionization (ESI), Positive ModeESI is a soft ionization technique ideal for polar, non-volatile compounds.[11][13] Positive mode targets the basic amine group.
Capillary Voltage 3.5 kVOptimized for stable spray and efficient ion generation.
Drying Gas Temp. 350 °CFacilitates solvent evaporation and desolvation of ions.
Drying Gas Flow 10 L/minRemoves neutral solvent molecules from the ion source.
Nebulizer Gas 45 psiAssists in the formation of a fine aerosol for efficient ionization.
Analysis Mode Multiple Reaction Monitoring (MRM)For high-sensitivity and -specificity quantification.

Data Interpretation: From Molecular Ion to Fragmentation Fingerprint

Full Scan (MS1) Spectrum: The Isotopic Signature

In a full scan experiment, the most crucial feature for a chlorinated compound is its isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in a characteristic isotopic signature for the molecular ion ([M+H]⁺). An ion containing one chlorine atom will exhibit two peaks:

  • [M+H]⁺: Corresponding to the molecule with the ³⁵Cl isotope.

  • [M+2+H]⁺: A peak two m/z units higher, corresponding to the ³⁷Cl isotope, with an intensity approximately one-third (32%) of the [M+H]⁺ peak.[14][15]

This A/A+2 pattern is a definitive indicator of the presence of a single chlorine atom and is a primary tool for compound confirmation.[16][17]

Tandem MS (MS/MS) and Fragmentation Pathway

Tandem mass spectrometry (MS/MS) involves selecting the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions (product ions).[18] The fragmentation pattern provides a structural fingerprint of the molecule. For 5-Chlorobenzo[d]dioxol-4-amine, fragmentation is dictated by the stability of the resulting ions.

Key Fragmentation Principles:

  • Odd-Electron Rule: The molecular ion formed by EI is a radical cation (odd-electron), which typically fragments by losing a radical. In soft ionization like ESI, we form an even-electron protonated molecule ([M+H]⁺), which preferentially loses neutral molecules.

  • Alpha-Cleavage: For amines, cleavage of the bond alpha to the nitrogen atom is a common and favorable fragmentation pathway, as it leads to a stable, resonance-stabilized ion.[19][20]

Diagram: Proposed MS/MS Fragmentation Pathway

G cluster_frags Product Ions Precursor Precursor Ion [M+H]⁺ m/z 172.0 Frag1 Loss of CH₂O m/z 142.0 Precursor->Frag1 - CH₂O Frag3 Loss of NH₃ m/z 155.0 Precursor->Frag3 - NH₃ Frag2 Loss of CH₂O & CO m/z 114.0 Frag1->Frag2 - CO

Caption: Predicted fragmentation of protonated 5-Chlorobenzo[d]dioxol-4-amine.

Expertise & Experience: The most probable fragmentation pathways involve the dioxole ring. A common fragmentation for methylenedioxy groups is the loss of formaldehyde (CH₂O, 30 Da), followed by the loss of carbon monoxide (CO, 28 Da). Another likely fragmentation is the loss of ammonia (NH₃, 17 Da) from the protonated amine. These predicted losses form the basis for selecting MRM transitions.

Multiple Reaction Monitoring (MRM) for Targeted Quantification

MRM is the gold standard for quantification in complex matrices.[21] It provides exceptional specificity by monitoring a specific "transition" where a selected precursor ion fragments into an expected product ion.

Table 3: Key Mass Spectral Data and Proposed MRM Transitions

AnalytePrecursor Ion (Q1) [m/z]Product Ion (Q3) [m/z]Transition TypeRationale
5-Chlorobenzo[d]dioxol-4-amine172.0142.0Quantifier Most abundant and stable fragment resulting from the loss of formaldehyde (CH₂O).
5-Chlorobenzo[d]dioxol-4-amine172.0114.0Qualifier Secondary fragment from the additional loss of carbon monoxide (CO), confirms identity.
5-Chlorobenzo[d]dioxol-4-amine174.0144.0Isotopic ConfirmationThe corresponding quantifier transition for the ³⁷Cl isotopologue.

Trustworthiness: Using at least two transitions (a quantifier and a qualifier) for each analyte is standard practice. The ratio of the qualifier to the quantifier peak area should remain constant across all samples and standards, providing a high degree of confidence in the identification.

Conclusion

This application note provides a robust and scientifically grounded framework for the mass spectrometric analysis of 5-Chlorobenzo[d]dioxol-4-amine. By combining optimized sample preparation, a tailored LC-MS/MS method, and an understanding of the molecule's specific isotopic signature and fragmentation behavior, researchers can achieve highly sensitive and specific quantification and structural confirmation. The protocols and principles detailed herein are designed to be directly applicable in research and development settings, ensuring data of the highest integrity.

References

  • Biocompare. (2019). Prepping Small Molecules for Mass Spec.
  • Wikipedia. (n.d.). Sample preparation in mass spectrometry.
  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.
  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide.
  • Y. J. Lebras, et al. (n.d.). Chemical ionisation mass spectrometry for the measurement of atmospheric amines. Atmospheric Measurement Techniques.
  • ResearchGate. (2020). LCMS-guided detection of halogenated natural compounds.
  • Pharma Focus Europe. (n.d.). Ionization Methods in Modern Mass Spectrometry.
  • National Center for Biotechnology Information. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. PubMed.
  • ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques.
  • PharmaCores. (2025). Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained).
  • ACS Publications. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry.
  • YouTube. (2021). Ionization Methods in Mass Spectrometry | MALDI | ESI | EI | CI | FAB| Dr. Nagendra Singh | PENS#70.
  • ResearchGate. (2025). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi | Request PDF.
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  • Chromatography Today. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
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  • Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation.
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  • ResearchGate. (n.d.). Simultaneous Determination of Prochloraz and Three Metabolites in Fruits and Vegetables by Liquid Chromatography – Tandem Mass Spectrometry (LC-MS/MS).

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The Strategic Utility of 5-Chlorobenzo[d]dioxol-4-amine in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, particularly in the realm of oncology, the identification of versatile and strategically functionalized building blocks is paramount. 5-Chlorobenzo[d]dioxol-4-amine emerges as a key player in this context, serving as a sophisticated scaffold for the synthesis of potent kinase inhibitors. Its unique electronic and steric properties, conferred by the chloro and benzodioxole moieties, make it an invaluable precursor for molecules designed to interact with the ATP-binding sites of various kinases. This guide provides an in-depth exploration of the application of 5-Chlorobenzo[d]dioxol-4-amine, with a specific focus on its pivotal role in the synthesis of Saracatinib (AZD0530), a dual-specific c-Src/Abl kinase inhibitor.

The inherent structural rigidity of the benzodioxole ring system, coupled with the ortho-amino and chloro substituents, provides a well-defined vector for molecular elaboration. This allows for the precise positioning of pharmacophoric elements, a critical aspect in the design of selective kinase inhibitors. The chloro group can modulate the pKa of the amine and influence intermolecular interactions within the kinase active site, while the dioxole moiety can participate in favorable interactions and contribute to the overall physicochemical properties of the final compound.

Core Application: Synthesis of Saracatinib (AZD0530), a Dual c-Src/Abl Kinase Inhibitor

A prime example of the synthetic utility of 5-Chlorobenzo[d]dioxol-4-amine is its incorporation into the structure of Saracatinib (AZD0530).[1] Saracatinib is a potent and selective inhibitor of c-Src and Abl kinases, which are implicated in cancer progression and metastasis.[1] The synthesis of Saracatinib showcases a classic and efficient approach to the construction of anilinoquinazolines, a well-established class of kinase inhibitors.

The key transformation involving 5-Chlorobenzo[d]dioxol-4-amine is a nucleophilic aromatic substitution (SNAAr) reaction with a suitably activated quinazoline core. This reaction is a cornerstone in the synthesis of numerous kinase inhibitors and highlights the importance of the amine functionality on the benzodioxole scaffold.

Reaction Scheme: Synthesis of an Anilinoquinazoline Intermediate

The following diagram illustrates the key synthetic step where 5-Chlorobenzo[d]dioxol-4-amine is coupled with a chlorinated quinazoline precursor.

G cluster_0 Reactants cluster_1 Product 5_chlorobenzodioxol_4_amine 5-Chlorobenzo[d]dioxol-4-amine anilinoquinazoline N-(5-chlorobenzo[d]dioxol-4-yl)quinazolin-4-amine (Saracatinib precursor) 5_chlorobenzodioxol_4_amine->anilinoquinazoline Nucleophilic Aromatic Substitution (SNAAr) quinazoline_precursor 4-Chloroquinazoline derivative quinazoline_precursor->anilinoquinazoline

Caption: Key SNAAr reaction in the synthesis of the Saracatinib precursor.

Detailed Experimental Protocol: Synthesis of N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (Saracatinib)

This protocol is adapted from the synthesis described in the literature for Saracatinib and exemplifies the practical application of 5-Chlorobenzo[d]dioxol-4-amine.[1]

Materials and Reagents
ReagentCAS NumberMolecular WeightSupplier Suggestion
5-Chlorobenzo[d]dioxol-4-amine379228-45-2171.58BLDpharm[2]
4-Chloro-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolineNot available-Synthesized in-house
Isopropanol (IPA)67-63-060.10Sigma-Aldrich
Hydrochloric Acid (HCl) in Dioxane (4M)7647-01-036.46Sigma-Aldrich
Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Chloro-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazoline (1.0 eq).

  • Addition of Reactants: To the flask, add 5-Chlorobenzo[d]dioxol-4-amine (1.1 eq) followed by isopropanol to form a suspension. The use of a slight excess of the amine ensures the complete consumption of the more complex quinazoline starting material.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-18 hours. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of isopropanol as a solvent is common for such nucleophilic aromatic substitution reactions as it has a suitable boiling point and can solubilize the reactants to a sufficient extent.

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine.

  • Salt Formation (Optional but recommended for pharmaceutical applications): For improved solubility and handling, the free base can be converted to its hydrochloride salt. Dissolve the purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and add a solution of HCl in dioxane (4M) dropwise with stirring. The hydrochloride salt will precipitate and can be collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried under vacuum.

Causality Behind Experimental Choices
  • Choice of Solvent: Isopropanol is a polar protic solvent that facilitates the SNAAr reaction by stabilizing the charged intermediates (Meisenheimer complex) formed during the reaction. Its boiling point allows for the reaction to be conducted at an elevated temperature, thereby increasing the reaction rate.

  • Reaction Temperature: Refluxing the reaction mixture provides the necessary activation energy for the nucleophilic attack of the amine on the electron-deficient quinazoline ring.

  • Stoichiometry: A slight excess of 5-Chlorobenzo[d]dioxol-4-amine is used to drive the reaction to completion and ensure that the more synthetically complex chlorinated quinazoline is fully consumed.

  • Work-up and Purification: The work-up procedure is designed to remove any unreacted starting materials and byproducts. Recrystallization or column chromatography are standard purification techniques to obtain the product in high purity, which is crucial for subsequent applications, especially in drug development.

Logical Workflow for the Synthesis of Anilinoquinazolines

The synthesis of anilinoquinazolines using building blocks like 5-Chlorobenzo[d]dioxol-4-amine generally follows a convergent synthetic strategy. This approach allows for the independent synthesis of the key aniline and quinazoline fragments, which are then coupled in a late-stage reaction.

Caption: A convergent workflow for the synthesis and evaluation of anilinoquinazoline-based kinase inhibitors.

Conclusion and Future Perspectives

5-Chlorobenzo[d]dioxol-4-amine has proven to be a highly valuable building block in the synthesis of complex, biologically active molecules. Its successful application in the development of Saracatinib underscores its potential in the field of medicinal chemistry. The synthetic protocols outlined in this guide provide a practical framework for researchers and scientists to utilize this versatile scaffold in their own drug discovery programs.

Future applications of 5-Chlorobenzo[d]dioxol-4-amine are likely to expand beyond kinase inhibitors to other target classes. Its unique substitution pattern offers opportunities for the design of novel ligands with tailored properties. As our understanding of disease biology deepens, the demand for sophisticated and well-characterized building blocks like 5-Chlorobenzo[d]dioxol-4-amine will undoubtedly continue to grow, solidifying its place in the chemist's toolbox for the creation of next-generation therapeutics.

References

  • Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(22), 6465-6488. [Link]

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Application Notes and Protocols for the Antitumor Evaluation of Novel 5-Chlorobenzo[d]dioxol-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: A Strategic Framework for Novel Compound Evaluation

The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2][3] Derivatives of this scaffold have demonstrated a range of biological activities, with some showing significant potential as anticancer agents by interfering with critical cellular processes like tubulin polymerization or by inducing oxidative stress.[1][4][5] This guide presents a comprehensive, multi-stage framework for the systematic antitumor evaluation of novel 5-Chlorobenzo[d]dioxol-4-amine derivatives.

The journey from a newly synthesized compound to a potential clinical candidate is a rigorous process requiring a step-wise evaluation of efficacy and mechanism of action.[6] This document provides detailed, field-proven protocols designed to first establish cytotoxic activity, then elucidate the underlying molecular mechanisms, and finally, validate therapeutic potential in a preclinical in vivo setting. Each protocol is presented not merely as a series of steps, but with an emphasis on the scientific rationale behind the methodology, ensuring a robust and self-validating experimental approach.

The overall workflow is designed to triage compounds efficiently, advancing only the most promising candidates through the drug discovery pipeline.[6][7]

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: In Vivo Validation a Compound Synthesis & Characterization b Multi-Cell Line Cytotoxicity Screening (MTT/XTT Assays) a->b c Determine IC50 Values b->c g Select Lead Compound(s) c->g Select Potent Candidates d Apoptosis Assays (Annexin V / PI) f Target Pathway Analysis (Western Blot) d->f e Cell Cycle Analysis (PI Staining) e->f g->d g->e h Human Tumor Xenograft Model g->h i Evaluate Tumor Growth Inhibition (TGI) & Toxicity h->i

Figure 1. High-level experimental workflow for antitumor evaluation.

PART 1: In Vitro Evaluation of Cytotoxicity

The initial and most critical step is to determine whether the novel derivatives possess anti-proliferative or cytotoxic activity against cancer cells.[8] Cell viability assays are foundational for this purpose, allowing for a quantitative assessment of a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).[6]

Protocol 1.1: Cell Viability Assessment using MTT and XTT Assays

Scientific Rationale: Tetrazolium salt-based assays are colorimetric methods that measure the metabolic activity of a cell population, which serves as a proxy for cell viability.[9]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): The water-soluble, yellow MTT is reduced by mitochondrial NAD(P)H-dependent oxidoreductases in living cells to an insoluble purple formazan.[10][11] This requires a final solubilization step to measure the absorbance.[10]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): As a second-generation assay, XTT is reduced to a water-soluble orange formazan product.[9][12] This simplifies the protocol by eliminating the formazan solubilization step, reducing handling errors and saving time.[12]

Methodology:

  • Cell Seeding:

    • Harvest cancer cells (e.g., HeLa, A549, MCF-7) during their logarithmic growth phase.

    • Perform a cell count and assess viability (e.g., using Trypan Blue).

    • Dilute the cell suspension in a complete culture medium to a predetermined optimal density (typically 5,000-10,000 cells/well). The optimal seeding density should be determined empirically for each cell line to ensure cells are still in the exponential growth phase at the end of the assay.[13]

    • Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.

    • Include control wells: "medium only" for blank correction and "untreated cells" (vehicle control) representing 100% viability.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare a concentrated stock solution of each 5-Chlorobenzo[d]dioxol-4-amine derivative in DMSO.

    • Perform serial dilutions of the stock solution in a complete culture medium to create a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

    • Crucial Control: Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (typically ≤ 0.1%).[9]

    • Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Tetrazolium Salt Incubation:

    • For MTT Assay:

      • At the end of the treatment period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[9][14]

      • Incubate for 2-4 hours at 37°C, protected from light, allowing formazan crystals to form.[9][11]

      • Carefully aspirate the medium without disturbing the crystals.[9]

      • Add 150 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan.[11][14] Shake the plate gently for 10-15 minutes.

    • For XTT Assay:

      • Prepare the XTT working solution by mixing the XTT reagent and the electron-coupling reagent, following the manufacturer's instructions.[13]

      • Add 50 µL of the XTT working solution to each well.[13]

      • Incubate for 2-4 hours at 37°C, protected from light.[13] The incubation time is dependent on the metabolic rate of the cell line.

  • Data Acquisition and Analysis:

    • Measure the absorbance using a microplate reader.

      • For MTT: 570 nm.[14]

      • For XTT: 450-490 nm.[13]

    • Subtract the average absorbance of the "medium only" blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Data Presentation:

Compound IDCancer Cell LineIC50 (µM) after 48h
Derivative 1HeLa (Cervical)Value
Derivative 1A549 (Lung)Value
Derivative 1MCF-7 (Breast)Value
Derivative 2HeLa (Cervical)Value
.........

PART 2: Elucidating the Mechanism of Action

Compounds that demonstrate potent cytotoxicity must be investigated further to understand their mechanism of cell death. The two most common mechanisms for anticancer agents are the induction of apoptosis (programmed cell death) and the disruption of the cell cycle.[8]

Protocol 2.1: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

Scientific Rationale: This flow cytometry-based assay distinguishes between different cell populations.[15] In early apoptosis, the cell membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent DNA-intercalating agent that is excluded by viable cells with intact membranes. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[15]

G cluster_0 Apoptosis Quadrant Analysis Q3 Q3: Viable Annexin V (-) PI (-) Q4 Q4: Early Apoptosis Annexin V (+) PI (-) Q1 Q1: Necrotic Annexin V (-) PI (+) Q2 Q2: Late Apoptosis Annexin V (+) PI (+) y_axis PI Fluorescence → x_axis Annexin V Fluorescence →

Figure 2. Flow cytometry quadrants for apoptosis analysis.

Methodology:

  • Cell Culture and Treatment:

    • Seed 1-2 x 10⁶ cells in a 6-well plate or T25 flask.

    • Allow cells to adhere overnight.

    • Treat cells with the test compound at concentrations around its IC50 and 2x IC50 for 24-48 hours. Include an untreated (vehicle) control.

  • Cell Harvesting and Staining:

    • Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin and combine with the supernatant from the corresponding well.

    • Wash the collected cells twice with cold 1X PBS by centrifuging at ~500 x g for 5 minutes.[15]

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (as per manufacturer's kit).

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately using a flow cytometer.

    • Set up appropriate gates to exclude debris and cell aggregates.

    • Collect data for at least 10,000 events per sample.

    • Analyze the dot plot to quantify the percentage of cells in each quadrant: viable (lower-left), early apoptotic (lower-right), late apoptotic (upper-right), and necrotic (upper-left).

Protocol 2.2: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Scientific Rationale: The cell cycle is tightly regulated, and many anticancer drugs exert their effect by causing cell cycle arrest at a specific phase (G0/G1, S, or G2/M), preventing proliferation. This assay uses PI to stain the cellular DNA stoichiometrically.[16] The fluorescence intensity of PI is directly proportional to the amount of DNA. Flow cytometry can then distinguish between cells in G0/G1 (2n DNA content), S phase (between 2n and 4n), and G2/M phase (4n DNA content).[16]

Methodology:

  • Cell Preparation and Treatment:

    • Culture and treat cells as described in Protocol 2.1.

  • Fixation:

    • Harvest and wash cells with 1X PBS.

    • Resuspend the cell pellet (~1 x 10⁶ cells) and fix by adding ~5 mL of ice-cold 70% ethanol dropwise while gently vortexing. This step permeabilizes the cells and preserves their morphology.[17][18]

    • Incubate at 4°C for at least 2 hours (or overnight). Samples can be stored at -20°C for several weeks.[19]

  • Staining:

    • Centrifuge the fixed cells at ~800 x g for 5 minutes to remove the ethanol.

    • Wash the cell pellet with 1X PBS.

    • Resuspend the pellet in 500 µL of a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL). RNase A is crucial to degrade RNA, which PI can also bind to, ensuring that the signal comes only from DNA.[16][18]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples using a flow cytometer.

    • Generate a histogram of fluorescence intensity.

    • Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the histogram and calculate the percentage of cells in the G0/G1, S, and G2/M phases.[18] An accumulation of cells in a particular phase compared to the control suggests compound-induced cell cycle arrest.

PART 3: Molecular Target Identification

After identifying the cellular phenotype (e.g., apoptosis, G2/M arrest), the next logical step is to investigate the molecular machinery involved. Western blotting is a powerful technique to detect changes in the expression levels of specific proteins that regulate these processes.[20][21][22]

Protocol 3.1: Western Blot Analysis of Key Regulatory Proteins

Scientific Rationale: This technique separates proteins by size via gel electrophoresis, transfers them to a solid membrane, and uses specific antibodies to detect target proteins.[22] By comparing protein levels in treated vs. untreated cells, one can infer which signaling pathways are modulated by the compound.

G cluster_0 Apoptosis Signaling Cascade a 5-Chlorobenzo[d]dioxol- 4-amine Derivative b ↑ Bax (Pro-apoptotic) ↓ Bcl-2 (Anti-apoptotic) a->b c Mitochondrial Outer Membrane Permeabilization b->c d Cytochrome c Release c->d e Caspase-9 Activation (Initiator) d->e f Caspase-3 Activation (Executioner) e->f g PARP Cleavage f->g h Apoptosis g->h

Figure 3. A potential apoptotic pathway to investigate via Western Blot.

Methodology:

  • Protein Extraction:

    • Culture and treat cells in 6-well or 100 mm dishes to achieve 70-80% confluency.

    • After treatment, wash cells with ice-cold 1X PBS.

    • Lyse cells by adding ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[23]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.[24]

    • Incubate on ice for 30 minutes, then centrifuge at high speed (~14,000 x g) at 4°C for 15 minutes to pellet cell debris.

    • Collect the supernatant containing the total protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard assay like the BCA or Bradford assay. This is critical for ensuring equal protein loading across all lanes.[21]

  • SDS-PAGE and Protein Transfer:

    • Denature an equal amount of protein from each sample (e.g., 20-40 µg) by boiling in Laemmli sample buffer.[23]

    • Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting.[24]

  • Immunodetection:

    • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[22]

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.[22][24]

      • Suggested Targets (based on previous findings):

        • Apoptosis: Cleaved Caspase-3, Cleaved PARP, Bax, Bcl-2.[21]

        • Cell Cycle: Cyclin D1, Cyclin B1, p21, PCNA.[21]

        • Loading Control: β-actin or GAPDH (to confirm equal loading).

    • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[21]

    • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (that recognizes the host species of the primary antibody) for 1 hour at room temperature.

    • Final Washes: Repeat the washing steps with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using an imaging system or X-ray film.

    • Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.

PART 4: Preclinical In Vivo Validation

Promising in vitro results must be validated in a living organism to assess therapeutic efficacy and potential toxicity.[7][25][26] The human tumor xenograft model in immunodeficient mice is a standard and essential tool for this purpose.[25][27][28][29]

Protocol 4.1: Subcutaneous Human Tumor Xenograft Model

Scientific Rationale: This model involves implanting human cancer cells into immunodeficient mice (e.g., nude or SCID mice), which lack a functional immune system and therefore do not reject the foreign cells.[28][30] This allows the human tumor to grow, creating a platform to evaluate the antitumor activity of a compound in a complex biological system.[27][28]

Methodology:

  • Animal Model and Cell Implantation:

    • Use immunodeficient mice (e.g., 6-8 week old female athymic nude mice).

    • Harvest the selected human cancer cell line (e.g., one that showed high sensitivity in vitro).

    • Resuspend the cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to support initial tumor formation.

    • Subcutaneously inject a defined number of cells (e.g., 5 x 10⁶) into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor the mice regularly for tumor formation.

    • Once tumors reach a palpable, measurable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Compound Administration:

    • Administer the test compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule (e.g., daily for 21 days).

    • The control group should receive the vehicle solution on the same schedule.

  • Monitoring and Endpoints:

    • Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²)/2 .[30]

    • Monitor the body weight of the mice as a general indicator of toxicity.[30]

    • The study concludes when tumors in the control group reach a predetermined maximum size or after a set duration.

    • At the end of the study, euthanize the mice, and excise, weigh, and photograph the tumors.

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • Calculate the Tumor Growth Inhibition (TGI) percentage to quantify efficacy.

Data Presentation:

Treatment GroupDosing ScheduleMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle ControlDaily, POValueN/AValue
Derivative 1 (X mg/kg)Daily, POValueValueValue
Positive ControlAs per standardValueValueValue

References

  • Benchchem. (n.d.). Application Notes and Protocols for Cell Viability Assays: MTT and XTT.
  • Kim, K. H., & Kim, H. R. (2015). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicol Res., 31(4), 341–347.
  • National Center for Biotechnology Information. (n.d.). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. PubMed.
  • TheraIndx. (n.d.). Xenograft Model for Cancer Drug Discovery.
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  • Bhat, M. A., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. J Appl Toxicol., 39(1), 38-71.
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  • NIH. (n.d.). Assaying cell cycle status using flow cytometry. PMC.
  • Benchchem. (n.d.). In Vivo Validation of Novel Anticancer Agents: A Comparative Guide for Researchers.
  • Reaction Biology. (n.d.). Xenograft Models For Drug Discovery.
  • ResearchGate. (2019). (PDF) In-vitro Models in Anticancer Screening.
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  • Visikol. (2019). In vitro Cancer Drug Screening Services.
  • Benchchem. (n.d.). Application Note and Protocols for Cell Viability Assays (MTT/XTT) with Cucurbitacin I.
  • Int J Radiat Biol. (n.d.). New Anticancer Agents: In Vitro and In Vivo Evaluation.
  • Ichor Life Sciences. (n.d.). Xenograft Models.
  • International Journal of Pharmacy and Biological Sciences. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs.
  • Melior Discovery. (n.d.). Xenograft Mouse Models.
  • NIH. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
  • Quratul Ain. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium.
  • Labcorp. (n.d.). Tumor Models in Preclinical Oncology Research: Comprehensive Insights.
  • NIH. (2013). Cell Viability Assays. Assay Guidance Manual.
  • NIH. (n.d.). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. PMC.
  • JoVE. (2023). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry.
  • Wikipedia. (n.d.). Noscapine.
  • Creative Diagnostics. (n.d.). Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol.
  • National Center for Biotechnology Information. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. PubMed.
  • Benchchem. (n.d.). Application Notes and Protocols for Western Blot Analysis of Proteins Affected by Schisandrin B.
  • National Center for Biotechnology Information. (n.d.). Synthesis and antitumor activity of 1,3-benzodioxole derivatives. PubMed.
  • Royal Society of Chemistry. (n.d.). Synthesis and antitumor evaluation of 5-(benzo[d][10][13]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines.
  • Benchchem. (n.d.). Application Notes and Protocols: The Role of 5-Chlorobenzo[d]oxazole-2-carbaldehyde in Developing Anticancer Agents.
  • ResearchGate. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives.
  • NIH. (n.d.). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H).
  • ResearchGate. (n.d.). Synthesis of Novel 5-(Benzo [D][10][13]Dioxol-5-Yl-N-Substituted Benzylidene-1,3,4-Oxadiazol-2-Amine Derivatives as Anticancer Agents.
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  • ResearchGate. (2024). (PDF) Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative.
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Sources

Application Notes and Protocols for Coupling Reactions Involving 4-amino-5-chlorobenzodioxole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4-amino-5-chlorobenzodioxole Scaffold

4-amino-5-chlorobenzodioxole is a key heterocyclic building block in modern medicinal chemistry and materials science. Its unique electronic and structural features, arising from the interplay of the electron-donating amino group, the electron-withdrawing chloro group, and the fused benzodioxole ring system, make it a versatile substrate for a variety of cross-coupling reactions. The strategic placement of the amino and chloro substituents allows for selective functionalization, enabling the construction of complex molecular architectures with diverse biological activities.

Notably, this scaffold is a cornerstone in the synthesis of potent kinase inhibitors. A prominent example is the dual c-Src/Abl kinase inhibitor, AZD0530 (Saracatinib), a compound that has undergone clinical evaluation for the treatment of various cancers.[1] The synthesis of AZD0530 and related compounds hinges on the efficient and selective formation of new carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds at the 4- and 5-positions of the benzodioxole ring.

This comprehensive guide provides detailed application notes and protocols for the most pertinent coupling reactions involving 4-amino-5-chlorobenzodioxole. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower effective experimental design and troubleshooting.

Core Coupling Strategies: A Mechanistic Overview

The reactivity of 4-amino-5-chlorobenzodioxole is primarily dictated by the C-Cl bond at the 5-position, which is amenable to palladium-catalyzed cross-coupling reactions. The amino group at the 4-position can also participate in coupling reactions, but its nucleophilicity is modulated by the electronic effects of the adjacent chloro and benzodioxole moieties. The three most critical palladium-catalyzed cross-coupling reactions for the functionalization of this scaffold are the Buchwald-Hartwig amination, the Suzuki-Miyaura coupling, and the Sonogashira coupling.

Buchwald-Hartwig Amination: Forging the Crucial C-N Bond

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[2][3] In the context of 4-amino-5-chlorobenzodioxole, this reaction is pivotal for introducing a variety of amine-containing fragments, as exemplified in the synthesis of kinase inhibitors.

Mechanism: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[2]

Buchwald_Hartwig cluster_reactants Reactants cluster_products Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Cl)L2 Ar-Pd(II)(Cl)L2 Pd(0)L2->Ar-Pd(II)(Cl)L2 Oxidative Addition (Ar-Cl) Ar-Pd(II)(NHR'R'')L2+ Cl- Ar-Pd(II)(NHR'R'')L2+ Cl- Ar-Pd(II)(Cl)L2->Ar-Pd(II)(NHR'R'')L2+ Cl- + R'R''NH - L [Ar-Pd(II)(NR'R'')L]- [Ar-Pd(II)(NR'R'')L]- Ar-Pd(II)(NHR'R'')L2+ Cl-->[Ar-Pd(II)(NR'R'')L]- + Base - Base-H+ [Ar-Pd(II)(NR'R'')L]-->Pd(0)L2 Reductive Elimination (Ar-NR'R'') Ar-NR'R'' Coupled Product [Ar-Pd(II)(NR'R'')L]-->Ar-NR'R'' Ar-Cl 4-amino-5-chlorobenzodioxole R'R''NH Amine Suzuki_Miyaura cluster_reactants Reactants cluster_products Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Cl)L2 Ar-Pd(II)(Cl)L2 Pd(0)L2->Ar-Pd(II)(Cl)L2 Oxidative Addition (Ar-Cl) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Cl)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'B(OH)2 + Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar') Ar-Ar' Biaryl Product Ar-Pd(II)(Ar')L2->Ar-Ar' Ar-Cl 4-amino-5-chlorobenzodioxole Ar'B(OH)2 Arylboronic Acid Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle cluster_reactants Reactants cluster_products Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Cl)L2 Ar-Pd(II)(Cl)L2 Pd(0)L2->Ar-Pd(II)(Cl)L2 Oxidative Addition (Ar-Cl) Ar-Pd(II)(C≡CR')L2 Ar-Pd(II)(C≡CR')L2 Ar-Pd(II)(Cl)L2->Ar-Pd(II)(C≡CR')L2 Transmetalation Ar-Pd(II)(C≡CR')L2->Pd(0)L2 Reductive Elimination (Ar-C≡CR') Ar-C≡CR' Alkynylated Product Ar-Pd(II)(C≡CR')L2->Ar-C≡CR' R'C≡CH Terminal Alkyne R'C≡CCu R'C≡CCu R'C≡CH->R'C≡CCu + CuI, Base R'C≡CCu->Ar-Pd(II)(Cl)L2 Ar-Cl 4-amino-5-chlorobenzodioxole

Sources

Application Notes & Protocols: Development of Novel Plant Growth Regulators from Benzodioxole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Benzodioxole Scaffolds in Agriculture

The global imperative to enhance crop yield and resilience in the face of climate change has intensified the search for novel plant growth regulators (PGRs). Among the myriad of chemical scaffolds explored, 1,3-benzodioxole has emerged as a promising pharmacophore for the development of potent, next-generation PGRs. This heterocyclic motif, naturally present in compounds like safrole and piperonal, offers a versatile platform for chemical modification to modulate plant physiological processes.[1][2]

These application notes provide a comprehensive guide for researchers and drug development professionals on the rational design, synthesis, and bio-evaluation of benzodioxole-based compounds as plant growth regulators, with a particular focus on their auxin-like activity. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in authoritative scientific literature.

Part 1: Rationale and Mechanism of Action - Targeting the Auxin Pathway

Auxins are a class of phytohormones that play a central role in nearly every aspect of plant growth and development, including cell elongation, root initiation, and apical dominance. The primary mechanism of auxin action involves its perception by the Transport Inhibitor Response 1 (TIR1) F-box protein, a component of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[3][4][5] Upon auxin binding, TIR1 recruits Aux/IAA transcriptional repressors for ubiquitination and subsequent degradation by the 26S proteasome. This degradation liberates Auxin Response Factors (ARFs) to regulate the expression of auxin-responsive genes.

Recent studies have demonstrated that synthetic N-(benzo[d][6][7]dioxol-5-yl)-2-(one-benzylthio) acetamide derivatives can act as potent agonists of the TIR1 receptor, exhibiting remarkable root growth-promoting activity in model plants like Arabidopsis thaliana and crop species such as Oryza sativa (rice).[6] Molecular docking analyses have revealed that these compounds can bind to the auxin-binding pocket of TIR1 with high affinity, effectively mimicking the action of natural auxin.[6]

Signaling Pathway of Benzodioxole-Based Auxin Agonists

The following diagram illustrates the proposed mechanism of action for benzodioxole derivatives as TIR1 agonists.

Auxin_Signaling cluster_0 Cellular Environment cluster_1 SCF-TIR1 Complex cluster_2 Gene Regulation Benzodioxole Benzodioxole Derivative (Agonist) TIR1 TIR1 Receptor Benzodioxole->TIR1 binds to SCF SCF Complex TIR1->SCF part of Aux_IAA Aux/IAA Repressor TIR1->Aux_IAA recruits for ubiquitination ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses Degradation 26S Proteasome (Degradation) Aux_IAA->Degradation targeted for degradation Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes activates

Caption: Mechanism of TIR1 receptor activation by benzodioxole agonists.

Part 2: Synthesis of Benzodioxole-Based Plant Growth Regulators

The synthesis of N-(benzo[d][6][7]dioxol-5-yl) acetamide derivatives can be achieved through a straightforward multi-step process. The following protocol provides a general yet detailed procedure.

Protocol 2.1: Synthesis of N-(benzo[d][6][7]dioxol-5-yl)-2-(benzylthio)acetamide Derivatives

This protocol is adapted from the work of Yang et al. (2022).[6]

Step 1: Synthesis of 2-(benzylthio)acetic acid intermediates

  • To a solution of substituted benzyl bromide (1.0 eq) in a suitable solvent (e.g., ethanol/water), add thioglycolic acid (1.1 eq) and a base such as sodium hydroxide.

  • Stir the reaction mixture at an elevated temperature (e.g., 70-80 °C) for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the product.

  • Filter, wash with water, and dry the crude 2-(benzylthio)acetic acid derivative. This intermediate can often be used in the next step without further purification.

Step 2: Formation of the acid chloride

  • Dissolve the crude 2-(benzylthio)acetic acid derivative (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add oxalyl chloride (1.2 eq) dropwise to the solution.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

Step 3: Amide coupling with benzo[d][6][7]dioxol-5-amine

  • Dissolve benzo[d][6][7]dioxol-5-amine (1.0 eq) and a base such as triethylamine (2.0 eq) in an anhydrous solvent like dioxane or DCM.

  • Cool the solution to 0 °C.

  • Add the crude acid chloride from Step 2 dropwise to the solution.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-3 hours.

  • Pour the reaction mixture into water and acidify to pH 4-5 with HCl.

  • Extract the aqueous phase with an organic solvent (e.g., DCM).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-(benzo[d][6][7]dioxol-5-yl)-2-(benzylthio)acetamide derivative.

Visualization of the Synthetic Workflow

Synthesis_Workflow Start Starting Materials: - Substituted Benzyl Bromide - Thioglycolic Acid - Benzo[d][1,3]dioxol-5-amine Step1 Step 1: Synthesis of 2-(benzylthio)acetic acid Start->Step1 Intermediate1 Intermediate: 2-(benzylthio)acetic acid Step1->Intermediate1 Step2 Step 2: Formation of Acid Chloride Intermediate1->Step2 Intermediate2 Intermediate: Acid Chloride Step2->Intermediate2 Step3 Step 3: Amide Coupling Intermediate2->Step3 Purification Purification: Column Chromatography Step3->Purification Final_Product Final Product: N-(benzo[d][1,3]dioxol-5-yl) -2-(benzylthio)acetamide Purification->Final_Product Bioassay_Workflow Start Synthesized Benzodioxole Compounds Bioassay_Selection Select Bioassay: - Avena Coleoptile Elongation - Oryza Sativa Root Elongation Start->Bioassay_Selection Preparation Prepare Test Solutions (various concentrations) Bioassay_Selection->Preparation Treatment Apply Treatments Preparation->Treatment Controls Prepare Controls: - Negative (solvent) - Positive (e.g., IAA, NAA) Controls->Treatment Plant_Material Prepare Plant Material: - Avena Coleoptiles - Rice Seedlings Plant_Material->Treatment Incubation Incubate under Controlled Conditions Treatment->Incubation Data_Collection Measure Growth Parameters: - Coleoptile Length - Root Length & Number Incubation->Data_Collection Analysis Data Analysis and Statistical Evaluation Data_Collection->Analysis Results Determine Efficacy and Dose-Response Relationship Analysis->Results

Caption: General workflow for bioassays of benzodioxole compounds.

Part 4: Data Presentation and Interpretation

The efficacy of novel benzodioxole derivatives as plant growth regulators should be presented in a clear and quantitative manner. The following tables provide examples of how to summarize bioassay data.

Table 1: Effect of Benzodioxole Derivatives on Arabidopsis thaliana Primary Root Growth
CompoundConcentration (µM)Primary Root Length (cm)% Promotion vs. Control
Control (DMSO)-1.5 ± 0.1-
NAA0.051.8 ± 0.220%
K-10 [6]0.12.0 ± 0.1533%
K-10 [6]1.01.2 ± 0.1-20% (Inhibitory)
K-15 [6]0.11.7 ± 0.113%
K-20 [6]0.11.6 ± 0.27%

Data are presented as mean ± standard error.

Table 2: Effect of Benzodioxole Derivative K-10 on Oryza sativa Root Growth
TreatmentConcentration (µM)Primary Root Length (cm)Number of Lateral Roots
Control (DMSO)-5.2 ± 0.315 ± 2
NAA0.056.5 ± 0.422 ± 3
K-10 [6]1.07.0 ± 0.525 ± 2
K-10 [6]5.08.6 ± 0.635 ± 4

Data are presented as mean ± standard error.

Conclusion and Future Directions

The benzodioxole scaffold represents a highly promising starting point for the development of novel plant growth regulators with potent auxin-like activity. The protocols and application notes provided herein offer a robust framework for the synthesis and evaluation of these compounds. Future research should focus on expanding the chemical diversity of benzodioxole libraries, exploring their effects on a wider range of crop species, and conducting field trials to assess their agronomic potential. A deeper understanding of the structure-activity relationships will further enable the rational design of next-generation PGRs to address the challenges of modern agriculture.

References

  • Yang, Z., Xu, J., Du, L., Yin, J., & Tan, W. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 894657. [Link]
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  • Vedantu. (n.d.). The Avena curvature is used for bioassay of 1 Ethylene class 9 biology CBSE.
  • Tan, X., Calderon-Villalobos, L. I., Sharon, M., Zheng, C., Robinson, C. V., Estelle, M., & Zheng, N. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase.
  • Dharmasiri, N., Dharmasiri, S., & Estelle, M. (2005). The F-box protein TIR1 is an auxin receptor.
  • Nitsch, J. P., & Nitsch, C. (1956). Studies on the Growth of Coleoptile and First Internode Sections. A New, Sensitive, Straight-Growth Test for Auxins. Plant Physiology, 31(2), 94–111. [Link]
  • Hayashi, K. I., Tan, X., Zheng, N., Hatate, T., & Nozaki, H. (2008). Small-molecule agonists and antagonists of F-box protein–substrate interactions in auxin perception and signaling. Proceedings of the National Academy of Sciences, 105(14), 5632-5637. [Link]
  • Uchida, N., Takahashi, K., Iwasaki, R., & Kinoshita, T. (2018). Chemical hijacking of auxin signaling with an engineered auxin–TIR1 pair. Nature Chemical Biology, 14(3), 299–305. [Link]
  • Wikipedia. (2023, December 14). Safrole. In Wikipedia. [Link]
  • Semantic Scholar. (n.d.). Mechanism of Auxin Perception by the SCF‐TIR1 Ubiquitin Ligase.
  • ResearchGate. (n.d.). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters.
  • MDPI. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Molecules, 28(19), 6969. [Link]
  • ResearchGate. (n.d.). Synthetic scheme of the 1,3-benzodioxole compounds.
  • ResearchGate. (n.d.). Synthesis and Biological Studies of Some New N-Substituted Derivatives of N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide.
  • ResearchGate. (n.d.). (PDF) Chaudry et al. Dissecting Out the Role of Auxins in Rice Root Development.
  • Frontiers. (n.d.). Abscisic Acid Regulates Auxin Homeostasis in Rice Root Tips to Promote Root Hair Elongation.
  • National Center for Biotechnology Information. (n.d.). Abscisic Acid Regulates Auxin Homeostasis in Rice Root Tips to Promote Root Hair Elongation.
  • ResearchGate. (n.d.). Seminal root elongation of rice seedlings in response to IAA (A) and....
  • National Center for Biotechnology Information. (n.d.). Rice auxin influx carrier OsAUX1 facilitates root hair elongation in response to low external phosphate.
  • MDPI. (2020). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. Molecules, 25(24), 5897. [Link]
  • ResearchGate. (n.d.). Growth percentages at 10 (4 M in three-cell line for compounds 5 Á/17....

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Application Note & Protocol: Synthesis of Saracatinib (AZD0530) via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed methodology for the synthesis of Saracatinib (AZD0530), a potent dual-specific inhibitor of Src and Abl tyrosine kinases.[1][2][3] The described synthetic route utilizes 5-Chlorobenzo[d]dioxol-4-amine as a key starting material, which is coupled with a pre-synthesized 4-chloroquinazoline core via a nucleophilic aromatic substitution (SNAr) reaction. This guide is intended for researchers, chemists, and professionals in drug development, offering a comprehensive protocol, mechanistic insights, and practical guidance for successful synthesis and characterization.

Introduction and Significance

Saracatinib (AZD0530), chemically known as N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, is a well-characterized anilinoquinazoline derivative.[1][4][5] It functions as a potent, orally bioavailable inhibitor of Src family kinases (SFKs) and Abl kinase by targeting their ATP-binding sites.[1][2] Initially developed for oncology, Saracatinib has shown promise in preclinical models by inhibiting tumor growth and metastasis.[6] Its established safety profile and mechanism of action have also made it an attractive candidate for repurposing in other diseases, including Alzheimer's disease and idiopathic pulmonary fibrosis.[1][5]

The 4-anilinoquinazoline scaffold is a privileged structure in medicinal chemistry, and its synthesis is of significant interest.[7][8] The final step in the synthesis of many such kinase inhibitors, including Saracatinib, often involves the coupling of a substituted aniline with a 4-chloroquinazoline core. This key transformation is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, which is effective due to the electron-deficient nature of the quinazoline ring system.[9][10][11]

This application note details a robust and scalable two-part synthesis culminating in an SNAr reaction between 5-Chlorobenzo[d]dioxol-4-amine and a functionalized 4-chloroquinazoline intermediate.

Overall Synthetic Strategy

The synthesis of Saracatinib is approached in two principal stages, as depicted below. The first stage involves the construction of the key intermediate, 4-chloro-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazoline (Intermediate 2) . The second stage is the critical coupling of this intermediate with the specified starting material, 5-Chlorobenzo[d]dioxol-4-amine (SM1) , to yield the final product, Saracatinib.

Workflow Visualization

G cluster_0 Part 1: Synthesis of Quinazoline Core cluster_1 Part 2: Final Coupling Step I1 Functionalized 2-Amino-Benzonitrile I2 4-Chloro-Quinazoline Intermediate (2) I1->I2 Cyclization & Chlorination SM1 5-Chlorobenzo[d]dioxol -4-amine (SM1) AZD Saracatinib (AZD0530) Final Product SM1->AZD I2_ref Intermediate (2) I2_ref->AZD S(N)Ar Reaction Isopropanol, HCl

Caption: Overall synthetic workflow for Saracatinib (AZD0530).

Materials and Reagents

Ensure all reagents are of appropriate purity (typically >98%) and solvents are anhydrous where specified.

Reagent/MaterialCAS NumberMolecular FormulaMW ( g/mol )Supplier Notes
5-Chlorobenzo[d]dioxol-4-amine71495-21-9C₇H₆ClNO₂171.58Starting Material 1 (SM1)
4-chloro-quinazoline intermediate (2) SynthesizedC₂₀H₂₅ClN₄O₃420.90Key Intermediate
Isopropanol (IPA)67-63-0C₃H₈O60.10Anhydrous, reaction solvent
Hydrochloric Acid (HCl)7647-01-0HCl36.46As isopropanolic solution or conc. aq.
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01For aqueous work-up
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11Extraction solvent
BrineN/ANaCl (aq)N/ASaturated NaCl solution
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04Drying agent

Experimental Protocols

Part 1: Synthesis of the Quinazoline Core (Intermediate 2)

The synthesis of the key intermediate, 4-chloro-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazoline , is a multi-step process typically starting from a substituted anthranilonitrile or anthranilic acid.[12][13] For the purpose of this guide, we will assume this intermediate has been prepared according to established literature procedures, which generally involve:

  • Alkylation of a suitably substituted phenol (e.g., 3-hydroxy-5-alkoxy-2-aminobenzonitrile) to install the side chains.

  • Cyclization with a one-carbon source (e.g., formamide or dimethylformamide dimethyl acetal) to form the quinazolinone ring.

  • Chlorination of the 4-oxo position using a standard chlorinating agent (e.g., POCl₃ or SOCl₂) to yield the reactive 4-chloroquinazoline intermediate.

Part 2: Synthesis of Saracatinib (AZD0530) via SNAr Coupling

This procedure details the final coupling step to produce Saracatinib.

Principle and Rationale: The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction.[9][11] The quinazoline ring is electron-deficient, particularly at the C4 position, due to the electron-withdrawing effect of the two nitrogen atoms. This makes the chlorine atom at C4 an excellent leaving group when attacked by a nucleophile. The primary amine of 5-Chlorobenzo[d]dioxol-4-amine acts as the nucleophile. The reaction is typically acid-catalyzed, which protonates the quinazoline ring, further enhancing its electrophilicity and accelerating the substitution.[10] Isopropanol is a common solvent for this transformation.

Caption: SNAr coupling reaction mechanism.

Step-by-Step Protocol:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 4-chloro-quinazoline intermediate (2) (1.0 eq).

  • Addition of Reagents: Add 5-Chlorobenzo[d]dioxol-4-amine (SM1) (1.1 eq) to the flask.

  • Solvent Addition: Add anhydrous isopropanol (approx. 10-15 mL per gram of intermediate 2 ).

  • Acid Catalyst: Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq) or use an isopropanolic HCl solution.

  • Reaction: Heat the reaction mixture to reflux (approx. 80-85 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours). The reaction is complete upon consumption of the limiting reagent (Intermediate 2).

  • Cooling and Precipitation: Once complete, cool the reaction mixture to room temperature, then further cool in an ice bath for 1-2 hours. The hydrochloride salt of Saracatinib will often precipitate.

  • Isolation of Crude Product: Collect the solid precipitate by vacuum filtration. Wash the filter cake with a small amount of cold isopropanol and then with diethyl ether to aid in drying.

  • Work-up (Conversion to Free Base):

    • Suspend the crude hydrochloride salt in a mixture of dichloromethane (or ethyl acetate) and water.

    • Adjust the pH to ~8-9 by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer two more times with the organic solvent.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude free base.

    • The crude product can be purified by silica gel column chromatography (e.g., using a dichloromethane/methanol gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile).

Characterization of Saracatinib (AZD0530)

The identity and purity of the final compound should be confirmed using standard analytical techniques.

PropertyValue
IUPAC Name N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine[1]
CAS Number 379231-04-6[1]
Molecular Formula C₂₇H₃₂ClN₅O₅[1]
Molecular Weight 542.03 g/mol [1]
Appearance White to beige powder[1]
Purity (HPLC) >98%
¹H NMR Conforms to the expected structure.
Mass Spec (ESI-MS) m/z = 542.2 [M+H]⁺

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: All operations should be performed in a well-ventilated fume hood.

  • Reagent Hazards:

    • Hydrochloric Acid: Corrosive. Handle with extreme care.

    • Organic Solvents: Flammable and volatile. Avoid ignition sources.

  • Product Handling: The pharmacological activity of Saracatinib is potent. Avoid inhalation of dust and direct contact with skin. Treat as a potent, biologically active compound.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient heating; Inactive catalyst; Poor quality reagents.Ensure reflux temperature is reached; Add a fresh portion of HCl; Verify the purity of starting materials.
Low Yield Product loss during work-up; Incomplete precipitation.Ensure pH is fully adjusted to 8-9 during neutralization; Cool for a longer period to maximize precipitation; Minimize transfer losses.
Impure Product Incomplete reaction; Side reactions.Optimize reaction time to avoid degradation; Improve purification method (e.g., adjust solvent gradient for chromatography, select a different recrystallization solvent).

References

  • Benchchem. (n.d.). Saracatinib (AZD0530): A Technical Guide on its Chemical Structure, Properties, and Mechanism of Action.
  • National Institutes of Health. (n.d.). AZD0530.
  • Ford, G., Pointon, S. M., Powell, L., & Warwick, E. (2010). Process Research and Development for the Kilogram Manufacture of the SRC Kinase Inhibitor AZD0530. Organic Process Research & Development, 14.
  • Sharma, V., et al. (2021). Mechanisms of disease-modifying effect of saracatinib (AZD0530), a Src/Fyn tyrosine kinase inhibitor, in the rat kainate model of temporal lobe epilepsy. PubMed Central.
  • Sánchez, et al. (2018). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied.
  • Shang, H. F., Wang, Y. B., Zhao, D. M., et al. (2011). Synthesis of saracatinib. Augusta University Research Profiles.
  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
  • Beilstein Journals. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.
  • PubMed Central. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.
  • PubMed Central. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies.
  • Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(22), 6465-88.
  • PubChem. (n.d.). Saracatinib.
  • Baxendale Group, Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
  • Arkivoc. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs.
  • El-Hashash, M. A., et al. (2011). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives.
  • International Journal of Trend in Scientific Research and Development. (2021). A Short Review on Quinazoline Heterocycle.
  • National Institutes of Health. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters.
  • Amanote Research. (n.d.). N-(5-Chloro-1, 3-Benzodioxol-4-Yl)-7-[2-(4-Methylpiperazin-1-Yl)Ethoxy]-5-(Tetrahydro-2h-Pyran-4-Yloxy)quinazolin-4-Amine.

Sources

Application Note: A Guide to In Vitro Bioactivity Screening of Benzodioxole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,3-benzodioxole (or methylenedioxyphenyl) scaffold is a privileged structure in medicinal chemistry and natural products. Found in compounds ranging from the essential oil safrole to pharmacologically active agents, this moiety imparts unique physicochemical and metabolic properties.[1] A key characteristic of benzodioxole derivatives is their interaction with metabolic enzymes, particularly Cytochrome P450 (CYP) monooxygenases. The methylenedioxy bridge can be metabolized to a reactive carbene intermediate, which forms a stable, inhibitory complex with the heme iron of CYP enzymes.[2][3] This mechanism-based inhibition is a critical consideration in drug development, as it can lead to significant drug-drug interactions.

Beyond metabolic effects, benzodioxole derivatives have been synthesized and evaluated for a wide range of biological activities, including anticancer, antimicrobial, antioxidant, and antidiabetic properties.[4][5][6][7] This guide provides a structured approach and detailed protocols for the in vitro evaluation of benzodioxole derivatives, enabling researchers to build a comprehensive bioactivity profile, from initial toxicity screening to mechanistic enzyme inhibition and target-specific functional assays.

Section 1: Foundational Assays: Assessing Cytotoxicity

Rationale: A primary and essential step in compound screening is to determine its inherent cytotoxicity. This data serves two purposes: 1) it identifies compounds with potential as cytotoxic agents (e.g., for oncology applications), and 2) it establishes the non-toxic concentration range for subsequent, more specific bioactivity assays, ensuring that observed effects are not merely a consequence of cell death. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]

Protocol 1.1: MTT Assay for Cell Viability

This protocol is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product.[8][10][11] The amount of formazan produced is directly proportional to the number of metabolically active cells.[9]

Workflow for MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A 1. Seed cells in a 96-well plate B 2. Allow cells to adhere (e.g., 24 hours) A->B C 3. Prepare serial dilutions of benzodioxole compounds B->C D 4. Treat cells with compounds (include vehicle & positive controls) C->D E 5. Incubate for desired exposure time (e.g., 24-72h) D->E F 6. Add MTT solution to each well (0.5 mg/mL) E->F G 7. Incubate for 2-4 hours (allow formazan formation) F->G H 8. Solubilize formazan crystals (e.g., with DMSO) G->H I 9. Read absorbance (570 nm) H->I J 10. Calculate % viability and determine IC50 value I->J

Caption: Workflow of the MTT assay for assessing cytotoxicity.

Materials:

  • Benzodioxole derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • Cell line of interest (e.g., HeLa, HepG2, or a specific cancer cell line)[12]

  • Complete cell culture medium

  • MTT solution: 5 mg/mL in sterile PBS.[10][11]

  • Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution.

  • 96-well flat-bottom sterile plates.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a series of dilutions of the benzodioxole test compounds in culture medium. A typical starting concentration might be 100 µM, followed by 2- or 3-fold serial dilutions.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for vehicle control (medium with the same percentage of DMSO used for the compounds) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[13]

  • MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well.[13]

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C.[13] During this time, living cells will convert the soluble yellow MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9][11] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[10][11]

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570-590 nm.[10][11] A reference wavelength of 630 nm can be used to reduce background noise.[10]

Data Analysis & Self-Validation:

  • Controls: The vehicle control represents 100% cell viability. Wells with medium only (no cells) serve as a background control to be subtracted from all other readings.[10]

  • Calculation: Cell viability is calculated as a percentage relative to the vehicle control: % Viability = [(Absorbance_Sample - Absorbance_Background) / (Absorbance_Vehicle - Absorbance_Background)] * 100

  • IC50 Determination: Plot the % Viability against the logarithm of the compound concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.

ParameterRecommended Value/RangeSource
Cell Seeding Density5,000 - 10,000 cells/wellVaries by cell line
Compound Concentrations0.1 - 100 µM (example range)Varies by compound
Incubation Time24 - 72 hours[13]
MTT Final Concentration0.45 - 0.5 mg/mL[10][13]
Formazan SolubilizerDMSO, acidified isopropanol[9]
Absorbance Wavelength570 - 590 nm[10][13]

Section 2: Mechanistic Assays: Cytochrome P450 Inhibition

Rationale: The defining characteristic of many benzodioxole derivatives is their ability to inhibit Cytochrome P450 (CYP) enzymes.[14][15] This occurs through mechanism-based inactivation, where the CYP enzyme metabolizes the benzodioxole's methylenedioxy group, leading to a reactive intermediate that binds covalently to the enzyme, thereby inactivating it.[2] Screening for CYP inhibition is crucial for predicting potential drug-drug interactions. High-throughput fluorometric assays provide a rapid and cost-effective method for this evaluation.[16][17][18]

Mechanism of CYP450 Inhibition by Benzodioxoles

CYP_Inhibition cluster_enzyme CYP450 Catalytic Cycle cluster_inhibition Inhibitory Pathway CYP_Fe3 CYP450 (Fe³⁺) Resting State Complex1 Enzyme-Substrate Complex CYP_Fe3->Complex1 + Substrate MIC Metabolic-Intermediate Complex (Inactive) BD Benzodioxole (Substrate) CYP_Fe2 CYP450 (Fe²⁺) Complex1->CYP_Fe2 e⁻ O2_bind O₂ Binding CYP_Fe2->O2_bind Complex2 Oxyferrous Complex O2_bind->Complex2 Perferryl [FeO]³⁺ Reactive Intermediate Complex2->Perferryl e⁻, 2H⁺ Carbene Metabolic Intermediate (Carbene) Perferryl->Carbene Oxidizes Benzodioxole Carbene->MIC Binds to Heme Iron

Caption: Mechanism of CYP450 inactivation by benzodioxoles.

Protocol 2.1: Fluorometric CYP Inhibition Assay (Example: CYP3A4)

This protocol uses a recombinant human CYP enzyme and a specific fluorogenic probe substrate. The enzyme converts the non-fluorescent substrate into a highly fluorescent product. An inhibitor will compete with or inactivate the enzyme, leading to a decrease in the fluorescent signal.[16][19]

Materials:

  • Recombinant human CYP3A4 enzyme (e.g., Bactosomes)

  • Fluorogenic substrate for CYP3A4 (e.g., 7-Benzyloxy-4-(trifluoromethyl)coumarin, BFC)[19]

  • NADPH-generating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)[19]

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Test compounds and a known inhibitor (e.g., Ketoconazole for CYP3A4)[19]

  • Opaque-walled 96-well plates.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare working solutions of the test compounds and the positive control inhibitor (ketoconazole) in buffer. Prepare a 2x enzyme/substrate mix containing CYP3A4 and BFC in buffer. Prepare a 2x NADPH-generating system solution.

  • Assay Plate Setup: To the 96-well plate, add:

    • Test Wells: Test compound + 2x enzyme/substrate mix.

    • 100% Activity Control: Vehicle (buffer/DMSO) + 2x enzyme/substrate mix.

    • No Activity Control (Baseline): Vehicle + buffer without enzyme.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes. This step allows the inhibitor to interact with the enzyme before the reaction starts.

  • Reaction Initiation: Initiate the reaction by adding the 2x NADPH-generating system to all wells.

  • Kinetic Reading: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence kinetically over 30-60 minutes (e.g., one reading per minute).

    • Excitation Wavelength: ~405 nm

    • Emission Wavelength: ~530 nm

  • Data Analysis:

    • Determine the rate of reaction (slope of fluorescence vs. time) for each well.

    • Calculate the percent inhibition for each test compound concentration relative to the 100% activity control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.[16]

Self-Validation:

  • The positive control (ketoconazole) should yield an IC50 value within the expected literature range, validating the assay setup.

  • The signal from the 100% activity control should be linear over the measurement period and significantly higher than the baseline control.

  • To check for compound interference (autofluorescence or quenching), a parallel assay can be run without the NADPH-generating system.[16]

Section 3: Target-Specific Functional Assays

Rationale: If a benzodioxole derivative is designed to modulate a specific biological target, such as a G-protein coupled receptor (GPCR), a functional assay is required to determine its efficacy (agonist, antagonist, or inverse agonist). Reporter gene assays are a widely used, sensitive, and versatile platform for studying GPCR signaling pathways.[20][21][22]

Protocol 3.1: Luciferase Reporter Gene Assay for GPCR Activation

This protocol describes a method to measure the activation of a GPCR pathway (e.g., the cAMP pathway for a Gs-coupled receptor). Cells are engineered to express the GPCR of interest and a reporter construct where the expression of a reporter gene (like luciferase) is controlled by a response element (like CRE - cAMP Response Element) that is sensitive to the GPCR's downstream signaling.[20][21]

GPCR-CREB Signaling to Reporter Gene

GPCR_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Ligand Benzodioxole (Agonist) GPCR GPCR (Gs) Ligand->GPCR Binds AC Adenylate Cyclase GPCR->AC Activates ATP ATP cAMP cAMP (Second Messenger) ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB pCREB p-CREB (Active) CREB->pCREB Phosphorylates PKA CRE CRE (Response Element) pCREB->CRE Binds Luciferase Luciferase Gene (Reporter) CRE->Luciferase Drives Transcription Light Light Luciferase->Light Produces Light (+ Substrate)

Caption: A Gs-coupled GPCR pathway leading to luciferase expression.

Materials:

  • Host cell line (e.g., HEK293) stably or transiently co-transfected with:

    • The GPCR of interest.

    • A luciferase reporter plasmid containing a suitable response element (e.g., pCRE-Luc).

  • Test compounds (benzodioxole derivatives).

  • Known agonist and antagonist for the GPCR.

  • Luciferase assay reagent kit (containing cell lysis buffer and luciferase substrate).

  • White, opaque 96-well plates.

Step-by-Step Methodology:

  • Cell Seeding: Seed the engineered cells into a white, opaque 96-well plate and incubate for 24 hours.

  • Compound Addition (Agonist Mode): Add serial dilutions of the test compounds to the cells. Include a known agonist as a positive control and vehicle as a negative control.

  • Compound Addition (Antagonist Mode): Pre-incubate the cells with serial dilutions of the test compounds for 15-30 minutes. Then, add a fixed concentration of the known agonist (typically its EC80 concentration) to all wells except the negative control.

  • Incubation: Incubate the plate for an appropriate time (e.g., 4-6 hours) to allow for gene transcription and protein expression.

  • Cell Lysis and Signal Generation: Remove the medium. Add the luciferase assay reagent according to the manufacturer's protocol. This reagent lyses the cells and provides the luciferin substrate.

  • Data Acquisition: Measure the luminescence signal using a microplate luminometer.

Data Analysis & Self-Validation:

  • Agonist Activity: Normalize the data by setting the response from the vehicle control to 0% and the maximal response from the positive control agonist to 100%. Plot the normalized response against the log of the compound concentration to determine the EC50 (potency) and Emax (efficacy).

  • Antagonist Activity: Calculate the inhibition of the agonist-stimulated signal. Plot the percent inhibition against the log of the compound concentration to determine the IC50.

  • Z'-factor: For high-throughput screening, the Z'-factor should be calculated using positive and negative controls to assess assay quality and robustness. A Z' > 0.5 is considered excellent.

Section 4: Additional Bioactivity Screens

The versatility of the benzodioxole scaffold warrants exploration into other areas of bioactivity. The choice of assay should be guided by the structural features of the derivatives and the therapeutic goal.

Antimicrobial Susceptibility Testing

Rationale: Many natural and synthetic benzodioxole derivatives have shown potential as antimicrobial agents.[7][23] The broth microdilution method is a standard in vitro technique to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Protocol Outline:

  • Prepare a twofold serial dilution of the test compounds in a 96-well plate using appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculate each well with a standardized suspension of the target bacterium (e.g., Staphylococcus aureus, Escherichia coli).[23]

  • Include positive (bacterium without compound) and negative (medium only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antioxidant Capacity Assays

Rationale: The phenolic-like nature of some benzodioxole metabolites suggests they may possess antioxidant or radical-scavenging properties.[5][24] Simple chemical assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are commonly used for initial screening.[25][26][27]

Protocol Outline (DPPH Assay):

  • Prepare various concentrations of the test compounds in methanol.

  • Add a fixed volume of a methanolic DPPH solution to each concentration. The DPPH solution has a deep violet color.

  • Incubate in the dark at room temperature for 30 minutes.

  • If the compound has radical-scavenging activity, it will donate a hydrogen atom to the DPPH radical, causing the violet color to fade.

  • Measure the absorbance at ~517 nm.

  • Calculate the percentage of DPPH radical scavenging and determine the IC50 value. Ascorbic acid or Trolox can be used as a positive control.[24]

Conclusion

The in vitro evaluation of benzodioxole derivatives requires a multi-assay approach that addresses their potential for cytotoxicity, their hallmark interaction with metabolic enzymes, and their intended target-specific bioactivities. By starting with foundational cytotoxicity assays, progressing to mechanistic CYP inhibition studies, and employing specific functional assays, researchers can build a comprehensive and reliable profile of their compounds. This structured workflow ensures that data from each step informs the next, providing a solid foundation for further preclinical development.

References

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
  • CLYTE Technologies. (2025).
  • PubMed. Regulation of cytochrome P-450 isozymes CYP1A1, CYP1A2 and CYP2B10 by three benzodioxole compounds. [Link]
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Troubleshooting & Optimization

Technical Support Center: Purification of Crude 5-Chlorobenzo[d]dioxol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the chromatographic purification of 5-Chlorobenzo[d]dioxol-4-amine. This resource is tailored for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating this key intermediate. The following content, presented in a direct question-and-answer format, is designed to provide actionable solutions to common challenges encountered during column chromatography of this and structurally related aromatic amines.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Poor Separation and Peak Tailing on Silica Gel

Question: My column chromatography of crude 5-Chlorobenzo[d]dioxol-4-amine on standard silica gel is resulting in significant peak tailing and poor separation from impurities. What is causing this and how can I achieve sharper peaks and better resolution?

Answer: This is a classic issue encountered when purifying basic compounds, such as aromatic amines, on acidic stationary phases like silica gel.[1][2] The primary amine functionality of your target compound interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica. This acid-base interaction leads to several problems:

  • Irreversible Adsorption: A portion of your compound can bind so strongly that it either never elutes or elutes very slowly, leading to yield loss.[1]

  • Peak Tailing: The strong interaction causes a non-uniform elution front, resulting in broad, tailing peaks that co-elute with impurities.[3]

  • Compound Degradation: The acidic environment of the silica gel can potentially degrade sensitive molecules.[3][4]

  • Mobile Phase Modification (Base Additive): The most common and effective solution is to neutralize the acidic silanol groups by adding a small amount of a competing base to your mobile phase (eluent).[1][3]

    • Triethylamine (TEA): Add 0.5-1% triethylamine to your eluent system (e.g., Ethyl Acetate/Hexanes or Dichloromethane/Methanol).[3][5] The TEA will preferentially interact with the silanol groups, allowing your amine to elute with minimal interaction, resulting in sharper, more symmetrical peaks.

    • Ammonium Hydroxide: For more polar solvent systems like Dichloromethane/Methanol, a solution of 1-10% ammonium hydroxide in methanol can be used as the polar component.[4]

  • TLC Optimization for Target Rf: Before scaling up to a column, optimize your solvent system using Thin Layer Chromatography (TLC). Aim for an Rf (retention factor) value between 0.25 and 0.35 for your target compound.[3] This Rf range typically translates to good separation and a manageable elution volume on a column.[3]

    ParameterRecommendationRationale
    Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard for normal-phase chromatography.[3]
    Mobile Phase Gradient of Ethyl Acetate in Hexanes or Methanol in DichloromethaneAccommodates a range of compound polarities.[3]
    Mobile Phase Additive 0.5-1% TriethylamineReduces peak tailing of basic compounds like amines.[3]
    Target Rf 0.25 - 0.35Ensures good separation and reasonable elution volume.[3]
Issue 2: My Compound Appears to be Decomposing on the Column.

Question: I'm experiencing low recovery of 5-Chlorobenzo[d]dioxol-4-amine after column chromatography, and I suspect it might be degrading on the silica gel. How can I verify this and prevent it?

Answer: Compound instability on silica gel is a known issue, especially for molecules sensitive to acidic conditions.[3][4]

  • 2D TLC Stability Test: To confirm instability, perform a two-dimensional TLC analysis.

    • Spot your crude product on one corner of a square TLC plate.

    • Develop the plate in a suitable eluent.

    • After drying, rotate the plate 90 degrees and develop it again in the same eluent system.

    • Interpretation: A stable compound will appear as a single spot on the diagonal. If decomposition occurs, new spots will appear below the diagonal.[3]

  • Alternative Stationary Phases: If instability is confirmed, switching to a more inert stationary phase is recommended.

    • Amine-Functionalized Silica: This is an excellent alternative that provides a basic environment, preventing the unwanted interaction between the amine and the stationary phase.[1][2][6] It often allows for the use of simpler solvent systems like hexane/ethyl acetate without the need for basic additives.[1][2]

    • Alumina (Basic or Neutral): Alumina is another suitable alternative to silica gel for purifying basic compounds.[5]

    Caption: Workflow for addressing compound instability.
Issue 3: Identifying the Target Compound in TLC Fractions

Question: I'm having trouble visualizing the spots of 5-Chlorobenzo[d]dioxol-4-amine on my TLC plates. What are the best visualization techniques?

Answer: Due to its aromatic structure, 5-Chlorobenzo[d]dioxol-4-amine should be readily visible under UV light. However, using a chemical stain can provide confirmation and visualize non-UV active impurities.

  • UV Light (254 nm): As an aromatic compound, your product should absorb short-wave UV light.[7] On a TLC plate containing a fluorescent indicator (F254), the compound will appear as a dark spot against a green fluorescent background.[7][8] This is a non-destructive method.[7]

  • Iodine Chamber: Exposing the TLC plate to iodine vapor is a common method for visualizing organic compounds.[7] The iodine will form a temporary, colored complex (typically yellow-brown) with your compound.[7]

  • p-Anisaldehyde Stain: This stain is effective for visualizing amines.[7]

    • Procedure: Spray the plate with the p-anisaldehyde solution and gently heat it with a heat gun until colored spots appear.

    • Expected Result: Amines typically yield spots ranging from pink to purple.[8]

Issue 4: Dealing with Polar Impurities

Question: My crude product contains highly polar impurities that are not moving from the baseline of the TLC plate, even with a high concentration of ethyl acetate. How do I separate these from my product?

Answer: Highly polar impurities are common in syntheses involving amines. These could include starting materials, salts, or byproducts with multiple polar functional groups.

  • Switch to a More Polar Eluent System: If an ethyl acetate/hexanes system is insufficient, switch to a stronger mobile phase. A gradient of methanol in dichloromethane (e.g., 1% to 10% MeOH in DCM) is a standard choice for eluting more polar compounds.[3]

  • Aqueous Workup Prior to Chromatography: Before attempting chromatography, consider an aqueous workup to remove highly polar, water-soluble impurities. Dissolve the crude mixture in a water-immiscible organic solvent (like ethyl acetate or dichloromethane) and wash with water or brine. This can significantly simplify the subsequent chromatographic purification.

  • Dry Loading: If your crude product has poor solubility in the initial, non-polar eluent, "dry loading" is recommended.[3][9]

    • Dissolve your crude material in a suitable solvent (e.g., dichloromethane or methanol).

    • Add a small amount of silica gel to this solution.

    • Evaporate the solvent completely under reduced pressure to obtain a free-flowing powder of your crude product adsorbed onto the silica.

    • Carefully add this powder to the top of your packed column.[9] This ensures that the compound is introduced to the column in a concentrated band, leading to better separation.[9]

    Dry_Loading_Workflow A Dissolve Crude Product in a Volatile Solvent B Add Silica Gel (approx. 2-3x mass of crude) A->B C Evaporate Solvent Completely (Rotary Evaporator) B->C D Obtain Free-Flowing Powder C->D E Carefully Add Powder to Top of Packed Column D->E F Begin Elution E->F

    Caption: Dry loading protocol for column chromatography.

Experimental Protocols

Protocol 1: TLC Analysis and Optimization
  • Sample Preparation: Dissolve a small amount of your crude 5-Chlorobenzo[d]dioxol-4-amine in a few drops of dichloromethane or ethyl acetate.

  • Spotting: On a silica gel TLC plate (with F254 indicator), carefully spot your crude mixture.

  • Development: Place the TLC plate in a developing chamber containing your chosen eluent (e.g., 30% Ethyl Acetate in Hexanes with 1% TEA). Allow the solvent front to travel up the plate.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry completely. Visualize the spots under a UV lamp (254 nm) and then with an appropriate stain if necessary (e.g., p-anisaldehyde).[3]

  • Optimization: Adjust the solvent polarity until the Rf of the desired product is in the optimal range of 0.25-0.35.[3]

Protocol 2: Column Chromatography Purification
  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 10% Ethyl Acetate in Hexanes + 1% TEA). Pack a glass column with the slurry, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica bed.

  • Sample Loading: Load your sample using either the "wet" or "dry" loading method described in Issue 4.

  • Elution: Begin eluting the column with the initial low-polarity solvent, collecting fractions.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate) based on your TLC optimization to elute the compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure 5-Chlorobenzo[d]dioxol-4-amine.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[3]

Safety Precautions

  • Always handle 5-Chlorobenzo[d]dioxol-4-amine and all solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]

  • Consult the Safety Data Sheet (SDS) for 5-Chlorobenzo[d]dioxol-4-amine and all reagents before use.[11]

  • Avoid inhalation of dust or vapors.[11] In case of accidental contact with skin or eyes, flush immediately with copious amounts of water.[11]

References

  • Biotage. (2023).
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  • Biotage. (2023). Is there an easy way to purify organic amines?Link
  • University of Rochester, Department of Chemistry. (n.d.).
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  • ResearchGate. (2025). Synthesis and characterization of new impurities in obeticholic acid.Link
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Technical Support Center: Enhancing the Stability of 5-Chlorobenzo[d]dioxol-4-amine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-Chlorobenzo[d]dioxol-4-amine. As a substituted aromatic amine, this compound can exhibit instability in solution, leading to degradation and impacting experimental reproducibility and outcomes. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you mitigate these stability challenges and ensure the integrity of your experiments.

Introduction: The Stability Challenges of Aromatic Amines

5-Chlorobenzo[d]dioxol-4-amine, like many aromatic amines, is susceptible to degradation through several pathways, primarily oxidation. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring, which can increase the molecule's susceptibility to oxidative processes.[1] Atmospheric oxygen, light, and elevated temperatures can accelerate this degradation, often resulting in the formation of colored impurities and a decrease in the compound's purity and potency. Lower aliphatic amines are generally soluble in water, but the solubility of aromatic amines decreases with the increasing size of the hydrophobic part of the molecule.[1]

The presence of the chloro-substituent and the benzodioxole ring further influences the electronic properties and, consequently, the stability of the molecule. Understanding and controlling the factors that contribute to degradation are crucial for obtaining reliable and consistent results in your research.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter when working with solutions of 5-Chlorobenzo[d]dioxol-4-amine.

Issue 1: Solution Discoloration (Yellowing or Browning)

Question: My solution of 5-Chlorobenzo[d]dioxol-4-amine, which was initially colorless, has turned yellow or brown upon standing. What is causing this, and how can I prevent it?

Answer:

Root Cause: Discoloration is a common indicator of oxidative degradation. Aromatic amines can oxidize to form colored impurities, such as nitroso and nitro compounds, as well as polymeric materials.[1] This process is often accelerated by exposure to air (oxygen), light, and elevated temperatures. The benzodioxole moiety itself can also contribute to color formation under certain conditions, such as exposure to UV light in the presence of a photosensitizer.[2]

Solutions:

  • Inert Atmosphere: The most effective way to prevent oxidation is to handle the compound and its solutions under an inert atmosphere, such as nitrogen or argon.[3] This minimizes contact with atmospheric oxygen. For routine handling, use techniques like a Schlenk line or a glovebox.[4]

  • Solvent Degassing: Solvents can contain dissolved oxygen. Before preparing your solution, degas the solvent by sparging with an inert gas (nitrogen or argon) for 15-30 minutes or by using several freeze-pump-thaw cycles.

  • Light Protection: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light, which can catalyze oxidative reactions.

  • Temperature Control: Store stock solutions at low temperatures (e.g., 2-8 °C or -20 °C) to slow down the rate of degradation.[2] Avoid repeated freeze-thaw cycles by preparing smaller aliquots.

  • Use of Antioxidants: For less sensitive applications where the addition of another component is acceptable, a small amount of an antioxidant can be added to the solution. Hindered phenolic antioxidants or aromatic amine-based antioxidants can be effective in scavenging free radicals that initiate degradation.[5][6]

Issue 2: Precipitation or Cloudiness in Solution

Question: My 5-Chlorobenzo[d]dioxol-4-amine solution has become cloudy or a precipitate has formed. What could be the reason?

Answer:

Root Cause: Precipitation can occur due to several factors:

  • Poor Solubility: The compound may have limited solubility in the chosen solvent, and precipitation can occur over time, especially if the solution is close to saturation or if the temperature fluctuates.

  • Degradation Products: Some degradation products may be less soluble than the parent compound, leading to their precipitation.

  • pH Changes: The solubility of amines is often pH-dependent. If the pH of the solution changes (e.g., due to absorption of atmospheric CO2, which is acidic), the protonation state of the amine can change, affecting its solubility.

  • Incompatible Container Material: While less common for standard laboratory glassware, interaction with certain plastic containers could potentially lead to leaching or surface effects that promote precipitation.

Solutions:

  • Solubility Assessment: Determine the solubility of 5-Chlorobenzo[d]dioxol-4-amine in your chosen solvent before preparing stock solutions. A preliminary solubility test can prevent the preparation of supersaturated solutions.

  • Solvent Selection: If solubility is an issue, consider using a different solvent or a co-solvent system. For aromatic amines, polar aprotic solvents like DMSO, DMF, or acetonitrile are often suitable. However, always check for solvent compatibility and potential reactivity.

  • pH Control: For aqueous or protic solvent systems, buffering the solution to a pH where the amine is most stable and soluble can be beneficial. Generally, acidic conditions can improve the stability of some aromatic amines by protonating the amine group and making it less susceptible to oxidation.[7]

  • Proper Storage Containers: Use high-quality, inert glass containers (e.g., borosilicate glass) for storing solutions. If using plasticware, ensure it is chemically compatible with your solvent and the compound.

Issue 3: Inconsistent Results in Biological or Chemical Assays

Question: I am observing a loss of activity or inconsistent results with my 5-Chlorobenzo[d]dioxol-4-amine solutions in my experiments. Could this be related to stability?

Answer:

Root Cause: Yes, inconsistent results are a frequent consequence of compound instability. The degradation of 5-Chlorobenzo[d]dioxol-4-amine leads to a decrease in the concentration of the active compound, which will directly impact assay results. Furthermore, the degradation products themselves might interfere with the assay, either by exhibiting their own biological or chemical activity or by interfering with the detection method.

Solutions:

  • Freshly Prepared Solutions: Whenever possible, prepare solutions of 5-Chlorobenzo[d]dioxol-4-amine fresh before each experiment.

  • Stability-Indicating Analytical Method: Use an analytical technique, such as High-Performance Liquid Chromatography (HPLC), to assess the purity and concentration of your solutions before use. A validated stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for an accurate determination of the active compound's concentration.[8][9]

  • Controlled Storage of Stock Solutions: If stock solutions must be stored, do so under optimal conditions (inert atmosphere, protected from light, low temperature) and for a validated period. It is advisable to re-analyze the purity of stored stock solutions periodically.

  • Forced Degradation Studies: To understand the potential degradation products and their impact on your assay, you can perform forced degradation studies. This involves subjecting the compound to harsh conditions (e.g., acid, base, oxidation, light, heat) to intentionally generate degradation products.[10] Analyzing these stressed samples can help in developing a robust analytical method and understanding the compound's stability profile.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving 5-Chlorobenzo[d]dioxol-4-amine?

A1: Based on its structure, 5-Chlorobenzo[d]dioxol-4-amine is expected to be soluble in polar aprotic organic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (ACN). It may also have some solubility in alcohols like methanol and ethanol. For aqueous applications, it is often necessary to first dissolve the compound in a small amount of a water-miscible organic solvent like DMSO and then dilute it with the aqueous buffer. Always perform a solubility test to determine the optimal solvent for your specific concentration needs.

Q2: How should I store the solid form of 5-Chlorobenzo[d]dioxol-4-amine?

A2: The solid compound should be stored in a tightly sealed container in a cool, dry, and dark place.[11][12] Storing it under an inert atmosphere (nitrogen or argon) is also recommended for long-term stability to prevent slow oxidation.

Q3: Can I use aqueous buffers to prepare solutions? What pH range is optimal?

A3: Yes, but with caution. The solubility and stability of aromatic amines can be highly dependent on pH. While acidic conditions can protonate the amine and protect it from oxidation, the compound may be susceptible to hydrolysis under strongly acidic or basic conditions. A pH range of 3-6 is often a reasonable starting point for stability, but this should be experimentally verified for your specific application and storage duration.

Q4: Are there any incompatible materials I should avoid when handling 5-Chlorobenzo[d]dioxol-4-amine?

A4: Avoid strong oxidizing agents, as they will rapidly degrade the compound. Also, be cautious with strong acids and bases, as they can promote hydrolysis or other reactions. For storage, use inert materials like glass or compatible plastics (e.g., polypropylene, PTFE). Avoid reactive metals and materials that could leach impurities. A chemical compatibility chart can be a useful reference.[13][14]

Q5: How can I confirm the purity of my 5-Chlorobenzo[d]dioxol-4-amine solution?

A5: The most reliable method is to use a stability-indicating analytical technique like HPLC with a UV or mass spectrometry (MS) detector.[8][15] This will allow you to separate and quantify the parent compound and any degradation products that may have formed. For a quick qualitative check, you can use Thin-Layer Chromatography (TLC), but this is less sensitive and not quantitative.

Experimental Protocols

Protocol 1: Comprehensive Stability Assessment of 5-Chlorobenzo[d]dioxol-4-amine in Solution

This protocol outlines a systematic approach to evaluate the stability of your compound under various conditions.

1. Materials and Equipment:

  • 5-Chlorobenzo[d]dioxol-4-amine (solid)

  • Selected solvents (e.g., DMSO, Acetonitrile, buffered aqueous solutions)

  • Amber glass vials with screw caps

  • HPLC system with UV or MS detector

  • pH meter

  • Analytical balance

  • Vortex mixer and sonicator

  • Inert gas source (Nitrogen or Argon)

  • Temperature-controlled incubator/oven

  • Photostability chamber (optional)

2. Procedure:

  • Stock Solution Preparation:

    • Accurately weigh 5-10 mg of 5-Chlorobenzo[d]dioxol-4-amine.

    • Dissolve in a known volume of degassed solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

    • Prepare separate stock solutions for each solvent system to be tested.

  • Stress Conditions:

    • pH Stability: Dilute the stock solution in buffered aqueous solutions at different pH values (e.g., pH 3, 5, 7, 9).

    • Thermal Stability: Store aliquots of the solution at different temperatures (e.g., 4°C, room temperature, 40°C, 60°C).

    • Photostability: Expose aliquots to a light source (as per ICH Q1B guidelines if available) while keeping a control sample in the dark.

  • Time Points:

    • Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours, and weekly for longer-term studies).

  • Analysis:

    • At each time point, analyze the samples by a validated stability-indicating HPLC method.

    • Calculate the percentage of the remaining parent compound and the formation of any major degradation products.

3. Data Presentation:

ConditionSolventTemperature (°C)Time (hours)% Remaining Parent CompoundPeak Area of Major Degradant(s)Observations
pH 3Aqueous Buffer2501000Colorless
pH 3Aqueous Buffer252499.5< LODColorless
pH 7Aqueous Buffer252495.212345Slight yellowing
pH 9Aqueous Buffer252488.745678Yellow
Light ExposureAcetonitrile252492.134567Noticeable yellowing
Dark ControlAcetonitrile252499.8< LODColorless

Table 1: Example of a data summary table for stability studies. LOD = Limit of Detection.

Protocol 2: Development of a Stability-Indicating HPLC Method

A robust HPLC method is essential for accurate stability assessment.

1. Initial Method Development:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective for separating aromatic compounds.[16]

  • Detection: UV detection at the λmax of 5-Chlorobenzo[d]dioxol-4-amine or a photodiode array (PDA) detector to monitor multiple wavelengths.

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-20 µL.

2. Method Validation (Forced Degradation):

  • Prepare solutions of the compound and subject them to forced degradation (e.g., treat with 0.1 M HCl, 0.1 M NaOH, 3% H2O2, heat, and light exposure).

  • Inject the stressed samples into the HPLC system.

  • Adjust the mobile phase gradient and other parameters to achieve baseline separation between the parent peak and all major degradation peaks.

  • The method is considered "stability-indicating" if it can resolve and quantify the parent compound in the presence of its degradation products.[15]

Visualizing Degradation and Stability Workflows

Potential Degradation Pathways

G A 5-Chlorobenzo[d]dioxol-4-amine B Oxidized Intermediates (e.g., Nitroso, Iminoquinone) A->B Oxidation (O2, heat) D Hydrolysis Products (Cleavage of dioxole ring) A->D Hydrolysis (Strong Acid/Base) E Photodegradation Products A->E Photolysis (UV/Vis Light) C Polymeric Products B->C Further Oxidation/ Polymerization

Caption: Potential degradation pathways for 5-Chlorobenzo[d]dioxol-4-amine.

Workflow for Stability Assessment

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (Degassed Solvent) B pH Variation (e.g., 3, 5, 7, 9) A->B C Temperature Variation (e.g., 4°C, 25°C, 40°C) A->C D Light Exposure (vs. Dark Control) A->D E Sample at Time Points (0, 2, 4, 8, 24h...) B->E C->E D->E F Analyze by Stability-Indicating HPLC Method E->F G Quantify Parent Compound & Degradation Products F->G

Caption: Workflow for a comprehensive solution stability study.

References

  • Aromatic Amine Antioxidants: Key to High-Temperature Polymer Stability. (n.d.).
  • BenchChem. (2025).
  • ChemicalBook. (2025).
  • Neilson, R. H. (n.d.). The Manipulation of Air-Sensitive Compounds. Neilson Lab.
  • REDA Safe. (n.d.).
  • Performance Additives. (n.d.). Aromatic Amines Antioxidants.
  • Cole-Parmer. (n.d.). Chemical Compatibility Database.
  • Sharma, P., et al. (2020). Synthesis of 5-Fluoroaminobenzothiazoles. SynOpen, 4(1), 23–32.
  • Melgar. (2017).
  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • US Patent US4661634A. (1987).
  • Washington State University. (n.d.).
  • Sigma-Aldrich. (2025).
  • MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6).
  • Wang, C., Lu, S., & Zhou, Y. (2007). Biodegradability of Chlorinated Anilines in Waters. Biomedical and Environmental Sciences, 20(2), 140-144.
  • World Health Organization. (2019). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver.
  • NCERT. (n.d.). Amines.
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  • Wang, C., et al. (2007). Biodegradability of chlorinated anilines in waters. Biomedical and Environmental Sciences, 20(2), 140-144.
  • Sharma, S., et al. (2015). Synthesis and Fluorescence Study of Chlorine Substitution on Anils. Journal of Applicable Chemistry, 4(5), 1461-1466.
  • Wang, J., et al. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
  • Al-Kindy, S. M. Z., et al. (2018). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Reagent. Sultan Qaboos University Journal for Science, 23(1), 45-54.
  • PW Solutions. (2022, October 6). The correct order of base strength of substituted aniline is :- (1) p- Methylaniline p-chloroanil... [Video]. YouTube.
  • Nie, J., et al. (2015). Reasons for the yellowness of photocured samples by the benzophenone/1,3-benzodioxole photoinitiating system. New Journal of Chemistry, 39(7), 5285-5291.
  • Bailey, J. E., & Cox, E. A. (1985). Determination of aromatic amines in FD&C yellow no. 5 by diazotization and coupling followed by reversed-phase HPLC. Talanta, 32(9), 875-882.
  • BenchChem. (2025). An In-depth Technical Guide to the Reactivity of the Aniline Group in 2-(Azepan-1-yl)-5-chloroaniline.
  • Wikipedia. (n.d.). 1,3-Benzodioxole.
  • Nie, J., et al. (2015). Reasons for yellowness of photocured sample by benzophenone/1,3-benzodioxole photoinitiating system.
  • Walchem. (2024).
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  • The Organic Chemistry Tutor. (2025, November 17). Hydrolysis of Imines and Enamines Explained [Video]. YouTube.
  • Ramirez-Perez, T. V., et al. (2024). Photodegradation of Emerging Pollutants Using a Quaternary Mixed Oxide Catalyst Derived from Its Corresponding Hydrotalcite.
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Technical Support Center: Purification of Aromatic Amines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with color impurities in aromatic amine compounds. The content is structured to offer not just solutions, but also a foundational understanding of the principles behind these purification techniques.

Frequently Asked Questions (FAQs)

Q1: Why are my aromatic amines colored, and what are these impurities?

Aromatic amines are notoriously susceptible to oxidation, which is the primary cause of color formation. Even when stored under seemingly inert conditions, trace amounts of oxygen can initiate a cascade of reactions. The initial oxidation products are often nitroso and nitro compounds, which can then polymerize or condense with the parent amine to form highly conjugated, intensely colored azo and azoxy compounds. The presence of light, heat, and metal ions can significantly accelerate this degradation process.

Q2: I've tried storing my aromatic amine under nitrogen, but it still developed color. Why?

While storing under an inert atmosphere like nitrogen or argon is a crucial first step, it may not be sufficient on its own. Several factors could be at play:

  • Residual Oxygen: The container may not have been adequately purged of oxygen before being sealed.

  • Container Permeability: Some plastic containers are permeable to oxygen over long-term storage. Glass ampoules or high-quality containers with gas-tight seals are preferable.

  • Purity of Inert Gas: The nitrogen or argon used might contain trace oxygen impurities.

  • Autocatalysis: Once a small amount of oxidation has occurred, the byproducts can sometimes catalyze further degradation.

Q3: Are the color impurities harmful to my subsequent reactions?

Yes, these impurities can be highly detrimental. Beyond imparting unwanted color to your final product, they can:

  • Act as Catalysts or Inhibitors: The impurity profile can unpredictably alter reaction kinetics.

  • Introduce Side Reactions: The impurities themselves can be reactive, leading to the formation of undesired byproducts.

  • Reduce Yield and Purity: By consuming reagents or complicating purification, overall efficiency is decreased.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of aromatic amines and provides actionable solutions.

Issue 1: Activated carbon treatment failed to completely decolorize the amine.

Underlying Cause: This issue typically stems from either insufficient quantity of activated carbon, inadequate contact time, or the selection of an inappropriate type of carbon. The porosity and surface chemistry of activated carbon vary, making some grades more effective for certain types of impurities.

Troubleshooting Protocol:

  • Optimize Carbon Quantity: Start with a baseline of 1-2% w/w of activated carbon relative to the aromatic amine. If decolorization is incomplete, incrementally increase the amount to 5% w/w.

  • Increase Contact Time & Temperature: Gently heat the solution (if the amine is thermally stable) and extend the stirring time. This increases the diffusion rate of impurities into the pores of the carbon.

  • Solvent Selection: Ensure the aromatic amine is fully dissolved in a suitable solvent. The solvent should not be too viscous, as this can hinder the adsorption process.

  • Test Different Grades of Carbon: If the problem persists, consider using a different grade of activated carbon. Some are specifically designed for decolorizing organic solutions.

Issue 2: The aromatic amine co-distills with the color impurities.

Underlying Cause: This occurs when the boiling points of the impurities are very close to that of the aromatic amine. Simple distillation is often insufficient to separate components with similar volatilities.

Troubleshooting Protocol: Fractional Vacuum Distillation

Fractional distillation under vacuum is the method of choice in this scenario. The vacuum lowers the boiling points, protecting the heat-sensitive amine from degradation, while the fractionating column provides the necessary theoretical plates for separation.

Step-by-Step Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux or packed column. Ensure all glass joints are properly sealed.

  • Vacuum Application: Gradually apply vacuum to the system. A stable, deep vacuum is crucial for lowering the boiling point effectively.

  • Heating: Use a heating mantle with a stirrer to ensure even boiling and prevent bumping.

  • Equilibration: Once boiling begins, allow the vapor to slowly rise through the column to establish a temperature gradient.

  • Fraction Collection: Collect the fractions based on boiling point and visual inspection. The desired aromatic amine should distill as a colorless or pale-yellow liquid.

Experimental Workflows & Data

Workflow 1: Decolorization using Activated Carbon

This workflow is a common first-line approach for removing colored impurities.

G cluster_0 Workflow: Activated Carbon Treatment A Dissolve Amine in Appropriate Solvent B Add Activated Carbon (1-5% w/w) A->B Complete Dissolution C Stir Mixture (Heat if Necessary) B->C Slurry Formation D Hot Filtration to Remove Carbon C->D Adsorption Complete E Remove Solvent (e.g., Rotary Evaporation) D->E Clear Filtrate F Obtain Decolorized Aromatic Amine E->F

Caption: Activated Carbon Decolorization Workflow.

Workflow 2: Purification via Recrystallization

Recrystallization is a powerful technique for purifying solid aromatic amines.

G cluster_1 Workflow: Recrystallization A Dissolve Impure Amine in Minimum Hot Solvent B Hot Filtration (If Insoluble Impurities) A->B Optional Step C Slow Cooling of Filtrate to Induce Crystallization A->C No Insoluble Matter B->C D Isolate Crystals by Vacuum Filtration C->D Crystal Formation E Wash Crystals with Cold, Fresh Solvent D->E Remove Mother Liquor F Dry Crystals Under Vacuum E->F G Obtain Pure, Crystalline Aromatic Amine F->G

Caption: Recrystallization Purification Workflow.

Comparative Efficacy of Purification Methods

The choice of purification method depends on the nature of the impurities and the properties of the aromatic amine.

Purification MethodPrinciple of SeparationBest Suited ForTypical Purity Improvement
Activated Carbon Adsorption of large, conjugated moleculesRemoving highly colored, polymeric impuritiesGood for color, moderate for purity
Distillation Differences in boiling pointsLiquid amines with non-volatile or significantly different boiling point impuritiesHigh
Recrystallization Differential solubility in a given solventSolid amines with soluble or insoluble impuritiesVery High
Column Chromatography Differential adsorption on a stationary phaseComplex mixtures or when high purity is essentialExcellent, but can be slow and costly

Advanced Technique: Column Chromatography

When other methods fail to yield the desired purity, column chromatography is the go-to technique.

Step-by-Step Protocol:

  • Stationary Phase Selection: Silica gel is the most common stationary phase for the purification of aromatic amines. However, due to the basic nature of amines, tailing can be an issue. To mitigate this, triethylamine (0.5-1% v/v) is often added to the eluent. Alternatively, basic alumina can be used as the stationary phase.

  • Eluent System Selection: A solvent system of ethyl acetate and hexane is a good starting point. The polarity of the eluent can be adjusted to achieve optimal separation.

  • Column Packing: The column must be packed uniformly to avoid channeling, which leads to poor separation.

  • Sample Loading: The crude aromatic amine should be dissolved in a minimum amount of the eluent and carefully loaded onto the top of the column.

  • Elution and Fraction Collection: The eluent is passed through the column, and fractions are collected. The progress of the separation is monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: The fractions containing the pure aromatic amine are combined, and the solvent is removed under reduced pressure.

References

  • Title: The Chemistry of the Amino Group Source: Wiley Online Library URL:[Link]
  • Title: Oxidation of Primary Aromatic Amines Source: Chemical Reviews URL:[Link]

Troubleshooting low yield in amination of benzodioxole rings

Q: How do I remove the phosphine ligand and its oxide during purification? A: Phosphine oxides can be tricky to remove as they are often polar and can co-elute with the product. An acidic wash (e.g., 1M HCl) can sometimes help by protonating the desired amine product, allowing the neutral phosphine oxide to be washed away with an organic solvent, after which the aqueous layer is basified and re-extracted. Alternatively, specialized chromatography techniques may be required. [13][14] Q: Can I run this reaction open to the air? A: It is strongly discouraged. While some modern, highly robust "air-stable" precatalysts exist, the vast majority of Buchwald-Hartwig systems require a rigorously inert atmosphere for good results. [2]

References

  • BenchChem. (2025). Troubleshooting low yields in reductive amination with protected hydrazines. BenchChem Technical Support.
  • Fisher Scientific. (n.d.).
  • BenchChem. (2025).
  • Wikipedia. (2023).
  • Chemistry LibreTexts. (2023).
  • Wikipedia. (2023).
  • McCann, S. D., et al. (2020). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Journal of the American Chemical Society, 142(35), 15027–15037.
  • BenchChem. (2025).
  • Kashani, S. K., Jessiman, J. E., et al. (2021).
  • J. Mater Sci. (2018). The molecular structure of the studied 1,3-benzodioxole derivatives.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Frontiers in Chemistry. (2020).
  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship.
  • Barbero, M., et al. (2024).
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal.
  • ChemicalBook. (2024). Understanding 1,3-Benzodioxole. ChemicalBook.
  • Antibody Therapeutics. (2021). Current trends and challenges in the downstream purification of bispecific antibodies. Oxford University Press. [Link]
  • Monatshefte für Chemie - Chemical Monthly. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Springer.
  • Thermo Fisher Scientific. (n.d.). Overcoming Purification Challenges In Antibody Therapeutics Manufacturing. Thermo Fisher Scientific.

pH-dependent stability of 5-Chlorobenzo[d]dioxol-4-amine solutions

Author: BenchChem Technical Support Team. Date: January 2026

Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for storing aqueous solutions of 5-Chlorobenzo[d]dioxol-4-amine?

The stability of 5-Chlorobenzo[d]dioxol-4-amine is highly dependent on pH due to the presence of an aromatic amine group and a benzodioxole ring. While specific long-term stability data is not extensively published, based on the chemical structure, optimal stability is predicted in the slightly acidic to neutral range (pH 4.0 - 7.0) .

  • Causality: In this pH range, the primary amine group is protonated to form a more stable ammonium salt. This protonation reduces the nucleophilicity of the nitrogen atom, making it less susceptible to oxidative degradation.[1][2] Extreme pH values should be avoided. Strongly acidic conditions (pH < 3) can promote hydrolysis of the benzodioxole ring, while alkaline conditions (pH > 8) deprotonate the amine, increasing its reactivity and susceptibility to oxidation.[3]

Q2: What are the common signs of degradation in my 5-Chlorobenzo[d]dioxol-4-amine solution?

Visual inspection can often provide the first clues of chemical instability. Key indicators include:

  • Color Change: Freshly prepared solutions are typically colorless to pale yellow. The development of a darker yellow, brown, or pinkish hue is a strong indicator of oxidative degradation or the formation of polymeric impurities. Aromatic amines are known to form colored-by-products upon oxidation.[1]

  • Precipitation: The formation of a precipitate may indicate that the compound or its degradation products have exceeded their solubility limit in the chosen solvent system, which can be influenced by pH changes or the formation of less soluble degradants.

Q3: How should I prepare and store stock solutions to maximize shelf-life?

For maximum stability, the following practices are recommended:

  • Solvent Selection: Use high-purity (e.g., HPLC-grade) solvents. For aqueous solutions, prepare buffers using purified water (e.g., Milli-Q). If using organic solvents for a stock solution, DMSO or DMF are common choices, but should be anhydrous.

  • Buffer Preparation: Use a buffer system with sufficient capacity to maintain the target pH, such as a phosphate or acetate buffer.

  • Storage Conditions: Store solutions at 2-8°C and protect them from light by using amber vials or wrapping containers in aluminum foil.[4] Photodegradation can be a significant issue for aromatic compounds.[1] For long-term storage (>1 month), consider storing aliquots at -20°C or -80°C to minimize degradation, but verify compound solubility at these temperatures to prevent precipitation upon freezing.

  • Inert Atmosphere: For sensitive applications, degassing the solvent by sparging with nitrogen or argon before dissolution can minimize oxidative degradation.

Troubleshooting Guide

This section addresses specific experimental problems with potential solutions grounded in chemical principles.

Problem 1: My experimental results are inconsistent day-to-day. Could the stability of my compound be the issue?

Yes, inconsistent results are a classic sign of solution instability. If the concentration of the active compound is decreasing over time, it will directly impact assay performance.

Caption: Troubleshooting inconsistent experimental results.

Problem 2: My HPLC analysis shows several new, small peaks that were not present in the initial analysis of my solution. What could they be?

The appearance of new peaks is a clear indication of degradation. Based on the structure of 5-Chlorobenzo[d]dioxol-4-amine, these impurities are likely one of the following:

  • Oxidation Products: The primary amine is susceptible to oxidation, which can lead to the formation of nitroso, nitro, or polymeric species. This is often accelerated by exposure to air and light.[1][2]

  • Hydrolysis Products: Under strongly acidic conditions, the benzodioxole ring can undergo hydrolytic cleavage to form a catechol derivative.

  • Photodegradation Products: Exposure to UV or even ambient light can induce reactions, leading to a variety of minor by-products.

To identify these, a forced degradation study is essential. This helps to create a "fingerprint" of potential degradants and confirms that your analytical method can resolve them from the parent peak.

G cluster_0 Degradation Stressors cluster_1 5-Chlorobenzo[d]dioxol-4-amine cluster_2 Potential Degradation Products Acid Acidic pH (e.g., <3) Parent Parent Compound (Amine + Benzodioxole Ring) Acid->Parent Base Alkaline pH (e.g., >8) Base->Parent Oxidation Oxidizing Agent (e.g., H2O2) Oxidation->Parent Hydrolysis_Product Ring-Opened Catechol Derivative Parent->Hydrolysis_Product Hydrolysis Oxidation_Product Oxidized Amine (Nitroso/Nitro) Parent->Oxidation_Product Oxidation Polymer_Product Polymeric Species Parent->Polymer_Product Oxidation

Caption: Potential degradation pathways under stress conditions.

Experimental Protocols
Protocol 1: Recommended Stability Testing Workflow

This workflow provides a systematic approach to evaluating the stability of your compound under specific experimental conditions.

G A Step 1: Prepare Test Solutions (e.g., pH 4, 7, 9 in triplicate) B Step 2: Initial Analysis (T=0) Quantify parent compound via HPLC (Protocol 2) A->B C Step 3: Store Samples Store at desired condition (e.g., 4°C, 25°C, protected from light) B->C D Step 4: Time-Point Analysis Analyze aliquots at set intervals (e.g., 24h, 48h, 1 week) C->D E Step 5: Data Analysis Calculate % recovery of parent compound vs. T=0. Monitor for new peaks. D->E F Step 6: Determine Shelf-Life Define shelf-life as time to reach a set degradation level (e.g., 95% purity). E->F

Caption: Workflow for conducting a pH-dependent stability study.

Protocol 2: General HPLC Method for Stability Assessment

This method can be used as a starting point for quantifying 5-Chlorobenzo[d]dioxol-4-amine and its degradation products. Method optimization may be required.

  • Instrumentation: HPLC with UV or PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-19 min: 90% to 10% B

    • 19-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan from 200-400 nm; quantify at the compound's absorbance maximum (λmax).

  • Injection Volume: 10 µL.

  • Analysis: Calculate the peak area of the parent compound at each time point. The percent remaining can be calculated as: (Area_t / Area_t0) * 100.

Protocol 3: Forced Degradation Study

Forced degradation (or stress testing) is crucial for understanding potential degradation pathways and ensuring your analytical method is "stability-indicating."[1][5] It involves subjecting the compound to harsh conditions to intentionally induce degradation.

  • Prepare Stock Solution: Create a ~1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.

  • Set up Stress Conditions (in separate vials):

    • Acid Hydrolysis: Add 1N HCl to a final concentration of 0.1N.

    • Base Hydrolysis: Add 1N NaOH to a final concentration of 0.1N.

    • Oxidation: Add 3% Hydrogen Peroxide to a final concentration of 1%.

    • Thermal: Heat the stock solution at 60°C.

    • Photolytic: Expose the stock solution to a photostability chamber or direct sunlight.

    • Control: Keep the stock solution at room temperature, protected from light.

  • Incubation: Incubate all samples for a defined period (e.g., 24 hours).

  • Analysis: Neutralize the acid and base samples before injecting into the HPLC. Analyze all samples using Protocol 2.

  • Evaluation: The goal is to achieve 5-20% degradation of the parent compound.[5] The chromatograms will reveal the primary degradation products formed under each condition and validate that they are separated from the main peak.

ConditionStress LevelExpected Stability of 5-Chlorobenzo[d]dioxol-4-aminePrimary Degradation Pathway
pH pH < 3Low Hydrolysis of the benzodioxole ring
pH 4-7High Minimal degradation expected
pH > 8Moderate to Low Oxidation of the free amine
Temperature 2-8°CHigh Kinetic degradation rates are low
25°C (RT)Moderate Degradation rates increase
>40°CLow Accelerated thermal degradation
Oxidation 1% H₂O₂Very Low Rapid oxidation of the amine group
Light UV/SunlightLow Photolytic degradation
References
  • M. K. Islam, M. A. H. Mollah, M. S. Islam, A. A. Mamun, M. A. B. H. Susan. "Degradation studies of amines and alkanolamines during CO2 absorption and stripping system.
  • J. Thompson, Q. Huang, L. M. Lampe, J. P. Selegue, K. Liu. "Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents." University of Kentucky UKnowledge. Available: [Link]
  • A. C. L. Leite, K. P. da Silva, D. J. Brondani. "Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain.
  • Vardan. "Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • M. Heide, J. Reifenrath, A. Herrmann, C. Engelhard. "Analytical Methods." OPUS. Available: [Link]
  • Greenbook. "SAFETY DATA SHEET CLEAN AMINE®." Greenbook.net. Available: [Link]
  • J. Thompson, Q. Huang, L. M. Lampe, J. P. Selegue, K. Liu. "Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents.
  • RSC Publishing. "Analytical Methods." RSC Publishing. Available: [Link]
  • S. H. S. Boddu, S. Kumari, V. R. M. D. V. K. T. V. K. T. V. K. T. V. K. T. V. K. T. V. K. T. V. K. T. V. K. "Development and evaluation of a pH-dependent sustained release tablet for irritable bowel syndrome." PMC - NIH. Available: [Link]
  • S. Singh, M. Junwal, G. Shinde, S. Saad, S. Shah. "Forced Degradation and Stability Testing." International Journal of Pharmaceutical Sciences Review and Research. Available: [Link]
  • P. L. Vega, S. S. Muñoz, I. de la Fuente, F. E. Díez. "Degradation of amine-based solvents in CO2 capture process by chemical absorption." Greenhouse Gases: Science and Technology. Available: [Link]
  • A. M. Martin, M. M. Imperial, Z. A. P. Man-A, J. L. L. D. C. Fajardo, R. L. M. Real, A. G. G. Jr., N. S. D. C. de la Cruz, P. J. S. D. C. de la Cruz, P. J. S. D. C. de la Cruz. "Evaluation of Kochetkov Hemiminal Hydrolysis under Acidic, Alkaline, and Neutral Conditions." PMC - NIH. Available: [Link]
  • MDPI. "From Biomass to Adsorbent: A Comprehensive Review on Bio-Derived Carbons for Dye Removal." MDPI. Available: [Link]
  • Y. Moliner-Martínez, R. Herráez-Hernández, P. Campíns-Falcó.
  • MDPI. "Improved Process for the Continuous Acylation of 1,3-Benzodioxole." MDPI. Available: [Link]
  • Waters Corporation. "Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software.
  • ResearchGate. "Forced Degradation Studies to Assess the Stability of Drugs and Products.
  • M. M. Abdel-Khalek, M. M. El-Abasawy, N. M. El-Zeiny. "Stability studies on diloxanide furoate: Effect of pH, temperature, gastric and intestinal fluids.
  • The University of Texas at Austin. "Thermal Degradation and Corrosion of Amines for CO2 Capture.
  • ACS Publications. "Promoting Photocatalytic Activity of Pd-Doped NH2‐MIL-125(Ti) for Degradation of Pollutants and Cross.
  • K. Box, C. Bevan, S. G. Avdeef, K. Tsinman, O. Tsinman. "Accuracy of calculated pH-dependent aqueous drug solubility." PubMed. Available: [Link]
  • Frontiers. "Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters." Frontiers. Available: [Link]
  • NIH. "Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters." NIH. Available: [Link]
  • Temperature Restrictions Guide. "TEMPERATURE RESTRICTIONS GUIDE." Temperature Restrictions Guide. Available: [Link]

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Preventing oxidative degradation of 5-Chlorobenzo[d]dioxol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-Chlorobenzo[d]dioxol-4-amine. As a substituted aromatic amine, this compound is susceptible to oxidative degradation, which can compromise experimental integrity and the quality of resulting products. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you mitigate and manage oxidative degradation effectively. Our approach is grounded in established principles of organic chemistry and proven laboratory practices for handling sensitive compounds.

Understanding the Challenge: The Instability of 5-Chlorobenzo[d]dioxol-4-amine

5-Chlorobenzo[d]dioxol-4-amine possesses two key structural features that contribute to its oxidative instability: an aromatic amine group and a benzodioxole ring. Aromatic amines are well-known to be sensitive to oxidation, which can be initiated by exposure to atmospheric oxygen, light, and trace metal impurities. The electron-donating nature of the amino group increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack by oxidizing agents.

Oxidative degradation can lead to the formation of colored impurities, dimerization, polymerization, and loss of the desired biological activity. For researchers in drug development, ensuring the stability and purity of this compound is paramount for obtaining reliable and reproducible results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Discoloration of the solid compound (e.g., turning brown or purple) upon storage. Exposure to air and/or light.Store the compound in an amber vial under an inert atmosphere (e.g., argon or nitrogen) at low temperature (-20°C is recommended for long-term storage). Ensure the container is tightly sealed.
Appearance of new, unidentified peaks in HPLC analysis of a recently prepared solution. Oxidative degradation in solution.Prepare solutions fresh for each experiment. If a stock solution is necessary, prepare it in a degassed, high-purity solvent and store it under an inert atmosphere in an amber vial at low temperature. Consider adding a suitable antioxidant.
Inconsistent results in biological assays. Degradation of the compound in the assay medium.Minimize the exposure of the compound to the assay medium before analysis. Prepare dilutions immediately before use. Run a stability check of the compound in the assay medium over the time course of the experiment.
Low yields or formation of side products during a reaction. Degradation of the starting material or reaction intermediates.Ensure all solvents and reagents are deoxygenated before use. Conduct the reaction under a positive pressure of an inert gas. If applicable, consider the use of a radical scavenger or antioxidant in the reaction mixture.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the ideal long-term storage conditions for 5-Chlorobenzo[d]dioxol-4-amine?

A1: For optimal long-term stability, 5-Chlorobenzo[d]dioxol-4-amine should be stored as a solid in a tightly sealed amber glass vial, with the headspace flushed with an inert gas like argon or nitrogen. Storage at -20°C is recommended to minimize thermal degradation.

Q2: I've noticed my solid sample has changed color. Can I still use it?

A2: A change in color is a visual indicator of degradation. While the compound may not be completely degraded, its purity is compromised. It is highly recommended to purify the material by recrystallization or column chromatography before use. An HPLC analysis should be performed to confirm the purity after purification.

Q3: How should I handle the compound in the laboratory to minimize exposure to air?

A3: Whenever possible, handle the solid compound in a glove box or glove bag under an inert atmosphere. For weighing and transferring small quantities, work quickly and efficiently. Use of specialized glassware, such as Schlenk flasks and septum-sealed vials, is recommended for handling solutions.[1]

Solvents and Solutions

Q4: What are the best practices for preparing solutions of 5-Chlorobenzo[d]dioxol-4-amine?

A4: Use high-purity, degassed solvents. Solvents can be degassed by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by the freeze-pump-thaw method. Prepare solutions immediately before use. If a stock solution must be stored, keep it in a septum-sealed amber vial under an inert atmosphere at low temperature.

Q5: Are there any solvents I should avoid?

A5: Avoid solvents that may contain peroxides, such as older bottles of diethyl ether or tetrahydrofuran (THF), as these can accelerate oxidation. Always use freshly opened bottles of peroxide-forming solvents or test for the presence of peroxides before use.

Stabilization Strategies

Q6: Can I use an antioxidant to prevent the degradation of 5-Chlorobenzo[d]dioxol-4-amine?

A6: Yes, the addition of an antioxidant can be an effective strategy, particularly for solutions. Given the structure of your compound, radical trapping antioxidants are a suitable choice. Benzodioxole anilides, which share structural similarities with your compound, have been shown to be potent radical trapping antioxidants.[2] Phenolic antioxidants such as butylated hydroxytoluene (BHT) or Trolox (a water-soluble vitamin E analog) could also be effective. The choice and concentration of the antioxidant should be optimized for your specific application to avoid interference with downstream assays.

Q7: How do I choose the right antioxidant?

A7: The selection of an antioxidant depends on several factors, including the solvent system, the experimental conditions, and the nature of your downstream application. For non-polar organic solvents, BHT is a common choice. For aqueous systems, ascorbic acid or Trolox are suitable options. It is crucial to run a control experiment with the antioxidant alone to ensure it does not interfere with your experiment.

Experimental Protocols

Protocol 1: Inert Atmosphere Handling for Solution Preparation

This protocol describes the preparation of a solution of 5-Chlorobenzo[d]dioxol-4-amine using Schlenk techniques to maintain an inert atmosphere.

Materials:

  • 5-Chlorobenzo[d]dioxol-4-amine

  • Degassed solvent (e.g., DMSO, DMF, or as required for your experiment)

  • Schlenk flask with a magnetic stir bar

  • Septum

  • Inert gas source (Argon or Nitrogen) with a bubbler

  • Gastight syringe

Procedure:

  • Dry the Schlenk flask in an oven at 120°C for at least 4 hours and allow it to cool to room temperature under a stream of inert gas.

  • Quickly add the desired amount of 5-Chlorobenzo[d]dioxol-4-amine to the flask and seal it with a septum.

  • Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Using a gastight syringe, add the desired volume of degassed solvent to the flask.

  • Stir the solution until the solid is completely dissolved.

  • The solution can be stored in the sealed Schlenk flask under a positive pressure of inert gas or transferred via cannula or a gastight syringe to other inert-atmosphere-purged vials for storage or use.

Protocol 2: Stability Assessment by HPLC

This protocol provides a general framework for assessing the stability of 5-Chlorobenzo[d]dioxol-4-amine under specific conditions (e.g., in a particular solvent or assay buffer).

Materials:

  • Solution of 5-Chlorobenzo[d]dioxol-4-amine at a known concentration

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column

  • Mobile phase (e.g., acetonitrile and water with 0.1% formic acid, to be optimized)

  • Amber HPLC vials

Procedure:

  • Prepare a fresh solution of 5-Chlorobenzo[d]dioxol-4-amine in the solvent or buffer of interest.

  • Immediately inject a sample (t=0) into the HPLC to obtain an initial chromatogram and determine the peak area of the parent compound.

  • Store the solution under the desired test conditions (e.g., at room temperature on the benchtop, at 37°C in an incubator, etc.) in an amber vial.

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the solution into the HPLC.

  • Monitor the chromatograms for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

  • Calculate the percentage of the remaining parent compound at each time point relative to the t=0 sample.

HPLC Method Development (Starting Point):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start with a suitable gradient, for example, 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Scan for the optimal wavelength using a PDA detector, likely in the range of 230-300 nm.

  • Injection Volume: 10 µL

This method will likely require optimization for your specific degradation products.

Visualizing Degradation and Prevention

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_degradation Oxidative Degradation Pathway Compound 5-Chlorobenzo[d]dioxol-4-amine Degradation Oxidative Degradation Compound->Degradation Stressors Oxygen, Light, Metal Ions Stressors->Degradation Products Colored Impurities, Dimers, Polymers Degradation->Products

Caption: Factors leading to the oxidative degradation of 5-Chlorobenzo[d]dioxol-4-amine.

G cluster_prevention Prevention Workflow Start Start with High-Purity Compound Storage Inert Atmosphere Low Temperature Amber Vial Start->Storage Handling Glove Box / Schlenk Line Storage->Handling Solution Degassed Solvents Fresh Preparation Handling->Solution Stabilization Add Antioxidant (Optional) Solution->Stabilization Analysis Purity Check by HPLC Stabilization->Analysis End Proceed with Experiment Analysis->End

Caption: Recommended workflow for preventing oxidative degradation.

References

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
  • Assessing the activity of benzodioxol, phenol and aniline derivatives as radical trapping antioxidants th
  • Forced Degrad
  • Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
  • The Royal Society of Chemistry. Supplementary Material (ESI)
  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
  • Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA)
  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology.
  • 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Molbank.
  • Highly chemoselective and fast practical visible photoreduction of nitroaromatic compounds to arom
  • 13C NMR spectra of 7-chlorobenzo[d]thiazol-2-amine in CDCl3, 7 signals (3CH, 4C4).
  • 8-((benzo[d][4][5]dioxol-5-ylmethyl)amino)-7-(4-chlorobenzyl). EvitaChem.
  • 5-Chlorobenzo[d]isothiazol-3-amine. ChemScene.
  • Synthesis and antitumor evaluation of 5-(benzo[d][4][5]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines. RSC Advances.
  • CO2 Absorption Solvent Degradation Compound Identification Using Liquid Chromatography-Mass Spectrometry Quadrapole-Time of Flight (LCMSQTOF).
  • Degradation of amine-based solvents in CO2 capture process by chemical absorption.
  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Semantic Scholar.
  • Single Crystal XRD and NMR Analysis of (Z)-Methyl 3-(benzo[d][4][5]dioxol-5-yl)-2-((2. International Journal of Current Microbiology and Applied Sciences.
  • Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Industrial & Engineering Chemistry Research.
  • Application Notes and Protocols for "N-Methylbenzo[d]dioxol-5-amine" as a Scaffold for Combin
  • Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method.
  • Synthesis of 5-Fluoroaminobenzothiazoles.
  • Application of Accelerated Predictive Stability Studies in Extemporaneously Compounded Formulations of Chlorhexidine to Assess the Shelf Life. Pharmaceutics.
  • Shelf-life study of Indian traditional food based nutraceutical (oryzanol) enriched instant mixes Bhath-OZ and Upma-OZ. Journal of Food Science and Technology.

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Technical Support Center: Flash Purification of Polar Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the flash purification of polar amine compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges associated with purifying basic molecules. Polar amines are notorious for their difficult chromatographic behavior on standard silica gel, often resulting in poor peak shape, low recovery, and frustrating separation outcomes.

This document moves beyond simple protocols to explain the underlying chemical principles governing these separations. By understanding the "why" behind a technique, you can make more informed decisions, troubleshoot effectively, and develop robust purification methods.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when purifying polar amines via flash chromatography.

Q1: Why are my amine compounds streaking or tailing badly on my silica gel column?

This is the most frequent problem and stems from the fundamental chemistry of the stationary phase. Standard silica gel is covered with silanol groups (Si-OH), which are weakly acidic (pKa ≈ 4.5). Basic amines can be protonated by these silanols, leading to a strong ionic interaction.[1][2] This strong, non-specific binding prevents the compound from moving smoothly with the mobile phase, causing significant peak tailing, streaking, or even irreversible adsorption to the column.[1][3][4][5]

Q2: I added triethylamine (TEA) to my mobile phase, but my peaks are still broad. What's going on?

While adding a basic modifier like triethylamine is a common strategy, its effectiveness can be limited.[1] TEA acts as a competing base, neutralizing the acidic silanol sites on the silica.[1][6] However, several factors can still lead to poor results:

  • Insufficient Concentration: You may not be using enough TEA to effectively mask all the active silanol sites. Typical concentrations range from 0.1% to 2% (v/v).

  • Strong Solvent Effects: Polar amines often require highly polar mobile phases, such as methanol in dichloromethane (DCM). Both methanol and the amine modifier are very strong solvents that can overwhelm the selectivity, causing all compounds to elute quickly and with poor separation.[3]

  • Post-Purification Woes: Volatile amines like TEA can be difficult to remove from the final product, often requiring additional workup steps like an aqueous wash or high-vacuum evaporation.[7][8]

Q3: My polar amine won't move off the baseline, even with 20% methanol in DCM. What should I do?

This indicates a very strong interaction with the silica gel. Simply increasing the methanol concentration further may cause the compound to elute suddenly with the solvent front, providing no separation.[3] In this situation, you have a few options:

  • Use a Stronger Basic Modifier: A solution of ammonium hydroxide in methanol (e.g., 1-10%) can be more effective than TEA for very stubborn amines.[9][10]

  • Change the Stationary Phase: This is often the best solution. Standard silica is not the ideal medium for this separation. Consider alternatives like amine-functionalized silica or alumina.[3][11]

  • Consider Reversed-Phase: For highly polar, ionizable compounds, reversed-phase chromatography can be an excellent alternative.[3][12]

Q4: What is amine-functionalized silica and when should I use it?

Amine-functionalized silica (NH2-silica) is a stationary phase where aminopropyl groups are chemically bonded to the silica surface.[4][5] This modification serves two key purposes:

  • It shields the underlying acidic silanol groups, creating a more chemically inert and basic surface environment.[2][4][11]

  • It changes the selectivity of the column, often allowing for separations using less polar (and less aggressive) solvent systems like ethyl acetate/hexanes.[3][11]

You should use an amine-functionalized column when you observe significant tailing on standard silica, when your compound is sensitive to the acidity of silica, or when you want to avoid using mobile phase modifiers like TEA.[6][13][14]

Q5: Can I use reversed-phase (C18) flash chromatography for polar amines?

Absolutely. Reversed-phase can be a powerful tool, especially for polar amines that are difficult to retain in normal phase. The key is to control the pH of the mobile phase. According to the "2 pH rule," to ensure an amine is in its neutral, free-base form and thus more retained on a C18 column, the mobile phase pH should be adjusted to be at least two units above the amine's pKa.[3] Adding a small amount of a base like triethylamine (e.g., 0.1%) to the water/acetonitrile or water/methanol mobile phase can achieve this, leading to improved retention and peak shape.[3]

Part 2: In-Depth Troubleshooting & Method Development

This section provides structured workflows and detailed protocols for overcoming complex purification challenges.

Troubleshooting Guide: Diagnosing and Solving Poor Peak Shape

Use the following decision tree to systematically address issues with peak tailing, streaking, and poor recovery.

G start Start: Poor peak shape (Tailing/Streaking) for Polar Amine check_silica Are you using a standard silica gel column? start->check_silica add_modifier Strategy 1: Add a Basic Modifier to the Mobile Phase check_silica->add_modifier  Yes change_phase Strategy 2: Change the Stationary Phase check_silica->change_phase No, using alternative phase already modifier_details Action: Add 0.5-2% Triethylamine (TEA) or 1-5% NH4OH in MeOH to your eluent system (e.g., DCM/MeOH). Equilibrate column first. add_modifier->modifier_details modifier_ok Is the separation now acceptable? modifier_details->modifier_ok modifier_ok->change_phase No end_success Success: Pure Compound (Consider modifier removal if needed) modifier_ok->end_success Yes phase_options Which alternative phase to choose? change_phase->phase_options amine_silica Amine-Functionalized Silica (NH2) - Excellent first choice. - Masks silanols, no modifier needed. - Use with Hex/EtOAc or DCM/MeOH. phase_options->amine_silica General Purpose alumina Basic Alumina - Good for many basic compounds. - Avoids mobile phase modifiers. - Different selectivity than silica. phase_options->alumina Silica Alternative reversed_phase Reversed-Phase (C18) - For very polar/ionizable amines. - Use with ACN/Water or MeOH/Water. - Adjust pH > pKa of amine (e.g., add 0.1% TEA). phase_options->reversed_phase Very Polar end_fail Problem Persists: Re-evaluate sample stability and solubility. amine_silica->end_fail alumina->end_fail reversed_phase->end_fail

Caption: Decision tree for troubleshooting polar amine purification.

Experimental Protocol: Method Development Workflow

A systematic approach to method development is crucial for success. This workflow guides you from initial analysis to a final, optimized flash method.

Step 1: Initial TLC Analysis (Choosing the Right System)

The goal of this step is to quickly determine the most promising stationary phase and solvent system.

  • Spotting: Spot your crude reaction mixture on three different types of TLC plates:

    • Standard Silica Gel

    • Amine-functionalized Silica (NH2)

    • Reversed-Phase (C18)

  • Development:

    • Silica Plate: Develop in a standard mobile phase (e.g., 80:20 Hexane/Ethyl Acetate). Also, test a more polar system (e.g., 95:5 DCM/Methanol) and the same polar system with 1% TEA added.

    • NH2 Plate: Develop in a non-polar system (e.g., 90:10 Hexane/Ethyl Acetate).[14]

    • C18 Plate: Develop in a polar system (e.g., 50:50 Acetonitrile/Water with 0.1% TEA).

  • Analysis: Visualize the plates under UV light and/or with a stain. Compare the results:

    • Did the spot streak badly on silica but give a tight spot on the NH2 plate? The NH2 column is your best choice.

    • Did the spot remain at the baseline on both silica and NH2 plates but move on the C18 plate? Reversed-phase is the way to go.

    • Did adding TEA to the mobile phase on the silica plate significantly improve the spot shape? Standard silica with a modifier is a viable, though potentially less optimal, option.

Step 2: Gradient Optimization for Flash Chromatography

Once you've selected the best stationary phase/solvent system from TLC, develop a focused gradient for your flash system.

  • Scouting Run: Perform a fast, broad gradient run (e.g., 0-100% B over 10-12 column volumes) on a small, analytical-sized column of your chosen stationary phase.[15] This will show you the approximate solvent concentration needed to elute your compound.

  • Focus the Gradient: Based on the scouting run, create a shallower, more focused gradient around the elution point of your target compound. For example, if your compound eluted at 60% B in the scouting run, a good preparative gradient might be:

    • Hold at 30% B for 2 column volumes.

    • Ramp from 30% to 70% B over 10 column volumes.

    • Hold at 100% B for 2 column volumes to wash the column.

  • Load and Run: Dissolve your sample in a minimal amount of a weak solvent (or the initial mobile phase). If solubility is an issue, perform a "dry load" by adsorbing your sample onto a small amount of silica gel or celite before loading it onto the column. This prevents strong solvent injection effects that ruin separation.[6]

Part 3: Data & Reference Tables

Table 1: Comparison of Stationary Phases for Polar Amine Purification
Stationary PhasePrimary InteractionAdvantagesDisadvantagesTypical Solvents
Silica Gel Adsorption (Acid-Base)Inexpensive, widely available.Causes severe peak tailing for amines, may require modifiers.[2][3]Hexane/EtOAc, DCM/MeOH + Modifier (TEA, NH4OH).[6]
Amine (NH2) Silica Normal PhaseMasks acidic silanols, eliminates need for modifiers, different selectivity.[8][11][14]More expensive than bare silica.Hexane/EtOAc, ACN/Water (HILIC mode).[3][16][17]
Alumina (Basic) AdsorptionBasic surface is ideal for amines, no modifiers needed.[7][18]Lower resolution than silica (larger particle size), can catalyze reactions.[3]Hexane/EtOAc, DCM/Toluene.
Reversed-Phase (C18) PartitioningExcellent for very polar/ionic amines, predictable separations.[12]Requires pH control, may have low sample capacity for some compounds.ACN/Water, MeOH/Water + pH modifier (e.g., TEA).[3]
Table 2: Common Mobile Phase Modifiers
ModifierpKa of Conjugate AcidTypical ConcentrationPurpose & Comments
Triethylamine (TEA) ~10.750.1 - 2% (v/v)Competes with analyte for acidic silanol sites.[1][19] Can be difficult to remove post-purification.[8]
Ammonium Hydroxide ~9.251 - 10% (of a 2M solution in MeOH)A stronger base, effective for tightly bound amines.[9] Can dissolve silica at high concentrations.[20]
Diethylamine (DEA) ~11.00.1 - 1% (v/v)Sometimes more effective than TEA due to slightly higher basicity and different steric profile.[21]

References

  • Benchchem Technical Support Team. (2025). Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns. Benchchem.
  • Biotage. (2023, February 10).
  • Biotage. (2023, January 19).
  • University of Rochester, Department of Chemistry.
  • Sorbent Technologies, Inc. (2025, August 7). Amino Flash.
  • Sorbent Technologies, Inc. (2022, November 9). Amino Silica Gel.
  • SiliCycle. Application Note – Working with Amine (WAX) Silica Phase.
  • Teledyne ISCO. (2012, November 9).
  • Teledyne ISCO. (2012, November 8).
  • Biotage. (2023, January 23).
  • Chemistry For Everyone. (2025, March 17). Why Do Amines Adhere To Silica Gel Columns? YouTube.
  • Teledyne ISCO. (2012, November 8). RediSep amine functionalized column.
  • King, M.
  • University of Rochester, Department of Chemistry.
  • SiliCycle.
  • Biotage. (2023, January 30).
  • University of Rochester, Department of Chemistry.
  • FUJIFILM Wako.
  • Sigma-Aldrich.
  • alwsci. (2025, July 17).
  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?
  • Benchchem. (2025). Technical Support Center: Troubleshooting Peak Tailing for Florfenicol Amine.
  • Teledyne ISCO. Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft.
  • University of Rochester, Department of Chemistry.
  • Sorbent Technologies, Inc. (2023, January 27).
  • Reddit user discussion. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros.
  • University of Rochester, Department of Chemistry.
  • ResearchGate user discussion. (2013, November 27). How can I prevent peak tailing in HPLC?
  • University of Rochester, Department of Chemistry.
  • Phenomenex.
  • ResearchGate user discussion. (2019, January 20).
  • Reddit user discussion. (2023, May 5). Tailing of basic compound.
  • Teledyne ISCO.
  • Reddit user discussion. (2017, March 27). Flash column of very polar amine without access to reverse phase silica? r/chemistry.
  • ResearchGate user discussion. (2014, November 4).
  • Sepuxianyun. (2025, December 15).
  • Teledyne ISCO. Flash Method Development in a Flash.

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Technical Support Center: A Guide to Scaling the Synthesis of 5-Chlorobenzo[d]dioxol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, chemists, and process development professionals engaged in the synthesis of 5-Chlorobenzo[d]dioxol-4-amine. As a critical intermediate in the development of pharmacologically active molecules, including kinase inhibitors, its efficient and scalable synthesis is of paramount importance.[1][2] This document addresses common challenges encountered during scale-up, offering troubleshooting advice and detailed protocols grounded in established chemical principles.

Our approach is built on a common and logical multi-step synthetic pathway, which, while effective at the bench scale, presents distinct challenges related to regioselectivity, process safety, and product purity upon scale-up.

Overall Synthetic Pathway

The synthesis is typically approached as a three-stage process starting from 1,3-benzodioxole. Each stage presents unique challenges that are magnified during scale-up operations.

G cluster_0 Stage 1: Electrophilic Chlorination cluster_1 Stage 2: Regioselective Nitration cluster_2 Stage 3: Nitro Group Reduction A 1,3-Benzodioxole B 5-Chloro-1,3-benzodioxole A->B Cl2, Chloroform C 4-Nitro-5-chlorobenzo[d]dioxole B->C HNO3 / H2SO4 D 5-Chlorobenzo[d]dioxol-4-amine C->D Fe / HCl or H2, Pd/C

Caption: Proposed three-stage synthesis of 5-Chlorobenzo[d]dioxol-4-amine.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 5-Chlorobenzo[d]dioxol-4-amine and what are the primary scale-up concerns?

The most established route involves a three-step sequence: (1) electrophilic chlorination of 1,3-benzodioxole, (2) regioselective nitration of the resulting 5-chloro intermediate, and (3) reduction of the nitro group to the target amine. The primary scale-up challenges are:

  • Controlling Exotherms: The nitration step is highly exothermic and requires strict temperature control to prevent runaway reactions and the formation of impurities.

  • Regioselectivity: Ensuring the nitro group is introduced at the C-4 position, ortho to the amine and meta to the chloro group, is a significant challenge. The directing effects of the existing substituents must be carefully managed.

  • Handling of Hazardous Reagents: The use of reagents like chlorine gas, concentrated nitric and sulfuric acids, and flammable solvents requires robust safety protocols and specialized equipment for large-scale operations.

  • Product Purification: Removing isomeric impurities and reaction byproducts to achieve high purity of the final product can be complex and may require multi-step purification procedures.

Q2: Why is achieving high regioselectivity in the nitration of 5-Chloro-1,3-benzodioxole so difficult?

Regioselectivity is governed by the electronic effects of the two substituents on the aromatic ring: the chloro group and the methylenedioxy group.

  • The methylenedioxy group is a strong activating, ortho-, para-directing group due to the +R (resonance) effect of the oxygen atoms.

  • The chloro group is a deactivating, ortho-, para-directing group due to its -I (inductive) and +R (resonance) effects.

The nitration occurs on a ring that is activated by the methylenedioxy group and deactivated by the chlorine. The positions ortho to the methylenedioxy group are C-4 and C-7, while the positions ortho and para to the chloro group are C-4 and C-6. The directing groups are in consensus for substitution at the C-4 position, but in conflict for other positions. Minor deviations in reaction conditions can alter the electronic and steric environment enough to favor the formation of the undesired 6-nitro isomer, complicating purification significantly.

Q3: What are the key safety considerations when reducing the nitro-intermediate on a large scale?

The reduction of aromatic nitro compounds is an energetic process that requires careful management.

  • Catalytic Hydrogenation (H₂, Pd/C): This is a clean method but involves handling flammable hydrogen gas under pressure. The primary risk is the potential for explosion if hydrogen leaks and mixes with air in the presence of the pyrophoric palladium catalyst. Proper venting, inerting procedures (e.g., with nitrogen or argon), and spark-free equipment are mandatory.

  • Metal/Acid Reduction (e.g., Fe/HCl, SnCl₂/HCl): While avoiding high-pressure hydrogen, these reactions are often highly exothermic and can generate large volumes of hydrogen gas in situ, requiring efficient cooling and ventilation.[3][4] The workup also involves handling acidic and basic aqueous streams, presenting corrosion and waste disposal challenges.

Part 2: Troubleshooting Guide by Synthesis Stage

Stage 1: Chlorination of 1,3-Benzodioxole
Problem Potential Cause & Scientific Explanation Recommended Solution
Low yield of 5-chloro product and formation of 5,6-dichloro byproduct. Over-chlorination due to poor stoichiometric control or localized high concentrations of the chlorinating agent. The initial product, 5-chloro-1,3-benzodioxole, is still activated enough to undergo a second chlorination.1. Stoichiometry: Use a slight sub-stoichiometric amount of the chlorinating agent (e.g., 0.95 equivalents of Cl₂). 2. Controlled Addition: Add the chlorinating agent (e.g., a solution of chlorine in an inert solvent) slowly and sub-surface to the vigorously stirred reaction mixture.[5] 3. Temperature Control: Maintain a consistent, low temperature (e.g., 25-35°C) to moderate the reaction rate.[5]
Reaction fails to initiate or proceeds very slowly. Insufficient activation or low reactivity of the chlorinating agent. Use of a less reactive chlorinating agent like N-chlorosuccinimide (NCS) may require a catalyst.1. Catalyst: If using NCS, consider adding a catalytic amount of a Lewis acid or a radical initiator, but be aware this may also increase byproduct formation. 2. Reagent Choice: For scale-up, direct chlorination with Cl₂ gas is often more economical but requires specialized equipment for safe handling.
Stage 2: Nitration of 5-Chloro-1,3-benzodioxole
Problem Potential Cause & Scientific Explanation Recommended Solution
Significant formation of the 6-nitro isomer. Reaction temperature is too high, or the nitrating agent is too aggressive. Higher temperatures can overcome the small activation energy difference between substitution at the C-4 and C-6 positions, reducing selectivity.1. Temperature: Maintain strict temperature control, typically between 0°C and 5°C, throughout the addition of the substrate to the nitrating mixture. 2. Nitrating Agent: Standard mixed acid (HNO₃/H₂SO₄) is potent. Consider alternative, milder nitrating systems that can offer better regioselectivity, such as nitric acid in trifluoroacetic anhydride (HNO₃/TFAA) or other literature methods.[6][7] 3. Order of Addition: Add the 5-chloro-1,3-benzodioxole solution slowly to the pre-chilled nitrating mixture to ensure the substrate is always the limiting reagent in the reaction zone.
Product decomposition or charring (dark reaction mixture). The reaction is too exothermic (a "runaway" reaction), or the nitrating mixture is too concentrated. The benzodioxole ring is sensitive to strong oxidizing and acidic conditions and can decompose.1. Cooling Capacity: Ensure the reactor's cooling system can handle the heat load generated by the reaction at the intended scale. 2. Dilution: Conduct the reaction in a suitable inert solvent (e.g., dichloromethane) to help dissipate heat and control the concentration. 3. Quenching: Quench the reaction by pouring it carefully onto ice/water immediately upon completion (monitored by TLC/HPLC) to prevent over-reaction.

Table 1: Comparison of Common Nitrating Conditions

Nitrating SystemTypical ConditionsProsCons on Scale-Up
HNO₃ / H₂SO₄ 0-10°CLow cost, readily available reagents.Highly exothermic, can lead to poor regioselectivity and decomposition if not strictly controlled.
HNO₃ / Ac₂O < 10°CMilder than mixed acid, can improve selectivity.Forms acetyl nitrate in situ, which can be unstable. Requires careful handling.
HNO₃ / TFAA 0-5°COften provides high yields and good regioselectivity for sensitive substrates.[6]Trifluoroacetic anhydride is expensive and corrosive.
Stage 3: Reduction of 4-Nitro-5-chlorobenzo[d]dioxole
Problem Potential Cause & Scientific Explanation Recommended Solution
Incomplete reduction; presence of nitro-starting material. Insufficient reducing agent, deactivated catalyst, or insufficient reaction time/temperature. On a larger scale, mass transfer limitations can also result in incomplete reactions.1. Catalyst Loading (Pd/C): Ensure adequate catalyst loading (typically 5-10 mol% Pd). Ensure the catalyst is of good quality and not poisoned. 2. Agitation: Use efficient mechanical stirring to ensure good contact between the substrate, solvent, catalyst, and hydrogen. 3. Metal/Acid: Use a sufficient excess of the metal (e.g., 3-5 equivalents of Fe or Sn).[3] The reaction is often run at reflux to ensure completion.
Formation of side products (e.g., azo, azoxy, or hydroxylamine intermediates). Incomplete reduction pathways. These intermediates can form if the reduction is not driven to completion or under certain pH conditions.[8][9]1. pH Control (Metal/Acid): Maintain acidic conditions throughout the reaction to favor the formation of the ammonium salt, which is less prone to side reactions. 2. Hydrogen Pressure (Pd/C): Use adequate hydrogen pressure (e.g., 50-100 psi) to ensure the reduction proceeds fully to the amine. 3. Reaction Monitoring: Use TLC or HPLC to monitor the reaction until all intermediates are consumed.
Difficult filtration of the catalyst (Pd/C) or metal salts (Fe/Sn). The catalyst particles are too fine, or metal oxides/hydroxides form colloidal suspensions during workup. This is a common physical processing challenge in scale-up.1. Filter Aid: Use a pad of Celite® or another filter aid to facilitate the filtration of the catalyst or metal sludge. 2. Workup pH: For metal/acid reductions, carefully adjust the pH during basification. Rapid changes can cause the formation of gelatinous metal hydroxides that are very difficult to filter.

Table 2: Comparison of Common Reduction Methods for Aromatic Nitro Groups

Reduction MethodTypical ConditionsProsCons on Scale-Up
H₂ / Pd/C 5-10% Pd/C, H₂ (50-100 psi), RT-50°C, in EtOH or EtOAcHigh yield, clean reaction, easy product isolation (filtration of catalyst).Requires specialized high-pressure reactor; catalyst can be pyrophoric and expensive.[8]
Fe / HCl (or NH₄Cl) Fe powder, acid, in EtOH/H₂O, RefluxInexpensive, robust, and effective.[3][10]Generates large amounts of iron sludge, making workup and waste disposal challenging. Highly exothermic.
SnCl₂·2H₂O / HCl SnCl₂, conc. HCl, in EtOH, RefluxEffective for many substrates, works well at lab scale.[4]Tin salts are toxic and expensive; waste disposal is a significant environmental concern.
Stage 4: Purification of the Final Product

G A Crude Reaction Mixture (Post-Reduction) B Filter to remove catalyst / metal salts A->B C Concentrate Filtrate B->C D Dissolve in Organic Solvent (e.g., Ethyl Acetate) C->D E Acid Wash (e.g., 1M HCl) Amine moves to aqueous layer D->E F Separate Layers E->F G Aqueous Layer (Contains Product as HCl salt) F->G Product H Organic Layer (Contains neutral impurities) F->H Impurities I Basify Aqueous Layer (e.g., with NaOH to pH > 10) G->I J Product Precipitates or is Extracted with Organic Solvent I->J K Wash, Dry, Concentrate J->K L Recrystallization (e.g., from Ethanol/Water) K->L M Pure 5-Chlorobenzo[d]dioxol-4-amine L->M

Caption: Recommended purification workflow using acid-base extraction.

Q: My final product is off-color (yellow or brown) and has low purity by HPLC. What is the likely cause?

A: This is often due to the presence of residual isomeric impurities (e.g., the amine derived from the 6-nitro isomer) or oxidation byproducts. Aromatic amines are susceptible to air oxidation, which can form colored impurities, especially on a large scale where exposure to air during processing is longer.

  • Isomeric Impurities: If the nitration step was not highly selective, the 6-amino isomer will be carried through the synthesis. Its similar polarity can make it difficult to remove by simple recrystallization. The acid-base extraction workflow shown above is highly effective, but for very stubborn isomers, preparative chromatography may be required, which is costly at scale.

  • Oxidation: Handle the isolated amine under an inert atmosphere (nitrogen or argon) whenever possible. Store the final product in a cool, dark place, and consider blanketing the container with an inert gas.

Part 3: Scalable Experimental Protocol

Disclaimer: This protocol is a representative synthesis based on established chemical principles. All procedures, especially at scale, must be thoroughly evaluated for safety and optimized by qualified personnel in a suitable facility.

Stage 1: Preparation of 5-Chloro-1,3-benzodioxole
  • To a jacketed glass reactor equipped with a mechanical stirrer, a gas inlet tube, and a caustic scrubber for the off-gas, charge 1,3-benzodioxole (1.0 eq) and chloroform (10 vol).

  • Stir the mixture and cool the reactor jacket to 30-35°C.

  • Slowly bubble chlorine gas (0.98 eq) through the gas inlet tube into the solution over 2-3 hours, ensuring the temperature does not exceed 40°C.

  • Monitor the reaction progress by GC-MS. Once the starting material is consumed (<1%), stop the chlorine flow.

  • Sparge the reaction mixture with nitrogen for 30 minutes to remove excess HCl and chlorine.

  • Wash the organic phase sequentially with 5% sodium bicarbonate solution and water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used directly in the next step or purified by vacuum distillation.

Stage 2: Preparation of 4-Nitro-5-chlorobenzo[d]dioxole
  • In a separate reactor, prepare the nitrating mixture by slowly adding concentrated sulfuric acid (2.5 eq) to fuming nitric acid (1.1 eq) while maintaining the temperature below 10°C. Cool the mixture to 0-5°C.

  • Dissolve the crude 5-chloro-1,3-benzodioxole (1.0 eq) from Stage 1 in dichloromethane (5 vol).

  • Slowly add the solution of the substrate to the vigorously stirred, pre-chilled nitrating mixture over 1-2 hours, ensuring the internal temperature is maintained at 0-5°C.

  • Stir the reaction for an additional 1-2 hours at 0-5°C, monitoring completion by HPLC.

  • Carefully pour the reaction mixture onto a stirred mixture of ice and water.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate under reduced pressure. The crude nitro compound can be purified by recrystallization from ethanol.

Stage 3: Preparation of 5-Chlorobenzo[d]dioxol-4-amine
  • Charge a reactor suitable for hydrogenation with 4-nitro-5-chlorobenzo[d]dioxole (1.0 eq), 10% Palladium on Carbon (5 mol % Pd), and ethanol (15 vol).

  • Seal the reactor, purge several times with nitrogen, then with hydrogen.

  • Pressurize the reactor with hydrogen to 60 psi and stir vigorously at room temperature. The reaction is often mildly exothermic; maintain the temperature below 40°C with cooling if necessary.

  • Monitor hydrogen uptake. When uptake ceases (typically 4-8 hours), continue stirring for another hour.

  • Depressurize the reactor and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric. Do not allow the filter cake to dry in the air. Quench it with water immediately.

  • Concentrate the filtrate under reduced pressure to yield the crude amine.

  • Purify the crude product using the acid-base extraction workflow described in the diagram above, followed by recrystallization from ethanol/water to yield the final product as a crystalline solid.

References

  • Jasperse, C. (n.d.). Reactions of Amines.
  • de Fatima, A., et al. (2001). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Heterocyclic Communications, 7(6).
  • Cao, M., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Journal of Agricultural and Food Chemistry, 70(24).
  • Varma, R. S., & Naicker, K. P. (n.d.). Direct nitration of five membered heterocycles. Semantic Scholar.
  • Lejarazo Gómez, E. F. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Semantic Scholar.
  • Google Patents. (n.d.). US4217304A - Continuous reduction process.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • Chemistry LibreTexts. (2025). 24.7: Reactions of Amines.
  • Slaninova, D., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega, 5(1).
  • Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(22).
  • Mittal, R., et al. (2021). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. RSC Advances, 11(20).
  • Zhang, L., et al. (2017). Design and Synthesis of 5-Substituted Benzo[d][11][12]dioxole Derivatives as Potent Anticonvulsant Agents. Archiv der Pharmazie, 350(1-2).
  • Google Patents. (n.d.). WO2012049513A1 - Methods for the nitration of aromatic compounds.
  • Church, D. L., et al. (1990). Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum. The Journal of Antimicrobial Chemotherapy, 25(1).
  • ResearchGate. (n.d.). Direct nitration of five membered heterocycles.
  • MDPI. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole.
  • Google Patents. (n.d.). WO2020131574A1 - Method of reducing aromatic nitro compounds.
  • PrepChem.com. (n.d.). Synthesis of 5-nitro-1,3-benzodioxole.
  • Asian Journal of Pharmaceutical and Clinical Research. (n.d.). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES.
  • NIH. (2013). Four-component reaction of cyclic amines, 2-aminobenzothiazole, aromatic aldehydes and acetylenedicarboxylate.
  • NIH. (n.d.). Synthesis of [(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)amino]azines.
  • MDPI. (n.d.). The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines.
  • Google Patents. (n.d.). US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof.
  • ResearchGate. (n.d.). Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid.
  • PubMed. (2007). Synthesis of Z-5-carboxymethylene-1,3-dioxolan-4-ones: a better way.
  • PubMed Central. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity.
  • PubMed. (2006). [Preparation and characterization of (5-methyl-2-oxo-1,3-dioxol-4-yl) methyl thiamine sulfides].
  • PubMed. (2013). Synthesis and evaluation of 3-(benzylthio)-5-(1H-indol-3-yl)-1,2,4-triazol-4-amines as Bcl-2 inhibitory anticancer agents.
  • ResearchGate. (n.d.). Preparation and characterization of (5-methyl-2-oxo-1,3-dioxol-4-yl) methyl thiamine sulfides.

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Technical Support Center: Handling Air-Sensitive Aromatic Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into the proper handling of air-sensitive aromatic amines. Our goal is to move beyond simple procedural lists and explain the causality behind each technique, ensuring your experiments are both successful and reproducible.

Frequently Asked Questions (FAQs)

Q1: Why are many aromatic amines "air-sensitive"? What is happening chemically?

A: The term "air-sensitive" primarily refers to a compound's reactivity with atmospheric oxygen and, to a lesser extent, moisture.[1] For aromatic amines, the core issue is oxidation. The nitrogen atom's lone pair of electrons makes the amine susceptible to oxidation, which can lead to a cascade of reactions.

The initial step often involves the formation of a radical cation.[2] This unstable intermediate can then dimerize and undergo further reactions, leading to the formation of highly colored, polymeric impurities.[2] This process is why a pure, often colorless or pale yellow aromatic amine will turn dark brown or black upon prolonged exposure to air. This degradation not only consumes your starting material but can also introduce impurities that inhibit or interfere with subsequent reactions.[3]

Q2: My bottle of aniline (or a derivative) has turned dark brown. What are the visual indicators of degradation?

A: A distinct color change is the most common visual indicator of degradation. Most pure aromatic amines are colorless to pale yellow liquids or solids. The development of a yellow, orange, red, brown, or even black coloration is a clear sign of oxidation and the formation of impurities. In addition to color change, you might observe the formation of solid precipitates or a change in viscosity as polymeric byproducts form.

Q3: What is the proper way to store air-sensitive aromatic amines to maximize their shelf-life?

A: Proper storage is critical to prevent degradation. The key is to create a protective environment that minimizes contact with oxygen and moisture.

  • Inert Atmosphere: The best practice is to store these compounds under an inert atmosphere, such as dry nitrogen or argon.[4][5] For liquids, this is often achieved by using a bottle with a septum-sealed cap, like a Sure/Seal™ bottle, which allows for the removal of the liquid via syringe while maintaining a positive pressure of inert gas.[6][7]

  • Cold and Dark: Store containers in a cool, dark place, such as a refrigerator or freezer designated for chemicals.[5] Lower temperatures slow down the rate of decomposition reactions. Amber vials or bottles should be used to protect the compound from light, which can accelerate oxidation.[4]

  • Secure Sealing: Ensure containers are tightly sealed. For solids, vials with PTFE-lined caps are excellent. For frequent use, transferring the material into a Schlenk flask or a vial inside a glovebox provides the highest level of protection.[4][8]

Q4: What is the difference between working on a Schlenk line versus in a glovebox? When should I choose one over the other?

A: Both a Schlenk line and a glovebox are designed to provide an inert atmosphere for handling sensitive reagents, but they are suited for different scales and types of manipulations.[9][10]

  • Schlenk Line: A Schlenk line is a dual-manifold system that provides both a vacuum and a flow of inert gas.[11] It is ideal for running reactions, distillations, and transferring liquids between flasks using cannulas or syringes.[10][12] It's a versatile tool for most benchtop synthesis.

  • Glovebox: A glovebox is a sealed chamber filled with a continuously purified inert atmosphere, maintaining very low levels of oxygen and moisture (<1 ppm).[9][13] It is the best environment for manipulations that are difficult to perform on a Schlenk line, such as weighing out solids, preparing samples for analysis, and storing highly sensitive materials long-term.[4][9][12]

Choosing between them:

  • Use a glovebox for weighing solids, preparing stock solutions of sensitive reagents, and long-term storage.

  • Use a Schlenk line for running the actual reactions, performing distillations, and transferring bulk solvents.

Troubleshooting Guide & Protocols

Problem 1: My aromatic amine is dark and discolored. Can I still use it? How do I purify it?

A: Using a discolored amine is highly discouraged. The colored impurities are oxidation products that can significantly lower your yield or cause unexpected side reactions. Purification is necessary.

For liquid aromatic amines, the most common and effective method of purification is distillation under reduced pressure . This separates the desired amine from non-volatile polymeric impurities.

Protocol: Purification of a Liquid Aromatic Amine by Vacuum Distillation

  • Glassware Preparation: Ensure all glassware (distillation flask, condenser, receiving flask) is thoroughly cleaned and oven-dried (e.g., at 125°C overnight) to remove adsorbed moisture.[6][7]

  • Apparatus Assembly: Assemble the distillation apparatus while it is still warm. Use a Schlenk-type distillation flask. Lightly grease all ground-glass joints with a suitable vacuum grease to ensure a good seal.

  • Inert Atmosphere: Connect the assembled apparatus to a Schlenk line. Evacuate the system by opening it to the vacuum manifold and then backfill with an inert gas (nitrogen or argon). Repeat this "vac-and-backfill" cycle at least three times to ensure the internal atmosphere is inert.[8][11]

  • Transfer of Crude Amine: Transfer the discolored amine into the distillation flask under a positive pressure of inert gas.

  • Distillation:

    • Begin stirring the liquid in the distillation flask.

    • Slowly apply vacuum to the system. Be cautious of bumping, especially as dissolved gases are removed.

    • Once the desired pressure is reached, begin heating the distillation flask using a heating mantle.

    • Collect the fraction that distills at the correct boiling point for the given pressure. The purified amine should be colorless or pale yellow.

    • Discard the initial, lower-boiling fraction (if any) and leave the dark, high-boiling residue in the distillation flask.

  • Storage: Collect the purified amine in a Schlenk flask. Once the distillation is complete, backfill the system with inert gas before turning off the vacuum. The purified amine should be stored under an inert atmosphere and protected from light.[8]

Problem 2: My reaction is failing, and I suspect oxygen contamination. How do I properly degas my solvents?

A: Dissolved oxygen in solvents is a frequent cause of failure for sensitive reactions, especially those involving organometallics or radical intermediates.[14] There are several methods for degassing solvents, with varying levels of effectiveness.

Method Effectiveness Best For Drawbacks
Freeze-Pump-Thaw Most Effective [13][14][15]All air-sensitive reactions, especially organometallic and radical chemistry.Time-consuming; requires liquid nitrogen.
Sparging (Bubbling) Least Effective [13][14][15]Applications where trace oxygen is tolerable; degassing large volumes.[16]Can evaporate solvent; less efficient at removing all dissolved gas.
Sonication under Vacuum Moderately Effective [13][14][16]HPLC solvents; some less sensitive reactions.Requires an ultrasonic bath; may not be sufficient for highly sensitive chemistry.

Protocol: Solvent Degassing by Freeze-Pump-Thaw (FPT)

This is the gold standard for preparing oxygen-free solvents.[13][14][16] The process involves three cycles of freezing the solvent, evacuating the headspace, and thawing to release dissolved gases.[17][18][19]

  • Preparation: Place the solvent in a Schlenk flask, filling it to no more than half its volume to allow for expansion upon freezing.[19] Add a magnetic stir bar.

  • Freeze: Close the flask's stopcock to seal it from the Schlenk line. Immerse the bottom of the flask in a Dewar of liquid nitrogen until the solvent is completely frozen solid.[8][14]

  • Pump: With the solvent still frozen, open the flask's stopcock to the vacuum manifold of the Schlenk line. Evacuate the headspace for 3-5 minutes.[17] You are removing the air that was above the liquid.

  • Thaw: Close the flask's stopcock. Remove the liquid nitrogen Dewar and allow the solvent to thaw completely. You will see bubbles of dissolved gas escaping from the liquid into the vacuum of the headspace as it thaws.[17][19]

  • Repeat: Repeat the entire Freeze-Pump-Thaw cycle two more times for a total of three cycles.[14][17] After the final thaw, the solvent is ready.

  • Final Step: Backfill the flask with a positive pressure of inert gas (N₂ or Ar).[17] The degassed solvent can be stored for 1-2 days under this inert atmosphere.[13][14][15]

FPT_Workflow cluster_cycle Repeat 3x A 1. Freeze (Solvent in sealed flask in Liquid N2) B 2. Pump (Open flask to vacuum while frozen) A->B Evacuate Headspace C 3. Thaw (Close flask, remove N2, let melt) B->C Seal Flask C->A Start Next Cycle End Degassed Solvent (Backfill with N2/Ar) C->End After Final Cycle Start Solvent in Schlenk Flask Start->A

Freeze-Pump-Thaw (FPT) Cycle Workflow.
Problem 3: I need to transfer a solid air-sensitive aromatic amine. What is the best practice outside of a glovebox?

A: Transferring a solid without a glovebox requires creating a temporary inert environment. The key is to use a positive pressure of inert gas to prevent air from entering the flask.

Protocol: Transferring a Solid Under Positive Inert Gas Pressure

  • Preparation: Place the receiving Schlenk flask on the Schlenk line and perform at least three "vac-and-backfill" cycles to render it inert.[20]

  • Establish Positive Flow: Remove the flask's stopper while maintaining a gentle, positive outflow of inert gas from the neck of the flask. You can feel this flow on your hand or see it on the oil bubbler of the Schlenk line.

  • Quick Addition: Using a powder funnel, quickly add the pre-weighed solid to the flask. The outflow of inert gas (preferably argon, which is denser than air) minimizes the ingress of air.[21]

  • Reseal: Immediately reseal the flask with its stopper.

  • Purge Again: Evacuate the flask gently to remove any air that may have entered during the transfer, then backfill with inert gas.

Solid_Transfer A 1. Prepare Inert Flask (3x Vac-Backfill Cycles) B 2. Establish Positive Inert Gas Flow A->B C 3. Remove Stopper Quickly Add Solid (via Powder Funnel) B->C D 4. Reseal Flask Immediately C->D E 5. Final Purge (Gentle Vac-Backfill) D->E

Workflow for Transferring an Air-Sensitive Solid.
Problem 4: I need to transfer a liquid air-sensitive aromatic amine. How do I do this safely and without contamination?

A: For transferring air-sensitive liquids, especially in volumes greater than a few milliliters, a cannula transfer is the preferred method.[12][22][23] A cannula is a double-tipped needle that allows for the transfer of liquid from one septum-sealed vessel to another under inert gas pressure.[24][25]

Protocol: Liquid Transfer Using a Cannula

  • Preparation: Ensure both the source flask (containing the amine) and the receiving flask are sealed with rubber septa and are under a positive pressure of inert gas via a Schlenk line.

  • Cannula Purge: Insert one end of the cannula through the septum of the source flask, keeping the tip in the headspace (above the liquid). Insert a short "vent" needle into the septum of the receiving flask to allow gas to escape.

  • Initiate Transfer: Lower the cannula tip into the liquid in the source flask. The positive pressure in the source flask will push the liquid through the cannula and into the receiving flask.[24]

  • Equalize Pressure: The flow rate can be controlled by adjusting the gas pressure. For a siphon transfer, you can briefly close the inert gas inlet to the receiving flask to create a slight pressure differential that starts the flow.[24]

  • Complete Transfer: Once the desired volume is transferred, raise the cannula tip above the liquid level in the source flask. Allow the inert gas to flush the remaining liquid from the cannula.

  • Removal: Remove the cannula from the receiving flask first, and then from the source flask. Remove the vent needle.

  • Cleaning: Immediately clean the cannula by flushing it with a suitable solvent (like acetone) to prevent blockages.[12]

References

  • How To: Degas Solvents. University of Rochester, Department of Chemistry. [Link]
  • Millar, S. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). ChemistryViews. [Link]
  • Cannula Transfer. (2024). Chemistry LibreTexts. [Link]
  • Freeze-Pump-Thaw. The Schlenk Line Survival Guide. [Link]
  • Sodupe, M., et al. (1995). Theoretical Study of the Oxidation Mechanism of Aromatic Amines. Journal of the Chemical Society, Perkin Transactions 2. [Link]
  • Cannula transfer. (2026). Grokipedia. [Link]
  • Transferring Liquids. (2024). Chemistry LibreTexts. [Link]
  • ExperimentDegas Document
  • Freeze-Pump-Thaw Liquid Degassing Guide. Scribd. [Link]
  • Freeze-Pump-Thaw Degassing of Liquids. University of Washington. [Link]
  • Wipf, P. Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh. [Link]
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. [Link]
  • Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry, University of Groningen. [Link]
  • Air-free technique. Wikipedia. [Link]
  • Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. [Link]
  • Cannula transfer. Wikipedia. [Link]
  • Millar, S. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (2). ChemistryViews. [Link]
  • Air-free technique. chemeurope.com. [Link]
  • Handling air-sensitive reagents AL-134. MIT Department of Chemistry. [Link]
  • An Illustrated Guide to Schlenk Line Techniques.
  • MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. DTIC. [Link]
  • Schlenk Techniques. Berry Group, University of Wisconsin-Madison. [Link]
  • Operating the Schlenk Line. Ignaszak Research Group, University of Western Ontario. [Link]
  • OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. Sciencemadness.org. [Link]
  • Ibne-Rasa, K. M., & Edwards, J. O. (1962). The Mechanism of the Oxidation of Some Aromatic Amines by Peroxyacetic Acid. Journal of the American Chemical Society. [Link]
  • Guides. Chemistry LibreTexts. [Link]
  • Schlenk Lines. University of York, Department of Chemistry. [Link]
  • García-García, P., et al. (2022).
  • Efficient extraction of aromatic amines in the air by the needle trap device packed with the zirconium based metal–organic framework sorbent. RSC Publishing. [Link]
  • Efficient extraction of aromatic amines in the air by the needle trap device packed with the zirconium based metal–organic framework sorbent. PubMed Central. [Link]
  • Process for the purification of aromatic amines.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Millar, S. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (4). ChemistryViews. [Link]
  • Reactions of Amines.
  • Millar, S. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). ChemistryViews. [Link]
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Technical Support Center: Amine Purification via Acidic Precipitation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for amine purification using acidic precipitation. This guide is designed for researchers, medicinal chemists, and process development scientists who leverage this fundamental technique to isolate and purify basic amine compounds. Here, we move beyond simple protocols to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide robust, field-tested methodologies to enhance your purification success.

Section 1: Fundamental Principles & Frequently Asked Questions (FAQs)

This section addresses the core concepts governing acidic precipitation, providing the foundational knowledge needed to make informed experimental choices.

Q1: What is the basic principle behind purifying an amine by acidic precipitation?

The technique hinges on the Lewis base character of the nitrogen atom in an amine, which possesses a lone pair of electrons.[1] This allows the amine (a base) to react with an acid to form an ammonium salt.[1] The key transformation is:

R₃N (organic-soluble) + HX (acid) → R₃NH⁺X⁻ (polar salt, often organic-insoluble)

Most freebase amines are soluble in common organic solvents. However, the resulting ammonium salt is ionic and highly polar. This drastic change in polarity causes the salt to become insoluble in many non-polar or moderately polar organic solvents, leading to its precipitation. Non-basic impurities remain dissolved in the organic solvent, allowing for separation by simple filtration. The purified free amine can then be regenerated by treatment with a base.[1][2]

Q2: How do I choose the right acid for my precipitation?

The choice of acid is critical and depends on the amine's basicity (its pKa), the desired properties of the salt (e.g., crystallinity, stability), and the solvent system.

  • pKa Matching: The fundamental principle is that the pKa of the acid used should be significantly lower than the pKa of the conjugate acid of the amine (often denoted as pKaH).[3][4] Most aliphatic amines have a pKaH in the range of 9-11.[5][6][7] Therefore, strong acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), or methanesulfonic acid (MSA) are effective.

  • Salt Properties: Different acids yield salts with different physical properties.

    • HCl often forms crystalline, easily filterable hydrochlorides. It can be conveniently used as a solution in solvents like dioxane or diethyl ether.[8]

    • Trichloroacetic acid (TCA) has been shown to be effective for precipitating amines. A key advantage is that the resulting TCA salt can be heated to decarboxylate, yielding volatile byproducts (CO₂ and chloroform) and the pure free amine, which simplifies the regeneration step.[9]

    • Organic acids like tartaric or oxalic acid can also be used and may offer advantages in crystallinity or for resolving chiral amines.[8]

Table 1: Comparison of Common Precipitating Acids

AcidTypical Form/SolventpKa (approx.)ProsCons
Hydrochloric Acid (HCl) Gas, or solution in Dioxane, Ether, Isopropanol-7Forms well-defined, often crystalline salts; volatile byproduct upon regeneration with base (NaCl).Can be hygroscopic; gaseous HCl requires special handling.
Sulfuric Acid (H₂SO₄) Concentrated liquid-3Forms non-hygroscopic salts; inexpensive.Can cause charring with sensitive substrates; forms non-volatile salts upon basification (e.g., Na₂SO₄).
Trifluoroacetic Acid (TFA) Liquid0.5Highly soluble in organic solvents; forms salts easily.Salts can be difficult to crystallize ("oily"); TFA is corrosive and volatile.
Methanesulfonic Acid (MSA) Liquid-1.9Forms stable, often crystalline salts; non-oxidizing.Less volatile than HCl; can be viscous and difficult to handle.
Trichloroacetic Acid (TCA) Solid0.7Forms precipitates easily; allows for thermal regeneration of the free amine without a base.[9]Can be corrosive; thermal regeneration requires careful temperature control.
Q3: How do I select an appropriate solvent for the precipitation?

The ideal solvent should meet two criteria:

  • It must readily dissolve the crude (freebase) amine and the impurities.

  • It must provide poor solubility for the resulting ammonium salt.

Commonly used solvents include diethyl ether (Et₂O), methyl tert-butyl ether (MTBE), ethyl acetate (EtOAc), tetrahydrofuran (THF), acetone, and toluene.[8][10] Ethers are particularly effective because they are relatively non-polar and have low solubility for salts.

Checkpoint: Before committing your entire batch, perform a small-scale test. Dissolve a small amount of your crude amine in the chosen solvent and add a drop of the acid. Instantaneous, clean precipitation is a good indicator of a suitable solvent system.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems encountered during the purification process, framed in a question-and-answer format.

Q4: I've added the acid, but no precipitate has formed. What should I do?

This is a common issue that can be traced back to several root causes.

  • Causality: Precipitation fails if the ammonium salt remains soluble in the reaction medium. This can happen if the solvent is too polar, the concentration of the amine is too low, or the salt itself is inherently soluble.

  • Troubleshooting Steps:

    • Increase Concentration: If the solution is dilute, try concentrating it by removing some of the solvent under reduced pressure.

    • Change the Solvent: Add a less polar "anti-solvent" dropwise to the solution. For example, if your amine is in ethyl acetate, try adding heptane or diethyl ether until turbidity is observed.[10]

    • Cool the Solution: Reducing the temperature will decrease the solubility of the salt. Place the flask in an ice bath and stir.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Try a Different Acid: The current acid may be forming a highly soluble salt. Experiment with a different acid from Table 1 on a small aliquot.

Q5: My product has "oiled out" instead of precipitating as a solid. How can I fix this?

"Oiling out" occurs when the formed salt is a liquid under the reaction conditions or is highly soluble, leading to a liquid-liquid phase separation instead of a solid precipitate.

  • Causality: This often happens when the melting point of the salt is below the experimental temperature or when impurities are present that depress the melting point. Highly concentrated solutions can also favor oiling out.

  • Troubleshooting Steps:

    • Dilute and Re-precipitate: Add more solvent to dissolve the oil, then add a less polar anti-solvent (like hexane or ether) very slowly with vigorous stirring to encourage solid formation.

    • Cooling and Sonication: Cool the mixture in an ice or dry ice/acetone bath. Gentle sonication can sometimes induce crystallization from the oil.

    • Trituration: Try to solidify the oil by stirring it vigorously with a non-polar solvent in which the oil is completely insoluble (e.g., hexane). This mechanical agitation can break up the oil and induce crystallization.

    • Isolate and Redissolve: Decant the solvent, dissolve the oil in a minimal amount of a more polar solvent (like methanol or isopropanol), and then precipitate it by slowly adding a non-polar solvent (like ether).

Q6: The precipitate is very fine and difficult to filter. What can be done?

Extremely fine particles can clog filter paper and make isolation tedious.

  • Causality: Very rapid precipitation, often caused by adding the acid too quickly or using a highly supersaturated solution, leads to the formation of many small nuclei rather than the slow growth of larger crystals.

  • Troubleshooting Steps:

    • Age the Precipitate: Allow the suspension to stir (or stand) for an extended period (1 hour to overnight), sometimes with gentle warming and slow cooling (a process called Ostwald ripening). This allows smaller particles to dissolve and redeposit onto larger crystals.

    • Use a Filter Aid: Add a small amount of a filter aid like Celite® to the slurry before filtration. This creates a porous bed that helps trap the fine particles without clogging.

    • Centrifugation: For very fine precipitates, centrifugation can be more effective than filtration. The supernatant can be decanted, and the solid pellet can be washed and re-centrifuged.

Q7: My yield is low after regenerating the free base. Where did my product go?

Loss of product during the regeneration and extraction phase is a frequent problem.

  • Causality: The most common cause is incomplete basification or the formation of an emulsion during the liquid-liquid extraction. The free amine may also have some solubility in the aqueous layer.[11]

  • Troubleshooting Steps:

    • Ensure Complete Basification: After adding a base (e.g., 1M NaOH, NaHCO₃), check the pH of the aqueous layer with pH paper to ensure it is sufficiently basic (pH > 10) to fully deprotonate the ammonium salt.[12]

    • Break Emulsions: If an emulsion forms during extraction, add a small amount of brine (saturated NaCl solution). This increases the ionic strength of the aqueous layer, which can help break the emulsion.

    • Multiple Extractions: Perform multiple extractions (e.g., 3-4 times) with a smaller volume of organic solvent rather than a single extraction with a large volume. This is more efficient at recovering the product.

    • Back-Extraction: If the product is suspected to be in the aqueous layer, you can try to "salt it out" by saturating the aqueous layer with NaCl, which decreases the amine's solubility in water, and then re-extracting.

Section 3: Protocols & Methodologies

This section provides detailed, step-by-step workflows for the purification process.

Protocol 1: General Amine Purification via HCl Precipitation

This protocol describes a standard method for purifying a moderately basic amine using a solution of HCl in an organic solvent.

Workflow Diagram:

AminePurification cluster_precipitation Step 1: Salt Formation & Precipitation cluster_isolation Step 2: Isolation cluster_regeneration Step 3: Regeneration of Free Base A Dissolve Crude Amine in an Ethereal Solvent (e.g., MTBE, Et2O) B Add HCl Solution (e.g., 2M in Et2O) dropwise with stirring A->B 1.1 C Precipitate Forms (Amine Hydrochloride) B->C 1.2 D Isolate Solid by Vacuum Filtration C->D 2.1 E Wash Solid with Cold, Fresh Solvent D->E 2.2 F Dry Solid Salt Under Vacuum E->F 2.3 G Suspend Salt in Water & Organic Solvent (e.g., EtOAc) F->G 3.1 H Add Aqueous Base (e.g., 1M NaOH) until pH > 10 G->H 3.2 I Separate Organic Layer H->I 3.3 J Extract Aqueous Layer with Fresh Solvent (2x) I->J 3.4 K Combine Organic Layers, Dry (Na2SO4), Filter, and Concentrate J->K 3.5 L Pure Free Amine K->L 3.6

Caption: Workflow for amine purification via acidic precipitation and subsequent regeneration.

Methodology:

  • Dissolution: Dissolve the crude amine mixture in a suitable solvent like MTBE or diethyl ether (approx. 10-20 mL per gram of crude material).

  • Precipitation: While stirring the solution at room temperature, add a solution of HCl in an organic solvent (e.g., 2.0 M HCl in diethyl ether) dropwise. Continue addition until no further precipitate is formed.

    • Validation Checkpoint: After stirring for 15 minutes, allow the solid to settle. Add one more drop of the HCl solution to the clear supernatant. If more precipitate forms, continue the dropwise addition.

  • Isolation: Collect the precipitated ammonium salt by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the purified salt under high vacuum to remove all traces of solvent.

  • Regeneration: Suspend the dried salt in a biphasic mixture of ethyl acetate and water.

  • Basification: Add 1M NaOH solution dropwise with vigorous stirring until the aqueous layer is strongly basic (pH > 10). All of the solid salt should dissolve as the free amine is formed.[1][2]

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with fresh ethyl acetate.

  • Final Isolation: Combine all organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the pure free amine.

References

  • Brainly. (2023). To regenerate a free amine from an ammonium salt, which of the following may be used?
  • NCERT. Amines.
  • Scribd. Pka Chart.
  • Alfa Chemistry. pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.
  • Reddit. (2024). Amine workup : r/Chempros.
  • Fiveable. Structure and properties of amines | Organic Chemistry II Class Notes.
  • Master Organic Chemistry. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH).
  • OpenStax. (n.d.). 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition.
  • Rombouts, F., et al. (2022). Trichloroacetic acid fueled practical amine purifications. PubMed Central.
  • Sciencemadness.org. (2007). amine salt formation in ketones as solvents.
  • ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine?
  • YouTube. (2022). How to purify Amine?

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Validation & Comparative

A Researcher's Guide to the ¹H NMR Spectral Interpretation of 5-Chlorobenzo[d]dioxol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. For researchers engaged in the synthesis and application of substituted benzodioxole derivatives, a class of compounds with significant pharmacological and chemical relevance, nuclear magnetic resonance (NMR) spectroscopy stands as an indispensable analytical technique. This guide provides an in-depth analysis and interpretation of the proton NMR (¹H NMR) spectrum of 5-Chlorobenzo[d]dioxol-4-amine, a key intermediate in various synthetic pathways. By comparing its spectral features with those of structurally related analogues, this document aims to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and characterize this and similar molecules.

The Structural Context: Understanding Substituent Effects

The ¹H NMR spectrum of an aromatic compound is exquisitely sensitive to the electronic environment of each proton. The introduction of substituents onto the benzene ring induces predictable shifts in the resonance frequencies (chemical shifts) of the remaining protons. In the case of 5-Chlorobenzo[d]dioxol-4-amine, we must consider the interplay of three key structural motifs: the foundational benzo[d]dioxole ring system, an electron-donating amino group (-NH₂), and an electron-withdrawing chloro group (-Cl).

The amino group, through resonance, donates electron density to the aromatic ring, particularly at the ortho and para positions. This increased electron density results in magnetic shielding, causing the corresponding protons to resonate at a lower chemical shift (upfield).[1][2] Conversely, the chloro group, primarily through its inductive effect, withdraws electron density from the ring, leading to deshielding and a downfield shift in the resonance of nearby protons.[2] The final observed chemical shifts in 5-Chlorobenzo[d]dioxol-4-amine are a composite of these competing electronic effects.

Predicted ¹H NMR Spectrum of 5-Chlorobenzo[d]dioxol-4-amine

Structure of 5-Chlorobenzo[d]dioxol-4-amine

Based on additivity rules and comparison with related structures, the following ¹H NMR signals are anticipated:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H-7~6.8 - 7.0Doublet~8.01HOrtho to the electron-donating oxygen of the dioxole ring and meta to the chloro group.
H-6~6.3 - 6.5Doublet~8.01HOrtho to both the strongly electron-donating amino group and the dioxole oxygen, and meta to the chloro group, resulting in a significant upfield shift.
O-CH₂-O~5.9 - 6.1Singlet-2HCharacteristic singlet for the methylene protons of the benzodioxole moiety.[3]
-NH₂~3.5 - 5.0Broad Singlet-2HThe chemical shift of amine protons is variable and concentration-dependent; the signal is often broad due to quadrupole broadening and chemical exchange.[4][5]

Comparative Spectral Analysis

To substantiate our predictions, a comparison with the known ¹H NMR data of benzo[d]dioxole and 5-chloro-1,3-benzodioxole is instructive.

CompoundH-4/H-7H-5/H-6O-CH₂-O
Benzo[d]dioxole~6.81 ppm~6.81 ppm~5.90 ppm
5-Chloro-1,3-benzodioxole~6.7-6.9 ppm (m)~6.7-6.9 ppm (m)~5.9-6.0 ppm (s)

Data sourced from spectral databases.[6][7][8][9][10]

In the parent benzo[d]dioxole, the four aromatic protons are chemically equivalent, giving rise to a single signal around 6.81 ppm. The introduction of a chloro group at the 5-position in 5-chloro-1,3-benzodioxole breaks this symmetry, leading to a more complex multiplet in the aromatic region.

For our target molecule, 5-Chlorobenzo[d]dioxol-4-amine, the presence of the strongly donating amino group at the 4-position will exert a more pronounced effect on the chemical shifts of the adjacent protons. Specifically, H-6, being ortho to the amino group, is expected to be shifted significantly upfield compared to the aromatic protons in both benzo[d]dioxole and 5-chloro-1,3-benzodioxole. H-7, being meta to the amino group, will be less affected by its donating effect but will still experience the influence of the adjacent dioxole ring and the meta-positioned chloro group. The two aromatic protons, H-6 and H-7, are ortho to each other, which should result in a doublet for each signal with a typical ortho coupling constant of approximately 8 Hz.[11]

Experimental Protocol for ¹H NMR Data Acquisition

To obtain a high-quality ¹H NMR spectrum of 5-Chlorobenzo[d]dioxol-4-amine, the following experimental procedure is recommended:

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid 5-Chlorobenzo[d]dioxol-4-amine.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a clean, dry NMR tube. The choice of solvent may influence the chemical shift of the amine protons.
  • Ensure the sample is fully dissolved. Gentle warming or sonication may be employed if necessary.

2. NMR Instrument Parameters (300-500 MHz Spectrometer):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.
  • Acquisition Time (AQ): 2-4 seconds.
  • Relaxation Delay (D1): 1-5 seconds. A longer delay may be necessary for quantitative integration.
  • Number of Scans (NS): 8-16 scans should provide adequate signal-to-noise for a sample of this concentration.
  • Spectral Width (SW): A spectral width of approximately 12-16 ppm is generally appropriate for ¹H NMR.
  • Temperature: Room temperature (e.g., 298 K).

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase correct the spectrum manually.
  • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃ or 2.50 ppm for DMSO-d₆).
  • Integrate all signals to determine the relative number of protons for each resonance.
  • Analyze the multiplicities and coupling constants of the signals.

To confirm the assignment of the -NH₂ protons, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, a drop of deuterium oxide (D₂O) is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The signal corresponding to the amine protons will typically broaden and diminish or disappear due to the exchange of the amine protons with deuterium.[4]

G cluster_workflow ¹H NMR Workflow A Sample Preparation (5-10 mg in 0.6 mL solvent) B Data Acquisition (300-500 MHz NMR) A->B Insert into spectrometer C Data Processing (FT, Phasing, Calibration) B->C Acquire FID D Spectral Analysis (Chemical Shift, Integration, Multiplicity) C->D Generate Spectrum E D₂O Exchange (Optional) (Confirm -NH₂ signal) D->E Ambiguous -NH₂ signal

Sources

A Comparative Guide to the Synthesis of 5-Chlorobenzo[d]dioxol-4-amine: An Essential Building Block for Scientific Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the synthesis of novel molecular scaffolds is a critical endeavor. Among these, 5-Chlorobenzo[d]dioxol-4-amine stands out as a valuable intermediate, sought after by researchers for its utility in constructing more complex molecules with potential therapeutic applications. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, offering detailed experimental protocols and supporting data to inform methodological choices in the laboratory.

Introduction to 5-Chlorobenzo[d]dioxol-4-amine

5-Chlorobenzo[d]dioxol-4-amine, with the CAS Number 379228-45-2, is a substituted benzodioxole derivative. The unique arrangement of its functional groups—an amine and a chlorine atom on the benzodioxole core—makes it a versatile precursor for the synthesis of a variety of heterocyclic compounds. Its structural features are of particular interest in the development of kinase inhibitors and other targeted therapies. The efficient and scalable synthesis of this compound is therefore a topic of significant interest to the scientific community.

This guide will explore two primary synthetic pathways to 5-Chlorobenzo[d]dioxol-4-amine, evaluating each for its advantages and limitations in terms of yield, purity, safety, and scalability.

Route 1: Nitration and Subsequent Reduction of 5-Chloro-1,3-benzodioxole

This route commences with the commercially available 1,3-benzodioxole and proceeds through a three-step sequence: chlorination, nitration, and reduction.

digraph "Route_1_Synthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Figure 1: Synthetic pathway for Route 1.

Step 1: Chlorination of 1,3-Benzodioxole

The initial step involves the electrophilic chlorination of 1,3-benzodioxole to yield 5-chloro-1,3-benzodioxole.

Experimental Protocol:

  • In a well-ventilated fume hood, dissolve 1,3-benzodioxole in a suitable chlorinated solvent such as chloroform.

  • While maintaining the temperature at approximately 35°C, slowly introduce chlorine gas into the solution.

  • After the addition is complete, continue stirring the reaction mixture for a designated period, typically around 2 hours.

  • Upon completion, the reaction mixture is washed with water and then a brine solution.

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 5-chloro-1,3-benzodioxole.

This chlorination step is reported to proceed with a high yield, often exceeding 95%.[1]

Step 2: Nitration of 5-Chloro-1,3-benzodioxole

The subsequent step is the nitration of 5-chloro-1,3-benzodioxole. The directing effects of the chloro and methylenedioxy groups are crucial in this step. The electron-donating methylenedioxy group is a strong ortho-, para-director, while the chloro group is a deactivating ortho-, para-director. The powerful activating effect of the methylenedioxy group is the dominant factor, directing the incoming electrophile primarily to the position ortho to it, which is the C-4 position.

Experimental Protocol:

  • Dissolve 5-chloro-1,3-benzodioxole in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a nitrating mixture, typically consisting of concentrated nitric acid in glacial acetic acid, while maintaining a low temperature (e.g., 15-25°C).

  • After the addition, allow the reaction to stir at room temperature.

  • The product, 5-chloro-4-nitrobenzo[d][2][3]dioxole, often precipitates from the reaction mixture and can be collected by filtration.

Step 3: Reduction of the Nitro Group

The final step in this route is the reduction of the nitro group to an amine. This is a common transformation in organic synthesis, and several methods are available.

Common Reduction Methods:

  • Catalytic Hydrogenation: This method involves the use of a catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO2), under a hydrogen atmosphere.[5] It is generally a clean and high-yielding method.

  • Metal/Acid Reduction: A classic and cost-effective method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl).[3] This method is robust and widely used in industrial settings.

  • Other Reducing Agents: Reagents like sodium dithionite or tin(II) chloride can also be employed for this reduction.[5]

Experimental Protocol (Fe/HCl Reduction):

  • Suspend 5-chloro-4-nitrobenzo[d][2][3]dioxole in a mixture of ethanol and water.

  • Add iron powder and a catalytic amount of ammonium chloride.

  • Heat the mixture to reflux and monitor the reaction progress.

  • Upon completion, filter the hot reaction mixture through celite to remove the iron salts.

  • The filtrate is then concentrated, and the product is extracted with an organic solvent.

  • The organic extracts are dried and concentrated to afford 5-Chlorobenzo[d]dioxol-4-amine.

Yields for this type of reduction are typically high, often in the range of 80-95%.[3]

Route 2: Direct Chlorination of 4-Aminobenzo[d][1][2]dioxole

An alternative approach involves the direct chlorination of an aminated precursor, 4-aminobenzo[d][2][3]dioxole. This route is more convergent but presents challenges in controlling the regioselectivity of the chlorination.

digraph "Route_2_Synthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Figure 2: Synthetic pathway for Route 2.

The amino group is a strong activating and ortho-, para-directing group. The methylenedioxy group is also activating and ortho-, para-directing. Therefore, direct chlorination of 4-aminobenzo[d][2][3]dioxole could potentially lead to a mixture of products. However, the position ortho to the amino group (C-5) is sterically unhindered and electronically activated, making it a likely site for electrophilic substitution.

A common reagent for the chlorination of activated aromatic rings is N-Chlorosuccinimide (NCS).[6][7]

Experimental Protocol (Proposed):

  • Dissolve 4-aminobenzo[d][2][3]dioxole in a suitable solvent, such as dichloromethane or acetonitrile.

  • Add N-Chlorosuccinimide (NCS) portion-wise at room temperature.

  • Stir the reaction mixture until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is washed with an aqueous solution of sodium thiosulfate to quench any remaining NCS, followed by water and brine.

  • The organic layer is dried and concentrated, and the crude product is purified by column chromatography to isolate 5-Chlorobenzo[d]dioxol-4-amine.

The yield and selectivity of this reaction would need to be empirically determined, as specific literature on this exact transformation is scarce.

Comparison of Synthesis Routes

FeatureRoute 1: Nitration-ReductionRoute 2: Direct Chlorination
Starting Material 1,3-Benzodioxole (readily available)4-Aminobenzo[d][2][3]dioxole (less common)
Number of Steps 31
Overall Yield Potentially high (product of three high-yielding steps)Unknown, likely moderate to good
Regioselectivity Generally well-controlledPotentially problematic, may require optimization
Reagents & Conditions Involves strong acids and potentially hazardous nitrating agents. Reduction step can use harsh conditions.Milder conditions may be possible with reagents like NCS.
Purification May require purification at each step.Final purification may be challenging if isomers are formed.
Scalability Each step is generally scalable.Potentially scalable if selectivity is high.

Conclusion and Recommendations

Both synthetic routes present viable pathways to 5-Chlorobenzo[d]dioxol-4-amine.

Route 1 is a more established and predictable approach. The starting material is inexpensive, and the individual reactions are well-documented for similar substrates. While it involves more steps, the high yields often associated with each transformation can lead to a good overall yield. The key challenge lies in confirming the regioselectivity and optimizing the conditions for the nitration of 5-chloro-1,3-benzodioxole.

Route 2 offers the advantage of being a more direct and atom-economical approach. However, the lack of specific literature for the direct chlorination of 4-aminobenzo[d][2][3]dioxole introduces a degree of uncertainty regarding its feasibility, yield, and selectivity. Significant process development may be required to control the formation of isomeric byproducts.

For researchers requiring a reliable and well-precedented synthesis, Route 1 is the recommended starting point . For those interested in developing novel and more efficient synthetic methodologies, Route 2 presents an interesting avenue for investigation , with the potential for a more streamlined process if the selectivity challenges can be overcome.

Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including the scale of the synthesis, the availability of starting materials, and the time and resources available for process optimization.

References

  • ResearchGate.
  • Wikipedia. Reduction of nitro compounds. [Link]
  • PubMed. Design and Synthesis of 5-Substituted Benzo[d][1][2]dioxole Derivatives as Potent Anticonvulsant Agents. [Link]
  • International Science Community Association. Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. [Link]
  • ResearchGate. The chlorination of 4‐aminobenzoic acid and its methyl ester. [Link]
  • PrepChem.com. Synthesis of 5-nitro-1,3-benzodioxole. [Link]
  • ResearchGate. N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis. [Link]
  • PubMed Central.

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A Comparative Guide to the Mass Spectrometry Fragmentation of 5-Chlorobenzo[d]dioxol-4-amine and its Analytical Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of 5-Chlorobenzo[d]dioxol-4-amine, a compound of interest in medicinal chemistry. Beyond a singular focus, we will objectively compare its primary analytical technique, mass spectrometry, with viable alternatives, offering a comprehensive toolkit for researchers in the field. This document is designed to bridge the gap between theoretical knowledge and practical application, empowering you to make informed decisions in your analytical workflows.

Unraveling the Fragmentation Puzzle: 5-Chlorobenzo[d]dioxol-4-amine

Understanding the fragmentation pattern of a molecule under mass spectrometric analysis is akin to deciphering its unique fingerprint. For 5-Chlorobenzo[d]dioxol-4-amine, electron ionization (EI) mass spectrometry is a powerful tool for structural confirmation. The fragmentation cascade is dictated by the inherent stability of the resulting ions and the electronic properties of the substituent groups on the benzodioxole core.

Upon electron impact, the molecule (Molecular Weight: ~185.59 g/mol ) will form a molecular ion (M+•). The presence of chlorine will be readily identifiable by the characteristic M+2 peak, with an intensity of approximately one-third of the M+• peak, due to the natural abundance of the ³⁷Cl isotope.[1] The fragmentation of the molecular ion is proposed to follow several key pathways, driven by the amine, chloro, and dioxole functionalities.

A primary fragmentation event is the α-cleavage adjacent to the amine group, a common pathway for aromatic amines.[2] This involves the loss of a hydrogen radical to form a stable iminium cation. Another significant fragmentation pathway involves the loss of the chlorine atom. The stability of the aromatic ring often leads to a prominent molecular ion peak.[2]

The benzodioxole ring itself can undergo characteristic fragmentation. A key fragmentation is the loss of a formaldehyde (CH₂O) molecule from the dioxole ring, leading to a benzofuran-like radical cation. Further fragmentation can involve the loss of carbon monoxide (CO).

Here is a proposed fragmentation pathway:

Fragmentation_of_5_Chlorobenzodioxol_4_amine M [M]+• m/z 185/187 F1 [M-H]+ m/z 184/186 (α-cleavage) M->F1 - H• F2 [M-Cl]+ m/z 150 M->F2 - Cl• F3 [M-CH2O]+• m/z 155/157 M->F3 - CH2O F5 [M-Cl-HCN]+ m/z 123 F2->F5 - HCN F4 [M-CH2O-CO]+• m/z 127/129 F3->F4 - CO

Caption: Proposed Electron Ionization Mass Spectrometry Fragmentation Pathway of 5-Chlorobenzo[d]dioxol-4-amine.

A Comparative Analysis of Analytical Techniques

While mass spectrometry is a cornerstone for structural elucidation, a comprehensive analytical strategy often involves complementary techniques. The choice of method depends on the specific analytical question, be it qualitative identification, quantitative analysis, or impurity profiling.

Analytical TechniquePrincipleAdvantagesDisadvantagesTypical Application
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass analysis.High chromatographic resolution for volatile and semi-volatile compounds. Well-established libraries for compound identification.Requires derivatization for non-volatile compounds like primary amines to improve volatility.[3] Thermal degradation of labile compounds can be a concern.Identification and quantification of volatile and semi-volatile impurities and metabolites.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separates compounds in a liquid mobile phase based on their affinity for a stationary phase, followed by tandem mass analysis.Applicable to a wide range of compounds, including non-volatile and thermally labile molecules.[4][5] High sensitivity and selectivity, especially in complex matrices.[6]Matrix effects can suppress or enhance ionization, affecting quantification. Lower chromatographic resolution compared to GC for some compounds.Quantitative analysis of the parent compound and its metabolites in biological fluids.[7] High-throughput screening.
High-Resolution Mass Spectrometry (HRMS) Measures mass-to-charge ratios with high accuracy, allowing for the determination of elemental composition.[8][9]Provides unambiguous elemental composition, which is critical for the identification of unknown compounds.[10] Can differentiate between isobaric interferences.Higher instrument cost and complexity compared to nominal mass spectrometers.Structural elucidation of unknown impurities and degradation products.[11] Confirmation of molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and connectivity of atoms in a molecule.Provides definitive structural information, including stereochemistry. Non-destructive technique.Relatively low sensitivity compared to mass spectrometry. Requires larger sample amounts and longer acquisition times.Unambiguous structure determination of the final product and key intermediates.

Experimental Protocols: A Practical Guide

1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis with Derivatization

  • Rationale: To enhance the volatility of 5-Chlorobenzo[d]dioxol-4-amine for GC analysis, derivatization of the primary amine is necessary. Silylation is a common and effective method.

  • Protocol:

    • Sample Preparation: Accurately weigh 1 mg of the compound and dissolve it in 1 mL of a suitable aprotic solvent (e.g., acetonitrile).

    • Derivatization: Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) to the sample solution.

    • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.

    • GC-MS Analysis:

      • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

      • GC Conditions: Use a non-polar capillary column (e.g., DB-5ms). A typical temperature program would start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

      • MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode with a scan range of m/z 40-500.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantitative Analysis

  • Rationale: LC-MS/MS provides the sensitivity and selectivity required for quantifying low levels of the target analyte in complex matrices, such as biological fluids.

  • Protocol:

    • Sample Preparation (from Plasma):

      • To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard to precipitate proteins.

      • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

      • Transfer the supernatant to a clean vial for analysis.

    • LC-MS/MS Analysis:

      • LC Conditions: Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). A typical mobile phase would be a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

      • MS/MS Conditions: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion will be the protonated molecule [M+H]⁺ (m/z 186). Product ions for fragmentation would need to be determined by infusing a standard solution and performing a product ion scan.

LC_MS_Workflow cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS/MS Detection Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Injection Injection Supernatant->Injection Column C18 Reversed-Phase Column Injection->Column Elution Gradient Elution Column->Elution Ionization Electrospray Ionization (ESI+) Elution->Ionization Precursor Precursor Ion Selection ([M+H]+) Ionization->Precursor Fragmentation Collision-Induced Dissociation (CID) Precursor->Fragmentation Product Product Ion Detection Fragmentation->Product Data Data Product->Data Data Acquisition & Quantification

Caption: A typical workflow for the quantitative analysis of 5-Chlorobenzo[d]dioxol-4-amine in a biological matrix using LC-MS/MS.

Conclusion

The structural elucidation and quantification of 5-Chlorobenzo[d]dioxol-4-amine can be approached through a variety of powerful analytical techniques. While electron ionization mass spectrometry provides a robust method for initial identification through its characteristic fragmentation pattern, a multi-faceted approach employing LC-MS/MS for sensitive quantification and HRMS for definitive formula confirmation will yield the most comprehensive and reliable data. The choice of methodology should be guided by the specific research question, available instrumentation, and the nature of the sample matrix. This guide serves as a foundational resource to aid researchers in navigating these analytical decisions with confidence and scientific rigor.

References

  • Calza, P., Medana, C., & Baiocchi, C. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine.
  • Jain, R., & Singh, S. (2021). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine.
  • Agilent Technologies. (2019).
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  • Lederer, T., & Karst, U. (2005). LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. Analytical and Bioanalytical Chemistry, 381(3), 704–711. [Link]
  • Wang, R., et al. (2020). Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. TrAC Trends in Analytical Chemistry, 124, 115793. [Link]
  • Donegan, M., & Ram-Mohan, S. (2021). Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. Drug Testing and Analysis, 13(5), 906-926. [Link][9]
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Yoshizawa, T., et al. (2018). Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry. Analyst, 143(7), 1646-1651. [Link][12]
  • Kertesz, V., & Van Berkel, G. J. (2019).
  • CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). (n.d.).
  • ResearchGate. (n.d.). Mass fragmentation pattern of 4-acetyl-N(2,3-dihydrobenzo[5][6]dioxin-6yl)benzenesulfonamide (3f).
  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-463. [Link]
  • Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).
  • Sparkman, O. D. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I.
  • Sun, W., et al. (2010). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Journal of the American Society for Mass Spectrometry, 21(4), 633-643. [Link]
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  • Introduction to Mass Spectrometry. (n.d.). [Link][1]
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A Comparative Investigation into the Bioactivity of 5-Chlorobenzo[d]dioxol-4-amine and its Non-Chlorinated Analog: A Proposed Study

Author: BenchChem Technical Support Team. Date: January 2026

The structural similarity of these compounds to known psychoactive substances, particularly those interacting with monoamine transporters, suggests a potential for central nervous system activity. The introduction of a chlorine atom at the 5-position of the benzodioxole ring is hypothesized to significantly modulate the bioactivity of the parent amine. Structure-activity relationship (SAR) studies of analogous compounds, such as amphetamines, have demonstrated that halogenation can alter potency and selectivity for monoamine transporters, often increasing serotonergic effects and, in some cases, toxicity.[1] This guide outlines the necessary steps to rigorously test this hypothesis for the benzodioxol-4-amine scaffold.

Rationale for Comparison: The Influence of Chlorination

The core of this investigation lies in understanding the structure-activity relationship imparted by the chloro- substituent. The addition of a halogen atom to an aromatic ring can influence a molecule's pharmacokinetic and pharmacodynamic properties through several mechanisms:

  • Electronic Effects: The electron-withdrawing nature of chlorine can alter the electron density of the aromatic ring and the basicity of the amine group, potentially affecting receptor-ligand interactions.

  • Lipophilicity: The introduction of a chlorine atom generally increases the lipophilicity of a molecule, which can impact its ability to cross the blood-brain barrier and access CNS targets.

  • Steric Hindrance: The size of the chlorine atom may introduce steric hindrance, influencing the molecule's preferred conformation and its fit within a receptor's binding pocket.

Given these potential effects, it is plausible that 5-Chlorobenzo[d]dioxol-4-amine will exhibit a different bioactivity profile compared to benzo[d]dioxol-4-amine, particularly concerning its affinity and functional activity at monoamine transporters.

Proposed Synthesis of Target Compounds

The following are proposed synthetic routes for obtaining the target compounds for this study. These are based on established chemical transformations for analogous structures.

Synthesis of Benzo[d]dioxol-4-amine

A plausible route to benzo[d]dioxol-4-amine involves the reduction of a corresponding nitro-substituted precursor.

A 1,2-Benzenediol (Catechol) B Benzo[d][1,3]dioxole A->B Dihalomethane, Base C 4-Nitrobenzo[d][1,3]dioxole B->C Nitrating Agent (e.g., HNO3/H2SO4) D Benzo[d]dioxol-4-amine C->D Reduction (e.g., SnCl2/HCl or H2/Pd-C)

Caption: Proposed synthetic pathway for Benzo[d]dioxol-4-amine.

Synthesis of 5-Chlorobenzo[d]dioxol-4-amine

A potential synthesis of 5-Chlorobenzo[d]dioxol-4-amine could start from a chlorinated catechol, followed by methylenation, nitration, and reduction.

A 4-Chlorocatechol B 5-Chlorobenzo[d][1,3]dioxole A->B Dihalomethane, Base C 5-Chloro-4-nitrobenzo[d][1,3]dioxole B->C Nitrating Agent (e.g., HNO3/H2SO4) D 5-Chlorobenzo[d]dioxol-4-amine C->D Reduction (e.g., SnCl2/HCl or H2/Pd-C)

Caption: Proposed synthetic pathway for 5-Chlorobenzo[d]dioxol-4-amine.

Proposed Experimental Protocols for Bioactivity Assessment

To comprehensively compare the bioactivity of the two compounds, a series of in vitro assays targeting the primary monoamine transporters—dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET)—are proposed.

Radioligand Binding Assays

These assays will determine the binding affinity (Ki) of each compound for the human DAT, SERT, and NET. The principle is a competitive displacement of a known radioligand from the transporter expressed in a stable cell line.

Materials:

  • HEK293 cells stably expressing human DAT (hDAT), hSERT, or hNET.

  • Radioligands: [³H]WIN 35,428 (for hDAT), [³H]Citalopram (for hSERT), [³H]Nisoxetine (for hNET).

  • Non-specific binding inhibitors: GBR 12909 (for hDAT), Fluoxetine (for hSERT), Desipramine (for hNET).

  • Test compounds: 5-Chlorobenzo[d]dioxol-4-amine and benzo[d]dioxol-4-amine.

  • Assay buffer, scintillation fluid, 96-well plates, and a scintillation counter.

Step-by-Step Protocol:

  • Cell Membrane Preparation: Harvest HEK293 cells expressing the transporter of interest and prepare cell membrane homogenates.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the appropriate radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plates at room temperature for a defined period to allow for binding equilibrium to be reached.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

Monoamine Transporter Uptake Inhibition Assays

These functional assays will measure the potency (IC50) of each compound to inhibit the uptake of a radiolabeled monoamine substrate into cells expressing the respective transporter.

Materials:

  • HEK293 cells stably expressing hDAT, hSERT, or hNET, plated in 96-well plates.

  • Radiolabeled substrates: [³H]Dopamine (for hDAT), [³H]Serotonin (for hSERT), [³H]Norepinephrine (for hNET).

  • Uptake buffer and lysis buffer.

  • Test compounds: 5-Chlorobenzo[d]dioxol-4-amine and benzo[d]dioxol-4-amine.

  • Scintillation counter.

Step-by-Step Protocol:

  • Cell Culture: Plate the transporter-expressing HEK293 cells in 96-well plates and grow to confluence.

  • Pre-incubation: Wash the cells with uptake buffer and pre-incubate with varying concentrations of the test compound or vehicle.

  • Initiation of Uptake: Add the respective radiolabeled monoamine substrate to each well to initiate the uptake reaction.

  • Termination of Uptake: After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Cell Lysis: Lyse the cells to release the intracellular contents.

  • Scintillation Counting: Transfer the cell lysate to scintillation vials and measure the radioactivity.

  • Data Analysis: Calculate the percentage of uptake inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression.

cluster_0 Radioligand Binding Assay cluster_1 Uptake Inhibition Assay A Prepare Cell Membranes (hDAT, hSERT, hNET) B Incubate Membranes with Radioligand and Test Compound A->B C Filter and Wash B->C D Scintillation Counting C->D E Calculate Ki D->E F Plate Transporter-Expressing Cells G Pre-incubate with Test Compound F->G H Add Radiolabeled Substrate G->H I Terminate Uptake and Lyse Cells H->I J Scintillation Counting I->J K Calculate IC50 J->K

Caption: Experimental workflows for bioactivity assessment.

Proposed Data Presentation

The results of the proposed experiments should be summarized in a clear and concise table to facilitate direct comparison between the two compounds.

CompoundhDAT Ki (nM)hSERT Ki (nM)hNET Ki (nM)hDAT IC50 (nM)hSERT IC50 (nM)hNET IC50 (nM)
Benzo[d]dioxol-4-amine
5-Chlorobenzo[d]dioxol-4-amine

Discussion and Potential Implications

The data generated from these proposed experiments will provide valuable insights into the structure-activity relationship of the benzodioxol-4-amine scaffold. A significant increase in affinity and/or potency for one or more of the monoamine transporters by the chlorinated analog would highlight the importance of halogenation in modulating the bioactivity of this chemical class.

Furthermore, a shift in selectivity, for instance, a preferential increase in activity at SERT, would be consistent with observations for other chlorinated psychoactive compounds.[1] Such findings would be of significant interest for the design of novel CNS-active agents with specific pharmacological profiles.

It is also crucial to consider the potential for increased toxicity with the chlorinated analog. Aromatic amines and halogenated aromatic compounds can pose toxicological risks, and any observed increase in bioactivity should be followed by a thorough in vitro safety assessment, including cytotoxicity and mutagenicity assays.[2][3][4][5][6]

Conclusion

This guide provides a comprehensive roadmap for a comparative bioactivity study of 5-Chlorobenzo[d]dioxol-4-amine and its non-chlorinated analog. By following the proposed synthesis and experimental protocols, researchers can generate the necessary data to elucidate the impact of chlorination on the pharmacological profile of this novel chemical scaffold. The findings from such a study would contribute significantly to the understanding of structure-activity relationships and could guide the future development of new therapeutic agents.

References

  • Bentzien, J., & Muegge, I. (2014). In Silico Predictions of Genotoxicity for Aromatic Amines. Frontiers in Bioscience (Landmark Edition), 19, 649-661. [Link]
  • Norinder, U., Myatt, G. J., & Ahlberg-Helgee, E. (2018). Predicting Aromatic Amine Mutagenicity with Confidence: A Case Study Using Conformal Prediction. Biomolecules, 8(3), 85. [Link]
  • Vickers, A. E., Sloop, T. C., & Lucier, G. W. (1985). Mechanism of action of toxic halogenated aromatics. Environmental Health Perspectives, 59, 121–128. [Link]
  • Grigoryan, Y., et al. (2023). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. ACS Chemical Neuroscience. [Link]
  • Sutter, A., et al. (2012). New chlorinated amphetamine-type-stimulants disinfection-by-products formed during drinking water treatment.
  • Bentzien, J., & Muegge, I. (2014). In Silico Predictions of Genotoxicity for Aromatic Amines. Frontiers in Bioscience (Landmark Edition), 19, 649-661. [Link]

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Comparative study of benzodioxole isomers in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Benzodioxole Isomers in Biological Assays

For researchers, scientists, and professionals in drug development, the benzodioxole scaffold represents a privileged structure, appearing in a multitude of biologically active compounds. This guide provides a comprehensive comparative analysis of benzodioxole isomers, primarily focusing on the well-studied 1,3-benzodioxole (methylenedioxybenzene) framework and its derivatives. We will delve into the structural nuances that dictate biological activity, present comparative experimental data from key assays, and provide detailed, validated protocols to empower your own research endeavors.

The Structural Foundation: 1,2- vs. 1,3-Benzodioxole

The term "benzodioxole" refers to a bicyclic structure where a benzene ring is fused to a five-membered dioxole ring. The arrangement of the two oxygen atoms within the dioxole ring defines its isomers. The most common and biologically relevant isomer is 1,3-benzodioxole , which forms the core of numerous natural products and synthetic drugs.[1][2][3] Its counterpart, 1,2-benzodioxole, is less stable and not typically exploited in drug discovery.

The positioning of the oxygen atoms in 1,3-benzodioxole creates an electron-rich aromatic system, which is key to its chemical properties and biological interactions.[1] This guide will focus on derivatives of the 1,3-benzodioxole scaffold, as this is where the vast majority of biological research has been concentrated.

Caption: Chemical structures of 1,3-benzodioxole and its 1,2-isomer.

Comparative Analysis in Key Biological Assays

The versatility of the 1,3-benzodioxole scaffold allows for its derivatives to exhibit a wide spectrum of biological activities. Below, we compare their performance in several critical assays.

Anticancer and Cytotoxic Activity

Numerous 1,3-benzodioxole derivatives have demonstrated potent cytotoxic effects against various human tumor cell lines.[4] The mechanism often involves targeting fundamental cellular processes like cell division.

Key Mechanisms and Findings:

  • Tubulin Polymerization Inhibition: A significant class of benzodioxole derivatives exerts its antimitotic activity by inhibiting the polymerization of tubulin, a crucial component of the cytoskeleton involved in cell division.[5][6] These compounds often bind to the colchicine-binding site on tubulin.[5][6]

  • Broad-Spectrum Cytotoxicity: Synthesized derivatives have shown activity against a wide panel of cancer cell lines, including leukemia, breast cancer (HeLa, MCF-7), colorectal cancer (Caco-2), and liver cancer (Hep3B).[7][8][9][10][11]

  • Structure-Activity Relationship (SAR): Studies have shown that substituents on both the benzodioxole and adjacent phenyl rings can dramatically alter potency. For instance, certain methoxy groups can enhance activity, while others may reduce it.[5]

Comparative Cytotoxicity Data:

Compound ClassCell LineEndpointResult (µM)Reference
Benzodioxole Acetate (3e)HeLaCC50219[7]
Benzodioxole Acetic Acid (4a)HeLaCC50>1000[7]
Carboxamide Derivatives (2a, 2b)Hep3B, HeLa, Caco-2IC50Showed potent activity (specific values not listed in abstract)[8][9]
Ketoester/Acetic Acid/Benzodiazepine Derivatives (5a-7b)Hep3B, HeLa, Caco-2IC503,940 - 9,120 (Weak Activity)[8][9]
Dioxino-noscapine analogue (20)MCF-7 (Breast)EC500.73[12]
Dioxol Phenylacetonitrile (5e)60-cell line panelGI50<0.1 (Potent Activity)[6]
Enzyme Inhibition: The Cytochrome P450 Family

One of the most well-documented biological effects of 1,3-benzodioxole compounds is their ability to inhibit cytochrome P450 (CYP450) enzymes.[1] These enzymes are central to the metabolism of a vast number of drugs and xenobiotics.[13][14] Inhibition of CYP450 can lead to significant drug-drug interactions, a critical consideration in pharmacology.

Mechanism of Inhibition:

The methylenedioxy group of 1,3-benzodioxole is metabolized by CYP450 to form a reactive carbene intermediate. This intermediate then binds tightly to the heme iron of the cytochrome, forming a metabolite-intermediate (MI) complex and effectively inactivating the enzyme. This is a form of mechanism-based or "suicide" inhibition.

CYP450_Inhibition cluster_pathway CYP450 Catalytic Cycle & Inhibition Drug Drug (Substrate) CYP450_Active Active CYP450 (Fe³⁺) Drug->CYP450_Active Binds to Active Site Metabolite Metabolite (Oxidized Drug) Benzodioxole 1,3-Benzodioxole (Inhibitor) Benzodioxole->CYP450_Active Binds & is Metabolized Intermediate Reactive Carbene Intermediate Inactive_CYP Inactive CYP450 (MI Complex) Intermediate->Inactive_CYP Covalently Binds to Heme Iron CYP450_Active->Metabolite Metabolizes CYP450_Active->Intermediate Forms

Caption: Mechanism of CYP450 inhibition by 1,3-benzodioxole derivatives.

Comparative Inhibition of CYP Isozymes:

Different substituents on the benzodioxole ring can confer selectivity for inhibiting specific CYP isozymes.

CompoundCYP IsozymeActivityObservationReference
5-t-butyl-1,3-benzodioxole (t-BBD)CYP2B10InductionStrongly induces protein and mRNA[15]
5-n-butyl-1,3-benzodioxole (n-BBD)CYP1A2 (EROD)InhibitionMore potent inhibitor than o-BBD or t-BBD[15]
All tested BD compoundsCYP1A2InductionIncreased protein and mRNA levels[15]
All tested BD compoundsCYP1A1No InductionNot detectably induced[15]
Anti-Inflammatory Activity: COX Inhibition

Certain novel benzodioxole derivatives have been synthesized and evaluated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs).[7]

Comparative COX Inhibition Data:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)NoteReference
Acetate Derivatives
3a (no halogen)12.3214.34[7]
Halogenated (3b-3f)1.12 - 27.061.30 - 37.45Generally better activity vs COX-2[7]
Acetic Acid Derivatives
4a (no halogen)1.453.34Stronger inhibitor than acetate counterpart[7]
4f (meta-Iodo)0.7252.35Most potent COX-1 inhibitor in series[7]
Reference Drug
Ketoprofen0.445.86[7]

Key Insight: The study concluded that while the synthesized compounds showed moderate activity, many demonstrated better selectivity for COX-2 inhibition compared to the standard drug Ketoprofen, potentially suggesting a more favorable side-effect profile.[7]

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides step-by-step protocols for the key assays discussed. These protocols are designed as self-validating systems, with explanations for critical steps.

Protocol 1: In Vitro Cytotoxicity (MTS Assay)

This assay quantitatively measures cell viability and proliferation. It relies on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to a colored formazan product.

MTS_Assay_Workflow start Start plate_cells 1. Cell Seeding Seed cells (e.g., HeLa) in a 96-well plate. Allow to adhere for 24 hours. start->plate_cells add_compounds 2. Compound Treatment Add serial dilutions of benzodioxole derivatives to wells. Include vehicle control. plate_cells->add_compounds incubate 3. Incubation Incubate for a set period (e.g., 48-72 hours) at 37°C, 5% CO₂. add_compounds->incubate add_mts 4. Add MTS Reagent Add CellTiter 96® AQueous One Solution Reagent to each well. incubate->add_mts incubate_mts 5. Final Incubation Incubate for 1-4 hours until color develops. add_mts->incubate_mts read_plate 6. Measure Absorbance Read absorbance at 490 nm using a microplate reader. incubate_mts->read_plate analyze 7. Data Analysis Calculate % viability vs. control. Determine CC50/IC50 values. read_plate->analyze end End analyze->end

Caption: Experimental workflow for the MTS cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture the desired cancer cell line (e.g., HeLa) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a clear, flat-bottom 96-well plate.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment. Causality: This initial incubation ensures a healthy, uniform monolayer of cells before drug exposure.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of each benzodioxole derivative in DMSO.

    • Perform serial dilutions in culture media to achieve the final desired concentrations (e.g., from 0.1 µM to 1000 µM). Ensure the final DMSO concentration is non-toxic (typically <0.5%).

    • Remove the old media from the cells and add 100 µL of the media containing the test compounds. Include wells for "cells + vehicle (DMSO)" as a 100% viability control and "media only" as a blank.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours). Causality: This duration is typically sufficient to observe effects on cell proliferation and viability.

  • MTS Reagent Addition and Measurement:

    • Add 20 µL of a commercial MTS reagent (e.g., CellTiter 96® AQueous One Solution) directly to each well.

    • Incubate for 1-4 hours at 37°C. Causality: Living cells contain dehydrogenase enzymes that reduce MTS to a soluble formazan product, resulting in a color change proportional to the number of viable cells.

    • Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "media only" blank from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula: (% Viability) = (Absorbance_Treated / Absorbance_Control) * 100.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50).

Protocol 2: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2 enzymes.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

    • Prepare solutions of Heme, human recombinant COX-1 and COX-2 enzymes, and a colorimetric substrate like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

    • Prepare a solution of arachidonic acid, the substrate for the cyclooxygenase reaction.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, Heme, and the respective enzyme (COX-1 or COX-2) to each well.

    • Add the test compounds (benzodioxole derivatives) at various concentrations. Include a vehicle control (DMSO) and a known inhibitor (e.g., Ketoprofen) as a positive control.

    • Incubate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme. Causality: This pre-incubation step is crucial for inhibitors that may have a time-dependent binding mechanism.

  • Reaction Initiation and Measurement:

    • Add the colorimetric substrate (TMPD) to all wells.

    • Initiate the enzymatic reaction by adding arachidonic acid. Causality: Arachidonic acid is converted by COX to Prostaglandin G2 (PGG2). The peroxidase component of the COX enzyme then reduces PGG2 to PGH2, and in the process, oxidizes the TMPD substrate, causing a color change.

    • Immediately read the absorbance at a specific wavelength (e.g., 590 nm) over several minutes using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate (slope) of the reaction for each well.

    • Determine the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot percent inhibition against the log of the compound concentration and use non-linear regression to calculate the IC50 value for both COX-1 and COX-2.

Conclusion and Future Directions

The 1,3-benzodioxole scaffold is a cornerstone in the development of biologically active molecules. This guide demonstrates that subtle changes to its structure, such as the addition of different functional groups, can lead to profound differences in biological activity, steering the compound towards being an anticancer, anti-inflammatory, or potent enzyme-inhibiting agent.

  • Key Takeaways: The data consistently show that while the core benzodioxole structure is important, the specific substitutions dictate the ultimate biological target and potency. For instance, converting an acetate to a carboxylic acid group can significantly enhance COX inhibition.[7] In anticancer applications, specific substitutions can yield compounds with nanomolar potency.[6]

  • Future Perspectives: The potent and sometimes selective inhibition of CYP450 enzymes by benzodioxole derivatives warrants further investigation, not only to avoid drug-drug interactions but also to potentially harness this effect for therapeutic benefit, such as in combination therapies to boost the bioavailability of other drugs. Future work should focus on molecular docking studies to better understand the structure-activity relationships and guide the synthesis of next-generation analogues with improved potency and selectivity.[7]

References

  • Al-Qaisi, J., et al. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. BMC Chemistry.
  • Hawash, M., et al. (2020). Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. ResearchGate.
  • Wang, Q., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science.
  • Hawash, M., et al. (2020). Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. An-Najah National University Staff.
  • Wikipedia. (n.d.). 4-Fluoroamphetamine. Wikipedia.
  • Zhang, Y., et al. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. MDPI.
  • Micale, N., et al. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. ResearchGate.
  • Wikipedia. (n.d.). MBDB. Wikipedia.
  • Wang, Q., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. National Institutes of Health.
  • Wikipedia. (n.d.). 1,3-Benzodioxole. Wikipedia.
  • Kelleher, J. K., et al. (1985). Structure-function Studies With Derivatives of 6-benzyl-1,3-benzodioxole, a New Class of Synthetic Compounds Which Inhibit Tubulin Polymerization and Mitosis. Molecular Pharmacology.
  • Api, A. M., et al. (2018). RIFM fragrance ingredient safety assessment, 1,3-Benzodioxole-5-propanol, α-methyl-, 5-acetate, CAS Registry Number 68844-96-2. Food and Chemical Toxicology.
  • Zhao, J., et al. (1995). Regulation of cytochrome P-450 isozymes CYP1A1, CYP1A2 and CYP2B10 by three benzodioxole compounds. Journal of Biochemical Toxicology.
  • Zhang, Y., et al. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. National Institutes of Health.
  • Wikipedia. (n.d.). Butylone. Wikipedia.
  • Guengerich, F. P. (2007). Inhibition of Cytochrome P450 Enzymes. Online University of Creighton.
  • Akella, A., et al. (2016). Dioxol and Dihydrodioxin Analogs of 2- And 3-phenylacetonitriles as Potent Anti-Cancer Agents With Nanomolar Activity Against a Variety of Human Cancer Cells. Bioorganic & Medicinal Chemistry Letters.
  • Guengerich, F. P. (2021). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Biomolecules & Therapeutics.
  • PubChem. (n.d.). 1,3-Benzodioxole. National Center for Biotechnology Information.
  • Guengerich, F. P., et al. (2020). Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process. Journal of Biological Chemistry.
  • Pouli, N., et al. (2021). 1,3-Benzodioxole-Modified Noscapine Analogues: Synthesis, Antiproliferative Activity, and Tubulin-Bound Structure. ChemMedChem.
  • Al-Ezzy, R. M. A., et al. (2024). In silico evaluation of anti-colorectal cancer inhibitors by Resveratrol derivatives targeting Armadillo repeats domain of APC: molecular docking and molecular dynamics simulation. Frontiers in Bioscience-Landmark.

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A Comparative Guide to the Structural Validation of 5-Chlorobenzo[d]dioxol-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Critical Importance of Structural Validation

5-Chlorobenzo[d]dioxol-4-amine and its derivatives are key intermediates in the synthesis of various pharmaceutically active compounds. Their biological activity is intrinsically linked to their precise three-dimensional structure. Any ambiguity in the molecular architecture, including the substitution pattern on the aromatic ring and the conformation of the amine group, can lead to significant variations in pharmacological properties, efficacy, and safety. Therefore, rigorous structural validation is not merely a procedural step but a cornerstone of reliable and reproducible research in drug discovery.

A Multi-Pronged Approach to Structural Elucidation

A single analytical technique is rarely sufficient for the unequivocal structural determination of a novel compound. A comprehensive and trustworthy validation strategy relies on the convergence of data from multiple orthogonal techniques. This guide will compare and contrast the utility of three cornerstone analytical methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.

Figure 1: A typical workflow for the structural validation of a newly synthesized 5-Chlorobenzo[d]dioxol-4-amine derivative.

Comparative Analysis of Key Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. It provides detailed information about the chemical environment of individual atoms, primarily ¹H and ¹³C, and their connectivity.

Expertise & Experience: For a 5-Chlorobenzo[d]dioxol-4-amine derivative, ¹H NMR will reveal the substitution pattern on the aromatic ring through the chemical shifts and coupling constants of the aromatic protons. The presence of the dioxole methylene protons will be evident as a characteristic singlet. The amine protons may appear as a broad singlet, and their chemical shift can be concentration and solvent-dependent. ¹³C NMR provides complementary information on the carbon skeleton. Advanced 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning proton and carbon signals.

Trustworthiness: The self-validating nature of NMR lies in the consistency of the data. For instance, the integration of proton signals should correspond to the number of protons in a given environment. Furthermore, the observed coupling patterns must be consistent with the proposed connectivity.

Illustrative ¹H and ¹³C NMR Data for 5-Chlorobenzo[d]dioxol-4-amine:

Atom ¹H Chemical Shift (ppm, DMSO-d₆) ¹³C Chemical Shift (ppm, DMSO-d₆)
H-6~6.8~110
H-7~6.5~108
-OCH₂O-~6.0 (s, 2H)~101
-NH₂~5.0 (br s, 2H)-
C-3a-~142
C-4-~130
C-5-~115
C-6-~110
C-7-~108
C-7a-~145

Note: These are estimated chemical shifts based on related structures. Actual values may vary.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the signals and determine the chemical shifts and coupling constants.

Mass Spectrometry (MS): Determining the Molecular Weight and Elemental Composition

Mass spectrometry provides the exact molecular weight of a compound and, with high-resolution instruments, its elemental formula. The fragmentation pattern offers additional clues about the molecular structure.

Expertise & Experience: For 5-Chlorobenzo[d]dioxol-4-amine, the mass spectrum will show a molecular ion peak (M⁺). Due to the presence of chlorine, a characteristic isotopic pattern will be observed, with an (M+2)⁺ peak approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl. The nitrogen rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. Fragmentation may involve the loss of the amine group or cleavage of the dioxole ring.

Trustworthiness: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition with a high degree of confidence. This serves as a powerful validation of the proposed molecular formula.

Expected Mass Spectrometry Data for 5-Chlorobenzo[d]dioxol-4-amine:

Ion m/z (Expected) Relative Abundance Notes
[M]⁺ (³⁵Cl)185100%Molecular ion with ³⁵Cl
[M+2]⁺ (³⁷Cl)187~32%Isotopic peak due to ³⁷Cl
[M-NH₂]⁺169VariableLoss of the amino group
[M-CH₂O]⁺155VariableFragmentation of the dioxole ring

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. Optimize the source parameters (e.g., capillary voltage, cone voltage) to achieve good signal intensity and minimal in-source fragmentation.

  • Analysis: Determine the m/z of the molecular ion and any significant fragment ions. For HRMS, compare the measured exact mass to the calculated exact mass for the proposed formula.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

Single-crystal X-ray crystallography is the gold standard for unambiguous structure determination.[1][2][3] It provides the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and stereochemistry.

Expertise & Experience: Obtaining a high-quality single crystal suitable for X-ray diffraction is often the most challenging step. Once a suitable crystal is obtained, the diffraction data can be used to solve and refine the crystal structure. For 5-Chlorobenzo[d]dioxol-4-amine, the resulting structure would definitively confirm the connectivity and substitution pattern, as well as provide insights into intermolecular interactions such as hydrogen bonding in the crystal lattice.

Trustworthiness: A well-refined crystal structure with low R-factors provides an unparalleled level of confidence in the molecular structure. The crystallographic data is self-consistent and can be independently verified.

XRay_Diffraction cluster_experiment Experimental Steps cluster_analysis Data Analysis Crystal Single Crystal Growth Mounting Crystal Mounting Crystal->Mounting Diffraction X-ray Diffraction Data Collection Mounting->Diffraction StructureSolution Structure Solution (Direct Methods) Diffraction->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Structure Validation (e.g., R-factor) Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure Definitive 3D Structure

Sources

A Researcher's Guide to Spectral Cross-Referencing: 5-Chlorobenzo[d]dioxol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the spectral characteristics of 5-Chlorobenzo[d]dioxol-4-amine. Due to the limited availability of published experimental spectra for this specific molecule, we will employ a predictive approach grounded in established spectroscopic principles. This guide will forecast the spectral data for 5-Chlorobenzo[d]dioxol-4-amine and compare it with the experimentally obtained spectra of two key reference compounds: its parent molecule, Benzo[d][1][2]dioxol-4-amine , and a structurally related compound, 4,5-dichloro-1,2-benzenediamine .

This comparative analysis is designed for researchers, scientists, and drug development professionals to facilitate the identification and characterization of 5-Chlorobenzo[d]dioxol-4-amine in complex reaction mixtures and to provide a framework for spectral interpretation of related substituted benzodioxoles.

The Importance of Spectral Cross-Referencing

In the realm of synthetic chemistry and drug discovery, unambiguous structural confirmation is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of molecular characterization. Cross-referencing the spectral data of a novel or target compound with that of known, structurally similar molecules provides a robust method for validating its identity. This practice is particularly crucial when dealing with isomers or compounds with subtle structural modifications, where spectral similarities can be high.

This guide will systematically deconstruct the predicted and experimental spectra of our compounds of interest, highlighting the key diagnostic features that arise from their unique structural motifs.

Experimental and Predicted Spectral Data

The following sections detail the predicted spectral data for 5-Chlorobenzo[d]dioxol-4-amine and the available experimental data for our two reference compounds.

Compound 1 (Target): 5-Chlorobenzo[d]dioxol-4-amine (Predicted Data)
Spectroscopic TechniquePredicted Salient Features
¹H NMR Two aromatic protons as singlets or narrow doublets (due to meta coupling), a singlet for the dioxole bridge protons (-O-CH₂-O-), and a broad singlet for the amine protons (-NH₂). The aromatic protons are expected to be in the range of δ 6.0-7.0 ppm.
¹³C NMR Signals for two substituted and two unsubstituted aromatic carbons, one carbon for the dioxole bridge, and carbons of the benzodioxole core. The carbon bearing the chlorine atom will be significantly influenced.
IR Spectroscopy Characteristic N-H stretching bands for a primary amine (two bands in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic ring and the dioxole bridge, C=C stretching of the aromatic ring, and C-O and C-N stretching vibrations. A C-Cl stretching band is also expected in the fingerprint region.
Mass Spectrometry A molecular ion peak (M⁺) and a prominent M+2 peak with an intensity of approximately one-third of the M⁺ peak, characteristic of a monochlorinated compound. Fragmentation patterns would likely involve the loss of the amine group and cleavage of the dioxole ring.
Compound 2 (Alternative): 4,5-dichloro-1,2-benzenediamine (Experimental Data)
Spectroscopic TechniqueExperimental DataSource
¹H NMR A singlet at δ 6.81 ppm corresponding to the two aromatic protons and a broad singlet at δ 4.43 ppm for the four amine protons (in DMSO-d₆).ChemicalBook
IR Spectroscopy N-H stretching bands, C-H aromatic stretching, C=C aromatic stretching, and C-N stretching.NIST WebBook[3]
Mass Spectrometry Molecular ion (M⁺) at m/z 176, with M+2 and M+4 peaks characteristic of a dichlorinated compound.NIST WebBook[3]
Compound 3 (Parent): Benzo[d][1][2]dioxol-4-amine (Experimental Data)
Spectroscopic TechniqueExperimental DataSource
¹H NMR Signals for three aromatic protons, a singlet for the dioxole bridge protons, and a broad singlet for the amine protons.Sigma-Aldrich
¹³C NMR Signals for six aromatic carbons and one for the dioxole bridge.Predicted
IR Spectroscopy N-H stretching (two bands for primary amine), aromatic C-H stretching, C=C aromatic stretching, and C-O and C-N stretching.PubChem[4]
Mass Spectrometry Molecular ion (M⁺) at m/z 137.PubChem[4]

Comparative Spectral Analysis

This section provides a detailed, side-by-side comparison of the spectral features of our target and reference compounds.

¹H NMR Spectroscopy: Unraveling Proton Environments

The ¹H NMR spectrum is invaluable for determining the number and connectivity of protons in a molecule.

  • 5-Chlorobenzo[d]dioxol-4-amine (Predicted): We anticipate two distinct signals for the aromatic protons. The proton at C6 would likely appear as a singlet or a narrowly split doublet, and the proton at C7 would exhibit similar multiplicity. The electron-withdrawing effect of the chlorine atom and the electron-donating effect of the amine group will influence their chemical shifts. The characteristic singlet for the methylenedioxy (-O-CH₂-O-) protons is expected around δ 5.9-6.0 ppm. The amine protons (-NH₂) will likely present as a broad singlet, the chemical shift of which is solvent-dependent.

  • 4,5-dichloro-1,2-benzenediamine (Experimental): The ¹H NMR spectrum of this symmetrical molecule is simpler, showing a single peak at δ 6.81 ppm for the two equivalent aromatic protons.[1] The four protons of the two amine groups appear as a broad singlet at δ 4.43 ppm.

  • Benzo[d][1][2]dioxol-4-amine (Experimental): This spectrum will show a more complex aromatic region with three distinct proton signals, likely exhibiting coupling with each other. The methylenedioxy protons will appear as a singlet, and the amine protons as a broad singlet.

Key Differentiator: The number and splitting patterns of the aromatic protons will be the most telling feature to distinguish between these three compounds.

IR Spectroscopy: Probing Functional Groups

Infrared spectroscopy provides information about the functional groups present in a molecule.

  • 5-Chlorobenzo[d]dioxol-4-amine (Predicted): As a primary aromatic amine, we expect two N-H stretching bands in the 3300-3500 cm⁻¹ region.[5] Aromatic C-H stretching will be observed just above 3000 cm⁻¹. The C=C stretching of the aromatic ring will give rise to absorptions in the 1500-1600 cm⁻¹ region. The C-O stretches of the dioxole ring will appear in the 1000-1300 cm⁻¹ range. A C-Cl stretch is expected in the fingerprint region, typically between 600-800 cm⁻¹.

  • 4,5-dichloro-1,2-benzenediamine (Experimental): The IR spectrum shows characteristic N-H stretching bands for the primary amine groups. Aromatic C-H and C=C stretching vibrations are also present. The C-Cl stretching vibrations are expected in the fingerprint region.

  • Benzo[d][1][2]dioxol-4-amine (Experimental): The spectrum is characterized by the dual N-H stretching peaks of the primary amine and the strong C-O stretching bands of the dioxole ring.

Key Differentiator: The presence of a C-Cl stretching band in the spectra of 5-Chlorobenzo[d]dioxol-4-amine and 4,5-dichloro-1,2-benzenediamine will distinguish them from the parent amine. The number of N-H stretching bands can confirm the presence of primary amine functionalities.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight and valuable information about the molecule's fragmentation pattern.

  • 5-Chlorobenzo[d]dioxol-4-amine (Predicted): The key diagnostic feature will be the isotopic pattern of the molecular ion peak. Due to the presence of one chlorine atom, we expect a molecular ion (M⁺) and an M+2 peak with a relative intensity of approximately 3:1. The fragmentation is likely to involve the loss of the amino group (-NH₂) and potentially the cleavage of the dioxole ring to lose CH₂O.

  • 4,5-dichloro-1,2-benzenediamine (Experimental): The mass spectrum displays a molecular ion peak at m/z 176. The presence of two chlorine atoms results in a characteristic isotopic cluster with M⁺, M+2, and M+4 peaks in a ratio of approximately 9:6:1.[3]

  • Benzo[d][1][2]dioxol-4-amine (Experimental): The mass spectrum shows a molecular ion peak at m/z 137, corresponding to its molecular weight.[4]

Key Differentiator: The molecular ion peak and its isotopic pattern are definitive for distinguishing between these compounds.

Experimental Protocols

To ensure the acquisition of high-quality spectral data, the following standardized protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range (typically 0-220 ppm).

    • Longer acquisition times or a higher number of scans are generally required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the solid sample directly on the ATR crystal.

    • Liquid Samples: Place a drop of the liquid between two salt plates (e.g., NaCl, KBr).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or clean ATR crystal).

    • Record the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a relevant m/z range.

    • For high-resolution mass spectrometry (HRMS), ensure the instrument is properly calibrated to obtain accurate mass measurements.

  • Data Processing: The instrument software will generate the mass spectrum, showing the relative abundance of ions as a function of their mass-to-charge ratio.

Visualizing the Workflow

The following diagram illustrates a typical workflow for the spectral analysis and cross-referencing of a novel compound.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_referencing Data Interpretation & Cross-Referencing Synthesis Synthesize Target Compound (5-Chlorobenzo[d]dioxol-4-amine) Purification Purify Compound (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Prediction Predict Spectral Data (Based on Parent Compound) NMR->Prediction IR->Prediction MS->Prediction Comparison Compare with Alternative (4,5-dichloro-1,2-benzenediamine) Prediction->Comparison Validation Structural Validation Comparison->Validation

Caption: Workflow for spectral analysis and validation.

Conclusion

This guide has provided a comprehensive framework for the spectral analysis of 5-Chlorobenzo[d]dioxol-4-amine through a predictive and comparative approach. By understanding the expected spectral features based on its structure and by cross-referencing with known compounds like Benzo[d][1][2]dioxol-4-amine and 4,5-dichloro-1,2-benzenediamine, researchers can confidently identify and characterize this molecule. The detailed protocols and workflow diagrams serve as a practical resource for ensuring data integrity and achieving unambiguous structural elucidation in a research and development setting.

References

  • NIST. 4,5-Dichloro-ortho-phenylenediamine in NIST Chemistry WebBook. [Link]
  • PubChem. 1,3-Benzodioxol-5-amine. [Link]
  • UCLA Chemistry. IR Spectroscopy Tutorial: Amines. [Link]
  • PubChem. 4,5-Dichloro-1,2-phenylenediamine. [Link]

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A Comparative Guide to the Cytotoxicity of Benzodioxole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, kinase inhibitors represent a cornerstone of precision medicine. The benzodioxole moiety, a privileged scaffold in medicinal chemistry, has been incorporated into numerous kinase inhibitors, lauded for its ability to enhance potency and modulate pharmacokinetic properties. However, the introduction of this functional group can also significantly impact the cytotoxic profile of these compounds. This guide provides a comparative analysis of the cytotoxicity of prominent benzodioxole-based kinase inhibitors, supported by experimental data, to aid researchers in the selection and development of novel therapeutics.

The Rationale for Comparing Cytotoxicity

The primary goal of kinase inhibitor development is to achieve high efficacy against cancer cells while minimizing toxicity to normal, healthy cells. A thorough understanding of a compound's cytotoxic profile is therefore paramount. This involves determining the concentration at which the inhibitor induces cell death in cancer cell lines (potency) and comparing this to its effect on non-cancerous cells (selectivity). This comparative data is crucial for predicting the therapeutic window of a potential drug candidate.

Comparative Cytotoxicity of Benzodioxole-Based Kinase Inhibitors

Here, we present a comparative analysis of the cytotoxic effects of notable benzodioxole-containing kinase inhibitors. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[1] A lower IC50 value indicates a higher potency of the compound.

It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay methods.

Amuvatinib and Its Derivatives: A Case Study

Amuvatinib, a multi-kinase inhibitor, and its derivatives provide a compelling case study for understanding how structural modifications to the benzodioxole scaffold can influence cytotoxicity. A study comparing amuvatinib to its derivative, N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide (referred to as compound 6), revealed cell-line specific differences in cytotoxicity, particularly under conditions of glucose starvation, which mimics the tumor microenvironment.[2][3]

CompoundCell LineConditionIC50 (approx. µM)
AmuvatinibDLD1Glucose StarvationMore toxic than Compound 6
Compound 6DLD1Glucose StarvationLess toxic than Amuvatinib
AmuvatinibU251Glucose StarvationLess toxic than Compound 6
Compound 6U251Glucose StarvationMore toxic than Amuvatinib

Table 1: Comparative cytotoxicity of Amuvatinib and its derivative (Compound 6) under glucose starvation. Data extracted from a study by Hijaz et al. (2020).[2]

These findings highlight that subtle changes to the molecule can alter its cytotoxic profile in different cancer cell types, emphasizing the importance of broad-panel screening in early drug development. The study also showed that both compounds were significantly more toxic to cancer cells under glucose starvation, a condition often found in solid tumors.[2][3]

AZD0530 (Saracatinib): A c-Src/Abl Inhibitor

AZD0530 is a potent, orally available dual-specific inhibitor of c-Src and Abl kinases.[4] Its anti-proliferative activity has been evaluated across a range of human cancer cell lines, demonstrating variable cytotoxicity. For instance, in 3-day MTS cell proliferation assays, AZD0530 inhibited the in vitro proliferation of the Bcr-Abl-driven human leukemia cell line K562 with an IC50 of 0.22µM.[5] The anti-proliferative activity of AZD0530 in vitro varied between different cell lines, with IC50 values ranging from 0.2 to over 10µM.[5][6] This variability underscores the importance of cell context in determining the cytotoxic response to a kinase inhibitor.

Experimental Protocols for Assessing Cytotoxicity

To ensure the reliability and reproducibility of cytotoxicity data, standardized and well-validated experimental protocols are essential. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method for assessing cell viability.[7]

Detailed MTT Assay Protocol

This protocol outlines the key steps for determining the cytotoxic effects of benzodioxole-based kinase inhibitors on adherent cancer cell lines.

Materials:

  • Adherent cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Benzodioxole-based kinase inhibitors (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the benzodioxole-based kinase inhibitors in complete medium. The final DMSO concentration should be less than 0.5% to avoid solvent-induced toxicity.

    • Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well plate incubation_24h 24h Incubation (37°C, 5% CO2) cell_seeding->incubation_24h Allow cell attachment add_compounds Add Kinase Inhibitors (serial dilutions) incubation_24h->add_compounds incubation_treatment Incubate (e.g., 48h) add_compounds->incubation_treatment add_mtt Add MTT solution incubation_treatment->add_mtt incubation_mtt Incubate (3-4h) add_mtt->incubation_mtt Formazan formation solubilize Solubilize Formazan (DMSO) incubation_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Figure 1: Experimental workflow for the MTT cytotoxicity assay.

Signaling Pathways Targeted by Benzodioxole-Based Kinase Inhibitors

Kinase inhibitors exert their cytotoxic effects by interfering with intracellular signaling pathways that are critical for cancer cell proliferation, survival, and metastasis. Many benzodioxole-based inhibitors target key kinases in pathways such as the MAPK/ERK and PI3K/Akt pathways.

The MAPK/ERK pathway is a central signaling cascade that regulates cell growth and division. In many cancers, this pathway is constitutively active, leading to uncontrolled cell proliferation. Kinase inhibitors can block this pathway at various points, leading to cell cycle arrest and apoptosis.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors ERK->Transcription Activates Proliferation Cell Proliferation, Survival Transcription->Proliferation Promotes Inhibitor Benzodioxole-Based Kinase Inhibitor Inhibitor->RAF Inhibits

Figure 2: Simplified MAPK/ERK signaling pathway and a potential point of intervention for a benzodioxole-based kinase inhibitor.

Conclusion and Future Directions

The benzodioxole scaffold continues to be a valuable component in the design of novel kinase inhibitors. The comparative cytotoxicity data presented in this guide underscore the importance of comprehensive in vitro evaluation to understand the potency and selectivity of these compounds. The case of amuvatinib and its derivative illustrates that minor structural modifications can lead to significant changes in cytotoxic profiles, highlighting the need for careful structure-activity relationship studies.

Future research should focus on expanding the comparative analysis of benzodioxole-based kinase inhibitors against a broader panel of cancer cell lines, including resistant phenotypes, and non-cancerous cell lines to better predict their therapeutic index. Furthermore, elucidating the precise molecular mechanisms underlying their cytotoxic effects will be crucial for the rational design of next-generation inhibitors with improved efficacy and safety profiles.

References

  • Hijaz, M., et al. (2020). The Amuvatinib Derivative, N-(2H-1,3-Benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide, Inhibits Mitochondria and Kills Tumor Cells under Glucose Starvation. International Journal of Molecular Sciences, 21(3), 1041. [Link]
  • The in vitro activity of the newly synthesized derivatives against MCF-7, A549, and Colo-205 human cancer cell lines. (n.d.).
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  • Structure–activity relationship (SAR) of the synthesized compounds based on the cytotoxic evaluation against MDA-MB-231 and MCF-7 cell lines. (n.d.).
  • Hijaz, M., et al. (2020). The Amuvatinib Derivative, N-(2H-1,3-Benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide, Inhibits Mitochondria and Kills Tumor Cells under Glucose Starvation. International Journal of Molecular Sciences, 21(3), 1041. [Link]
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A Comparative Guide to the Structure-Activity Relationship of Halogenated Benzodioxole Amines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical comparison of halogenated benzodioxole amines, offering insights into their structure-activity relationships (SAR). We will explore how the introduction of halogens onto the benzodioxole ring system influences receptor binding and functional activity, with a focus on key serotonin and dopamine receptors implicated in their psychoactive and potential therapeutic effects. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Introduction: The Role of Halogenation in Modulating Benzodioxole Amine Pharmacology

The 3,4-methylenedioxy-amphetamine (MDA) and its N-methylated analog (MDMA) are archetypal benzodioxole amines known for their unique psychoactive effects, which are primarily mediated by their interaction with serotonin and dopamine systems.[1][2] The structure-activity relationship (SAR) of these compounds is a rich area of study, with modifications to the amphetamine side chain and the aromatic ring leading to a wide spectrum of pharmacological profiles.

Halogenation is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.[3][4] The introduction of halogens can alter a molecule's lipophilicity, metabolic stability, and receptor binding affinity.[3][4] Halogens can participate in various non-covalent interactions, including the recently appreciated halogen bond, a directional interaction between a halogen atom and a Lewis base, which can contribute significantly to ligand-receptor binding affinity.[5]

This guide will systematically compare the effects of halogen substitution (F, Cl, Br, I) at various positions on the benzodioxole ring of MDA and its analogs, providing a framework for understanding how these modifications fine-tune their interaction with key central nervous system receptors.

Comparative Analysis of Receptor Binding Affinities and Functional Activities

The pharmacological effects of benzodioxole amines are largely determined by their affinity for and activity at serotonin (5-HT) and dopamine (D) receptors. The 5-HT2A and 5-HT2C receptors are Gq/11-coupled receptors that, upon activation, lead to an increase in intracellular calcium, while the dopamine D2 receptor is a Gi/o-coupled receptor that inhibits adenylyl cyclase and reduces cAMP levels.[4][6][7]

Impact of Halogenation on Serotonin and Dopamine Receptor Interactions

Systematic studies on the halogenation of the benzodioxole ring of MDA and MDMA are limited in the public domain. However, by drawing parallels from related phenethylamines and the available data on specific halogenated benzodioxole derivatives, we can construct a preliminary SAR.

Generally, substitution on the aromatic ring of phenethylamines can significantly alter their pharmacological profile. For instance, para-halogenation of amphetamines tends to increase their serotonergic activity relative to their dopaminergic effects.[7][8]

A key example in the benzodioxole amine series is 2-bromo-4,5-methylenedioxymethamphetamine (2-Br-4,5-MDMA). In contrast to MDMA, which is a serotonin releaser, 2-Br-4,5-MDMA acts as a serotonin transporter (SERT) blocker.[5] This suggests that halogenation at the 2-position of the benzodioxole ring can fundamentally alter the mechanism of action at the serotonin transporter. While this finding is specific to SERT, it highlights the profound impact of positional halogenation.

To provide a clearer picture, the following tables summarize hypothetical and extrapolated data based on general SAR principles for halogenated amphetamines, which should be experimentally verified for benzodioxole amines.

Table 1: Comparative Binding Affinities (Ki, nM) of Halogenated MDA Analogues

Compound5-HT2A Receptor5-HT2C ReceptorDopamine D2 Receptor
MDA (3,4-methylenedioxyamphetamine)150300>10,000
2-Fluoro-MDA100250>10,000
2-Chloro-MDA80200>10,000
2-Bromo-MDA70180>10,000
5-Bromo-MDA120280>10,000
6-Bromo-MDA90220>10,000

Table 2: Comparative Functional Activities (EC50, nM) of Halogenated MDA Analogues

Compound5-HT2A Receptor (Calcium Flux)5-HT2C Receptor (Calcium Flux)Dopamine D2 Receptor (cAMP Inhibition)
MDA200400No activity
2-Fluoro-MDA150350No activity
2-Chloro-MDA120300No activity
2-Bromo-MDA100250No activity
5-Bromo-MDA180380No activity
6-Bromo-MDA130320No activity

Note: The data in these tables are illustrative and based on extrapolations from related compounds. Experimental validation is necessary.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of a representative halogenated benzodioxole amine and for key in vitro assays.

Synthesis of 2-Bromo-4,5-methylenedioxyamphetamine (2-Bromo-MDA)

This synthesis proceeds from the commercially available precursor safrole.

Safrole Safrole Bromosafrole 2-Bromo-3-(3,4-methylenedioxyphenyl)propene Safrole->Bromosafrole N-Bromosuccinimide (NBS), CCl4, reflux MDP2P_Br 1-(2-Bromo-4,5-methylenedioxyphenyl)propan-2-one Bromosafrole->MDP2P_Br Wacker Oxidation (PdCl2, CuCl2, O2, H2O/DMF) MDA_Br_oxime 1-(2-Bromo-4,5-methylenedioxyphenyl)propan-2-one oxime MDP2P_Br->MDA_Br_oxime Hydroxylamine hydrochloride, Pyridine MDA_Br 2-Bromo-4,5-methylenedioxyamphetamine MDA_Br_oxime->MDA_Br Reduction (e.g., LiAlH4 or Na/Hg)

Synthesis of 2-Bromo-MDA from Safrole.

Step 1: Bromination of Safrole

  • To a solution of safrole (1 equivalent) in carbon tetrachloride, add N-bromosuccinimide (1.1 equivalents).

  • Reflux the mixture for 4 hours.

  • Cool the reaction mixture and filter to remove succinimide.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield 2-bromo-3-(3,4-methylenedioxyphenyl)propene.

Step 2: Wacker Oxidation to the Ketone

  • Dissolve the brominated safrole from Step 1 in a mixture of dimethylformamide and water.

  • Add palladium(II) chloride (0.1 equivalents) and copper(II) chloride (2 equivalents).

  • Bubble oxygen through the solution at room temperature for 24 hours.

  • Extract the mixture with diethyl ether.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give 1-(2-bromo-4,5-methylenedioxyphenyl)propan-2-one.

Step 3: Formation of the Oxime

  • Dissolve the ketone from Step 2 in pyridine.

  • Add hydroxylamine hydrochloride (1.5 equivalents) and stir at room temperature for 12 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with dilute hydrochloric acid, water, and brine.

  • Dry over anhydrous sodium sulfate and remove the solvent to yield the oxime.

Step 4: Reduction to the Amine

  • Carefully add the oxime from Step 3 to a suspension of lithium aluminum hydride (3 equivalents) in anhydrous diethyl ether at 0°C.

  • Allow the mixture to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% sodium hydroxide solution, and water.

  • Filter the resulting solid and wash with diethyl ether.

  • Dry the combined organic layers over anhydrous sodium sulfate and remove the solvent.

  • Purify the residue by column chromatography to afford 2-bromo-4,5-methylenedioxyamphetamine.

In Vitro Receptor Binding Assay (Radioligand Competition)

This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for the 5-HT2A receptor.

Prepare_Membranes Prepare cell membranes expressing 5-HT2A receptors Incubate Incubate membranes with radioligand (e.g., [3H]ketanserin) and varying concentrations of test compound Prepare_Membranes->Incubate Separate Separate bound from free radioligand by rapid filtration Incubate->Separate Quantify Quantify radioactivity of bound radioligand Separate->Quantify Analyze Analyze data to determine IC50 and calculate Ki Quantify->Analyze

Radioligand Binding Assay Workflow.

  • Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a suitable buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add assay buffer, the radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) at a concentration near its Kd, and a range of concentrations of the unlabeled test compound.

  • Incubation: Add the membrane preparation to initiate the binding reaction and incubate at a specific temperature for a set time to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation cocktail to the dried filters and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assay: Calcium Flux for 5-HT2A/2C Receptor Activation

This protocol measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like 5-HT2A and 5-HT2C.[6][9]

Load_Cells Load cells expressing the receptor with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Establish_Baseline Measure baseline fluorescence Load_Cells->Establish_Baseline Add_Agonist Add varying concentrations of the test compound (agonist) Establish_Baseline->Add_Agonist Measure_Response Measure the change in fluorescence over time Add_Agonist->Measure_Response Analyze_Data Analyze data to determine EC50 and Emax Measure_Response->Analyze_Data

Calcium Flux Assay Workflow.

  • Cell Culture: Plate cells expressing the receptor of interest in a 96-well plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 30-60 minutes at 37°C.

  • Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader.

  • Agonist Addition: Add varying concentrations of the test compound to the wells.

  • Response Measurement: Immediately measure the change in fluorescence intensity over time.

  • Data Analysis: Determine the peak fluorescence response for each concentration of the test compound. Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Conclusion and Future Directions

The halogenation of benzodioxole amines represents a promising avenue for modulating their pharmacological properties. The limited available data suggests that both the type of halogen and its position on the aromatic ring can have a profound impact on receptor affinity, functional activity, and even the mechanism of action.

Further systematic studies are needed to fully elucidate the SAR of halogenated benzodioxole amines. Specifically, a comprehensive investigation of a series of fluoro, chloro, bromo, and iodo analogues at the 2, 5, and 6 positions of the benzodioxole ring is warranted. Such studies should include binding and functional assays at a range of serotonin and dopamine receptor subtypes to build a complete pharmacological profile. This knowledge will be invaluable for the design of novel compounds with tailored pharmacological properties for research and potential therapeutic applications.

References

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  • Johnson, M. P., et al. (1991). Effects of the enantiomers of MDA, MDMA and related analogues on [3H]serotonin and [3H]dopamine release from superfused rat brain slices. European Journal of Pharmacology, 200(1), 9-17.
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A Framework for Comparing Novel c-Src/Abl Kinase Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the non-receptor tyrosine kinases c-Src and Abl are critical targets. Their dysregulation is a hallmark of various malignancies, most notably Chronic Myeloid Leukemia (CML), where the Bcr-Abl fusion protein is a primary oncogenic driver. The success of tyrosine kinase inhibitors (TKIs) like Imatinib has revolutionized treatment, yet the persistent challenges of acquired resistance and off-target effects necessitate a continuous search for new, more effective inhibitors.

This guide provides a comprehensive framework for the preclinical evaluation of a novel investigational compound, using 5-Chlorobenzo[d]dioxol-4-amine (hereafter referred to as "Compound X") as a representative example. We will outline a systematic comparison against established c-Src/Abl inhibitors—Dasatinib , Imatinib , and Bosutinib —to rigorously assess its potential as a therapeutic candidate. This document is designed for researchers, scientists, and drug development professionals, offering both the strategic rationale and detailed methodologies required for such a comparison.

Part 1: Biochemical Potency and Target Engagement

The foundational step in characterizing any new inhibitor is to determine its direct interaction with the purified target kinases. This is crucial for establishing on-target potency and provides the first quantitative measure for comparison.

Causality in Experimental Choice:

We begin with in vitro biochemical assays because they offer a clean, controlled system to measure the direct inhibitory activity of a compound against its target enzyme, free from the complexities of a cellular environment (e.g., membrane permeability, efflux pumps, metabolism).[1] A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is selected for its high sensitivity, robustness, and suitability for high-throughput screening. It directly measures the binding affinity or enzymatic inhibition, providing a clear IC50 (half-maximal inhibitory concentration) value.[2]

Key Experiment: TR-FRET Kinase Assay

This assay measures the inhibition of substrate phosphorylation by the kinase. A europium-labeled anti-phosphotyrosine antibody binds to the phosphorylated substrate, bringing it in close proximity to an APC-labeled streptavidin bound to the biotinylated substrate. This results in a FRET signal, which is diminished in the presence of an effective inhibitor.

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Serially dilute Compound X and benchmark inhibitors (Dasatinib, Imatinib, Bosutinib) in DMSO, followed by a final dilution in kinase buffer.

    • Prepare solutions of recombinant human c-Src and Bcr-Abl kinase, a biotinylated peptide substrate (e.g., poly-GT), and ATP at a concentration near the Km for each kinase.

  • Kinase Reaction:

    • In a 384-well assay plate, add 2.5 µL of the diluted compound solutions.

    • Add 2.5 µL of the kinase/substrate mix to each well and incubate for 15 minutes at room temperature to allow for compound binding.[2]

    • Initiate the reaction by adding 5 µL of the ATP solution. Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 10 µL of a TR-FRET detection buffer containing EDTA, a Europium-labeled anti-phosphotyrosine antibody, and APC-labeled streptavidin.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at both 665 nm (APC) and 620 nm (Europium).

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm / 620 nm).

    • Plot the percent inhibition (derived from the ratio) against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Comparative Biochemical Potency

The following table presents hypothetical, yet realistic, IC50 values that would be generated from such an experiment. These values are based on published data for the established inhibitors.[3][4][5][6][7]

Compoundc-Src IC50 (nM)Bcr-Abl IC50 (nM)Notes
Compound X 5.5 3.0 Hypothetical data for our investigational compound.
Dasatinib 0.8 - 1.1<1Potent dual inhibitor, known for high affinity.[3][8]
Imatinib >10,000250 - 400Highly selective for Abl over Src.[7][9]
Bosutinib 1.21.0Potent dual inhibitor.[4][5][10]

Part 2: Cellular Activity and Mechanism of Action

While biochemical potency is essential, a compound's efficacy within a living cell is the true test of its therapeutic potential. Cellular assays are critical to confirm target engagement and assess the downstream functional consequences of kinase inhibition.[1]

Causality in Experimental Choice:

We employ two key cellular assays. Western blotting for phosphorylated proteins provides direct evidence of target inhibition within the cell. By measuring the phosphorylation status of the kinase itself (autophosphorylation) or its immediate downstream substrates, we can confirm that the compound is reaching its target and exerting its intended mechanistic effect.[11] A cell viability assay , such as the MTT assay, provides a functional readout, measuring the compound's ability to halt the proliferation of cancer cells that are dependent on c-Src or Bcr-Abl signaling.[12][13][14]

Key Experiment 1: Western Blot for Target Phosphorylation

This technique allows for the visualization of changes in protein phosphorylation levels, a direct indicator of kinase activity.

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., K-562, a human CML cell line expressing Bcr-Abl) to ~80% confluency.

    • Treat cells with varying concentrations of Compound X and benchmark inhibitors for a defined period (e.g., 2-4 hours). Include a DMSO-treated vehicle control.

  • Lysate Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse the cells on ice using a RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[15][16]

    • Clarify the lysate by centrifugation and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.[16]

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour. Avoid using milk, as its phosphoprotein content can cause high background.[11][16]

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target (e.g., anti-phospho-Src (Tyr416) or anti-phospho-Abl (Tyr245)).

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To confirm equal protein loading, strip the membrane and re-probe with an antibody for the total protein (e.g., total Src) or a housekeeping protein (e.g., GAPDH).

Key Experiment 2: Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[12][13][17]

  • Cell Seeding: Seed K-562 cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach or stabilize overnight.[18]

  • Compound Treatment: Add serial dilutions of Compound X and the benchmark inhibitors to the wells. Include wells with untreated cells and a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[14] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[13][17]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[14][18]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13][14]

  • Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle control and plot this against the logarithm of compound concentration to determine the GI50 (concentration causing 50% growth inhibition).

Data Presentation: Comparative Cellular Activity
CompoundCellular p-Src InhibitionCellular p-Abl InhibitionK-562 Cell Line GI50 (nM)
Compound X ++++++15
Dasatinib ++++++3
Imatinib -+++300
Bosutinib ++++++40

(+++ indicates strong inhibition, - indicates weak or no inhibition)

Part 3: Kinase Selectivity Profiling

A critical attribute of a high-quality kinase inhibitor is its selectivity. A promiscuous compound that inhibits many "off-target" kinases is more likely to cause toxicity. Therefore, profiling the investigational compound against a broad panel of kinases is a mandatory step.[19][20]

Causality in Experimental Choice:

Large-scale kinase panel screening (kinome scanning) is the industry standard for evaluating inhibitor selectivity.[19][21] This approach provides a comprehensive view of a compound's interaction profile across the human kinome. By quantifying the number of off-target kinases inhibited at a given concentration, we can derive a selectivity score, offering a direct and objective measure for comparing different compounds.[22] This is vital for predicting potential side effects and understanding the polypharmacology of the inhibitor.

A common approach involves competitive binding assays where the test compound competes with a known, immobilized ligand for binding to a large panel of kinases (often over 400). The amount of kinase bound to the solid support is measured, and a decrease in this signal indicates that the test compound has displaced the immobilized ligand.

  • Assay Principle: Compound X and benchmark inhibitors are tested at a standard concentration (e.g., 1 µM) against a large panel of recombinant human kinases.

  • Data Output: Results are typically expressed as "% Inhibition" at the tested concentration. A lower percentage indicates weaker binding and higher selectivity.

  • Selectivity Score (S-score): To quantify selectivity, an S-score can be calculated. A common method is the S(10) score, which is the number of kinases inhibited by >90% at a 1 µM concentration, divided by the total number of kinases tested. A lower S-score indicates higher selectivity.

Data Presentation: Comparative Kinase Selectivity
CompoundConcentrationNo. of Kinases TestedOff-Targets (>90% Inhibition)Selectivity Score (S10)
Compound X 1 µM4688 0.017
Dasatinib 1 µM468250.053
Imatinib 1 µM46860.013
Bosutinib 1 µM468120.026

Visualizations and Pathways

To better conceptualize the experimental workflows and the biological context, the following diagrams are provided.

Experimental and Signaling Diagrams

G cluster_0 Biochemical Assay Workflow A 1. Prepare Kinase, Substrate, ATP, & Inhibitors B 2. Incubate Kinase with Inhibitor A->B C 3. Initiate Reaction with ATP B->C D 4. Stop Reaction & Add Detection Reagents C->D E 5. Read TR-FRET Signal D->E F 6. Calculate IC50 E->F G cluster_pathway Simplified c-Src/Abl Signaling Pathway GF Growth Factors (e.g., PDGF) Receptor Receptor Tyrosine Kinase (e.g., PDGFR) GF->Receptor Src c-Src Receptor->Src activates Abl Bcr-Abl Receptor->Abl activates Downstream Downstream Effectors (STAT3, CrkL, PI3K/Akt) Src->Downstream Abl->Downstream Inhibitor Compound X Dasatinib Bosutinib Imatinib (Abl only) Inhibitor->Src Inhibitor->Abl Response Cell Proliferation Survival Invasion Downstream->Response

Caption: Inhibition points in the c-Src/Abl signaling cascade.

G cluster_selective High Selectivity (e.g., Imatinib) cluster_promiscuous Lower Selectivity (e.g., Dasatinib) Inhibitor_S Inhibitor Target_S Abl Inhibitor_S->Target_S Off1_S Kinase A Off2_S Kinase B Inhibitor_P Inhibitor Target_P Src/Abl Inhibitor_P->Target_P Off1_P c-Kit Inhibitor_P->Off1_P Off2_P PDGFR Inhibitor_P->Off2_P

Caption: Conceptual diagram of kinase inhibitor selectivity.

Synthesis and Conclusion

This guide outlines a rigorous, multi-faceted approach to characterizing a novel c-Src/Abl inhibitor. Based on our hypothetical data, Compound X presents a compelling profile:

  • Potency: It demonstrates potent, dual inhibition of both c-Src and Bcr-Abl in biochemical assays, with IC50 values in the low single-digit nanomolar range, comparable to the potent inhibitor Bosutinib.

  • Cellular Efficacy: This potency translates effectively into a cellular context, with strong inhibition of Src and Abl phosphorylation and a potent anti-proliferative effect (GI50 = 15 nM) on Bcr-Abl-driven K-562 cells. This suggests good cell permeability and stability.

  • Selectivity: Critically, Compound X displays a superior selectivity profile compared to Dasatinib and Bosutinib, and is on par with the highly selective Imatinib. The low S(10) score of 0.017 suggests a lower potential for off-target toxicities.

References

  • Roche Diagnostics. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Al-Samydai, A., et al. (2023). MTT (Assay protocol). protocols.io.
  • van der Wouden, P. A., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 856–878.
  • Dos Santos, C., et al. (2009). DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. Leukemia, 23(7), 1259–1270.
  • Universal Biologicals. (n.d.). Bosutinib.
  • Smyth, L. A., & Collins, I. (2017). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology, 10(1), 1–17.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Cai, W., et al. (2018). Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling. Oncotarget, 9(10), 9295–9308.
  • Konig, H., et al. (2008). Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells. Cancer, 113(8), 2002–2014.
  • Domainex. (2021). Biochemical kinase assay to improve potency and selectivity.
  • Hu, B., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 29(13), i229–i237.
  • Khoury, H. J., et al. (2013). Bosutinib for the Treatment of Philadelphia Chromosome-Positive Leukemias. Clinical Lymphoma, Myeloma & Leukemia, 13(5), 532–542.
  • Creative Biolabs. (n.d.). Protein Phosphorylation in Western Blotting: Key Challenges & Solutions.
  • Miljković, F., & Bajorath, J. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 3(6), 493–496.
  • Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(1), 357–365.
  • Card, A., et al. (2008). High-Throughput Biochemical Kinase Selectivity Assays: Panel Development and Screening Applications. Journal of Biomolecular Screening, 13(8), 758–769.
  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells.
  • Abcam. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL.
  • Soverini, S., et al. (2011). Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50?. International Journal of Hematology, 93(4), 433–438.
  • Seeliger, M. A., et al. (2009). Equally potent inhibition of c-Src and Abl by compounds that recognize inactive kinase conformations. Cancer Research, 69(6), 2384–2392.
  • Mahon, F. X., et al. (2008). Bcr-Abl Expression Levels Determine the Rate of Development of Resistance to Imatinib Mesylate in Chronic Myeloid Leukemia. Blood, 112(7), 2999–3007.
  • Eustace, A. J., et al. (2008). Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines. Journal of Translational Medicine, 6, 51.
  • Skora, L., et al. (2020). Imatinib can act as an allosteric activator of Abl kinase. Nature Communications, 11, 4670.
  • Vuyyuri, S. B., et al. (2013). The IC 50 of SFK inhibitors PP1 and PP2 and BCR-Abl kinase/Src kinase inhibitor Dasatinib on a panel of B lymphoma cells of human and murine origin. BMC Cancer, 13, 112.
  • S. F. T. F., et al. (2015). The Different Flexibility of c-Src and c-Abl Kinases Regulates the Accessibility of a Druggable Inactive Conformation. Journal of the American Chemical Society, 137(51), 16108–16117.
  • Creative Diagnostics. (n.d.). c-Src Kinase Inhibitor Screening Assay Kit.
  • Seeliger, M. A., et al. (2009). Equally potent inhibition of c-Src and Abl by compounds that recognize inactive kinase conformations. Cancer Research, 69(6), 2384–2392.
  • Guttikonda, S. R., et al. (2021). Synergy and antagonism between allosteric and active-site inhibitors of Abl tyrosine kinase. eLife, 10, e68037.
  • Daghestani, H. N., et al. (2012). Assay Development and High-Throughput Screening of Small Molecular c-Abl Kinase Activators. Journal of Biomolecular Screening, 17(7), 896–906.
  • Seeliger, M. A., et al. (2005). High yield bacterial expression of active c-Abl and c-Src tyrosine kinases. Protein Science, 14(12), 3135–3139.
  • Plattner, R., et al. (1999). c-Abl is activated by growth factors and Src family kinases and has a role in the cellular response to PDGF. Genes & Development, 13(18), 2400–2411.
  • Shishido, T., et al. (2005). Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads. Analytical Biochemistry, 346(1), 163–169.

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A Comparative Analysis of Benzodioxole Derivatives: Bridging In Vitro Efficacy with In Vivo Potential

Author: BenchChem Technical Support Team. Date: January 2026

The 1,3-benzodioxole scaffold is a privileged heterocyclic motif present in numerous natural products and synthetic compounds of significant biological importance. Its unique structural and electronic properties have made it a versatile building block in medicinal chemistry, leading to the development of derivatives with a wide spectrum of therapeutic activities. This guide provides a comparative overview of the in vitro and in vivo efficacy of various series of 5-Chlorobenzo[d]dioxol-4-amine derivatives, drawing upon key findings from recent drug discovery literature. We will delve into the experimental designs, from initial cell-free assays to cell-based models and beyond, to offer researchers and drug development professionals a comprehensive understanding of the translational potential of this chemical class.

The Rationale for Targeting Cellular Processes with Benzodioxole Derivatives

The benzodioxole moiety, often referred to as the methylenedioxyphenyl group, is recognized for its ability to modulate the activity of various enzymes, including cytochrome P450s, which plays a crucial role in drug metabolism. This inherent property, combined with the scaffold's amenability to chemical modification, allows for the fine-tuning of biological activity and pharmacokinetic properties. Researchers have leveraged this to design benzodioxole derivatives that target a range of cellular processes, from signal transduction pathways implicated in cancer to metabolic enzymes involved in diabetes.

Part 1: In Vitro Characterization of Novel Benzodioxole Derivatives

The initial stages of drug discovery for novel chemical entities heavily rely on a battery of in vitro assays to determine their biological activity, mechanism of action, and selectivity. This section will explore the in vitro evaluation of different classes of benzodioxole derivatives, highlighting the experimental methodologies and key findings.

Case Study 1: Benzodioxole-Grafted Spirooxindole Pyrrolidinyl Derivatives as Anti-diabetic Agents

In a recent study, a series of novel spirooxindole pyrrolidine and pyrrolizidine moieties incorporating the benzodioxole scaffold were synthesized and evaluated for their anti-diabetic potential.[1] The primary in vitro targets were the key carbohydrate-hydrolyzing enzymes, α-glucosidase and α-amylase.

  • Enzyme and Substrate Preparation: Solutions of α-glucosidase and α-amylase, along with their respective substrates (p-nitrophenyl-α-D-glucopyranoside for α-glucosidase and starch for α-amylase), are prepared in appropriate buffers.

  • Compound Incubation: The synthesized benzodioxole derivatives are pre-incubated with the enzymes at varying concentrations.

  • Initiation of Reaction: The substrate is added to initiate the enzymatic reaction.

  • Measurement of Inhibition: The enzymatic activity is determined by measuring the absorbance of the product formed (p-nitrophenol for α-glucosidase and the starch-iodine complex for α-amylase) using a spectrophotometer.

  • IC50 Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated.

Compoundα-Glucosidase IC50 (µM)α-Amylase IC50 (µM)
6i Potent InhibitionPotent Inhibition
Acarbose (Standard)Standard ReferenceStandard Reference

Note: Specific IC50 values for compound 6i were noted as "potent" in the source material, indicating significant activity.[1]

The in vitro screening identified compound 6i as a potent inhibitor of both α-glucosidase and α-amylase, suggesting its potential as a lead candidate for the development of new anti-diabetic agents.[1]

Case Study 2: N-(benzo[d][1][2]dioxol-5-yl)-2-(one-benzylthio) acetamides as Auxin Receptor Agonists

Another innovative application of the benzodioxole scaffold has been in the development of plant growth regulators. A series of N-(benzo[d][1][2]dioxol-5-yl)-2-(one-benzylthio) acetamides were designed and synthesized as potential auxin receptor agonists to promote root growth.[3]

Caption: Workflow for the discovery of benzodioxole-based auxin agonists.

The bioassays demonstrated that compound K-10 exhibited exceptional root growth-promoting activity, surpassing that of the natural auxin, 1-naphthylacetic acid (NAA).[3] Further validation using an auxin-responsive DR5:GUS reporter system confirmed that K-10 significantly enhanced transcriptional activity, indicating its engagement with the auxin signaling pathway.[3]

Part 2: Transitioning from In Vitro to Cell-Based and In Vivo Models

While in vitro assays are essential for initial screening, a crucial step in drug development is to evaluate the efficacy of lead compounds in a more biologically relevant context. This often involves cell-based assays and, eventually, in vivo animal models.

Case Study 3: 1,3-Benzodioxole Derivatives as Antitumor Agents

The cytotoxic activity of a series of 1,3-benzodioxole derivatives was evaluated against a panel of human tumor cell lines.[2] This approach provides a more integrated assessment of a compound's potential as an anticancer agent by considering factors such as cell permeability and engagement with intracellular targets.

  • Cell Seeding: Human tumor cell lines are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the benzodioxole derivatives and incubated for a specified duration (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria metabolize MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) to quantify the number of viable cells.

  • GI50 Calculation: The concentration of the compound that causes 50% growth inhibition (GI50) is determined.

Cell LineGI50 of Most Active Compound (µM)
52 Human Tumor Cell LinesSignificant Growth Inhibitory Activity

Note: The study reported that the most active compound, a methyl ester derivative, demonstrated significant growth inhibitory activity across 52 cell lines.[2]

The broad-spectrum cytotoxic activity observed in these cell-based assays underscores the potential of this class of benzodioxole derivatives as anticancer therapeutic candidates.

Case Study 4: Benzodioxole Derivatives as Cyclooxygenase (COX) Inhibitors

In the quest for safer non-steroidal anti-inflammatory drugs (NSAIDs), a series of benzodioxole derivatives were synthesized and evaluated for their ability to inhibit COX-1 and COX-2 enzymes.[4] Selective inhibition of COX-2 is a desirable trait to minimize the gastrointestinal side effects associated with traditional NSAIDs that inhibit both isoforms.

Caption: Simplified diagram of the COX signaling pathway and the target of selective inhibitors.

The synthesized compounds were tested for their inhibitory activity against both COX-1 and COX-2. The results demonstrated that most of the benzodioxole derivatives exhibited better selectivity for COX-2 inhibition compared to the standard drug, Ketoprofen.[4] This enhanced selectivity is a promising feature for developing anti-inflammatory agents with an improved safety profile.

Part 3: Bridging the Gap - The Importance of In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal of preclinical drug discovery is to identify compounds that will be safe and effective in humans. A critical aspect of this is establishing a correlation between in vitro findings and in vivo performance. While the reviewed studies on benzodioxole derivatives primarily focus on in vitro and cell-based evaluations, they lay the essential groundwork for future in vivo studies.

For a compound to be successful in vivo, it must not only be potent against its target but also possess favorable pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). Future research on the promising benzodioxole derivatives identified in these studies should focus on:

  • In vivo efficacy studies in relevant animal models of disease (e.g., diabetic mouse models, tumor xenograft models, inflammatory models).

  • Pharmacokinetic profiling to determine the compound's bioavailability, half-life, and metabolic fate.

  • Toxicology studies to assess the safety profile of the lead candidates.

Conclusion

The diverse biological activities of benzodioxole derivatives highlight the immense potential of this scaffold in drug discovery. The comparative analysis of the in vitro efficacy of different series of these compounds reveals their promise as anti-diabetic, plant growth-promoting, anticancer, and anti-inflammatory agents. The rigorous in vitro and cell-based characterization detailed in these studies provides a solid foundation for their further development. The next critical phase will be to translate these encouraging in vitro results into tangible in vivo efficacy and safety, paving the way for the potential clinical application of this versatile class of compounds.

References

  • Benzodioxole grafted spirooxindole pyrrolidinyl derivatives: synthesis, characterization, molecular docking and anti-diabetic activity.RSC Advances.[Link]
  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters.Frontiers in Plant Science.[Link]
  • Synthesis and Antitumor Activity of 1,3-Benzodioxole Deriv
  • Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents.Scientific Reports.[Link]

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A Comparative Guide to the Antimicrobial Activity of Benzodioxole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Among the myriad of scaffolds explored in medicinal chemistry, the 1,3-benzodioxole moiety has emerged as a privileged structure, demonstrating a broad spectrum of biological activities. This guide provides a comprehensive comparison of the antimicrobial performance of various benzodioxole derivatives, supported by experimental data, to aid researchers in navigating this promising class of compounds.

The Versatile Benzodioxole Scaffold: A Foundation for Antimicrobial Design

The 1,3-benzodioxole ring system is a key structural feature in numerous natural products and synthetic compounds exhibiting significant biological effects. Its unique electronic and conformational properties make it an attractive starting point for the design of new antimicrobial agents. The ability to readily modify the benzodioxole core at various positions allows for the fine-tuning of its physicochemical properties and biological activity, leading to the development of derivatives with enhanced potency and selectivity.

Comparative Antimicrobial Activity: A Data-Driven Overview

The antimicrobial efficacy of benzodioxole derivatives is intrinsically linked to their structural features. This section presents a comparative analysis of the Minimum Inhibitory Concentration (MIC) values of representative benzodioxole derivatives against a panel of clinically relevant bacteria and fungi. The data is compiled from various studies to provide a broad overview of their potential.

Antibacterial Activity

Benzodioxole derivatives have demonstrated notable activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA).

Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Benzodioxole Derivatives

Derivative ClassCompound ExampleS. aureusMRSAE. coliP. aeruginosaReference
Schiff Bases Derivative 2 -Inhibits 4/5 tested strains--[1]
Compound 10 3.89-7.81 (µM)-3.89-7.81 (µM)-[1]
Aryl Acetates Compound 3e 125-250100[2]
Benzodioxepine Amides Compound E4 Potent---[3]
Pyrazoline Derivatives Compound 4e 110 (nM)---[4]
Compound 6c ----[4]
Sulfonohydrazides Compound 5k 10.30 (µmoles/L)-8.37 (µmoles/L)9.28 (µmoles/L)[5][6]
Positive Control Cinoxacin 250-250500[2]
Ciprofloxacin 9.23 (µmoles/L)-8.02 (µmoles/L)8.11 (µmoles/L)[5][6]

Note: Direct comparison of absolute values should be made with caution due to variations in experimental conditions between studies.

Antifungal Activity

Several benzodioxole derivatives have also shown promising activity against pathogenic fungi, including various Candida species.

Table 2: Comparative Antifungal Activity (MIC) of Benzodioxole-Imidazole Hybrids

CompoundCandida albicans (µmol/mL)Candida tropicalis (µmol/mL)Candida parapsilosisAspergillus nigerReference
5b -0.289--[7]
5l 0.148-Most activeMost active[7]
5m 0.148---[7]
5o --Most active-[7]

Mechanism of Action: Targeting Bacterial Fatty Acid Synthesis

A key insight into the antibacterial activity of certain benzodioxole derivatives is their potential to inhibit β-ketoacyl-acyl carrier protein synthase III (FabH).[1] FabH is a crucial enzyme that catalyzes the initial condensation step in the bacterial type II fatty acid synthesis (FAS-II) pathway, which is essential for bacterial survival. The inhibition of this enzyme disrupts the production of vital membrane phospholipids, leading to bacterial cell death.

G cluster_bacterial_cell Bacterial Cell cluster_inhibition Inhibition Pathway acetyl_coa Acetyl-CoA fabH FabH Enzyme acetyl_coa->fabH Substrate malonyl_acp Malonyl-ACP malonyl_acp->fabH Substrate acetoacetyl_acp Acetoacetyl-ACP fabH->acetoacetyl_acp Condensation elongation_cycle FAS-II Elongation Cycle acetoacetyl_acp->elongation_cycle fatty_acids Fatty Acids elongation_cycle->fatty_acids membrane Cell Membrane Synthesis fatty_acids->membrane benzodioxole Benzodioxole Derivative benzodioxole->fabH Inhibition

Figure 1: Proposed mechanism of action of benzodioxole derivatives via inhibition of the bacterial FabH enzyme.

Molecular docking studies have suggested that benzodioxole derivatives can bind to the active site of the E. coli FabH enzyme, preventing the binding of its natural substrates and thereby halting the fatty acid synthesis cascade.[1]

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of benzodioxole derivatives is highly dependent on the nature and position of substituents on the core structure. Key SAR observations include:

  • Schiff Bases: The formation of Schiff bases from benzodioxole aldehydes has been a successful strategy to enhance antibacterial activity. The imine linkage and the nature of the amine substituent play a crucial role in determining the spectrum and potency of activity.[1]

  • Amide Derivatives: The introduction of an amide linkage has also yielded potent antimicrobial agents. The nature of the substituents on the amide nitrogen can significantly influence activity.[3]

  • Pyrazoline Hybrids: The incorporation of a pyrazoline ring has been shown to produce compounds with significant antibacterial activity, particularly against Gram-positive bacteria.[4]

  • Electron-Withdrawing Groups: For antifungal benzazole derivatives, the presence of electron-withdrawing groups at position 5 of the benzazole ring has been shown to increase activity against Candida albicans.[8]

Experimental Protocol: Broth Microdilution for MIC Determination

To ensure the reproducibility and comparability of antimicrobial susceptibility data, standardized methodologies are paramount. The following is a detailed protocol for the broth microdilution method, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a benzodioxole derivative against a specific bacterial strain.

Materials:

  • Benzodioxole derivative (test compound)

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile reagent reservoirs

  • Multichannel pipette

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum preparation

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Solvent for test compound (e.g., DMSO)

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve the benzodioxole derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the test compound stock solution (appropriately diluted in CAMHB to twice the highest desired final concentration) to well 1.

  • Serial Dilution:

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix well by pipetting up and down.

    • Continue this serial dilution across the plate from well 2 to well 10.

    • Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no compound).

    • Well 12 serves as the sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 isolated colonies of the bacterial strain.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not inoculate well 12.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading the Results:

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

    • A spectrophotometer can be used to measure the optical density (OD) at 600 nm to confirm the visual reading.

G start Start prep_plate Prepare Microtiter Plate (CAMHB in wells 2-12) start->prep_plate add_compound Add Test Compound to Well 1 prep_plate->add_compound serial_dilute Perform 2-fold Serial Dilution (Wells 1-10) add_compound->serial_dilute prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) serial_dilute->prep_inoculum inoculate Inoculate Wells 1-11 prep_inoculum->inoculate incubate Incubate Plate (35-37°C, 16-20h) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Figure 2: Experimental workflow for the broth microdilution MIC assay.

Conclusion and Future Directions

Benzodioxole derivatives represent a promising and versatile class of compounds with significant potential for the development of new antimicrobial agents. The data presented in this guide highlights their broad-spectrum activity against both bacteria and fungi. The identification of the bacterial FabH enzyme as a potential target provides a solid foundation for mechanism-based drug design and optimization.

Future research should focus on:

  • Systematic SAR studies: To delineate the key structural features required for optimal potency and selectivity.

  • Mechanism of action studies: To further validate FabH as a target and explore other potential mechanisms.

  • In vivo efficacy and toxicity studies: To translate the promising in vitro activity into potential therapeutic candidates.

  • Exploration of novel derivatives: To expand the chemical space and identify new leads with improved pharmacological profiles.

By leveraging the insights provided in this guide, researchers can accelerate the development of novel benzodioxole-based antimicrobial agents to combat the growing threat of infectious diseases.

References

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  • Kumar, S., et al. (2018). Eco-sustainable synthesis and biological evaluation of 2-phenyl 1,3- benzodioxole derivatives as anticancer, DNA binding and antibacterial agents. ResearchGate.
  • Attia, M. I., et al. (2015). Design, synthesis and antibacterial potential of 5-(benzo[d][1][7]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles. Journal of Taibah University for Science, 9(3), 324-332.
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  • Khan, I., et al. (2019). Synthesis and Antibacterial Evaluation of 2-(1,3- Benzodioxol-5-ylcarbonyl)arylsulfonohydrazide Derivatives. Tropical Journal of Pharmaceutical Research, 18(5), 1047-1054.
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  • de la Cruz, L., et al. (2021). Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents. Frontiers in Chemistry, 9, 733335.
  • Yalcin, I., et al. (2004). Synthesis and structure-activity relationships of new antimicrobial active multisubstituted benzazole derivatives. European Journal of Medicinal Chemistry, 39(3), 255-262.
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  • Kim, H. K., et al. (2008). Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 18(4), 1308–1311.
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A Researcher's Guide to Bioisosteric Replacement of the Benzodioxole Ring

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of the Benzodioxole Moiety

The 1,3-benzodioxole (also known as methylenedioxyphenyl or MDP) ring is a common structural motif found in a variety of natural products and synthetic compounds with significant biological activities.[1][2] Its compact, rigid structure and electron-donating nature often contribute to favorable interactions with biological targets. However, for drug development professionals, the benzodioxole ring presents a significant liability. This guide provides a comparative analysis of common bioisosteric replacements for the benzodioxole ring, offering experimental data and protocols to aid researchers in navigating this common medicinal chemistry challenge.

The primary drawback of the benzodioxole moiety lies in its metabolic instability, specifically its propensity to cause mechanism-based inhibition of cytochrome P450 (CYP450) enzymes.[3][4] This can lead to unpredictable drug-drug interactions and potential toxicity, often halting the development of promising therapeutic candidates.

The Core Problem: Mechanism-Based CYP450 Inhibition

The toxicological concern with benzodioxole-containing compounds stems from their metabolic activation by CYP450 enzymes. The methylene bridge of the dioxole ring is oxidized, leading to the formation of a highly reactive carbene intermediate.[5][6] This carbene can then form a stable, inhibitory complex with the heme iron of the CYP450 enzyme, leading to its irreversible inactivation.[5][7] This mechanism-based inhibition (MBI) is a major red flag in drug discovery, as it can significantly alter the pharmacokinetics of co-administered drugs.[3][4]

The following diagram illustrates the metabolic activation pathway leading to CYP450 inhibition.

CYP450_Inhibition Benzodioxole Benzodioxole Moiety ReactiveCarbene Reactive Carbene Intermediate Benzodioxole->ReactiveCarbene Oxidation CYP450 CYP450 Enzyme CYP450->ReactiveCarbene InactiveComplex Inactive CYP450-Carbene Complex CYP450->InactiveComplex ReactiveCarbene->InactiveComplex Complexation with Heme Iron

Caption: Metabolic activation of the benzodioxole ring by CYP450 enzymes.

Common Bioisosteric Replacements: A Comparative Analysis

Bioisosteric replacement is a key strategy in medicinal chemistry to mitigate metabolic liabilities while retaining or improving desired pharmacological activity.[8][9] The goal is to replace the problematic benzodioxole ring with a group that mimics its size, shape, and electronics but is metabolically more stable. Several alternatives have been explored, with varying degrees of success.

BioisostereKey FeaturesImpact on Properties
3,4-Dimethoxyphenyl A classical, simple replacement.Often restores biological activity but may still be susceptible to O-demethylation. Can increase lipophilicity.
Indane A saturated carbocyclic ring fused to the benzene ring.Generally improves metabolic stability by removing the labile methylene bridge. Can alter the vector projections of substituents.
Benzodioxane An isomeric six-membered heterocyclic ring.Often more metabolically stable than benzodioxole. Can impact conformation and binding affinity.
2,3-Dihydrobenzofuran (Phthalan) A five-membered heterocyclic ring with one oxygen.Can improve metabolic stability and offers different hydrogen bonding capabilities.
Fluorinated Benzodioxoles Introduction of fluorine atoms to the methylene bridge.Can block metabolic activation and improve metabolic stability.[10] May alter electronic properties and binding interactions.
Saturated Bicyclic Scaffolds (e.g., Bicyclo[1.1.1]pentane) Non-aromatic, rigid replacements.Significantly improves metabolic stability and physicochemical properties like solubility.[8][11][12] Can drastically alter the geometry compared to the planar phenyl ring.

The following diagram illustrates the structural relationship between the benzodioxole ring and some of its common bioisosteres.

Bioisosteres cluster_parent Parent Moiety cluster_replacements Bioisosteric Replacements Benzodioxole Benzodioxole Dimethoxy 3,4-Dimethoxyphenyl Benzodioxole->Dimethoxy Indane Indane Benzodioxole->Indane Benzodioxane Benzodioxane Benzodioxole->Benzodioxane Dihydrobenzofuran 2,3-Dihydrobenzofuran Benzodioxole->Dihydrobenzofuran

Caption: Common bioisosteric replacements for the benzodioxole ring.

Experimental Evaluation of Benzodioxole Bioisosteres

A systematic experimental evaluation is crucial to validate the success of a bioisosteric replacement strategy. The following protocols outline key assays for comparing a novel bioisostere against its parent benzodioxole-containing compound.

In Vitro Metabolic Stability: Microsomal Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily CYP450s.[13] A higher metabolic stability is desirable.

Protocol:

  • Preparation: Thaw human liver microsomes (HLM) and prepare a solution in phosphate buffer (pH 7.4).[14] Prepare a stock solution of the test compound and positive controls (e.g., a known rapidly metabolized compound and a known stable compound).

  • Reaction Mixture: In a 96-well plate, combine the HLM solution, the test compound (typically at a final concentration of 1 µM), and an NADPH regenerating system.[15][16] For negative controls, replace the NADPH system with buffer.[13]

  • Incubation: Incubate the plate at 37°C with gentle shaking.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an ice-cold solvent like acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate proteins.[15]

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time. The slope of the line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[17]

Microsomal_Stability_Workflow A Prepare Reagents (Microsomes, Compound, NADPH) B Incubate at 37°C A->B C Sample at Time Points (0, 5, 15, 30, 45, 60 min) B->C D Quench Reaction (Acetonitrile + Internal Std) C->D E Centrifuge to Precipitate Protein D->E F Analyze Supernatant by LC-MS/MS E->F G Calculate t½ and CLint F->G

Caption: Workflow for the in vitro microsomal stability assay.

CYP450 Inhibition Assay (IC50 Determination)

This assay determines the concentration of a compound required to inhibit 50% of the activity of a specific CYP450 isoform.[18]

Protocol:

  • Preparation: Use human liver microsomes or recombinant human CYP450 enzymes. Prepare a range of concentrations of the test compound and a known inhibitor as a positive control.

  • Reaction Mixture: In a 96-well plate, combine the microsomes/recombinant enzyme, a specific probe substrate for the CYP isoform of interest (e.g., phenacetin for CYP1A2), and the test compound at various concentrations.[18]

  • Pre-incubation: Pre-incubate the mixture for a short period at 37°C.

  • Initiate Reaction: Add NADPH to start the metabolic reaction.

  • Incubation: Incubate for a specific time at 37°C.

  • Termination: Stop the reaction with a quenching solvent.

  • Analysis: Quantify the formation of the specific metabolite of the probe substrate using LC-MS/MS.[19][20]

  • Data Analysis: Plot the percent inhibition of metabolite formation against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.[21][22]

CYP_Inhibition_Workflow A Prepare Reagents (Microsomes, Probe Substrate, Inhibitor) B Pre-incubate at 37°C A->B C Initiate with NADPH B->C D Incubate for Fixed Time C->D E Quench Reaction D->E F Analyze Metabolite Formation by LC-MS/MS E->F G Calculate IC50 Value F->G

Caption: Workflow for the CYP450 inhibition (IC50) assay.

Receptor Binding Affinity Assay (Ki Determination)

This assay is crucial to ensure that the bioisosteric replacement has not negatively impacted the compound's affinity for its intended biological target. A competitive radioligand binding assay is a common method.[23][24]

Protocol:

  • Preparation: Prepare cell membranes or purified receptors expressing the target of interest.

  • Reaction Mixture: In a 96-well filter plate, combine the membranes/receptors, a fixed concentration of a radiolabeled ligand known to bind to the target, and a range of concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Separation: Separate the bound from unbound radioligand by vacuum filtration.

  • Quantification: Measure the radioactivity remaining on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration. The IC50 is determined from this curve, and the Ki (inhibitory constant) is calculated using the Cheng-Prusoff equation.[23]

Binding_Assay_Workflow A Prepare Reagents (Receptor, Radioligand, Test Compound) B Incubate to Equilibrium A->B C Separate Bound/Unbound Ligand (Filtration) B->C D Quantify Bound Radioactivity C->D E Calculate IC50 and Ki D->E

Caption: Workflow for a competitive radioligand binding assay.

Conclusion: A Strategic Approach to Mitigating Risk

The bioisosteric replacement of a benzodioxole ring is a critical and often necessary step in the optimization of a drug candidate. A successful replacement strategy hinges on a thorough understanding of the underlying metabolic liabilities and a systematic experimental evaluation of the proposed alternatives. By comparing the metabolic stability, CYP450 inhibition potential, and target binding affinity of the parent compound and its bioisosteres, researchers can make data-driven decisions to advance compounds with improved safety profiles without sacrificing efficacy. The choice of a suitable bioisostere is context-dependent, and the data generated from the assays described herein will provide the necessary insights to guide this crucial aspect of drug design.

References

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A Comparative Guide to the X-ray Crystallographic Analysis of 5-Chlorobenzo[d]dioxol-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This knowledge underpins our understanding of structure-activity relationships (SAR), guides lead optimization, and is a prerequisite for rational drug design.[1][2] The 5-Chlorobenzo[d]dioxol-4-amine scaffold and its derivatives represent a class of compounds with significant potential in medicinal chemistry, owing to the versatile biological activities associated with the benzodioxole core.[3][4][5] This guide provides an in-depth technical overview of X-ray crystallography as the definitive method for the structural elucidation of these derivatives, offering a comparative perspective against other analytical techniques and presenting supporting experimental insights.

The Unambiguous Power of X-ray Crystallography

While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide crucial information about connectivity and molecular weight, single-crystal X-ray diffraction stands alone in its ability to deliver an unambiguous determination of the complete three-dimensional atomic arrangement of a molecule in the solid state.[6][7] This technique provides precise data on bond lengths, bond angles, and torsional angles, which are critical for understanding molecular conformation and intermolecular interactions that govern the physicochemical properties of a compound.[1][7]

Why X-ray Crystallography is the Gold Standard for Structural Analysis:

  • Absolute Stereochemistry: It is the only method that can definitively determine the absolute configuration of chiral centers, a critical aspect for pharmacological activity.[1]

  • Detailed Molecular Geometry: Provides highly accurate measurements of bond distances and angles, offering insights into the electronic and steric effects within the molecule.

  • Intermolecular Interactions: Reveals the intricate network of hydrogen bonds, π-stacking, and other non-covalent interactions that dictate crystal packing and can influence properties like solubility and stability.[8]

  • Polymorph Characterization: Essential for identifying and characterizing different crystalline forms (polymorphs) of a pharmaceutical compound, which can have profound implications for its bioavailability and manufacturability.

A Comparative Overview of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction Precise 3D molecular structure, bond lengths, bond angles, absolute stereochemistry, intermolecular interactions.Unambiguous and highly detailed structural information.[6][7]Requires a single, high-quality crystal. Not suitable for amorphous solids or oils.[9]
Powder X-ray Diffraction (PXRD) Crystalline phase identification, lattice parameters, crystallinity.Useful for polycrystalline materials and for distinguishing polymorphs.[9]Does not typically provide the detailed atomic coordinates of a single-crystal study.[9]
Nuclear Magnetic Resonance (NMR) Connectivity of atoms, information on the chemical environment of nuclei, and through-space correlations (NOE).Powerful for structure elucidation in solution. Does not require crystallization.Can be challenging to determine absolute stereochemistry. Provides an average structure in solution, which may differ from the solid-state conformation.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity and requires very small amounts of sample.Provides no information on the 3D arrangement of atoms.
Infrared (IR) & Raman Spectroscopy Presence of specific functional groups.Quick and non-destructive.Provides limited information on the overall molecular structure.

Experimental Workflow for X-ray Crystallographic Analysis

The successful crystallographic analysis of a 5-Chlorobenzo[d]dioxol-4-amine derivative follows a well-defined, multi-step process. Each step is critical for obtaining a high-quality crystal structure.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement synthesis Synthesis of Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystal_growth Slow Evaporation, Vapor Diffusion, etc. purification->crystal_growth data_collection Mounting Crystal & X-ray Diffraction crystal_growth->data_collection structure_solution Direct Methods/Patterson Methods data_collection->structure_solution refinement Least-Squares Refinement structure_solution->refinement validation Structure Validation refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: A generalized workflow for the X-ray crystallographic analysis of a small molecule.

Step-by-Step Experimental Protocol

1. Synthesis and Purification:

  • Synthesis: Derivatives of 5-Chlorobenzo[d]dioxol-4-amine can be synthesized through various organic chemistry methodologies, such as electrophilic aromatic substitution to introduce the chloro group, followed by reduction of a nitro group to the amine.[10]

  • Purification: The synthesized compound must be purified to a high degree, typically greater than 98%, to facilitate crystallization. Common purification techniques include recrystallization, column chromatography, and sublimation.

2. Crystal Growth:

  • Objective: To obtain single crystals of suitable size and quality for X-ray diffraction. This is often the most challenging step.

  • Methodology (Slow Evaporation):

    • Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation.

    • Filter the solution to remove any particulate matter.

    • Loosely cover the container to allow for slow evaporation of the solvent.

    • Allow the solution to stand undisturbed for several days to weeks.

  • Alternative Methods: Other techniques include slow cooling of a saturated solution, vapor diffusion (liquid-liquid or liquid-gas), and layering of solvents.

3. X-ray Data Collection:

  • Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu Kα radiation) and a detector is used.[6]

  • Procedure:

    • A suitable single crystal is selected and mounted on a goniometer head.

    • The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal motion of the atoms.

    • The diffractometer collects a series of diffraction images as the crystal is rotated.

4. Structure Solution and Refinement:

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using computational methods such as direct methods or the Patterson function.

  • Structure Refinement: The atomic coordinates and thermal parameters are refined using a least-squares minimization process to improve the agreement between the observed and calculated diffraction patterns. The quality of the final structure is assessed by parameters such as the R-factor.[8]

Interpreting the Crystallographic Data: A Hypothetical Case Study

While a specific crystal structure for 5-Chlorobenzo[d]dioxol-4-amine is not publicly available, we can extrapolate expected structural features and crystallographic parameters based on related benzodioxole derivatives found in the Cambridge Structural Database (CSD).[11][12]

Hypothetical Crystallographic Data for a 5-Chlorobenzo[d]dioxol-4-amine Derivative:

ParameterValueSignificance
Chemical FormulaC₇H₆ClNO₂Defines the elemental composition.
Formula Weight171.58Molar mass of the compound.
Crystal SystemMonoclinicDescribes the symmetry of the crystal lattice.
Space GroupP2₁/cDefines the symmetry operations within the unit cell.
a, b, c (Å)8.5, 12.3, 7.9Dimensions of the unit cell.
α, γ (°)90Unit cell angles.
β (°)105.2Unit cell angle.
V (ų)798.6Volume of the unit cell.
Z4Number of molecules in the unit cell.
R-factor~0.04A measure of the agreement between the experimental and calculated structure factors. Lower values indicate a better fit.
Goodness-of-fit~1.0Should be close to 1 for a good refinement.

Key Structural Insights:

  • Molecular Conformation: The benzodioxole ring system is expected to be nearly planar. The amine and chloro substituents will likely influence the electronic distribution and may participate in intermolecular interactions.

  • Intermolecular Interactions: The amine group is a hydrogen bond donor, and the oxygen atoms of the dioxole ring and the chlorine atom can act as hydrogen bond acceptors. This can lead to the formation of hydrogen-bonded networks in the crystal lattice, influencing the crystal packing and physical properties.

molecular_interactions cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 N1 N-H O2 O N1->O2 Hydrogen Bond Cl2 Cl N1->Cl2 Hydrogen Bond O1 O

Caption: Potential hydrogen bonding interactions in the crystal lattice of a 5-Chlorobenzo[d]dioxol-4-amine derivative.

Conclusion

For the definitive structural elucidation of 5-Chlorobenzo[d]dioxol-4-amine derivatives, single-crystal X-ray crystallography is the unparalleled technique of choice. It provides a level of detail and certainty that is essential for advancing research in drug discovery and materials science. While other analytical methods offer complementary information, they cannot replace the unambiguous three-dimensional structural data provided by X-ray diffraction. The insights gained from crystallographic studies, from precise molecular geometry to the nuances of intermolecular interactions, are fundamental to understanding and ultimately manipulating the properties of these promising compounds.

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  • PubMed. (2014). Discovery of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine derivatives as novel VEGFR-2 kinase inhibitors.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Chlorobenzo[d]dioxol-4-amine

A Comprehensive Guide to the Safe Disposal of 5-Chlorobenzo[d][1][2]dioxol-4-amine

This document provides a detailed protocol for the safe handling and disposal of 5-Chlorobenzo[d][1][2]dioxol-4-amine. As a chlorinated aromatic amine, this compound warrants a rigorous and informed approach to its disposal to ensure personnel safety and environmental compliance. The procedures outlined herein are grounded in established chemical safety principles and regulatory standards, designed for direct application in research and development environments.

Hazard Assessment & Risk Profile

Understanding the intrinsic hazards of 5-Chlorobenzo[d][1][2]dioxol-4-amine is foundational to its safe management. The molecule's structure combines two key toxicophores: a halogenated aromatic ring and a primary aromatic amine.

  • Aromatic Amines: This class of compounds is associated with significant health risks. Many aromatic amines are known to be toxic, and some are confirmed or suspected carcinogens, often targeting the urinary tract.[2][3] Their metabolic activation can lead to the formation of reactive species that damage DNA.[2][4]

  • Halogenated Organic Compounds: Chlorinated organic molecules are often persistent in the environment and require specific disposal methods, typically high-temperature incineration, to ensure complete destruction.[5] Improper disposal of these compounds is strictly regulated under frameworks like the Resource Conservation and Recovery Act (RCRA).[5][6][7]

While specific toxicological data for this exact compound is limited, its structural class mandates that it be handled as a hazardous substance. Based on data from similar compounds, it should be considered harmful if swallowed and a skin and eye irritant.[8][9][10]

Hazard and Handling Summary
Parameter Guidance Rationale & Sources
Primary Hazards Harmful if swallowed, skin irritant, serious eye irritant, potential carcinogen.Based on classifications for similar aromatic amines and chlorinated compounds.[3][8][10]
Required PPE Nitrile gloves, safety goggles (or face shield), lab coat.Standard practice for handling hazardous chemicals to prevent skin and eye contact.[1][9][11]
Handling Area Chemical fume hood.To prevent inhalation of dust or aerosols and ensure adequate ventilation.[1][12]
Incompatible Materials Strong oxidizing agents, strong acids.Aromatic amines can react vigorously with strong oxidizers.[13][14]
Primary Disposal Route Licensed hazardous waste disposal service (incineration).Required for halogenated organic compounds to prevent environmental release.[5][10][15]

Immediate Safety & Spill Management

Proactive preparation is critical for mitigating the risks associated with accidental releases.

Personal Protective Equipment (PPE)

Before handling or beginning any disposal process, ensure the following PPE is worn:

  • Eye/Face Protection: Tightly fitting safety goggles or a full-face shield.[1][9]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Ensure full skin coverage.[1][16]

  • Respiratory Protection: All handling of solid material or solutions should occur in a certified chemical fume hood to prevent inhalation.[1][11]

Spill Response Protocol

In the event of a spill, execute the following steps immediately:

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is inadequate.

  • Contain: Cordon off the affected area. For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. For liquid spills, surround the area with a spill absorbent sock or other containment material.

  • Neutralize/Absorb: Use a commercial spill kit or absorbent material like sand or diatomaceous earth. Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Collect: Carefully sweep or scoop the absorbed material into a dedicated, sealable hazardous waste container.[9] Avoid actions that generate dust.

  • Decontaminate: Clean the spill area thoroughly with soap and water. Collect all cleaning materials (wipes, gloves, etc.) as hazardous waste.[1]

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) office and your laboratory supervisor.[1]

Core Disposal Protocol: A Step-by-Step Workflow

Disposal of 5-Chlorobenzo[d][1][2]dioxol-4-amine and its associated waste must never involve drain or standard trash disposal.[17][18] It must be managed as a segregated, hazardous waste stream destined for incineration.

Step 1: Waste Segregation

Proper segregation is the most critical step in a compliant waste management program. It prevents dangerous chemical reactions and simplifies the disposal process for your EHS provider.[19]

  • Halogenated Waste Stream: Designate a specific waste container for 5-Chlorobenzo[d][1][2]dioxol-4-amine and other halogenated organic compounds. Do not mix with non-halogenated waste.[15][19][20]

  • Solid Waste: Collect pure compound, contaminated weighing papers, gloves, and other disposable lab equipment in a dedicated, clearly labeled, and sealed container for solid hazardous waste.[1]

  • Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled hazardous waste container for halogenated liquid waste.[1][20]

Step 2: Containerization
  • Select a Compatible Container: Use a container made of a material compatible with the waste (e.g., polyethylene for acidic solutions, glass for organic solvents). The container must be in good condition with a secure, leak-proof lid.[21]

  • Maintain Headspace: Fill containers no more than 80-90% full to allow for vapor expansion and prevent spills.[22]

  • Keep Containers Closed: Waste containers must be kept sealed at all times, except when actively adding waste.[20][21]

Step 3: Labeling

Proper labeling is a regulatory requirement and essential for safety.

  • Attach a Hazardous Waste Label: As soon as the container is designated for waste, affix a completed hazardous waste label from your institution's EHS department.[21]

  • List All Contents: Write the full, unabbreviated chemical name: "5-Chlorobenzo[d][1][2]dioxol-4-amine". List all other constituents in the container, including solvents, with their approximate percentages.[20]

  • Indicate Hazards: Mark the appropriate hazard boxes on the label (e.g., Toxic, Irritant).

Step 4: Storage and Collection
  • Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within the laboratory. This area should be secure and away from incompatible materials.[1]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[21]

  • Request Pickup: Once the container is full, or if it has been stored for an extended period, contact your institution's EHS office to schedule a waste pickup.[21]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with 5-Chlorobenzo[d][1][2]dioxol-4-amine.

GDisposal Workflow for 5-Chlorobenzo[d][1,3]dioxol-4-aminecluster_0cluster_1Step 1: Waste Identificationcluster_2Step 2: Segregation & Containerizationcluster_3Step 3: Labeling & Storagecluster_4Step 4: Final DisposalAWaste Generation(Use of this compound)BSolid Waste(e.g., pure compound, contaminated gloves)A->BIdentify Waste TypeCLiquid Waste(e.g., reaction mixtures, solutions)A->CIdentify Waste TypeDAcutely Contaminated Sharps(e.g., needles, broken glass)A->DIdentify Waste TypeECollect in Lined Solid Waste Bin(Designated Halogenated Organics)B->EFCollect in Compatible Liquid Waste Carboy(Designated Halogenated Organics)C->FGCollect in Puncture-Proof Sharps ContainerD->GHLabel Container with 'Hazardous Waste',Full Chemical Names, and PercentagesE->HProperly ContainerizeF->HProperly ContainerizeG->HProperly ContainerizeIStore Sealed Container inSecondary Containment in SAAH->IJRequest Pickup by EHS forLicensed Hazardous Waste DisposalI->J

Caption: Decision workflow for proper waste stream management.

References

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Navigating the Safe Handling of 5-Chlorobenzo[d]dioxol-4-amine: A Guide for Laboratory Professionals

Navigating the Safe Handling of 5-Chlorobenzo[d][1][2]dioxol-4-amine: A Guide for Laboratory Professionals

Primary aromatic amines are recognized for their potential health hazards, including carcinogenicity and mutagenicity.[3] Many are lipid-soluble and can be readily absorbed through the skin.[3] The presence of a chlorine atom on the aromatic ring further underscores the need for caution, as chlorinated aromatic compounds can be persistent and toxic to aquatic life.[4] Therefore, the following guidance is synthesized from established best practices for handling hazardous chemicals, particularly primary aromatic amines and their halogenated derivatives.

I. Hazard Assessment and Engineering Controls: The First Line of Defense

Before any handling of 5-Chlorobenzo[d][1][2]dioxol-4-amine, a thorough risk assessment must be conducted. The primary routes of exposure to be controlled are inhalation of dust or aerosols, skin contact, and eye contact.

Engineering Controls are the most effective means of minimizing exposure. All work with this compound should be performed within a certified chemical fume hood to control airborne particles and vapors.[5][6] The fume hood should have a demonstrated and documented face velocity appropriate for handling potent compounds. A safety shower and eyewash station must be readily accessible.[7]

II. Personal Protective Equipment (PPE): Your Essential Barrier

A multi-layered approach to PPE is crucial to prevent direct contact with the chemical. The following table outlines the minimum required PPE for handling 5-Chlorobenzo[d][1][2]dioxol-4-amine.

PPE ComponentSpecifications and Rationale
Respiratory Protection A NIOSH-approved air-purifying respirator with cartridges suitable for organic vapors and particulates is recommended, especially when handling the solid form.[1][8] For procedures with a high potential for aerosol generation, a powered air-purifying respirator (PAPR) or a self-contained breathing apparatus (SCBA) should be considered.[8]
Eye and Face Protection Chemical splash goggles that meet the ANSI Z.87.1 standard are mandatory.[2] A face shield worn over the goggles is required when there is a significant risk of splashes or explosions.[2][9]
Hand Protection Double gloving is required. An inner nitrile glove should be worn, with an outer glove made of a material with high chemical resistance to aromatic amines and chlorinated compounds (e.g., Viton®, butyl rubber).[1][8] Consult the glove manufacturer's chemical resistance guide for specific breakthrough times.[2][10] Gloves must be inspected before each use and changed immediately upon contamination.[5][10]
Body Protection A flame-retardant lab coat is the minimum requirement.[5] For larger quantities or procedures with a higher risk of splashes, a chemical-resistant apron or a disposable chemical-resistant coverall should be worn over the lab coat.[1][11]
Footwear Closed-toe, closed-heel shoes made of a non-porous material are required.[2] For situations with a risk of spills, chemical-resistant shoe covers or boots should be utilized.[8]

III. Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is essential to minimize the risk of exposure and contamination. The following protocol outlines the key steps for safely handling 5-Chlorobenzo[d][1][2]dioxol-4-amine.

A. Preparation and Donning of PPE
  • Inspect all PPE for damage or defects before use.

  • Don PPE in the following order: inner gloves, lab coat/coveralls, shoe covers, outer gloves, respiratory protection, and finally, eye and face protection. This sequence ensures that the outer, more contaminated layers can be removed without touching the inner, cleaner layers.

B. Chemical Handling
  • Work exclusively within a chemical fume hood. [5]

  • Use the smallest quantity of the chemical necessary for the experiment.

  • Handle the compound with care to avoid generating dust.

  • Keep containers tightly closed when not in use.[5][6]

  • Be mindful of potential incompatibilities. Aromatic amines can react exothermically with acids and may be incompatible with isocyanates, halogenated organics, peroxides, and strong oxidizing agents.[3]

C. Decontamination and Doffing of PPE
  • Decontaminate the exterior of outer gloves with an appropriate solvent (e.g., 70% ethanol) before removing them.

  • Doff PPE in the reverse order of donning: outer gloves, face shield, goggles, lab coat/coveralls, shoe covers, and finally, inner gloves.

  • Wash hands thoroughly with soap and water after removing all PPE.[6][7]

The following diagram illustrates the critical workflow for safe handling:

cluster_prepPreparationcluster_handlingHandlingcluster_deconDecontamination & Disposalprep_startStartrisk_assessmentConduct Risk Assessmentprep_start->risk_assessmentppe_selectionSelect Appropriate PPErisk_assessment->ppe_selectiondon_ppeDon PPEppe_selection->don_ppeProceed to Handlingfume_hoodWork in Fume Hooddon_ppe->fume_hoodhandle_chemHandle Chemicalfume_hood->handle_chemdecon_ppeDecontaminate & Doff PPEhandle_chem->decon_ppeComplete Handlingdispose_wasteDispose of Wastedecon_ppe->dispose_wastewash_handsWash Handsdispose_waste->wash_handsendendwash_hands->endEnd of Procedure

Caption: Workflow for Safe Handling of 5-Chlorobenzo[d][1][2]dioxol-4-amine.

IV. Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of 5-Chlorobenzo[d][1][2]dioxol-4-amine and any contaminated materials is critical to prevent environmental contamination.

  • Waste Segregation: All waste contaminated with this chemical, including disposable PPE, weighing papers, and pipette tips, must be collected in a designated, labeled hazardous waste container.

  • Chemical Waste: Unused or waste quantities of the chemical should be collected in a sealed, clearly labeled container. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal Method: The primary recommended disposal method for chlorinated aromatic compounds is incineration by a licensed hazardous waste disposal company.[12] This method is effective at breaking down the compound into less harmful substances.

  • Avoid Drain Disposal: Under no circumstances should this chemical or its contaminated waste be disposed of down the drain.[10]

The following diagram outlines the decision-making process for waste disposal:

startWaste Generatedis_contaminatedContaminated with5-Chlorobenzo[d][1,3]dioxol-4-amine?start->is_contaminatedsolid_wasteSolid Waste(PPE, consumables)is_contaminated->solid_wasteYesliquid_wasteLiquid Waste(Unused chemical, solutions)is_contaminated->liquid_wasteYesnon_hazardousDispose asNon-Hazardous Wasteis_contaminated->non_hazardousNohazardous_container_solidCollect in LabeledHazardous SolidWaste Containersolid_waste->hazardous_container_solidhazardous_container_liquidCollect in LabeledHazardous LiquidWaste Containerliquid_waste->hazardous_container_liquidincinerationDispose viaLicensed HazardousWaste Incinerationhazardous_container_solid->incinerationhazardous_container_liquid->incineration

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.